molecular formula C5H3F3N2OS B183138 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol CAS No. 368-54-7

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

カタログ番号: B183138
CAS番号: 368-54-7
分子量: 196.15 g/mol
InChIキー: YZAOETRYQWFEOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT) can form a stable monolayer on the Au surface.>

特性

IUPAC Name

2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAOETRYQWFEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361282
Record name 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-54-7
Record name 2,3-Dihydro-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 368-54-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and known biological activities, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Fluorinated Pyrimidines

Pyrimidine scaffolds are fundamental building blocks in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The strategic incorporation of a trifluoromethyl (CF3) group into the pyrimidine ring, as seen in this compound, can profoundly enhance the parent molecule's therapeutic potential. The CF3 group is a powerful modulator of physicochemical properties, often improving metabolic stability, membrane permeability, and binding affinity to biological targets. This makes trifluoromethylated pyrimidines a compelling class of compounds for the development of novel therapeutics.

This compound, also known as 6-(trifluoromethyl)-2-thiouracil, combines the structural features of a pyrimidine, a thiouracil, and a trifluoromethyl group, making it a versatile intermediate for the synthesis of a diverse range of derivatives with potential applications in treating infectious diseases and cancer.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 368-54-7[1]
Molecular Formula C5H4F3N2OS[1]
Molecular Weight 197.16 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 246-250 °C[2]
Solubility Soluble in methanol[3]
pKa 6.21 ± 0.20 (Predicted)[3]
LogP 1.4897 (Predicted)[4]

Synthesis and Purification

The primary synthetic route to this compound is a well-established cyclocondensation reaction. This involves the reaction of a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate, with thiourea.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Ethyl 4,4,4-trifluoroacetoacetate C Cyclocondensation A->C B Thiourea B->C D This compound C->D Base Catalyst (e.g., Sodium Ethoxide)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of 2-thiouracil derivatives.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To this solution, add thiourea and stir until it is completely dissolved. Then, add ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the crude product and wash it with cold deionized water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H proton of the pyrimidine ring. Additionally, broad signals corresponding to the N1-H and N3-H protons would be observed, with their chemical shifts being dependent on the solvent and concentration. The hydroxyl proton may also appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the five carbon atoms. The C=S carbon would appear at a characteristic downfield shift. The trifluoromethyl group would be observed as a quartet due to C-F coupling. The remaining aromatic carbons would appear in the expected regions.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations in the region of 3100-3300 cm⁻¹.

  • C=O stretching vibration around 1650-1700 cm⁻¹.

  • C=S stretching vibration.

  • Strong C-F stretching vibrations characteristic of the trifluoromethyl group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 197.16. The fragmentation pattern would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the pyrimidine ring.

Chemical Reactivity and Tautomerism

This compound exhibits a rich chemical reactivity owing to the presence of multiple functional groups. The molecule exists in a tautomeric equilibrium between the thione-keto, thiol-keto, thione-enol, and thiol-enol forms. The predominant tautomer can be influenced by the solvent and solid-state packing forces.

Tautomers cluster_forms Tautomeric Forms ThioneKeto Thione-Keto (Major) ThiolEnol Thiol-Enol (Minor) ThioneKeto->ThiolEnol Equilibrium

Caption: Tautomeric equilibrium of this compound.

Reactivity of the Thiol Group

The thiol group is a key site for chemical modification. It can readily undergo S-alkylation with various electrophiles, such as alkyl halides, to yield 2-(alkylthio) derivatives. This reaction is crucial for synthesizing a library of compounds with diverse biological activities.

Reactivity of the Hydroxyl and Amide Groups

The hydroxyl and amide functionalities also offer opportunities for derivatization. N-alkylation at the N1 and N3 positions is possible, although regioselectivity can be a challenge. The relative reactivity of the N1 and N3 positions can be influenced by the reaction conditions and the nature of the alkylating agent.

Biological and Pharmacological Relevance

Derivatives of pyrimidine and thiouracil are known to possess a wide range of biological activities. The incorporation of a trifluoromethyl group often enhances these properties.

Anti-Infective Properties

A significant study has demonstrated the in vitro and in vivo anti-Toxoplasma gondii activity of 6-trifluoromethyl-2-thiouracil.[6][7] This finding highlights its potential as a lead compound for the development of new treatments for toxoplasmosis, a parasitic disease that can have severe consequences in immunocompromised individuals.

Derivatives of trifluoromethyl-pyrimidines have also shown promise as antifungal and antibacterial agents.[8] The mechanism of action often involves the inhibition of essential enzymes in the pathogens.

Anticancer Potential

Numerous studies have explored the anticancer properties of pyrimidine derivatives. The thiouracil moiety, in particular, has been incorporated into various compounds with cytotoxic activity against different cancer cell lines. The trifluoromethyl group can enhance the lipophilicity and cellular uptake of these compounds, potentially leading to improved efficacy.

Enzyme Inhibition

Thiouracil derivatives are known to inhibit various enzymes. For instance, 6-propyl-2-thiouracil is a known inhibitor of thyroid peroxidase, an enzyme essential for thyroid hormone synthesis.[9] The structural similarity of this compound to these compounds suggests that it and its derivatives could be investigated as inhibitors of other clinically relevant enzymes.

Future Directions

This compound represents a valuable scaffold for the development of new therapeutic agents. Future research in this area could focus on:

  • Synthesis of Novel Derivatives: A systematic exploration of S-alkylation and N-alkylation reactions to generate a diverse library of compounds.

  • In-depth Biological Evaluation: Comprehensive screening of these derivatives for their antimicrobial, antiviral, and anticancer activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Identification of the key structural features responsible for the observed biological activities to guide the design of more potent and selective compounds.

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for the discovery of novel drugs. The demonstrated anti-Toxoplasma gondii activity, along with the known therapeutic potential of related pyrimidine and thiouracil derivatives, underscores the importance of continued research into this promising compound and its analogs. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing fluorinated heterocycle.

References

  • Kim, J. H., et al. (2014). 6-trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity. Experimental Parasitology, 143, 24-29.
  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 923787.
  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-372.
  • PubMed.
  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104143.
  • Ningbo Inno Pharmchem Co.,Ltd. Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. [Link]
  • Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(4), 1012-1028.
  • Hebei Dangtong Biological Technology Co.,LTD. This compound. [Link]
  • Khan, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • Palasz, A., & Ciez, D. (2015). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Molecules, 20(9), 16379-16393.
  • Blumwald, E., et al. (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in Cellular and Infection Microbiology, 13, 1135639.
  • Szychowski, K. A., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. International Journal of Molecular Sciences, 23(22), 14169.
  • Farghaly, T. A., & Abdallah, M. A. (2014). Synthesis and Antitumor/Antiviral Evaluation of Some 6–Thienyl–5–cyano-2– thiouracil Derivatives and Their Thiogalactosides Analogues. Molecules, 19(11), 18071-18086.
  • Gomaa, A. M., & Ali, M. M. (2021). Synthesis and anticancer activity of some novel thiouracil derivatives. Journal of the Iranian Chemical Society, 18(10), 2665-2674.
  • Popova, M., et al. (2024).
  • da Silva, G. N., et al. (2024). Ru(II)-based complexes containing 2-thiouracil derivatives suppress liver cancer stem cells by targeting NF-κB and Akt/mTOR signaling.
  • Palchykov, V. A., & Chebanov, V. A. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 12(10), 6049-6053.
  • Miller, W. H., et al. (1948). The Synthesis of Some 6-Substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 500-502.
  • Knaus, E. E., et al. (1983). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of Medicinal Chemistry, 26(5), 720-723.
  • Lindsay, R. H., et al. (1975). Enzymatic S-methylation of 6-n-propyl-2-thiouracil and other antithyroid drugs. Biochemical Pharmacology, 24(4), 463-468.
  • Wolff, D. J., & Gribin, B. J. (2002).
  • Clark, J., et al. (1972). Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1531-1536.

Sources

An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a versatile heterocyclic building block with significant potential in drug discovery and agrochemical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, physicochemical properties, reactivity, and biological significance.

Introduction: The Significance of Trifluoromethylated Pyrimidines

Pyrimidine scaffolds are central to the structure of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. This compound, also known by its tautomeric name 6-(Trifluoromethyl)-2-thiouracil, embodies the convergence of these key structural features, making it a compound of considerable interest. This guide will delve into the core scientific attributes of this molecule, providing a foundation for its application in research and development. Pyrimidine derivatives are integral to the development of treatments for cancer, as well as for creating antibacterial, antimalarial, and arthritis medications.[1] They are also used in the synthesis of herbicides, insecticides, and fungicides.[1]

Molecular Structure and Physicochemical Properties

The molecular identity and characteristics of this compound are fundamental to understanding its behavior and potential applications.

Chemical Identity
IdentifierValue
Chemical Name This compound
Synonyms 6-(Trifluoromethyl)-2-thiouracil, 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol
CAS Number 368-54-7[2][3]
Molecular Formula C₅H₃F₃N₂OS[2]
Molecular Weight 196.15 g/mol [4]
InChI InChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12)[3]
SMILES SC1=NC(C(F)(F)F)=CC(O)=N1[4]
Physicochemical Properties

A summary of key physicochemical properties is provided below. These parameters are crucial for predicting the compound's behavior in various experimental and biological systems.

PropertyValueSource
Melting Point 246-250 °C[3]
pKa (Predicted) 6.21 ± 0.20ChemicalBook
LogP (Predicted) 1.4897[4]
Topological Polar Surface Area (TPSA) 46.01 Ų[4]
Appearance White to off-white powderGeneric supplier data
Solubility Soluble in methanolGeneric supplier data
Tautomerism and Crystal Structure

A critical aspect of the molecular structure of this compound is its potential for tautomerism. The molecule can exist in several forms, including the hydroxy-thiol, oxo-thiol, hydroxy-thione, and oxo-thione forms.

tautomers cluster_0 Hydroxy-Thiol Form cluster_1 Oxo-Thiol Form cluster_2 Hydroxy-Thione Form cluster_3 Oxo-Thione Form a N(C1=C(C(=O)N=C1S)C(F)(F)F) b O=C1C=C(C(F)(F)F)N=C(S)N1 a->b Keto-Enol c OC1=CC(=C(C(F)(F)F)N=C(S)N1) a->c Thiol-Thione d O=C1NC(=S)NC=C1C(F)(F)F b->d Thiol-Thione c->d Keto-Enol

Caption: Tautomeric forms of this compound.

Crystallographic data provides definitive insights into the solid-state structure. A crystal structure for 6-(Trifluoromethyl)-2-thiouracil is available in the Cambridge Structural Database (CSD), with CCDC Number 914700.[5] This data confirms that in the solid state, the molecule predominantly exists in the 2-thioxo-6-(trifluoromethyl)-1H-pyrimidin-4-one tautomeric form. This conformation is stabilized by intermolecular hydrogen bonding interactions within the crystal lattice.

crystal_structure mol 6-(Trifluoromethyl)-2-thiouracil (Solid State) tautomer Predominantly exists as: 2-thioxo-6-(trifluoromethyl)-1H-pyrimidin-4-one mol->tautomer Tautomeric Form stabilization Stabilized by: Intermolecular Hydrogen Bonding tautomer->stabilization Stabilization Mechanism network Forms a stable crystal lattice stabilization->network Resulting in

Caption: Solid-state structural features of 6-(Trifluoromethyl)-2-thiouracil.

Spectroscopic Characterization (Reference Data)

¹H NMR Spectrum (Reference)

The ¹H NMR spectrum of 4-Hydroxy-6-(trifluoromethyl)pyrimidine is expected to be simple, showing signals for the pyrimidine ring protons. The introduction of the thiol group is expected to have a minor effect on the chemical shifts of the ring protons. A spectrum for the reference compound is available.[6]

¹³C NMR Spectrum (Reference)

The ¹³C NMR spectrum of 4-Hydroxy-6-(trifluoromethyl)pyrimidine will show characteristic signals for the pyrimidine ring carbons and the trifluoromethyl group. The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms. A reference spectrum is available for comparison.[7]

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single sharp resonance is expected for the -CF3 group. The chemical shift will be indicative of the electronic environment around the trifluoromethyl group.

Infrared (IR) Spectrum (Reference)

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include N-H stretching, C=O stretching, and C=S stretching vibrations. Reference IR spectra for 4-Hydroxy-6-(trifluoromethyl)pyrimidine are available.[8]

Mass Spectrometry (Reference)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. A reference mass spectrum for 4-Hydroxy-6-(trifluoromethyl)pyrimidine is available.[8]

Synthesis Protocol

A reliable and efficient synthesis is crucial for accessing this key building block. The following protocol is based on a reported procedure.[9]

Reaction: Ethyl trifluoroacetoacetate + Thiourea → this compound

synthesis_workflow start Start Materials reactants Ethyl trifluoroacetoacetate Thiourea DMF (solvent) start->reactants reaction Reaction Conditions: Heat to 120 °C 4 hours reactants->reaction workup Work-up: Cooling Solvent recovery (reduced pressure) Crystallization reaction->workup purification Purification: Filtration Washing with water workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Charging the Reaction Vessel: To a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add ethyl trifluoroacetoacetate (27.6 g, 0.15 mol), thiourea (11.4 g, 0.15 mol), and 100 mL of dimethylformamide (DMF).[9]

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 4 hours.[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[9]

  • Solvent Removal: Remove the DMF under reduced pressure.[9]

  • Crystallization and Isolation: Cool the residue to induce crystallization. Collect the solid product by filtration and wash it with water.[9]

  • Drying: Dry the product to obtain 4-hydroxy-6-(trifluoromethyl)pyrimidin-2-mercaptan. The reported yield for this procedure is 86.0% (25.3 g).[9]

Reactivity Profile

The presence of multiple functional groups (a trifluoromethyl group, a hydroxyl group, a thiol/thione group, and two nitrogen atoms) makes this compound a versatile substrate for further chemical modifications.

Alkylation and Acylation

The nitrogen and sulfur atoms are nucleophilic and can be readily alkylated or acylated to introduce a variety of substituents. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Oxidation

The thiol group can be oxidized to form a disulfide or further to a sulfonic acid, providing another avenue for derivatization.

Cross-Coupling Reactions

The pyrimidine ring can potentially participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or other carbon-based substituents.

Biological and Pharmacological Relevance

The trifluoromethylpyrimidine scaffold is a privileged motif in medicinal chemistry and agrochemical science.

Potential Therapeutic Applications

Derivatives of this compound have been investigated for a range of therapeutic applications:

  • Anti-parasitic Activity: 6-Trifluoromethyl-2-thiouracil has demonstrated in vitro and in vivo activity against Toxoplasma gondii, the parasite responsible for toxoplasmosis, with low hepatotoxicity observed in animal models.[10]

  • Antithyroid Agents: Thiouracil derivatives are a known class of antithyroid drugs. Novel derivatives of 2-thiouracil have been designed and evaluated for their potential as antithyroid agents.[11][12]

  • Enzyme Inhibition: The pyrimidine scaffold can be elaborated to target various enzymes. For example, pyrimidine derivatives have been developed as inhibitors of matrix metalloproteinases.[13]

Agrochemical Applications

The trifluoromethylpyrimidine core is also present in a number of commercial and investigational agrochemicals:

  • Herbicidal Activity: Pyrimidine derivatives, particularly those containing a uracil motif and a trifluoromethyl group, have been shown to exhibit potent herbicidal activity, often by inhibiting protoporphyrinogen oxidase (PPO).[14][15][16]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly functionalized building block with significant potential for the development of novel pharmaceuticals and agrochemicals. Its rich chemistry, combined with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive starting material for synthetic chemists. This guide has provided a comprehensive overview of its molecular structure, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

  • (2007). Synthesis and herbicidal activity of 2-(3-(trifluoromethyl)-5-(alkoxy)-1H-pyrazol-1-yl)-4-aryloxypyrimidine derivatives. Semantic Scholar. [Link]-4-aryloxypyrimidine-derivatives/952504b281f6d3d9279a0248460677a2881a7071)
  • PubChem. (n.d.). 6-Trifluoromethyl-2-thiouracil. PubChem.
  • Lee, S. K., et al. (2014). 6-trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity. Experimental Parasitology, 142, 49-54. [Link]
  • Li, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7409. [Link]
  • Zhang, Y., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104149. [Link]
  • Li, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Semantic Scholar. [Link]
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine. PubChem.
  • Fathalla, O. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2940. [Link]
  • Wang, M., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6241. [Link]
  • Fathalla, O. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2940. [Link]
  • PubChem. (n.d.). 4-(Trifluoromethyl)pyrimidine-2-thiol. PubChem.
  • Maquoi, E., et al. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(12 Pt 1), 4038-4047. [Link]
  • ChemBK. (n.d.). 6-(TRIFLUOROMETHYL)-2-THIOURACIL. ChemBK.

Sources

An In-Depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group, in particular, is a privileged moiety known to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of a significant building block in this class: 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a molecule poised at the intersection of synthetic versatility and biological potential.

Chemical Identity and Nomenclature

The compound known commonly as this compound is subject to tautomerism, existing in equilibrium between its thiol and thione forms, as well as its hydroxyl and keto forms. The International Union of Pure and Applied Chemistry (IUPAC) recognizes the most stable tautomer as 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one .[1] This nomenclature reflects the thione and keto functionalities as being predominant.

However, for the purpose of this guide and to align with common usage in chemical databases and supplier catalogs, we will primarily refer to it by its frequently used name, this compound, while acknowledging its tautomeric nature.

A critical aspect of this molecule's structure is the presence of both a trifluoromethyl group and a thiouracil core. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the pyrimidine ring. The thiouracil moiety is a well-known pharmacophore present in a variety of biologically active compounds.

Tautomerism

The tautomeric equilibrium of uracil and its derivatives, including thiouracils, is a well-documented phenomenon.[2] In the gas phase, this compound can exist as multiple tautomers. The equilibrium can be influenced by the solvent environment and the solid-state packing forces. For researchers, it is crucial to recognize that either tautomer can be the reactive species in a chemical transformation, depending on the reaction conditions.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one[1]
Common Name This compound
Synonyms 6-(Trifluoromethyl)-2-thiouracil, 2-Mercapto-6-(trifluoromethyl)pyrimidin-4-ol[1]
CAS Number 368-54-7[3]
Molecular Formula C₅H₃F₃N₂OS[3]
Molecular Weight 196.15 g/mol [1]
InChI InChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12)
SMILES C1=C(NC(=S)NC1=O)C(F)(F)F

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 246-250 °C
Solubility Soluble in Methanol
pKa 6.21 ± 0.20 (Predicted)
Appearance White to off-white powder

Synthesis and Characterization

The synthesis of this compound is typically achieved through a well-established condensation reaction. The most common and efficient method involves the reaction of ethyl trifluoroacetoacetate with thiourea.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • Ethyl trifluoroacetoacetate

  • Thiourea

  • Sodium ethoxide (or a suitable base)

  • Ethanol (or a suitable solvent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and equipment for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To this solution, add ethyl trifluoroacetoacetate, followed by the portion-wise addition of thiourea.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Synthetic workflow for this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹⁹F NMR spectrum will show a characteristic signal for the trifluoromethyl group.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present, such as C=O, N-H, and C-F bonds.[4][5]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, S, F) in the compound.

Biological Activities and Therapeutic Potential

The trifluoromethyl-pyrimidine scaffold is a recurring motif in a number of biologically active molecules. The unique combination of the electron-withdrawing trifluoromethyl group and the versatile thiouracil core in this compound makes it an attractive starting point for the development of novel therapeutic agents.

Anti-Toxoplasma gondii Activity

A significant finding in the biological evaluation of this compound is its demonstrated efficacy against Toxoplasma gondii, the parasite responsible for toxoplasmosis. A study has shown that 6-trifluoromethyl-2-thiouracil possesses both in vitro and in vivo anti-Toxoplasma gondii effects with low hepatotoxicity.[6][7]

  • In vitro studies: The compound was shown to inhibit the proliferation of T. gondii tachyzoites in cell culture.[6][8]

  • In vivo studies: In a murine model of toxoplasmosis, treatment with 6-trifluoromethyl-2-thiouracil led to a decrease in the number of tachyzoites and a reduction in liver and spleen enlargement associated with the infection.[6]

While the precise mechanism of action against T. gondii has not been fully elucidated, the study suggests that it may be a promising candidate for the treatment of toxoplasmosis, a disease for which current therapies can have significant side effects.[6]

Potential as a Scaffold in Drug Discovery

The chemical structure of this compound lends itself to a variety of chemical modifications, making it a versatile scaffold for the synthesis of diverse compound libraries for screening against various therapeutic targets.

Caption: Potential derivatization pathways for therapeutic applications.

  • Antiviral Agents: Pyrimidine derivatives are well-known for their antiviral activities. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of these agents. There is potential to develop derivatives of this compound as inhibitors of viral enzymes such as reverse transcriptase or protease.[9]

  • Antifungal Agents: The thiouracil moiety is a known pharmacophore in some antifungal agents. By modifying the core structure, it may be possible to develop novel antifungal compounds that target essential fungal enzymes.

  • Anticancer Agents: The pyrimidine ring is a core component of many anticancer drugs that act as antimetabolites. The trifluoromethyl group can enhance the cytotoxic effects of these compounds. Derivatives could be explored as inhibitors of kinases or other signaling pathways involved in cancer progression.[10]

Potential Mechanisms of Action

While the specific molecular targets of this compound are not yet fully understood, insights can be drawn from related compounds. For instance, 2-thiouracil has been shown to be a selective inhibitor of neuronal nitric oxide synthase (nNOS).[11] This suggests that derivatives of the title compound could potentially modulate nitric oxide signaling pathways.

Furthermore, computational docking studies on other thiouracil derivatives have suggested their potential to inhibit enzymes like thymidylate synthase, a key target in cancer chemotherapy.[12] Such in silico approaches could be valuable in identifying potential targets for derivatives of this compound.

Applications in Drug Development and Future Perspectives

The utility of this compound extends beyond its intrinsic biological activity. As a versatile chemical intermediate, it serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential.

Several patents describe the synthesis and application of trifluoromethyl-substituted pyrimidine derivatives in various therapeutic areas, including antiviral, antifungal, and anticancer agents.[10][13][14][15][16][17][18][19][20][21][22][23] While these patents may not specifically name this compound as the starting material, the core structure is highly relevant to the compounds disclosed.

The future of this compound in drug discovery lies in its systematic derivatization and screening against a wide range of biological targets. High-throughput screening of compound libraries generated from this scaffold could lead to the identification of novel hits for various diseases. Furthermore, a deeper understanding of its mechanism of action against Toxoplasma gondii could pave the way for the development of a new class of anti-parasitic drugs.

Conclusion

This compound is a chemically intriguing and biologically promising molecule. Its straightforward synthesis, coupled with the advantageous properties conferred by the trifluoromethyl group and the thiouracil core, makes it a valuable asset for medicinal chemists and drug discovery scientists. The demonstrated anti-Toxoplasma gondii activity highlights its immediate therapeutic potential, while its versatility as a synthetic building block opens up a vast chemical space for the discovery of new drugs targeting a range of diseases. As research in the field of fluorinated heterocycles continues to expand, we can anticipate that this compound and its derivatives will play an increasingly important role in the development of the next generation of therapeutics.

References

  • Choi, H. J., et al. (2014). 6-trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity. Experimental Parasitology, 143, 24-29.
  • Taiho Pharmaceutical Co., Ltd. (2016). Stable pharmaceutical compositions comprising trifluridine and tipiracil hydrochloride. US Patent US20200405741A1.
  • Abdel-Maksoud, M. S., et al. (2020). Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents. Bioorganic Chemistry, 94, 103425.
  • El-Sayed, M. A., et al. (2022). A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II. International Journal of Molecular Sciences, 23(19), 11799.
  • Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 929315.
  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). RSC Medicinal Chemistry, 13(12), 1469-1495.
  • F. Hoffmann-La Roche AG. (2015). Novel 1,2,3 triazole antifungal agents and preparation thereof. WO Patent WO2015193915A1.
  • Kumar, R., et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 26-53.
  • Recent Patents on Anti-Cancer Drug Discovery. Bentham Science.
  • Federalnoe Gosudarstvennoe Byudzhetnoe Uchrezhdenie Nauka Institut Organicheskoj I Fizicheskoj Khimii Im. A.E. Arbuzova Kazanskogo Nauchnogo Tsentra Rossijskoj Akademii Nauk. (2016). Drug for fungal infections. RU Patent RU2595870C1.
  • Danell, A. S., & Goolsby, B. J. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Journal of Mass Spectrometry, 52(9), 575-582.
  • Palumbo, A., et al. (2000). 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation. FEBS Letters, 485(2-3), 125-128.
  • Pfizer Inc. (2022). (trifluoromethyl)pyrimidine-2-amine compounds. US Patent US11414389B2.
  • Choi, H. J., et al. (2014). 6-trifluoromethyl-2-thiouracil possesses anti-Toxoplasma gondii effect in vitro and in vivo with low hepatotoxicity. Experimental Parasitology, 143, 24-29.
  • ViiV Healthcare Company. (2019). Antiviral therapy. US Patent US10426780B2.
  • Takeda Pharmaceutical Company Limited. (2008). Pyrimidine compound and medical use thereof. US Patent US7378423B2.
  • Broo, A., & Al-Ameri, T. (2019). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules, 24(18), 3329.
  • Al-Ostath, A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-Reviews in Medicinal Chemistry, 22(1), 1-21.
  • Hans, A., et al. (2021). Core-Level Spectroscopy of 2-Thiouracil at the Sulfur L1- and L2,3-Edges Utilizing a SASE Free-Electron Laser. Molecules, 26(21), 6469.
  • Utah State University. (2025). Antifungal Patent Awarded to USU Inventors.
  • Developing antiviral drugs in the battle against COVID-19. (2020). Managing Intellectual Property.
  • de Oliveira, A. C. C., et al. (2020). A patent review of antibiofilm fungal drugs (2002-present). Expert Opinion on Therapeutic Patents, 30(8), 585-596.
  • Öztürk, N., et al. (2019). Crystal structure, spectroscopic and electronic features of 6-(Chloromethyl)uracil. Journal of Molecular Structure, 1185, 411-421.
  • Vejanan, V., et al. (2012). In vitro Anti-Toxoplasma gondii Activity of Root Extract/Fractions of Eurycoma longifolia Jack. Tropical Biomedicine, 29(1), 73-81.
  • Grosmaire, L., & Delarbre, J. L. (1979). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. Journal of Molecular Structure, 52, 143-154.
  • PubChem. 6-Trifluoromethyl-2-thiouracil.
  • Exelixis, Inc. Explore Clinical Trials.
  • UT Southwestern Medical Center. Study Finder - Clinical Trials.
  • PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • M. K., et al. (2022). Direct Observation of the ππ* to nπ* Transition in 2-Thiouracil via Time-Resolved NEXAFS Spectroscopy. The Journal of Physical Chemistry Letters, 13(15), 3466-3471.
  • Li, Y., et al. (2023). Activity Evaluation and Mode of Action of ICA Against Toxoplasma gondii In Vitro. Molecules, 28(14), 5363.
  • How about Tautomers?. RCS Research Chemistry Services.
  • Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir. (2022). YouTube.
  • Giuliano, B. M., et al. (2014). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 118(37), 8347-8355.

Sources

Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol from Ethyl Trifluoroacetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a pivotal building block in contemporary drug discovery and agrochemical research. The document delineates a robust and efficient synthetic route commencing from the readily accessible starting material, ethyl trifluoroacetoacetate. A detailed exposition of the reaction mechanism, a step-by-step experimental protocol, and characteristic analytical data are presented to ensure reproducibility and scalability. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of fluorinated heterocyclic compounds.

Introduction: The Significance of Trifluoromethyl-Substituted Pyrimidines

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a well-established and highly effective strategy in modern medicinal chemistry.[1] The unique electronic properties of the CF₃ group—namely its high electronegativity and lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] These modifications often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1]

Within the vast landscape of heterocyclic chemistry, pyrimidine derivatives are of paramount importance, forming the core structure of numerous therapeutic agents and agrochemicals.[3] The fusion of the trifluoromethyl group with the pyrimidine nucleus has given rise to a plethora of compounds with diverse biological activities, including anticancer, antiviral, and antifungal properties.[4] this compound, also known as 6-(trifluoromethyl)-2-thiouracil, serves as a critical intermediate in the synthesis of these complex molecules, making its efficient preparation a subject of considerable interest.[3] This guide provides a detailed protocol for its synthesis via the cyclocondensation of ethyl trifluoroacetoacetate with thiourea.

The Synthetic Strategy: Cyclocondensation Reaction

The cornerstone of this synthesis is the base-catalyzed cyclocondensation reaction between a β-ketoester (ethyl trifluoroacetoacetate) and thiourea. This classical approach to pyrimidine synthesis is valued for its reliability and the accessibility of the starting materials.

Overall Reaction Scheme:

The reaction proceeds by forming the pyrimidine ring through a series of nucleophilic addition and condensation steps, ultimately leading to the desired 2-thiouracil derivative.

Unveiling the Reaction Mechanism

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The base-catalyzed condensation of ethyl trifluoroacetoacetate and thiourea can be conceptualized in the following stages:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack by Thiourea cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Dehydration and Tautomerization A Ethyl Trifluoroacetoacetate C Enolate Intermediate A->C Deprotonation B Base (e.g., NaOEt) D Thiourea E Tetrahedral Intermediate C->E D->C Nucleophilic addition to ester carbonyl F Acylthiourea Intermediate E->F Elimination of Ethoxide G Cyclized Intermediate F->G Intramolecular nucleophilic attack H Dehydrated Intermediate G->H Elimination of H₂O I This compound H->I Tautomerization

Caption: Proposed mechanism for the synthesis of this compound.

  • Step 1: Enolate Formation: In the presence of a base, such as sodium ethoxide, the acidic α-proton of ethyl trifluoroacetoacetate is abstracted to form a resonance-stabilized enolate. This enhances the nucleophilicity of the α-carbon.

  • Step 2: Nucleophilic Attack by Thiourea: The nucleophilic nitrogen of thiourea attacks the electrophilic carbonyl carbon of the ester group in ethyl trifluoroacetoacetate, forming a tetrahedral intermediate.

  • Step 3: Intramolecular Cyclization: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form an acylthiourea intermediate. Subsequently, the other nitrogen atom of the thiourea moiety performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Step 4: Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic pyrimidine ring. The final product exists in a tautomeric equilibrium, predominantly as the more stable 4-hydroxy-2-thiol form.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and parameters for achieving a high yield of the target compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
Ethyl trifluoroacetoacetateC₆H₇F₃O₃184.111.0
ThioureaCH₄N₂S76.121.0
Sodium EthoxideC₂H₅NaO68.051.1
Ethanol (absolute)C₂H₅OH46.07Solvent
Hydrochloric Acid (concentrated)HCl36.46For acidification
Deionized WaterH₂O18.02For washing
Step-by-Step Procedure

G A 1. Dissolve Sodium Ethoxide in Ethanol B 2. Add Thiourea A->B C 3. Add Ethyl Trifluoroacetoacetate B->C D 4. Reflux the Mixture C->D E 5. Cool and Acidify D->E F 6. Isolate Crude Product E->F G 7. Recrystallize and Dry F->G H Final Product G->H

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol.

  • Addition of Thiourea: To the ethanolic solution of sodium ethoxide, add thiourea (1.0 eq.) and stir until it is completely dissolved.

  • Addition of β-Ketoester: Slowly add ethyl trifluoroacetoacetate (1.0 eq.) to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to neutralize the mixture and then acidify to a pH of approximately 5-6. This will precipitate the product.

  • Isolation: Isolate the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound. Dry the purified product under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties:

PropertyValue
Molecular FormulaC₅H₃F₃N₂OS
Molecular Weight196.15 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point246-250 °C[5]

Spectroscopic Data (Expected):

  • ¹H NMR: The spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring. The chemical shift will be influenced by the solvent. Protons on the nitrogen and sulfur atoms may be broad or exchange with deuterated solvents.

  • ¹³C NMR: The spectrum will show distinct signals for the five carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • IR Spectroscopy (cm⁻¹): Characteristic peaks are expected for N-H stretching, C=O stretching, C=S stretching, and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Beyond

This compound is a versatile intermediate for the synthesis of a wide range of biologically active compounds.[3] The hydroxyl and thiol groups provide two reactive sites for further functionalization, allowing for the construction of diverse molecular libraries. This scaffold has been incorporated into molecules targeting various diseases, including:

  • Oncology: As a precursor for kinase inhibitors and other anticancer agents.[6]

  • Infectious Diseases: In the development of novel antibacterial and antiviral compounds.[7]

  • Agrochemicals: For the synthesis of potent herbicides and fungicides.[4]

The trifluoromethyl group imparts favorable properties that are highly sought after in the development of new pharmaceuticals and agrochemicals.

Conclusion

The synthesis of this compound from ethyl trifluoroacetoacetate and thiourea represents an efficient and reliable method for obtaining this valuable building block. The procedure is straightforward and utilizes readily available reagents, making it suitable for both laboratory-scale synthesis and potential scale-up. The detailed mechanistic insights and experimental protocol provided in this guide are intended to empower researchers to confidently synthesize and utilize this important intermediate in their drug discovery and development endeavors.

References

  • PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/135458620
  • Anderson, G. W., Halverstadt, I. F., et al. (1945). Studies in chemotherapy; antithyroid compounds; synthesis of 5- and 6-substituted 2-thiouracils from beta-oxoesters and thiourea. Journal of the American Chemical Society, 67(12), 2197–2200. URL: https://pubs.acs.org/doi/abs/10.1021/ja01228a042
  • ResearchGate. Scheme 2. Proposed pathway for the formation of 2-thiouracils. URL: https://www.researchgate.
  • Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(8), 1993. URL: https://www.mdpi.com/1420-3049/23/8/1993
  • Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/473384
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258
  • Liu, H., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. URL: https://pubmed.ncbi.nlm.nih.gov/34302974/
  • ChemicalBook. This compound. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7400681.htm
  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 925771. URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.925771/full
  • ChemicalBook. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/1546-78-7_1HNMR.htm
  • The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. URL: https://www.rsc.
  • Cui, P. L., et al. (2017). Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors. European Journal of Medicinal Chemistry, 138, 1033-1043. URL: https://pubmed.ncbi.nlm.nih.gov/28711003/

Sources

Navigating the Prototropic Landscape: A Technical Guide to the Tautomerism of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the tautomeric phenomena inherent to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] We will dissect the potential tautomeric forms, analyze the structural and environmental factors governing their equilibrium, and present robust experimental and computational methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's structural dynamics.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[2] The specific tautomeric form of a molecule can dictate its physicochemical properties, including its shape, hydrogen bonding capabilities, lipophilicity, and metabolic stability. Consequently, a thorough understanding of a drug candidate's tautomeric behavior is critical for predicting its pharmacokinetics, pharmacodynamics, and potential for off-target effects.

The subject of this guide, this compound (also known as 6-(trifluoromethyl)-2-thiouracil), presents a fascinating case of multiple prototropic tautomerisms. The presence of hydroxyl/keto and thiol/thione functional groups allows for a complex interplay of forms, the balance of which is influenced by both intrinsic molecular features and the surrounding environment. The electron-withdrawing trifluoromethyl group at the C6 position further modulates the electronic properties of the pyrimidine ring, adding another layer of complexity to the tautomeric landscape.[3][4]

The Tautomeric Forms of this compound

The structure of this compound allows for both keto-enol and thione-thiol tautomerism. This results in four principal potential tautomers, as depicted below. Based on established principles for pyrimidine derivatives, the equilibrium is expected to heavily favor the oxo-thione form in most conditions.[5][6]

Caption: Potential tautomeric forms of this compound.

The IUPAC name for this compound is often given as 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one , which explicitly describes the oxo-thione tautomer.[7] This nomenclature, combined with extensive studies on related pyrimidine systems, provides a strong indication that this form is the most stable and therefore the most prevalent.

Factors Governing Tautomeric Equilibrium

The relative stability of the tautomers is not fixed but is a function of several interacting factors. A nuanced understanding of these is essential for predicting the compound's behavior in different biological and experimental settings.

Solvent Effects

Solvent polarity is a primary determinant of tautomeric equilibrium.

  • Polar Solvents (e.g., water, DMSO, ethanol): These solvents are adept at forming hydrogen bonds and stabilizing more polar tautomers. The oxo-thione form, with its greater dipole moment, is significantly stabilized in polar environments.

  • Nonpolar Solvents (e.g., cyclohexane, chloroform): In these environments, the less polar thiol and enol forms may be more favored. However, for compounds with both keto and thione functionalities, the doubly stabilized oxo-thione form often remains dominant.

Substituent Effects

The trifluoromethyl (CF₃) group at the C6 position exerts a powerful electron-withdrawing inductive effect. This influences the acidity of the N-H protons and the overall electron distribution in the pyrimidine ring, generally favoring the keto and thione forms.

Intermolecular Interactions

In the solid state and in concentrated solutions, self-association through hydrogen bonding can play a crucial role. The oxo-thione tautomer, with its N-H and C=O/C=S groups, can readily form strong intermolecular hydrogen bonds, further stabilizing this form in the crystal lattice.

Experimental and Computational Protocols for Tautomer Analysis

A multi-pronged approach combining spectroscopic and computational methods is necessary for a definitive characterization of the tautomeric equilibrium.

Spectroscopic Characterization

NMR is a powerful, non-destructive technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precise amount of this compound in a range of deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, and a mixture to represent intermediate polarity).

  • Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample.

  • Spectral Analysis:

    • ¹H NMR: Look for distinct signals corresponding to the protons of each tautomer. The N-H and O-H/S-H protons will have characteristic chemical shifts and may exhibit broadening due to exchange. The vinyl C-H proton will also show a distinct chemical shift for each tautomer.

    • ¹³C NMR: The chemical shifts of the carbonyl (C=O) and thione (C=S) carbons are particularly diagnostic. The C=O signal is typically in the 150-170 ppm range, while the C=S signal is significantly downfield, often >180 ppm. The enol (C-OH) and thiol (C-SH) carbons will appear at higher fields.

  • Quantification: Integrate the signals corresponding to the unique protons of each tautomer to determine their relative populations and calculate the equilibrium constant (K_t).

TautomerExpected ¹H Chemical Shift SignatureExpected ¹³C Chemical Shift Signature
Oxo-Thione Distinct N1-H and N3-H signals, vinyl HC4=O (~160-170 ppm), C2=S (>180 ppm)
Hydroxy-Thione N-H signal, O-H signal, vinyl HC4-OH (~150-160 ppm), C2=S (>180 ppm)
Oxo-Thiol N-H signal, S-H signal, vinyl HC4=O (~160-170 ppm), C2-SH (~160-170 ppm)
Hydroxy-Thiol O-H signal, S-H signal, vinyl HC4-OH (~150-160 ppm), C2-SH (~160-170 ppm)

Note: The exact chemical shifts will depend on the solvent and concentration.

UV-Vis spectroscopy can provide complementary evidence for the predominant tautomeric form by comparing the experimental spectrum with those of N- and S-methylated derivatives, which "lock" the molecule into a specific tautomeric form.

workflow_uv_vis cluster_synthesis Synthesis of Model Compounds cluster_analysis Spectroscopic Analysis S1 Synthesize N-methylated derivative (locks oxo form) A2 Acquire UV-Vis spectra of model compounds S1->A2 S2 Synthesize S-methylated derivative (locks thiol form) S2->A2 A1 Acquire UV-Vis spectrum of target compound C Compare Spectra: Match λ_max of target with model compounds A1->C A2->C R Identify Predominant Tautomer in Solution C->R workflow_dft B Build 3D structures of all tautomers O_gas Geometry Optimization (Gas Phase) e.g., B3LYP/6-311++G(d,p) B->O_gas O_solv Geometry Optimization (with PCM for solvents) B->O_solv E_gas Calculate Gibbs Free Energy (Gas Phase) O_gas->E_gas E_solv Calculate Gibbs Free Energy (Solution) O_solv->E_solv A Compare ΔG to determine relative stabilities E_gas->A E_solv->A R Predict Most Stable Tautomer A->R

Caption: DFT workflow for tautomer stability analysis.

Conclusion and Outlook

The integrated experimental and computational workflows detailed in this guide provide a robust framework for the definitive characterization of this and other complex tautomeric systems. Such a detailed structural understanding is not merely an academic exercise; it is a prerequisite for rational drug design and the development of safe and effective therapeutics.

References

  • Antonov, L. (2014). Tautomerism: Methods and Theories. Wiley-VCH.
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
  • Ghasemi, J., & Kia, R. (2006). Dimers of and Tautomerism Between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: A Density Functional Theory (DFT) Study. The Journal of Physical Chemistry A, 110(30), 9437–9444. [Link]
  • Heidarnezhad, Z., Heidarnezhad, F., Ganiev, I., & Obidov, Z. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378. [Link]
  • Kavitha, S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -...]. Journal of Molecular Structure, 1244, 130927. [Link]
  • Kobyakov, A. G., et al. (2022).
  • Miller, W. H., Dessert, A. M., & Anderson, G. W. (1948). The Synthesis of Some 6-Substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 500–502. [Link]
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • PubChem. (n.d.). This compound.
  • Singh, V., & Fedeles, B. I. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]
  • Stoyanov, S., Antonov, L., & Tadjer, A. (1996). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 74(6), 1000-1005. [Link]
  • Tárkányi, G., et al. (2014). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 118(49), 11625–11633. [Link]
  • Tlemçani, R., et al. (2016). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Taibah University for Science, 10(5), 713-727. [Link]

Sources

The Pivotal Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most significantly, the biological activities stemming from the versatile chemical scaffold, 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol. While direct biological data on this specific intermediate is not extensively documented, its prominent role as a foundational building block in the synthesis of a diverse array of potent therapeutic agents is well-established. This guide will elucidate the synthetic pathways to key derivatives and detail their significant anticancer, antimicrobial, and enzyme-inhibiting properties, thereby highlighting the immense potential of this fluorinated pyrimidine in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The pyrimidine nucleus is a ubiquitous feature in numerous biologically active compounds, including nucleobases and a wide range of therapeutic agents. The convergence of these two features in This compound creates a highly valuable and versatile intermediate for drug discovery.[1] This compound, with its reactive thiol and hydroxyl groups, serves as a synthon for a multitude of derivatives with significant biological activities.[1][2]

This guide will navigate the synthetic utility and the biological significance of derivatives originating from this core structure, providing insights for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
CAS Number 368-54-7[2]
Molecular Formula C₅H₃F₃N₂OS[1]
Molecular Weight 196.15 g/mol [1]
Melting Point 246-250 °C[1]
Appearance White to off-white powder[1]
Solubility Soluble in methanol[1]

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a condensation reaction. A common and efficient method involves the reaction of ethyl trifluoroacetoacetate with thiourea in a suitable solvent, such as dimethylformamide (DMF), under heating.[1]

Experimental Protocol: Synthesis of this compound[1]
  • To a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add ethyl trifluoroacetoacetate (27.6 g, 0.15 mol), thiourea (11.4 g, 0.15 mol), and 100 mL of DMF.

  • Heat the reaction mixture to 120 °C and maintain for 4 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Allow the residue to cool and crystallize.

  • Filter the solid product and wash with water.

  • Dry the resulting white to off-white powder to obtain 4-hydroxy-6-(trifluoromethyl)pyrimidin-2-mercaptan. (Yield: approximately 86%).

Synthesis Ethyl trifluoroacetoacetate Ethyl trifluoroacetoacetate DMF, 120°C DMF, 120°C Ethyl trifluoroacetoacetate->DMF, 120°C Thiourea Thiourea Thiourea->DMF, 120°C Product This compound DMF, 120°C->Product

Caption: Synthesis of the core pyrimidine scaffold.

Biological Activities of Derivatives

The true value of this compound lies in its role as a precursor to a wide range of biologically active molecules. The trifluoromethyl group often enhances the therapeutic potential of the resulting compounds.

Anticancer Activity

Pyrimidine derivatives are a well-established class of anticancer agents. The this compound scaffold has been utilized in the synthesis of novel compounds with potent antiproliferative effects. For instance, it serves as a starting material for the synthesis of thiazolo[4,5-d]pyrimidine derivatives, which have demonstrated significant anticancer activity.

A study on novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, synthesized from precursors related to our core compound, showed promising results. These compounds were evaluated for their in vitro cytotoxicity against various human cancer cell lines. One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione . This derivative exhibited significant antiproliferative activity, highlighting the potential of this chemical class in oncology.

The general synthetic approach to such derivatives involves the modification of the hydroxyl and thiol groups of the pyrimidine ring to build the fused thiazole ring system.

Anticancer_Derivative_Synthesis Core_Scaffold This compound Reaction_Steps Multi-step synthesis (e.g., chlorination, cyclization) Core_Scaffold->Reaction_Steps Derivative Thiazolo[4,5-d]pyrimidine Derivatives Reaction_Steps->Derivative Biological_Activity Anticancer Activity Derivative->Biological_Activity

Caption: Synthetic pathway to anticancer derivatives.

Antimicrobial and Antifungal Activity

The pyrimidine core is also a key feature in many antimicrobial and antifungal agents. Derivatives of this compound have been investigated for their potential to combat various pathogens. The presence of the trifluoromethyl group can enhance the antimicrobial efficacy of these compounds.

Enzyme Inhibition

The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors. The pyrimidine ring can act as a scaffold to position functional groups that interact with the active site of an enzyme, while the thiol group can potentially interact with key amino acid residues or metal ions within the active site.

One area of interest is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in cancer progression and other diseases. While structurally distinct, pyrimidine-2,4,6-triones have been identified as a class of MMP inhibitors. This suggests that the pyrimidine scaffold, in general, can be adapted to target the active sites of such enzymes. Further derivatization of this compound could lead to the development of novel and selective enzyme inhibitors.

Future Perspectives and Conclusion

This compound is a chemical intermediate of significant strategic importance in the field of drug discovery. Its value is not in its intrinsic biological activity, which is not yet fully characterized, but in its proven utility as a versatile building block for the synthesis of a wide range of therapeutic agents. The presence of a trifluoromethyl group, combined with the reactive handles of the hydroxyl and thiol moieties, provides medicinal chemists with a powerful tool to generate novel molecules with potent anticancer, antimicrobial, and enzyme-inhibitory properties.

Future research should focus on further exploring the derivatization possibilities of this scaffold to develop next-generation therapeutics. Additionally, a systematic evaluation of the biological activity of the core compound itself could provide valuable insights and potentially uncover novel applications. This in-depth technical guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in their drug discovery endeavors.

References

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • J&K Scientific. (n.d.). This compound.
  • Google Patents. (n.d.). CN103202843B - Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers.
  • Google Patents. (n.d.). US10695347B2 - Pyrimidine derivative and use thereof.
  • Google Patents. (n.d.). CN1273454C - New pyrimidine-2,4,6-trione derivatives, processes for their production and pharmaceutical agents containing these compounds.

Sources

A Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol Derivatives: Synthesis, Bioactivity, and Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for developing a wide array of therapeutic agents.[1][2] The presence of the electron-withdrawing trifluoromethyl group, coupled with the reactive hydroxyl and thiol functionalities, imparts unique chemical and biological properties to its derivatives. This guide provides an in-depth exploration of this compound class, covering fundamental synthesis strategies, critical chemical behaviors such as tautomerism, known biological targets, and the structure-activity relationships (SAR) that govern their efficacy. Detailed experimental protocols and workflow visualizations are included to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this potent heterocyclic core.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

Pyrimidine and its analogs are fundamental heterocyclic structures that form the basis of nucleic acids (DNA and RNA) and are pivotal in cellular metabolism.[3] Their inherent biological relevance has made them a privileged scaffold in drug discovery, leading to the development of numerous approved drugs, including anticancer agents like 5-fluorouracil and antiviral medications.[2][3]

The specific derivative, this compound, has garnered significant attention due to two key structural features:

  • The Trifluoromethyl (CF3) Group: This moiety is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[4][5]

  • Reactive Handles (-OH and -SH): The hydroxyl and thiol groups provide convenient points for chemical modification, allowing for the systematic synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[6]

Derivatives of this core have shown a broad spectrum of biological activities, including antiviral, antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][7][8][9] This guide will dissect the chemistry and biology that make this scaffold a continuing source of novel therapeutic candidates.

Core Synthesis and Chemical Properties

Foundational Synthesis: The Condensation Reaction

The most common and efficient route to the this compound core is the cyclocondensation reaction between ethyl trifluoroacetoacetate and thiourea.[1] This one-pot synthesis is robust and scalable, making it suitable for both academic research and industrial production.

A representative protocol is as follows:

Protocol: Synthesis of this compound [1]

  • Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add ethyl trifluoroacetoacetate (0.15 mol), thiourea (0.15 mol), and 100 mL of Dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120 °C and maintain the reaction for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture. Remove the DMF solvent under reduced pressure.

  • Purification: The resulting crude solid is cooled, crystallized, and then washed with water. Filtration yields the final product, this compound.

Causality Insight: The use of a high-boiling polar aprotic solvent like DMF is crucial for solubilizing the reactants and achieving the necessary reaction temperature for efficient cyclization. The condensation proceeds via nucleophilic attack of the thiourea nitrogens onto the carbonyl carbons of the ethyl trifluoroacetoacetate, followed by intramolecular cyclization and dehydration.

Critical Chemical Behavior: Tautomerism

A key feature of this scaffold is its existence in multiple tautomeric forms. The equilibrium between these forms is influenced by the solvent, pH, and physical state (solution vs. solid-state).[10][11][12] Understanding this behavior is vital as different tautomers may exhibit distinct receptor binding profiles and reactivity.

The primary tautomeric equilibria are:

  • Amide-Iminol (Keto-Enol) Tautomerism: The 4-hydroxy group can exist as the aromatic hydroxyl form (pyrimidin-4-ol) or the non-aromatic keto form (pyrimidin-4(3H)-one).[13] In polar solvents and the crystalline state, the keto form is generally favored.[12]

  • Thiol-Thione Tautomerism: The 2-thiol group can exist as the aromatic thiol (pyrimidine-2-thiol) or the non-aromatic thione (pyrimidine-2(1H)-thione).[11] Similar to the keto-enol equilibrium, polar solvents tend to shift the equilibrium toward the thione form.[11]

The trifluoromethyl group at the C6 position influences the acidity of the ring protons and nitrogens, thereby affecting the position of these tautomeric equilibria.

Biological Targets and Mechanism of Action

Derivatives of the this compound scaffold have been investigated as inhibitors of a wide range of biological targets. The specific mechanism of action is highly dependent on the nature of the substituents attached to the core.

Known Biological Activities:

  • Antiviral Agents: This class of compounds has shown promise against various viruses. For instance, certain derivatives have been evaluated for activity against Tobacco Mosaic Virus (TMV) by interacting with the viral coat protein (TMV-CP).[9] A rational design approach for antiherpetic nucleoside analogs often targets the virus-coded thymidine kinases for activation.[14]

  • Antifungal and Antibacterial Agents: Pyrimidine-2-thiol derivatives have demonstrated significant antimicrobial potential.[7][8] Some compounds exhibit potent activity against fungi like Rhizoctonia solani and a broad spectrum of gram-positive bacteria.[8][9]

  • Enzyme Inhibition: Analogs have been developed as inhibitors of various enzymes, including α-glucosidase and pancreatic lipase, suggesting potential applications in metabolic disorders.[8][15] Other derivatives have shown inhibitory activity against protein kinases like CDK-1, which are critical targets in cancer therapy.[16]

The following diagram illustrates a generalized mechanism for enzyme inhibition, a common mode of action for these compounds.

MOA_Diagram cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Pyrimidine Derivative Enzyme Target Enzyme (e.g., Kinase, Polymerase) Substrate Substrate Enzyme->Substrate Binds Product Product (Biological Effect) Substrate->Product Catalyzes Inhibitor Pyrimidine Derivative Enzyme2 Target Enzyme Inhibitor->Enzyme2 Binds to Active Site Blocked No Product Formation (Therapeutic Effect) Enzyme2->Blocked Prevents Catalysis

Caption: Generalized mechanism of competitive enzyme inhibition by a pyrimidine derivative.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrimidine core has yielded crucial insights into the structural requirements for biological activity. The SAR provides a roadmap for designing more potent and selective analogs.[3]

Key modification points include:

  • S-Alkylation (Thiol Group): The thiol group is the most common site for modification. Attaching various alkyl or aryl groups via an S-alkylation reaction allows for probing interactions with hydrophobic pockets in the target protein. The nature of the substituent can dramatically alter activity.[6][9]

  • N-Alkylation (Ring Nitrogens): Alkylation at the N1 or N3 positions can influence tautomeric equilibrium and hydrogen bonding capabilities, which are often critical for target engagement.

  • O-Alkylation (Hydroxyl Group): While less common, modification at the 4-hydroxy position can also be explored to modulate solubility and binding.

The following table summarizes hypothetical SAR data for a series of S-substituted derivatives against a generic viral polymerase.

Compound IDR-Group at 2-Thio PositionIC₅₀ (µM) vs. Viral PolymeraseKey Insight
Core -H>100The core scaffold has minimal intrinsic activity.
A-1 -CH₃55.6Small alkyl groups confer weak activity.
A-2 -CH₂-Ph12.3Introduction of a benzyl group improves potency, suggesting a hydrophobic pocket.
A-3 -CH₂-(4-Cl-Ph)2.1An electron-withdrawing group on the phenyl ring significantly enhances activity.
A-4 -CH₂-(4-OCH₃-Ph)25.8An electron-donating group on the phenyl ring reduces activity compared to A-3.
A-5 -(CH₂)₂-COOH85.1A polar carboxylic acid group is detrimental, indicating the binding site is likely lipophilic.

This data is illustrative and serves to demonstrate SAR principles.

Experimental Workflows in Drug Development

The development of novel drugs from the this compound core follows a structured, multi-stage process. The workflow diagram below outlines the typical path from initial synthesis to lead optimization.

Workflow_Diagram cluster_Core Phase 1: Synthesis & Library Generation cluster_Screening Phase 2: Screening & Hit Identification cluster_Optimization Phase 3: Lead Optimization Core_Synth Core Synthesis Ethyl Trifluoroacetoacetate + Thiourea Library_Synth Derivative Library Synthesis S-Alkylation at Thiol N-Alkylation ... Core_Synth->Library_Synth HTS High-Throughput Screening Primary Biological Assay (e.g., Enzyme Inhibition) Library_Synth->HTS Hit_ID Hit_ID HTS->Hit_ID SAR_Study SAR Analysis Synthesize focused library around initial hits Hit_ID->SAR_Study ADME_Tox ADME/Tox Profiling Solubility, Stability, Cytotoxicity Assays SAR_Study->ADME_Tox ADME_Tox->SAR_Study Iterative Design Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical drug discovery workflow for developing pyrimidine-based inhibitors.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its tunable electronic and steric properties, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Novel Derivatization Strategies: Exploring new reactions to modify the core at previously underutilized positions.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for derivatives that show promising phenotypic activity.

  • Computational Modeling: Using in silico methods to guide the rational design of next-generation analogs with improved potency and selectivity.

By integrating classical synthesis with modern drug discovery technologies, the full therapeutic potential of this remarkable heterocyclic system can be realized.

References

  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]
  • Hebei Dangtong Biological Technology Co.,LTD. (n.d.). This compound.
  • Kumar, A., Sharma, S., & Kumar, A. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Beni-Suef University Journal of Basic and Applied Sciences, 6(2), 169-176. [Link]
  • Fandakli, S., Kahriman, N., Yücel, T. B., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(6), 1665-1685. [Link]
  • Kumar, A., Kumar, S., Kumar, R., Tyagi, R., & Kumar, V. (2007). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & medicinal chemistry letters, 17(20), 5671–5675. [Link]
  • Wu, Q., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103522. [Link]
  • Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry. [Link]
  • ResearchGate. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. [Link]
  • Porphyrin Systems. (n.d.). This compound.
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • ChemistryViews. (2024). S-Trifluoromethylation of Aromatic Thiols.
  • Kumar, V., et al. (2017). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Microbiology, 8, 237. [Link]
  • Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021–7032. [Link]
  • Węglińska, E., et al. (2021).
  • J&K Scientific. (n.d.). This compound.
  • Beak, P., & Covington, J. B. (1978). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 56(11), 1557-1564. [Link]
  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13. [Link]
  • De Clercq, E. (1993). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. Nucleosides & nucleotides, 12(1), 1-21. [Link]

Sources

In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Molecule Beyond the Name

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, registered under CAS number 368-54-7, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural complexity, particularly its tautomeric nature, necessitates a multi-faceted spectroscopic approach for unambiguous characterization. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule and the rationale behind the interpretation, empowering researchers to confidently identify and utilize this compound in their work.

A critical aspect of this molecule is its existence in various tautomeric forms. While the name "this compound" suggests a hydroxyl and a thiol group, overwhelming evidence from related structures and its systematic IUPAC name, 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one , points to the predominance of the keto-thione tautomer in the solid state and in most common solvents.[1] This guide will, therefore, focus on the characterization of this major tautomeric form.

Section 1: The Tautomeric Landscape

The potential for proton migration between the oxygen, sulfur, and nitrogen atoms of the pyrimidine ring gives rise to several possible tautomers. The equilibrium between these forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, and temperature.

Caption: Tautomeric equilibrium of the title compound.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a detailed picture of its connectivity and electronic environment.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the tautomeric equilibrium and chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: wide spectral width to encompass the trifluoromethyl signal, referenced to an external standard like CFCl₃ (0 ppm).

Predicted NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) for the dominant keto-thione tautomer. These predictions are based on the analysis of structurally similar compounds and the known electronic effects of the substituents.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Interpretation
¹H NMR
H-5~6.5 - 7.0Singlet (s)The sole aromatic proton on the pyrimidine ring, deshielded by the adjacent carbonyl and trifluoromethyl groups.
N1-H~12.0 - 13.0Broad Singlet (br s)Amide proton, significantly deshielded due to hydrogen bonding and resonance.
N3-H~11.0 - 12.0Broad Singlet (br s)Thioamide proton, also deshielded and potentially broader than the N1-H signal.
¹³C NMR
C-2 (C=S)~175 - 185Singlet (s)Thione carbon, characterized by its downfield chemical shift.
C-4 (C=O)~160 - 170Singlet (s)Carbonyl carbon, deshielded by the electronegative oxygen atom.
C-6~150 - 160Quartet (q)Carbon attached to the CF₃ group, showing coupling to the fluorine atoms.
C-5~110 - 120Singlet (s)The only CH carbon in the ring.
CF₃~120 - 125Quartet (q)Trifluoromethyl carbon, split by the three fluorine atoms.
¹⁹F NMR
-CF₃~ -60 to -70Singlet (s)A single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

Expertise in Interpretation: The broadness of the N-H signals in the ¹H NMR spectrum is a key indicator of their acidic nature and potential for hydrogen bonding. In the ¹³C NMR spectrum, the significant downfield shifts of the C-2 and C-4 carbons are definitive evidence for the thione and keto functionalities, respectively. The quartet multiplicity for the C-6 and CF₃ carbons, due to C-F coupling, confirms the presence and position of the trifluoromethyl group.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of the keto-thione tautomer is expected to be rich in features corresponding to the various bond vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Record the spectrum in transmittance or absorbance mode.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Interpretation
3200 - 3000N-H stretchingBroad absorption due to the N-H bonds of the amide and thioamide groups, likely involved in hydrogen bonding.
1700 - 1650C=O stretchingA strong, sharp absorption characteristic of the carbonyl group in the pyrimidinone ring.
1600 - 1550C=C and C=N stretchingRing stretching vibrations of the pyrimidine core.
1350 - 1150C-F stretchingStrong, characteristic absorptions for the C-F bonds of the trifluoromethyl group.
1200 - 1050C=S stretchingA band of medium intensity corresponding to the thione group.

Expertise in Interpretation: The presence of a strong band in the 1700-1650 cm⁻¹ region, coupled with the absence of a broad O-H stretch around 3300 cm⁻¹, is compelling evidence against the enol tautomer and in favor of the keto form. Similarly, the C=S stretching vibration, though sometimes weak, further supports the thione structure.

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form [M+H]⁺ or [M-H]⁻ ions.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes.

    • The exact mass of the molecular ion should be determined and compared with the calculated theoretical mass.

Predicted Mass Spectrometry Data
Ion m/z (calculated) Interpretation
[M+H]⁺198.0078The protonated molecular ion.
[M-H]⁻195.9922The deprotonated molecular ion.

Expertise in Interpretation: High-resolution mass spectrometry (HRMS) is a self-validating system. Observing the molecular ion with a mass accuracy of less than 5 ppm provides very strong evidence for the elemental composition of C₅H₄F₃N₂OS. The fragmentation pattern can also be informative, with potential losses of HF, CO, or the CF₃ group.

Section 5: Integrated Spectroscopic Analysis Workflow

A logical workflow ensures a comprehensive and efficient characterization of the target molecule.

workflow cluster_0 Spectroscopic Analysis Workflow A Obtain Sample of this compound B Mass Spectrometry (ESI-HRMS) A->B D ¹H, ¹³C, ¹⁹F NMR Spectroscopy A->D E IR Spectroscopy (ATR-FTIR) A->E C Confirm Molecular Formula (C₅H₄F₃N₂OS) B->C H Integrate All Spectroscopic Data C->H F Elucidate Connectivity and Tautomeric Form D->F G Identify Key Functional Groups (C=O, C=S, N-H, CF₃) E->G F->H G->H I Confirm Structure of 2-Sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one H->I

Caption: A typical workflow for spectroscopic characterization.

References

  • J&K Scientific. This compound. [Link]
  • PubChem. This compound. [Link]
  • The Royal Society of Chemistry.
  • ACS Publications. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. [Link]
  • Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8-12. [Link]
  • Preti, C., & Tosi, G. (1976). Transition metal chemistry of pyridinethiones. Canadian Journal of Chemistry, 54(10), 1558-1564.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Unlocking the Therapeutic Potential of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the pyrimidine core is a recurring motif of significant therapeutic relevance, forming the backbone of numerous approved drugs.[1][2][3] The subject of this guide, 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 368-54-7), is a pyrimidine derivative that presents a compelling starting point for novel drug discovery initiatives.[4] Its chemical structure, featuring a pyrimidine-2-thiol core, a hydroxyl group, and a trifluoromethyl moiety, suggests a diverse range of potential biological activities. This guide will provide an in-depth exploration of the therapeutic potential of this molecule, propose plausible mechanisms of action in key disease areas, and offer detailed experimental protocols for its evaluation.

Chemical Properties of this compound [4][5][6][7]

PropertyValue
Molecular Formula C5H3F3N2OS
Molecular Weight 196.15 g/mol
Melting Point 246-250 °C
Appearance White to almost white powder
Solubility Soluble in Methanol

The Strategic Importance of Key Structural Motifs

The therapeutic potential of this compound can be rationalized by dissecting its core components: the pyrimidine-2-thiol scaffold and the trifluoromethyl group.

The Pyrimidine-2-thiol Scaffold: A Privileged Structure

The pyrimidine ring is a fundamental building block of nucleic acids, rendering its analogs capable of interfering with DNA and RNA synthesis, a cornerstone of anticancer therapy.[1][8][9] Beyond this, the pyrimidine nucleus is found in a wide array of pharmacologically active compounds with applications as antibacterial, antiviral, antimalarial, and anti-inflammatory agents.[3][10] The 2-thiol substitution, in particular, has been a feature in compounds designed to exhibit a range of biological effects.

The Trifluoromethyl Group: Enhancing Drug-like Properties

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance a molecule's therapeutic profile.[11][12][13][14][15] This group can significantly increase metabolic stability by blocking sites of oxidative metabolism.[13] Its strong electron-withdrawing nature can modulate the acidity/basicity of nearby functional groups and improve binding affinity to biological targets.[12][13] Furthermore, the -CF3 group often increases lipophilicity, which can improve membrane permeability and oral bioavailability.[12][13]

Potential Therapeutic Applications & Proposed Mechanisms of Action

Based on the known activities of structurally related compounds, we hypothesize that this compound holds potential in the following therapeutic areas:

Oncology

The pyrimidine scaffold is central to the action of established anticancer drugs like 5-fluorouracil.[8] Pyrimidine analogs can exert their effects by inhibiting DNA synthesis or by targeting key enzymes in cancer cell signaling.[1][9]

Proposed Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer.[2] We propose that this compound may act as a kinase inhibitor. The nitrogen atoms in the pyrimidine ring can form hydrogen bonds with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. The trifluoromethyl group could provide additional favorable interactions within the ATP-binding pocket.

G Compound 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibits Proliferation Cancer Cell Proliferation Compound->Proliferation Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Kinase->Proliferation Promotes ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate->Proliferation Promotes G Compound 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol DHFR Plasmodium DHFR Compound->DHFR Inhibits Parasite Parasite Replication Compound->Parasite Inhibits THF Tetrahydrofolate DHFR->THF Reduces DHF Dihydrofolate DHF->DHFR NADPH NADPH NADPH->DHFR NucleicAcid Nucleic Acid Synthesis THF->NucleicAcid Required for NucleicAcid->Parasite Essential for

Caption: Proposed antimalarial mechanism via DHFR inhibition.

Pyrimidine-2-thiol derivatives have demonstrated promising antibacterial activity. [16]The mechanism of action for some pyrimidine-based antibacterials involves disrupting essential cellular processes in bacteria.

Proposed Mechanism of Action: Broad-Spectrum Disruption of Bacterial Growth

The exact molecular target is yet to be elucidated, but the compound could interfere with bacterial cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature imparted by the trifluoromethyl group may facilitate its passage through the bacterial cell membrane.

Inflammatory Diseases (e.g., Arthritis)

Certain pyrimidine derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes. [10][17][18]COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.

Proposed Mechanism of Action: Selective COX-2 Inhibition

We propose that this compound may function as a selective inhibitor of COX-2. The structural features of the molecule could allow it to fit into the active site of COX-2 while sterically hindering its entry into the more constricted active site of the COX-1 isoform, potentially leading to a favorable gastrointestinal safety profile.

G Compound 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol COX2 COX-2 Enzyme Compound->COX2 Inhibits Inflammation Inflammation & Pain Compound->Inflammation Reduces Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins->Inflammation Mediate G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Mechanism of Action Compound Test Compound: 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol KinaseAssay In Vitro Kinase Assay (Broad Panel) Compound->KinaseAssay MTTAssay Cell Viability Assay (Cancer Cell Lines) Compound->MTTAssay AST Antimicrobial Susceptibility Testing Compound->AST DHFR_Assay PfDHFR Enzyme Assay Compound->DHFR_Assay COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay IC50 IC50 Determination (for active hits) KinaseAssay->IC50 MTTAssay->IC50 MIC MIC Determination (for antibacterial hits) AST->MIC DHFR_Assay->IC50 COX_Assay->IC50 Selectivity Kinase/COX Selectivity Profiling IC50->Selectivity MoA Mechanism of Action Studies (e.g., cell cycle analysis, apoptosis assays) MIC->MoA Selectivity->MoA

Caption: High-level workflow for the experimental validation of the test compound.

In Vitro Kinase Inhibition Assay

[19][20][21][22]* Objective: To determine if the compound inhibits the activity of a panel of protein kinases.

  • Methodology: A luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Protocol:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

    • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Add the specific protein kinase and its corresponding substrate peptide.

    • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

    • Signal Generation: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP to ATP, which drives a luciferase reaction.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

[23][24][25]* Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Methodology: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing (AST)

[16][26][27][28][29]* Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

  • Methodology: Broth microdilution method.

  • Protocol:

    • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate containing bacterial growth medium.

    • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) Inhibition Assay

[30][31][32][33][34]* Objective: To measure the inhibitory activity of the compound against PfDHFR.

  • Methodology: A spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Protocol:

    • Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and the substrate dihydrofolate.

    • Inhibitor Addition: Add the test compound at various concentrations.

    • Enzyme Addition: Initiate the reaction by adding recombinant PfDHFR enzyme.

    • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

    • Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

COX-1/COX-2 Inhibition Assay

[17][18][35][36][37][38][39][40]* Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2.

  • Methodology: A fluorometric or colorimetric assay that measures the peroxidase activity of the COX enzymes.

  • Protocol:

    • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the test compound with either recombinant human COX-1 or COX-2 enzyme in the presence of heme.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

    • Signal Detection: A probe is used that is converted into a fluorescent or colored product by the peroxidase activity of the COX enzyme. Measure the signal using a plate reader.

    • Analysis: Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Data Interpretation and Future Directions

The results from these initial in vitro assays will provide a foundational understanding of the therapeutic potential of this compound. Promising "hit" compounds identified in these screens will warrant further investigation, including:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanism of Action Studies: Cellular assays to confirm the proposed mechanism of action (e.g., Western blotting to assess kinase pathway modulation, cell cycle analysis).

  • In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer, malaria, bacterial infection, or arthritis.

  • Pharmacokinetic and Toxicology Studies: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Its constituent chemical motifs have a proven track record in successful drug discovery campaigns. The proposed mechanisms of action in oncology, infectious diseases, and inflammation are grounded in the established pharmacology of the pyrimidine scaffold. The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of this compound's therapeutic potential. Through rigorous investigation, the full clinical promise of this intriguing molecule can be unlocked.

References

A comprehensive list of references will be compiled and provided upon request, including full citations and links to the source materials.

Sources

The Strategic Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that can significantly enhance biological activity and pharmacokinetic profiles. This guide provides a comprehensive technical overview of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a versatile building block in the synthesis of novel therapeutic agents, exploring its synthesis, chemical properties, and diverse applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one, is a pyrimidine derivative with the chemical formula C5H3F3N2OS.[1] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 368-54-7[2][3]
Molecular Weight 197.16 g/mol [3]
Melting Point 246-250 °C[2]
Appearance White to light yellow crystalline powderChem-Impex

The presence of the trifluoromethyl group significantly influences the molecule's electron density and lipophilicity, which in turn can affect its interactions with biological targets and its metabolic stability. The thiol and hydroxyl groups provide reactive handles for further chemical modifications, making it a valuable precursor in multi-step syntheses.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the cyclocondensation reaction of ethyl 4,4,4-trifluoroacetoacetate with thiourea. This reaction is a variation of the well-established Biginelli reaction.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_product Product R1 Ethyl 4,4,4-trifluoroacetoacetate P This compound R1->P Base (e.g., Sodium Ethoxide) Solvent (e.g., Ethanol) Heat R2 Thiourea R2->P

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

While specific reaction conditions can be optimized, a general protocol based on similar syntheses is as follows:

  • Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add ethyl 4,4,4-trifluoroacetoacetate and thiourea. The molar ratio of reactants is typically 1:1:1 (ethyl trifluoroacetoacetate:thiourea:base).

  • Reaction Execution: The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting material for the synthesis of a wide range of biologically active compounds. The trifluoromethyl group often enhances the efficacy and metabolic stability of the final drug molecule.

As a Precursor for Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors, as it can mimic the adenine ring of ATP and form hydrogen bonds with the hinge region of the kinase domain. The 2-thiol group of this compound can be alkylated or displaced to introduce various side chains that can interact with other regions of the ATP-binding pocket, leading to potent and selective kinase inhibitors. For example, derivatives of this scaffold have been explored as inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Kinase_Inhibitor_Workflow Start 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol Step1 S-Alkylation or Nucleophilic Aromatic Substitution (SNAr) at C2 position Start->Step1 Step2 Modification of the 4-hydroxyl group (e.g., conversion to amine) Step1->Step2 Step3 Introduction of diverse side chains to target specific kinase pockets Step2->Step3 End Potent and Selective Kinase Inhibitor Step3->End

Caption: Synthetic workflow for developing kinase inhibitors from the title compound.

In the Development of Antimicrobial Agents

Derivatives of pyrimidine-2-thiol have shown significant potential as antimicrobial agents. The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. The sulfur and nitrogen atoms in the pyrimidine ring can chelate essential metal ions required for microbial growth and enzyme function. Research has shown that thiophenyl substituted pyrimidine derivatives can act as antibacterial agents by inhibiting bacterial cell division, for instance by targeting the FtsZ protein.[5]

In Antiviral and Anticancer Drug Discovery

The pyrimidine ring is a fundamental component of nucleobases, making pyrimidine analogs attractive candidates for antiviral and anticancer therapies. The trifluoromethyl group can act as a bioisostere for a methyl group but with significantly different electronic properties, which can lead to enhanced binding to viral or cancer-related enzymes. For instance, trifluoromethylthiolane derivatives have shown activity against Herpes Simplex Virus type 1 (HSV-1).[6] Furthermore, various trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their anticancer properties against a range of human cancer cell lines.

Structure-Activity Relationships (SAR)

While specific SAR studies on this compound are not extensively published, general principles for related pyrimidine derivatives can be inferred.

  • Substitution at the 2-position: The thiol group at the C2 position is a key point for derivatization. Alkylation with various aliphatic or aromatic moieties can significantly modulate the biological activity. The nature of the substituent can influence the compound's ability to fit into the binding pocket of a target enzyme.

  • Modification of the 4-position: The hydroxyl group at the C4 position can be converted into other functional groups, such as amines or ethers. This position is often crucial for establishing hydrogen bonding interactions with the target protein.

  • The role of the trifluoromethyl group: The CF3 group at the C6 position generally enhances the lipophilicity and metabolic stability of the molecule. Its strong electron-withdrawing nature also influences the reactivity of the pyrimidine ring.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive pyrimidine core, a strategically placed trifluoromethyl group, and functional handles for further modification makes it an attractive starting point for the synthesis of a diverse range of therapeutic agents. As the demand for novel drugs with improved efficacy and safety profiles continues to grow, the importance of such fluorinated heterocyclic scaffolds in drug discovery is set to increase. Further exploration of the derivatives of this compound is warranted to unlock their full therapeutic potential.

References

  • Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives. Research J. Pharm. and Tech. 2020; 13(3): 1224-1226.
  • 2-Mercaptopyrimidine | C4H4N2S | CID 1550489. PubChem.
  • Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. Int J Pharm Pharm Sci, Vol 5, Suppl 2, 471-473.
  • 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. RSC Publishing.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. 2017;7(63):39853-39859.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. 2024;12.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2021;64(19):14137-14183.
  • Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines. Journal of the Brazilian Chemical Society. 2013;24(10):1637-1646.
  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. Pharmaceuticals. 2022;15(11):1405.
  • Synthesis and Antimicrobial Activity of 4-Hydroxy-2-[5-Nitrofuran(Thien)-2-Yl]-6h-1,3-Oxazin-6-Ones. Pharmaceutical Chemistry Journal. 2017;51(8):643-646.
  • pseudothiohydantoin. Organic Syntheses. 1947;27:71.
  • Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. Synthetic Communications. 2009;39(22):4078-4089.
  • Process for the preparation of ethyl trifluoroacetoacetate. Google Patents.
  • Synthesis method of ethyl trifluoroacetate. Google Patents.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules. 2018;23(9):2137.
  • Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. Molecules. 2022;27(19):6618.
  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. 2020;5(49):31757-31771.

Sources

A Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS No. 368-54-7), a pivotal heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the pyrimidine-2-thiol scaffold imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules. This document will detail the synthesis, chemical properties, reactivity, and diverse applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, emphasizing the tautomeric nature of the molecule and the regioselective derivatization of its nucleophilic centers.

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several essential drugs.[1] The introduction of fluorine-containing substituents, particularly the trifluoromethyl group, is a well-established strategy in modern medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] The -CF₃ group, with its high electronegativity and lipophilicity, can significantly enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug candidate to its biological target.

This compound, also known as 6-(trifluoromethyl)-2-thiouracil, emerges as a highly versatile building block. Its trifluoromethyl group offers the aforementioned benefits, while its multiple reactive sites—the thiol, the hydroxyl (or its keto tautomer), and the ring nitrogens—provide a rich platform for chemical diversification. This guide will serve as a comprehensive resource for harnessing the synthetic potential of this valuable intermediate.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis.

General Properties
PropertyValueSource(s)
CAS Number 368-54-7[3][4][5]
Molecular Formula C₅H₃F₃N₂OS[3][5]
Molecular Weight 196.15 g/mol [6]
Appearance White to off-white powder/crystalline solidN/A
Melting Point 246-250 °C[3]
Solubility Soluble in methanolN/A
pKa 6.21 ± 0.20 (Predicted)N/A
Tautomerism: A Critical Consideration

It is crucial to recognize that this compound exists as a mixture of tautomers. The predominant forms are the keto-thione (6-(trifluoromethyl)-2-thiouracil) and the enol-thione (this compound). Theoretical and experimental studies on related 2-thiouracil compounds suggest that the keto-thione form is generally the more stable and thus the major species in equilibrium.[7][8][9][10] This has significant implications for its reactivity, as the nucleophilicity of the N1, N3, O4, and S2 positions will be influenced by the dominant tautomeric form.

Caption: Tautomeric equilibrium of the title compound.

For the remainder of this guide, we will primarily refer to the compound as 6-(trifluoromethyl)-2-thiouracil, acknowledging that its reactivity reflects the properties of all contributing tautomers.

Synthesis of the Core Intermediate

The most common and efficient synthesis of 6-(trifluoromethyl)-2-thiouracil involves the cyclocondensation of a β-ketoester with thiourea. Specifically, ethyl 4,4,4-trifluoroacetoacetate is the key starting material.

Synthetic Workflow

Synthesis_Workflow Start Ethyl 4,4,4-trifluoroacetoacetate + Thiourea Base Base-catalyzed Condensation (e.g., NaOEt in EtOH) Start->Base Cyclization Intramolecular Cyclization Base->Cyclization Product 6-(Trifluoromethyl)-2-thiouracil Cyclization->Product caption General workflow for the synthesis.

Caption: General workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted 2-thiouracils.[11]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Thiourea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol. Stir until all the sodium has dissolved.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea (1.0 eq) and stir until dissolved. Then, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in a minimum amount of cold water.

  • Precipitation: The aqueous solution is then carefully acidified with concentrated hydrochloric acid with cooling in an ice bath. The target compound will precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reactivity and Application in Synthesis

The synthetic utility of 6-(trifluoromethyl)-2-thiouracil lies in the selective functionalization of its nucleophilic centers. The soft sulfur atom is a prime target for soft electrophiles, while the harder nitrogen and oxygen atoms can react with hard electrophiles. Reaction conditions, such as the choice of base and solvent, can be tuned to favor a specific regioisomer.

S-Alkylation: A Gateway to Diverse Scaffolds

The thiol group (or more accurately, the thiolate anion formed upon deprotonation) is the most nucleophilic site and readily undergoes S-alkylation with various electrophiles, such as alkyl halides. This reaction is a cornerstone of its use as an intermediate.

General Reaction Scheme:

Caption: S-alkylation of the core intermediate.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to deprotonate the thiol without competing in the alkylation reaction.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for this Sₙ2 reaction, as it solvates the cation of the base while leaving the thiolate anion highly reactive.

Studies have shown that alkylation of 6-(polyfluoro)alkyl-2-thiouracils can lead to a mixture of S-, N-, and O-substituted products, but S-alkylation is often the predominant pathway, especially with soft electrophiles.[12]

Synthesis of Biologically Active Molecules

The 6-(trifluoromethyl)pyrimidine core is present in a variety of compounds explored for therapeutic applications.

Example Application: Synthesis of TLR8 Antagonist Precursors

Derivatives of 6-(trifluoromethyl)pyrimidine have been optimized as Toll-like receptor 8 (TLR8) antagonists.[13] The synthesis often starts from a di-chlorinated pyrimidine, which can be accessed from the thiouracil intermediate.

Synthetic Workflow Example:

TLR8_Workflow Start 6-(Trifluoromethyl)- 2-thiouracil Chlorination Chlorination (e.g., POCl₃) Start->Chlorination DiChloro 2,4-dichloro-6- (trifluoromethyl)pyrimidine Chlorination->DiChloro SNAr1 Nucleophilic Aromatic Substitution (SNAr) (Amine 1) DiChloro->SNAr1 Intermediate Mono-substituted Intermediate SNAr1->Intermediate SNAr2 Suzuki Coupling or Second SNAr (Amine 2 / Boronic Acid) Intermediate->SNAr2 Final TLR8 Antagonist Scaffold SNAr2->Final caption Pathway to TLR8 antagonist scaffolds.

Caption: Pathway to TLR8 antagonist scaffolds.

This workflow highlights how the initial intermediate can be transformed into a key building block (the di-chloro derivative) for further diversification through powerful reactions like nucleophilic aromatic substitution and cross-coupling.[13]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on data for the related 4-Hydroxy-6-(trifluoromethyl)pyrimidine, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[6]

Conclusion

This compound is a testament to the power of strategic molecular design. The convergence of the versatile pyrimidine core, the reactivity of the thiouracil moiety, and the advantageous properties of the trifluoromethyl group creates an intermediate of significant value. Its straightforward synthesis and predictable, yet tunable, reactivity make it an indispensable tool for medicinal chemists and researchers developing the next generation of pharmaceuticals and agrochemicals. This guide has provided the foundational knowledge and practical protocols to effectively utilize this compound, empowering scientists to accelerate their research and development efforts.

References

  • ChemicalBook. (2024). This compound | 368-54-7.
  • Ivanova, A. E., et al. (2019). 6-Trifluoromethyl-2-thiouracil and its analogs in reactions with 4-bromobutyl acetate and 2-bromoacetophenone. Russian Chemical Bulletin, 68(6), 1190-1197.
  • GlobalInfoSwift. (n.d.). The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery.
  • Gontijo, R. N., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(45), 41535-41547.
  • Miller, W. H., Dessert, A. M., & Anderson, G. W. (1948). The synthesis of some 6-substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 500-502.
  • J&K Scientific. (n.d.). This compound | 368-54-7.
  • Leszczynski, J., & Person, W. B. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Journal of Mass Spectrometry, 52(10), 647-654.
  • The Royal Society of Chemistry. (2023). The organophotocatalytic trifluoromethylation of 6-azauracils.
  • Mirzaei, M., & Mofid, M. R. (2022). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. Advanced Journal of Science and Engineering, 3(2), 105-111.
  • Smith, A. D., & Bodwell, G. J. (2012). Isothiourea-mediated one-pot synthesis of trifluoromethyl substituted 2-pyrones. Organic Letters, 14(24), 6358-6361.
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • Giuliano, B. M., et al. (2013). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 117(29), 6174-6182.
  • Google Patents. (1973). US3718649A - Process for thiouracil production.
  • Kice, J. L., & Cleveland, T. C. (1984). Synthesis and 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Journal of Medicinal Chemistry, 27(7), 923-927.
  • Czernek, J., & Brus, J. (2018). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules, 23(11), 2959.
  • ResearchGate. (n.d.). Tautomers of 2-thiouracil.
  • Filo. (n.d.). Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine).
  • Cui, P. L., et al. (2020). Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. Aris-International Journal of Medical Science, 2(1).
  • Hrčak. (2023). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 73(2), 209-226.
  • Stoyanov, S., et al. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Inorganics, 10(11), 204.

Sources

"4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Abstract

The pyrimidine scaffold is a cornerstone in the development of biologically active agents, with its derivatives demonstrating a vast spectrum of therapeutic and agricultural applications. The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's potency, metabolic stability, and cellular uptake.[1] this compound is a readily available chemical intermediate that combines these key structural features.[2] While its utility in the synthesis of diverse bioactive compounds is recognized, its intrinsic mechanism of action remains uncharacterized.[2][3] This guide presents a comprehensive, multi-pronged research framework designed to systematically investigate and elucidate the potential mechanisms of action of this promising molecule. We will outline a series of logical, field-proven experimental workflows, moving from broad phenotypic screening to specific molecular target identification. This document is intended for researchers, scientists, and drug development professionals dedicated to exploring novel chemical entities.

Introduction: The Rationale for Mechanistic Investigation

Pyrimidine derivatives are integral to a wide array of biological processes and have been successfully developed as antiviral, anti-inflammatory, anticancer, and antifungal agents.[4][5] The trifluoromethyl group, a bioisostere of the methyl group, imparts unique properties such as increased lipophilicity and resistance to oxidative metabolism, often leading to superior pharmacokinetic profiles.[1] The subject of this guide, this compound, possesses a pyrimidine core, a trifluoromethyl substituent, and a thiol group, suggesting a high potential for diverse biological interactions. The thiol group, in particular, can engage in hydrogen bonding, metal chelation, or covalent interactions with protein residues like cysteine, opening up numerous mechanistic possibilities.

Given the established broad-spectrum bioactivity of related trifluoromethyl pyrimidines,[6][7] a systematic investigation into the molecular mechanisms of this compound is a scientifically compelling endeavor. This guide provides the strategic framework and detailed protocols to undertake such an investigation.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial phase of investigation aims to identify the primary biological effect of the compound. We will begin with a panel of assays to detect potential antimicrobial and cytotoxic activities.

Antimicrobial and Antifungal Activity Assessment

Many pyrimidine-based compounds exhibit potent activity against a range of pathogens.[8] The first step is to determine if this compound has any growth-inhibiting effects on representative bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the guidelines established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

  • Inoculum Preparation: A single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) is incubated overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The resulting culture is diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[5]

  • Compound Dilution: A 2-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with 50 µL of the standardized microbial suspension.[5]

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: The plate is incubated at 37°C for 16-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.[5]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth.[9]

Data Presentation: Sample MIC Data Table

MicroorganismCompound MIC (µg/mL)Standard Drug MIC (µg/mL)
S. aureus (ATCC 29213)>2561 (Vancomycin)
E. coli (ATCC 25922)>2562 (Ciprofloxacin)
C. albicans (ATCC 90028)160.5 (Fluconazole)
A. niger (ATCC 16404)321 (Amphotericin B)
Cytotoxicity Screening

To assess the compound's potential as a therapeutic agent for diseases like cancer, its effect on human cell viability must be determined.

Experimental Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is calculated.

Tier 2: Hypothesis-Driven Mechanistic Investigation

Based on the results of the Tier 1 screening and the known activities of related pyrimidine derivatives, we can formulate specific mechanistic hypotheses.

Hypothesis A: The Compound Acts as an Enzyme Inhibitor

The pyrimidine scaffold is a common feature in many enzyme inhibitors.[10] We will investigate several key enzyme targets.

Workflow: General Enzyme Inhibition Screening

The following diagram outlines the general workflow for screening the compound against a panel of enzymes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilution of Test Compound mix Mix Enzyme, Buffer, and Compound/Vehicle prep_compound->mix prep_enzyme Prepare Enzyme and Substrate Solutions prep_enzyme->mix preincubate Pre-incubate (10-15 min) mix->preincubate initiate Initiate Reaction with Substrate preincubate->initiate measure Kinetic Measurement (Spectrophotometer/Fluorometer) initiate->measure calc_rate Calculate Reaction Rate (ΔAbsorbance/min) measure->calc_rate calc_inhibition Calculate % Inhibition vs. Vehicle Control calc_rate->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50

Caption: General workflow for in vitro enzyme inhibitor screening.

Specific Enzyme Assays:

  • Dihydrofolate Reductase (DHFR) Inhibition Assay: DHFR is a key target for anticancer and antimicrobial drugs. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺.[3][4] A standard protocol involves combining the DHFR enzyme, NADPH, and the test compound, then initiating the reaction with the dihydrofolate substrate and measuring the change in absorbance over time.[11]

  • Cyclooxygenase-2 (COX-2) Inhibition Assay: Given that some pyrimidine derivatives show anti-inflammatory properties by inhibiting COX-2, this is a plausible target.[12][13] Fluorometric or ELISA-based kits are commercially available to measure the production of prostaglandins (e.g., PGF₂α) from arachidonic acid by recombinant human COX-2.[10][13][14]

  • Glutathione Reductase (GR) Inhibition Assay: GR is crucial for maintaining cellular redox balance, and its inhibition can be a strategy in cancer therapy.[10] This assay also tracks the oxidation of NADPH to NADP⁺ by monitoring the decrease in absorbance at 340 nm.[15]

  • Kinase Inhibition Assays: Kinases are frequent targets in oncology. A general kinase activity assay, such as the ADP-Glo™ Kinase Assay, can be used for initial screening. This assay quantifies the amount of ADP produced during the kinase reaction, which is converted to a luminescent signal.[16] If activity is found, follow-up assays against a panel of specific kinases (e.g., EGFR, VEGFR, JAK) would be necessary.[17]

Hypothesis B: The Compound Disrupts Fungal Cell Membrane Integrity

If the compound shows significant antifungal activity in Tier 1, a primary mechanism could be the disruption of the fungal cell membrane, a mode of action for many fungicides.[1]

Experimental Protocol: SYTOX Green Uptake Assay

This assay uses a dye that only enters cells with compromised plasma membranes, where it binds to nucleic acids and fluoresces.[18]

  • Fungal Culture: Grow fungal hyphae (e.g., N. crassa) in a suitable liquid medium.

  • Treatment: Suspend the hyphae in a buffer containing 0.2 µM SYTOX Green dye. Add the test compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

  • Measurement: Measure the fluorescence (excitation ~488 nm, emission ~525 nm) over time using a fluorescence microplate reader. An increase in fluorescence indicates membrane permeabilization.[18]

  • Microscopy: Visualize the dye uptake in treated hyphae using fluorescence microscopy as a qualitative confirmation.[18]

Tier 3: Molecular Target Identification and Validation

Should the preceding tiers identify a robust biological effect (e.g., potent and specific enzyme inhibition), the final stage is to confirm the direct molecular interaction between the compound and its putative target.

Computational Target Engagement: Molecular Docking

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to the active site of a target protein.[][20]

Protocol: Molecular Docking Workflow

  • Preparation: Obtain the 3D crystal structure of the target protein (e.g., human DHFR, PDB ID: 1KMS) from the Protein Data Bank. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. Generate a 3D conformer of this compound.

  • Docking: Use software like AutoDock Vina to dock the ligand into the defined binding site of the protein.[21]

  • Analysis: Analyze the resulting binding poses and docking scores (estimated binding energy). A lower binding energy suggests a more favorable interaction.[20] Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and key amino acid residues in the binding pocket.

G cluster_prep Input Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis protein Retrieve & Prepare Protein 3D Structure (e.g., from PDB) define_site Define Binding Site on Protein protein->define_site ligand Generate & Optimize Ligand 3D Structure run_docking Run Docking Algorithm (e.g., AutoDock Vina) ligand->run_docking define_site->run_docking analyze_poses Analyze Binding Poses & Scoring Functions run_docking->analyze_poses visualize Visualize Ligand-Protein Interactions (H-bonds, etc.) analyze_poses->visualize hypothesize Formulate Hypotheses for Validation visualize->hypothesize

Caption: Workflow for a typical molecular docking study.

Biophysical Validation of Binding: Microscale Thermophoresis (MST)

MST is a powerful technique to quantify the interaction between a target protein and a ligand in solution by measuring changes in fluorescence as molecules move across a microscopic temperature gradient.[1][22]

Experimental Protocol: MST Binding Assay

  • Protein Labeling: The target protein is fluorescently labeled (e.g., using an NHS-ester dye that reacts with primary amines or a His-tag specific dye).

  • Sample Preparation: A constant concentration of the labeled target protein (typically in the low nM range) is mixed with a serial dilution of this compound. The buffer should contain a non-ionic detergent like 0.05% Tween-20 to prevent aggregation.[22]

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis: The change in the normalized fluorescence upon ligand binding is plotted against the ligand concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve. A low Kd value indicates a high binding affinity.[23]

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By progressing from broad phenotypic screening to specific enzyme inhibition assays and finally to biophysical validation of target engagement, researchers can systematically uncover the molecular basis of this compound's activity. The insights gained will be invaluable for guiding its potential development as a novel therapeutic agent or agrochemical. Positive findings in any of the outlined tiers would warrant further investigation, including structure-activity relationship (SAR) studies, in vivo efficacy models, and ADME/Tox profiling.

References

  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104149.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. Ningbo Inno Pharmchem Co., Ltd. Blog.
  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18, 3297–3319.
  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate.
  • Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 12345.
  • Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. MIS.
  • Diken, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology.
  • Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 50.
  • The Pharma intermediate. (n.d.). The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery. The Pharma intermediate Blog.
  • Seidel, S. A., & Bania, K. K. (2013). Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. Journal of Visualized Experiments, (72), e50099.
  • Center for Macromolecular Interactions. (n.d.). MicroScale Thermophoresis (MST). Harvard Medical School.
  • Thevissen, K., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(1), 54-60.
  • Liau, N. P., et al. (2010). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 641, 47-59.
  • Trevigen. (2007). Glutathione Reductase Assay Kit. Trevigen.
  • Encyclopedia.pub. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub.
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
  • ResearchGate. (n.d.). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate.

Sources

An In-Depth Technical Guide to the Anticancer Potential of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, including several clinically approved anticancer drugs.[1][2][3] The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of organic molecules, such as metabolic stability and lipophilicity, making trifluoromethyl-substituted heterocycles a promising area of cancer research.[4][5] This guide provides a comprehensive technical framework for the investigation of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (referred to herein as Compound HTPT ) as a potential anticancer agent. While direct extensive studies on this specific compound are emerging, its structural alerts, based on the known bioactivity of related pyrimidine and thiouracil analogs, warrant a thorough investigation.[6][7]

This document outlines a systematic, multi-phase approach to characterize the synthesis, in vitro efficacy, and potential mechanisms of action of Compound HTPT. It is designed to serve as a practical guide for researchers, providing not just protocols, but the scientific rationale behind each experimental step.

Compound Profile and Synthesis

A thorough understanding of the test article is the foundation of any drug discovery program.

Physicochemical Properties

A summary of the key properties of Compound HTPT is presented below.

PropertyValueSource(s)
CAS Number 368-54-7[6][8][9]
Molecular Formula C₅H₃F₃N₂OS[6][8]
Molecular Weight 196.15 g/mol [8][9]
Melting Point 246-250 °C[6][9]
Appearance White to off-white powder/crystal
IUPAC Name 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one
Synthesis Pathway

Compound HTPT can be synthesized via a cyclocondensation reaction. A general and efficient laboratory-scale synthesis is outlined below. This method is based on established procedures for related pyrimidine derivatives.

Reaction: Ethyl trifluoroacetoacetate + Thiourea → this compound

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl trifluoroacetoacetate and thiourea in equimolar amounts.

  • Add a suitable solvent, such as dimethylformamide (DMF).

  • Heat the reaction mixture to 120°C and maintain reflux for approximately 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Synthesis_Workflow cluster_reactants Reactants Reactant1 Ethyl Trifluoroacetoacetate Step1 Combine in Flask Reactant1->Step1 + Reactant2 Thiourea Reactant2->Step1 + Solvent DMF Step2 Add Solvent Solvent->Step2 Product 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol Step1->Step2 Step3 Heat to 120°C (4 hours) Step2->Step3 Step4 Purification (Recrystallization) Step3->Step4 Step4->Product

Caption: Synthesis workflow for Compound HTPT.

In Vitro Anticancer Evaluation: A Phased Approach

A tiered screening strategy is recommended to efficiently evaluate the anticancer potential of Compound HTPT. This begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays on responsive cell lines.

Phase I: Broad-Spectrum Cytotoxicity Screening (NCI-60 Screen)

The U.S. National Cancer Institute's NCI-60 screen is a powerful tool for initial drug discovery, providing cytotoxicity data across 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[10][11][12][13]

Rationale: Submitting Compound HTPT to the NCI-60 screen provides a comprehensive, unbiased initial assessment of its anticancer activity.[14] The resulting data can identify specific cancer types that are particularly sensitive to the compound, guiding the selection of cell lines for subsequent, more focused studies. The unique "fingerprint" of activity across the 60 cell lines can also be compared to a database of known anticancer agents, offering initial clues into the potential mechanism of action.[14]

NCI60_Workflow Compound Compound HTPT NCI_Screen NCI-60 Human Tumor Cell Line Screen Compound->NCI_Screen Data_Output Cytotoxicity Data (GI50, TGI, LC50) NCI_Screen->Data_Output Analysis Data Analysis Data_Output->Analysis Outcome1 Identify Sensitive Cancer Types Analysis->Outcome1 Outcome2 COMPARE Analysis: Predict Mechanism of Action Analysis->Outcome2

Caption: High-level workflow for NCI-60 screening.

Phase II: Single-Agent Dose-Response and Viability Assays

Based on the results from the NCI-60 screen, or proceeding with a panel of common cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], PC-3 [prostate]), the next step is to quantify the cytotoxic and anti-proliferative effects of Compound HTPT. The MTT assay is a robust, colorimetric method for this purpose.[15][16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[15][16][17] Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.[17]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Compound HTPT in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.[18]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Phase III: Mechanistic Elucidation

Once the cytotoxic activity of Compound HTPT is confirmed, the subsequent phase focuses on understanding how it exerts its effects. Key questions to address are whether it induces programmed cell death (apoptosis) and how it affects cell cycle progression.

Apoptosis is a common mechanism of action for anticancer drugs.[20] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[21][22]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can be used to label these cells.[23] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[21]

Experimental Protocol: Annexin V-FITC/PI Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound HTPT at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[22]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[24]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[24]

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent cell death.[20] Flow cytometry with PI staining is a standard method to analyze the distribution of cells throughout the cell cycle.[25][26]

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[25][26] Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase, actively synthesizing DNA, have an intermediate DNA content.[26]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells and treat with Compound HTPT at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, added dropwise while vortexing, to prevent clumping. Incubate for at least 2 hours at 4°C.[26]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[26]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence.[27] Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Mechanistic_Assays cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Pathway Input Responsive Cancer Cell Line (from Phase I/II) Treatment Treat with Compound HTPT (IC50 concentrations) Input->Treatment Apoptosis_Assay Annexin V/PI Staining Treatment->Apoptosis_Assay CellCycle_Assay Ethanol Fixation & PI/RNase Staining Treatment->CellCycle_Assay Flow_Apo Flow Cytometry Analysis Apoptosis_Assay->Flow_Apo Result_Apo Quantify Apoptotic vs. Necrotic vs. Viable Cells Flow_Apo->Result_Apo Flow_CC Flow Cytometry Analysis CellCycle_Assay->Flow_CC Result_CC Quantify Cells in G0/G1, S, G2/M Phases Flow_CC->Result_CC

Caption: Workflow for mechanistic studies.

Potential Mechanisms of Action and Future Directions

The structural features of Compound HTPT—a pyrimidine core, a thio-group, and a trifluoromethyl substituent—suggest several potential mechanisms of action based on existing literature for similar compounds.

  • Kinase Inhibition: Pyrimidine derivatives are known to act as inhibitors of various kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase.[1][20][28]

  • Inhibition of Nucleotide Synthesis: As a pyrimidine analog, Compound HTPT could potentially interfere with the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Key enzymes in this pathway, such as thymidylate synthase or dihydrofolate reductase, are common targets for pyrimidine-based chemotherapeutics like 5-Fluorouracil.[1][28]

  • Induction of Apoptosis: As investigated in Phase III, the compound may trigger apoptosis through intrinsic (mitochondrial) or extrinsic pathways. Further studies could involve Western blotting for key apoptotic proteins like caspases (caspase-3, -9), PARP, and members of the Bcl-2 family.[20]

Future work should focus on validating these potential targets through enzymatic assays, molecular docking studies, and analysis of downstream signaling pathways.[2][3] Furthermore, promising in vitro results should be followed by in vivo studies using xenograft models to assess the compound's efficacy and safety in a more complex biological system.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]
  • Wikipedia. (n.d.). NCI-60.
  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis.
  • Park, S. Y., et al. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 122(1), e49. [Link]
  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening.
  • Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen.
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Al-Ostoot, F. H., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. RSC Medicinal Chemistry, 15(4), 845-865. [Link]
  • BD Biosciences. (n.d.). The Annexin V Apoptosis Assay.
  • Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents.
  • Molecules. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual.
  • International Journal of Pharmaceutical Research & Projects. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.
  • RSC Advances. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Porphyrin-Systems. (n.d.). This compound.
  • Molecules. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • Molecules. (2024). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives.
  • ResearchGate. (2023). Ru(II)-based complexes containing 2-thiouracil derivatives suppress liver cancer stem cells by targeting NF-κB and Akt/mTOR signaling.
  • Journal of the Brazilian Chemical Society. (2007). Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones.
  • Clinical Cancer Research. (2009). Antiangiogenic and Antitumor Activity of 6-(2-Aminoethyl)Amino-5-Chlorouracil, a Novel Small-Molecule Inhibitor of Thymidine Phosphorylase, in Combination with the Vascular Endothelial Growth Factor-Trap.

Sources

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: A Technical Guide to its Antifungal Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of resistant fungal pathogens presents a formidable challenge to both agriculture and clinical medicine, necessitating the urgent development of novel antifungal agents. Within the landscape of heterocyclic chemistry, pyrimidine derivatives have emerged as a particularly promising scaffold, demonstrating a wide array of biological activities. This technical guide focuses on 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol , a key fluorinated pyrimidine analog. While direct antifungal data for this specific compound is not extensively documented in publicly accessible literature, a comprehensive analysis of its derivatives reveals it as a critical pharmacophore and a potent lead structure for the development of next-generation fungicides. This document provides an in-depth exploration of its synthesis, physicochemical properties, the compelling antifungal activity of its derivatives, a hypothesized mechanism of action, and detailed protocols for its scientific evaluation.

Introduction: The Significance of the Trifluoromethylpyrimidine Scaffold

Pyrimidine-based compounds are fundamental to life, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biocompatibility, coupled with their versatile chemical reactivity, has made them a cornerstone in the development of therapeutic and agrochemical agents.[2] The introduction of a trifluoromethyl (-CF3) group to the pyrimidine ring is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity, often leading to improved biological activity.

Numerous studies have demonstrated that derivatives of the 4-hydroxy-6-(trifluoromethyl)pyrimidine core structure exhibit significant antifungal properties against a wide range of phytopathogenic fungi.[2] This strongly suggests that the parent compound, this compound, serves as a high-potential starting material for the synthesis of novel antifungal agents. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies to explore the antifungal potential of this key intermediate.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the first step in any research and development workflow.

PropertyValueReference(s)
CAS Number 368-54-7[1][3][4]
Molecular Formula C₅H₄F₃N₂OS[3][4]
Molecular Weight 197.16 g/mol [3][4]
IUPAC Name 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one[5]
Synonyms 2-Thio-6-(trifluoromethyl)uracil, 6-(Trifluoromethyl)-2-thiouracil
Melting Point 246-250 °C[1][4]
Appearance Solid

Synthesis Pathway

The synthesis of this compound can be efficiently achieved via a two-step process, beginning with a Claisen condensation followed by a cyclocondensation reaction. This approach is well-established for the preparation of 2-thiouracil derivatives.

Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

The first step involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate, catalyzed by a strong base such as sodium ethoxide, to yield the key β-ketoester intermediate.[6]

Step 2: Cyclocondensation with Thiourea

The target compound is then formed by the base-catalyzed cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with thiourea. This reaction forms the core pyrimidine ring structure.

Below is a diagram illustrating the overall synthesis workflow.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation A Ethyl Trifluoroacetate Intermediate Ethyl 4,4,4-trifluoroacetoacetate A->Intermediate B Ethyl Acetate B->Intermediate Catalyst1 Sodium Ethoxide (Base Catalyst) Catalyst1->Intermediate  Catalyzes FinalProduct 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol Intermediate->FinalProduct Reacts with C Thiourea C->FinalProduct Catalyst2 Base (e.g., K₂CO₃) Catalyst2->FinalProduct  Catalyzes

Caption: Proposed two-step synthesis of this compound.

Antifungal Potential: Insights from Derivative Studies

While direct antifungal screening data for the parent thiol is limited, extensive research on its derivatives provides compelling indirect evidence of its potential. The 2-thiol group is a reactive handle, allowing for facile modification to produce libraries of compounds for structure-activity relationship (SAR) studies.

Thioether Derivatives

Research has shown that converting the thiol group into a thioether linkage with various moieties can lead to potent antifungal agents. For instance, a series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited significant antifungal activities against several plant pathogens, including multiple species of Botrytis cinerea.

Table 1: Antifungal Activity of Key Thioether Derivatives against Botrytis cinerea Note: This data is representative of derivatives and not the parent compound.

Compound IDModification at 2-thiol positionFungal SpeciesInhibition Rate at 50 µg/mL (%)
Derivative A Substituted Benzyl ThioetherB. cinerea (Cucumber)72.3 - 80.4
Derivative B Substituted Phenyl ThioetherB. cinerea (Strawberry)> 75
Derivative C Fused Triazole ThioetherB. cinerea (Tobacco)Significant Activity

Data synthesized from findings on related structures for illustrative purposes.

Causality Insight: The conversion of the thiol to a thioether allows for the introduction of diverse lipophilic groups. This can enhance the compound's ability to penetrate the fungal cell wall and membrane, leading to increased interaction with intracellular targets. The nature of the substituent on the thioether is critical, with electron-withdrawing groups and specific heterocyclic rings often enhancing efficacy.

Amide Derivatives

Similarly, linking amide-containing moieties to the trifluoromethylpyrimidine core (often via an ether linkage at the 4-hydroxy position, while the 2-thiol is modified) has yielded compounds with excellent antifungal activity against pathogens like Phomopsis sp. and Botrytis cinereal.[2] One study reported a derivative with an EC₅₀ value of 10.5 µg/mL against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil.[2]

Hypothesized Mechanism of Action

The precise molecular target for this compound class in fungi is not yet fully elucidated. However, based on the known mechanisms of related pyrimidine analogs and thiol-reactive compounds, a multifactorial mechanism of action can be proposed.

  • Inhibition of Thiol-Dependent Enzymes: The thiol (-SH) group is a nucleophile that can interact with and inhibit essential fungal enzymes containing cysteine residues in their active sites.[7][8] Such enzymes are critical for processes like cell wall synthesis, cellular respiration, and detoxification.[9][10][11]

  • Disruption of Pyrimidine Metabolism: As a pyrimidine analog, the compound could act as an antimetabolite.[12] After entering the fungal cell, it may be processed by enzymes in the nucleotide synthesis pathway, leading to the formation of fraudulent nucleotides. Incorporation of these into DNA or RNA, or the inhibition of key enzymes like thymidylate synthase, would disrupt nucleic acid and protein synthesis, leading to a fungistatic or fungicidal effect.[13]

Mechanism_Hypothesis cluster_cell Fungal Cell Compound 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol Enzyme Essential Thiol-Dependent Enzyme (e.g., in cell wall synthesis) Compound->Enzyme Binds to Cysteine Residue Pathway Pyrimidine Biosynthesis Pathway Compound->Pathway Enters Pathway as Antimetabolite Inhibition Enzyme Inhibition Enzyme->Inhibition Fraud_Nuc Fraudulent Nucleotides Pathway->Fraud_Nuc Disruption Disruption of DNA/RNA & Protein Synthesis Fraud_Nuc->Disruption CellDeath Fungistatic / Fungicidal Effect Disruption->CellDeath Inhibition->CellDeath

Caption: Hypothesized dual mechanism of antifungal action.

Experimental Protocols for Antifungal Evaluation

To facilitate further research, this section provides a self-validating, step-by-step protocol for the in vitro evaluation of the antifungal activity of this compound.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI Standards)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.

Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Spectrophotometer (plate reader)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile, deionized water

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. The positive control should also be prepared in DMSO.

  • Serial Dilutions: In a separate 96-well plate (the "dilution plate"), perform serial dilutions of the stock solution.

    • Add 100 µL of RPMI-1640 to all wells.

    • Add 100 µL of the stock solution to the first well of a row and mix.

    • Transfer 100 µL from the first well to the second, mix, and continue this 2-fold serial dilution across the plate. This creates a range of concentrations.

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells (or conidia for molds) in sterile water.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or spectrophotometer.

    • Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum density of 1 x 10³ to 5 x 10³ CFU/mL.

  • Inoculation of Test Plate:

    • Transfer 100 µL from each well of the dilution plate to a new, sterile 96-well "test plate".

    • Add 100 µL of the final fungal inoculum to each well of the test plate.

    • The final volume in each well will be 200 µL, and the compound concentrations will be halved.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculum and 100 µL of RPMI-1640 (with a corresponding amount of DMSO).

    • Sterility Control: A well containing 200 µL of RPMI-1640 only.

    • Positive Control: A row dedicated to the serial dilution of a known antifungal like Fluconazole.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 630 nm (OD₆₃₀) with a microplate reader.

Protocol_Workflow A Prepare 10 mg/mL Stock Solution in DMSO B Perform 2-Fold Serial Dilutions of Stock in RPMI-1640 A->B D Inoculate 96-Well Plate: 100µL Diluted Compound + 100µL Inoculum B->D C Prepare Fungal Inoculum (1x10³ - 5x10³ CFU/mL) C->D E Include Growth, Sterility, & Positive Controls D->E F Incubate at 35°C for 24-48 hours E->F G Determine MIC (Visually or Spectrophotometrically) F->G

Caption: Workflow for in vitro antifungal susceptibility testing.

Conclusion and Future Directions

This compound stands as a molecule of significant interest in the field of antifungal research. While direct evidence of its efficacy requires further investigation, the potent and broad-spectrum activity of its numerous derivatives provides a strong rationale for its development as a lead structure. Its straightforward synthesis and the reactive nature of the 2-thiol group make it an ideal candidate for the generation of large chemical libraries for high-throughput screening.

Future research should focus on:

  • Systematic Antifungal Screening: A comprehensive evaluation of the parent compound against a diverse panel of clinically and agriculturally relevant fungi.

  • Mechanism of Action Studies: Utilizing techniques such as chemical proteomics and genetic screening to identify the specific molecular target(s) within the fungal cell.

  • In Vivo Efficacy and Toxicity: Advancing lead derivatives into animal models of fungal infection to assess their therapeutic potential and safety profiles.

The exploration of this scaffold holds considerable promise for the discovery of novel antifungal agents to combat the growing threat of fungal diseases.

References

  • A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. (2024). National Institutes of Health.
  • Advances in Pharmaceutical Processing and Particle Engineering of Garlic Extract-Based Formulations for Antifungal Therapy Against Candida tropicalis. (2026). MDPI.
  • Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. (2024). PubMed.
  • Synthesis and antifungal activity of novel pyrimidin-2-one analogues. (2015). ResearchGate.
  • Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. (2016). National Institutes of Health.
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry.
  • This compound. Porphyrin-Systems.
  • Inhibition of Fungal Enzymes Responsible for Cell Wall Formation. (2025). ResearchGate.
  • Inhibitors against Fungal Cell Wall Remodeling Enzymes. (2018). PubMed.
  • Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. (2009). National Institutes of Health.
  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2019). National Institutes of Health.
  • Thiol-dependent enzymes and their inhibitors: a review. (2004). PubMed.
  • Process for thiouracil production. (1973). Google Patents.
  • This compound. J&K Scientific.
  • Scheme 2. Proposed pathway for the formation of 2-thiouracils. ResearchGate.
  • The preparation method of 4,4,4-ethyl trifluoroacetoacetate. (2014). Google Patents.

Sources

Methodological & Application

A Comprehensive Guide to the Synthesis, Mechanism, and Application of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Abstract: This document provides a detailed protocol for the synthesis of this compound, a critical heterocyclic intermediate. The synthesis is achieved through a robust cyclocondensation reaction. This guide elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines necessary safety protocols, and discusses the significance of this compound in medicinal chemistry and agrochemical development. This note is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.

Introduction and Significance

This compound, with CAS Number 368-54-7, is a pivotal building block in synthetic organic chemistry.[1] Its structure, featuring a pyrimidine core functionalized with trifluoromethyl, hydroxyl, and thiol groups, makes it a highly versatile precursor. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2]

Consequently, this compound serves as a key intermediate in the synthesis of a wide array of bioactive molecules. It is instrumental in developing pharmaceuticals for conditions including cancer, bacterial infections, and malaria, as well as in the creation of potent agrochemicals like herbicides and fungicides.[3][4] The reliable synthesis of this intermediate is therefore of paramount importance for advancing research in these fields.

Principle of Synthesis: The Cyclocondensation Reaction

The most direct and widely employed method for synthesizing this compound is the cyclocondensation of an appropriate β-ketoester with thiourea.[2][3] This specific protocol utilizes ethyl trifluoroacetoacetate as the trifluoromethylated building block.

Mechanism: The reaction proceeds via a condensation mechanism. Thiourea, acting as a binucleophilic reagent, attacks the two electrophilic carbonyl carbons of the ethyl trifluoroacetoacetate. The reaction is typically facilitated by heat in a high-boiling polar aprotic solvent like Dimethylformamide (DMF), which effectively solvates the reactants and facilitates the necessary molecular interactions. The process involves the formation of intermediate species followed by an intramolecular cyclization and dehydration/dealcoholation to yield the stable pyrimidine ring system. The final product exists in a tautomeric equilibrium between the thiol and thione forms, as well as the hydroxyl and pyrimidone forms.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Ethyl Trifluoroacetoacetate (β-Ketoester) Cond Cyclocondensation (Heat, DMF) R1->Cond R2 Thiourea (N-C-N Source) R2->Cond P1 This compound Cond->P1 Ring Formation P2 Ethanol + Water (Byproducts) Cond->P2 Elimination G cluster_reaction Cyclocondensation Reactant1 Ethyl Trifluoroacetoacetate Product This compound Reactant1->Product + Reactant2 Thiourea Reactant2->Product DMF, 120°C - EtOH, H₂O

Caption: Chemical Reaction Scheme.

References

  • Hebei Dangtong Biological Technology Co., LTD. (n.d.). This compound.
  • ChemicalBook. (2023, July 19). This compound - Safety Data Sheet.
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • Bonacorso, H. G., et al. (2002). Cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea Synthesis of novel 6-aryl(5-methyl). Journal of Fluorine Chemistry.

Sources

Application Note & Protocol: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scope

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, also known as 6-(Trifluoromethyl)-2-thiouracil, is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its pyrimidine core is a prevalent scaffold in a wide array of biologically active molecules. The incorporation of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the final compounds. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers in organic synthesis and drug development.

The described synthesis is a robust and well-established one-pot cyclocondensation reaction. It leverages the reactivity of ethyl 4,4,4-trifluoroacetoacetate with thiourea under basic conditions. This guide explains the underlying chemical principles, provides a detailed experimental procedure, and outlines the necessary safety and analytical validation steps.

Reaction Principle & Mechanism

The synthesis proceeds via a base-catalyzed Claisen-type condensation followed by an intramolecular cyclization and dehydration.

Reaction Scheme:

Mechanism Explained:

  • Deprotonation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl 4,4,4-trifluoroacetoacetate (ETFAA), which is acidic due to the adjacent trifluoromethyl and ester carbonyl groups. This generates a reactive enolate intermediate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of the thiourea's thiocarbonyl group.

  • Intramolecular Cyclization: Following the initial addition, a nitrogen atom from the thiourea intermediate acts as a nucleophile, attacking the ester carbonyl carbon. This step forms the six-membered heterocyclic ring.

  • Elimination/Tautomerization: The reaction cascade is completed by the elimination of ethanol and subsequent tautomerization to yield the more stable aromatic pyrimidine ring structure. The final product exists predominantly in the depicted 4-hydroxy-2-thiol tautomeric form.

The choice of sodium ethoxide in ethanol is strategic; it provides a sufficiently basic environment to initiate the reaction while using a solvent (ethanol) that is a byproduct of the condensation, thus not introducing unnecessary contaminants.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mol)Notes
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.1118.4 g0.1098%+ purity. A key building block in fluoro-organic synthesis.[1][2]
ThioureaCH₄N₂S76.127.6 g0.1099%+ purity.
Sodium MetalNa22.992.3 g0.10Handle with extreme care.
Absolute EthanolC₂H₅OH46.07100 mL-Anhydrous, <0.2% water.
Hydrochloric AcidHCl36.46~8.3 mL~0.10Concentrated (37%).
Deionized WaterH₂O18.02As needed-For workup.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Synthesis Workflow Diagram

The overall process from setup to final product is summarized below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Analysis A Prepare Sodium Ethoxide Solution (Na in EtOH) B Add Thiourea & ETFAA A->B C Reflux Reaction Mixture (4-6 hours) B->C D Cool to Room Temp C->D E Acidify with HCl (to pH ~2-3) D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Dry the Product G->H I Characterize Product (MP, NMR, MS) H->I caption Synthesis Workflow

Sources

Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol via Base-Catalyzed Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a key heterocyclic building block in medicinal chemistry. The trifluoromethyl-pyrimidine scaffold is integral to numerous bioactive molecules, including antitumor, antiviral, and anti-inflammatory agents, due to the unique electronic properties conferred by the trifluoromethyl group which can enhance metabolic stability and binding affinity.[1][2] This protocol details a robust and efficient one-pot cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate and thiourea. We present the underlying reaction mechanism, a detailed step-by-step experimental protocol, characterization data, and expert insights to ensure reproducible, high-yield synthesis.

Introduction and Scientific Background

Pyrimidine derivatives are of paramount importance in drug discovery, forming the core structure of many therapeutic agents and natural products like nucleic acids.[3][4] The strategic incorporation of a trifluoromethyl (CF₃) group is a widely used strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile.

The target compound, this compound (CAS 368-54-7), is synthesized through a well-established cyclocondensation reaction, which is a variation of the classic Biginelli reaction.[5][6][7] This method involves the condensation of a β-ketoester with thiourea.[3][8] The reaction is typically performed in a single pot, making it an efficient and atom-economical approach for constructing the pyrimidine ring.[7]

Reaction Mechanism: The Cyclocondensation Pathway

The synthesis proceeds via a base-catalyzed condensation mechanism. Sodium ethoxide serves as the base, deprotonating the thiourea and facilitating the nucleophilic attack on the β-ketoester, ethyl 4,4,4-trifluoroacetoacetate.

The key mechanistic steps are:

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of thiourea on the more electrophilic ketone carbonyl of the ethyl 4,4,4-trifluoroacetoacetate.

  • Intramolecular Cyclization: This is followed by an intramolecular condensation and cyclization, where the second nitrogen of the thiourea attacks the ester carbonyl, leading to the elimination of ethanol and the formation of a cyclic intermediate.[8]

  • Dehydration and Tautomerization: The cyclic intermediate then undergoes dehydration to form the aromatic pyrimidine ring. The final product exists in a tautomeric equilibrium between the thiol and thione forms, as well as the hydroxy and keto forms, though the keto-thione tautomer is generally favored in the solid state.

Below is a diagram illustrating the proposed mechanistic pathway.

G cluster_reactants Reactants cluster_steps Reaction Pathway R1 Ethyl 4,4,4-trifluoroacetoacetate S1 Nucleophilic Attack (Thiourea on Keto Carbonyl) R1->S1 R2 Thiourea R2->S1 NaOEt (Base Catalyst) S2 Intermediate A S1->S2 S3 Intramolecular Cyclization (N attacks Ester, -EtOH) S2->S3 S4 Cyclic Intermediate B S3->S4 S5 Dehydration & Tautomerization S4->S5 P 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol S5->P

Caption: Proposed mechanism for pyrimidine ring formation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Supplier Example
Ethyl 4,4,4-trifluoroacetoacetate372-31-6C₆H₇F₃O₃184.11Sigma-Aldrich[9]
Thiourea62-56-6CH₄N₂S76.12Alfa Aesar
Sodium Ethoxide917-54-4C₂H₅NaO68.05Acros Organics
Ethanol (Absolute, 200 proof)64-17-5C₂H₅OH46.07Fisher Scientific
Hydrochloric Acid (conc., 37%)7647-01-0HCl36.46VWR
Deionized Water7732-18-5H₂O18.02---

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser and drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

Step-by-Step Synthesis Procedure

A. Reaction Setup and Execution

  • Preparation: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching the sodium ethoxide.

  • Reagent Addition: In the flask, dissolve thiourea (7.61 g, 0.10 mol) and sodium ethoxide (13.61 g, 0.20 mol) in 200 mL of absolute ethanol. Stir the mixture at room temperature until the solids are fully dissolved. A slight exotherm may be observed.

  • Substrate Addition: Add ethyl 4,4,4-trifluoroacetoacetate (18.41 g, 0.10 mol) to the dropping funnel. Add it dropwise to the stirred ethanol solution over a period of 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) using the heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

B. Product Isolation and Purification 5. Cooling & Concentration: After the reflux period, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator. 6. Precipitation: Transfer the concentrated slurry to a beaker and cool it in an ice bath. Slowly acidify the mixture by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 2-3. A thick, white precipitate of the product will form. 7. Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. 8. Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove residual impurities. 9. Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. The expected yield is typically in the range of 80-90%.

Experimental Workflow Diagram

Workflow A 1. Setup Dry 3-neck RBF with condenser B 2. Dissolve Thiourea & NaOEt in EtOH A->B C 3. Add Substrate Dropwise addition of Ethyl 4,4,4-trifluoroacetoacetate B->C D 4. React Reflux for 4-6 hours C->D E 5. Concentrate Reduce volume via rotary evaporation D->E F 6. Precipitate Cool in ice bath and acidify with HCl to pH 2-3 E->F G 7. Isolate Vacuum filter the solid product F->G H 8. Wash Wash with cold H₂O and EtOH G->H I 9. Dry Dry in vacuum oven at 60°C H->I J Final Product 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol I->J

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point 246-250 °C[2][10]
Molecular Formula C₅H₃F₃N₂OS[11]
Molecular Weight 197.16 g/mol [11]
¹H NMR Expect signals for the pyrimidine C-H proton and exchangeable N-H/O-H/S-H protons.
¹⁹F NMR Expect a singlet corresponding to the -CF₃ group. Analysis of trifluoromethyl heterocycles by ¹⁹F NMR is a common characterization method.[12]
¹³C NMR Expect signals for the CF₃ carbon (as a quartet due to C-F coupling), and the pyrimidine ring carbons.
Mass Spectrometry Expect a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.

Safety and Handling

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle under an inert atmosphere if possible and avoid contact with skin and eyes.

  • Thiourea: Suspected of causing cancer. Avoid inhalation of dust and direct contact.

  • Ethyl 4,4,4-trifluoroacetoacetate: Flammable liquid and vapor. Harmful if swallowed.[9]

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction.- Wet reagents/solvent.- Incorrect pH for precipitation.- Extend reflux time and monitor by TLC.- Ensure use of absolute ethanol and dry glassware.- Check pH carefully during acidification; product is soluble at high pH.
Product is Oily or Gummy - Incomplete removal of solvent.- Presence of impurities.- Ensure solvent is sufficiently removed before precipitation.- Perform recrystallization from an appropriate solvent system (e.g., ethanol/water).
Product is Discolored (Yellow/Brown) - Reaction temperature too high.- Oxidation during workup.- Ensure reflux temperature is controlled.- Minimize exposure to air during workup, especially when hot.

References

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health (NIH).
  • Green chemistry approach to synthesis of some new trifluoromethyl containing tetrahydropyrimidines under solvent free conditions. ResearchGate.
  • Biginelli Reaction for Synthesis of Novel Trifluoromethyl Derivatives of Bis(tetrahydropyrimidinone)benzenes. ResearchGate.
  • B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Indian Academy of Sciences.
  • This compound. Porphyrin-Systems.
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine. PubChem, National Institutes of Health.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate.
  • This compound. J&K Scientific.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University.
  • Pyrimidine metabolism. Wikipedia.
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. National Institutes of Health (NIH).
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc.
  • The preparation method of 4,4,4-ethyl trifluoroacetoacetate. Google Patents.
  • Ethyl 4,4,4-trifluoroacetoacetate. PubChem, National Institutes of Health.
  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Application Notes and Protocols: Purification of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol via recrystallization. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. We will explore solvent selection, the recrystallization process, and subsequent purity verification, ensuring a robust and reproducible purification strategy.

Chemical Profile: this compound
PropertyValueSource
CAS Number 368-54-7[2]
Molecular Formula C₅H₃F₃N₂OS[2]
Molecular Weight 197.16 g/mol [2]
Melting Point 246-250 °C[3][4]
Appearance Solid-
Solubility Soluble in Methanol[3]

Introduction: The Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[1] The ideal solvent for recrystallization is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][5] Conversely, impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures.[5][6] This differential solubility allows for the separation of the desired compound from impurities upon cooling, as the target compound crystallizes out of the saturated solution while the impurities remain dissolved or are removed by filtration.

The success of a recrystallization procedure hinges on the careful selection of an appropriate solvent system.[1] In some instances, a single solvent may not provide the optimal solubility characteristics, necessitating the use of a mixed-solvent system.[5] This involves a "solvent" in which the compound is highly soluble and a miscible "antisolvent" in which it is poorly soluble.[7]

Materials and Equipment

Reagents
  • Crude this compound

  • Methanol (ACS Grade)

  • Ethanol (ACS Grade)

  • Acetone (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

  • Deionized Water

Equipment
  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

Safety Precautions

Handling Trifluoromethyl Compounds and Thiols:

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][10]

  • Avoid contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[10]

  • Trifluoromethyl compounds can release hazardous gases like hydrogen fluoride upon combustion.[9][11]

  • Thiols are known for their strong, unpleasant odors and should be handled with care to prevent exposure.

Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[1] The ideal solvent should exhibit a steep solubility curve for the target compound, meaning a significant increase in solubility with temperature.[7]

Screening Procedure:

  • Place a small amount (approx. 50 mg) of crude this compound into separate test tubes.

  • Add a small volume (approx. 1 mL) of a candidate solvent to each test tube at room temperature.[5]

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture while stirring.[6]

  • A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystals.

Based on the known solubility of this compound in methanol, a mixed-solvent system may be advantageous to achieve optimal crystal recovery.[3] A common approach is to use a solvent in which the compound is soluble (e.g., methanol or acetone) and an antisolvent in which it is insoluble (e.g., water or hexanes).

Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow A Dissolution B Hot Filtration (if necessary) A->B Remove insoluble impurities C Cooling & Crystallization B->C D Vacuum Filtration C->D Isolate crystals E Washing D->E F Drying E->F G Purity Analysis F->G Verify purity

Caption: General workflow for the purification of a solid by recrystallization.

Step-by-Step Recrystallization Protocol
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent (e.g., methanol) to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[1] Avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present in the hot solution, perform a hot filtration.[1]

    • Preheat a separate Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • If using a single solvent, cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

    • If using a mixed-solvent system, slowly add the "poor" solvent (antisolvent, e.g., deionized water) dropwise to the hot solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Ensure the filter paper is wetted with the cold recrystallization solvent before pouring the crystal slurry.

  • Washing:

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals on a watch glass or in a desiccator. Ensure all solvent has evaporated before proceeding to purity analysis.[1]

Verification of Purity

Determining the purity of the recrystallized product is a crucial final step.[12] Several analytical techniques can be employed for this purpose.

Melting Point Determination

A pure crystalline solid will have a sharp and well-defined melting point.[13] Impurities typically broaden and depress the melting point range. Compare the experimentally determined melting point with the literature value (246-250 °C).[3][4]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity by separating the target compound from any remaining impurities.[14] A pure sample will ideally show a single, sharp peak.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and can be used to identify and quantify impurities.[13][15]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups and can be used as a fingerprinting technique to confirm the identity of the compound.[15]

The following diagram illustrates the relationship between the purification process and the analytical verification methods.

Purity_Verification cluster_Purification Purification Process cluster_Analysis Purity Assessment Recrystallization Recrystallization of Crude Product MP Melting Point Determination Recrystallization->MP Yields Purified Product for Analysis HPLC HPLC Analysis Recrystallization->HPLC Yields Purified Product for Analysis NMR NMR Spectroscopy Recrystallization->NMR Yields Purified Product for Analysis MS Mass Spectrometry Recrystallization->MS Yields Purified Product for Analysis

Caption: The interplay between the recrystallization protocol and subsequent purity analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Oiling out The boiling point of the solvent is higher than the melting point of the solute; the compound is insoluble at all temperatures.Use a lower-boiling solvent; select a different solvent system.
Low recovery of crystals The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Use a solvent in which the compound is less soluble at low temperatures; ensure the filtration apparatus is pre-heated.
Colored impurities in crystals Impurities are co-crystallizing with the product.Use activated charcoal to adsorb colored impurities before hot filtration (use with caution as it can also adsorb the product).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By carefully selecting the appropriate solvent system and adhering to the outlined procedure, researchers can effectively remove impurities and obtain a high-purity product. The subsequent verification of purity using established analytical techniques is essential to validate the success of the purification process.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Mikheeva, A. Yu. (2024). Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research of pure organic chemicals. Izmeritel'naya Tekhnika, (8), 56-68.
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.

Sources

HPLC analysis method for "4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The compound is a crucial heterocyclic building block in the synthesis of various pharmaceutical and agrochemical agents.[1] A precise and accurate analytical method is therefore essential for quality control, purity assessment, and stability testing. This guide provides a detailed protocol, the scientific rationale behind the method development, system suitability criteria, and validation considerations based on ICH guidelines.[2]

Introduction and Analytical Principle

This compound (CAS: 368-54-7) is a polar heterocyclic compound containing acidic functional groups (thiol and hydroxyl) and a lipophilic trifluoromethyl moiety.[3][4] The accurate quantification of this molecule requires an analytical method that can handle its polar nature while ensuring high resolution and reproducibility.

Reversed-phase HPLC is the chosen methodology due to its versatility and widespread use in the pharmaceutical industry for analyzing compounds of moderate to low polarity.[5][6] The fundamental principle of this method relies on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase. The analyte, being polar, would typically have a low affinity for the non-polar stationary phase, leading to poor retention.[7][8] To overcome this, this method employs a C18 stationary phase and carefully controls the mobile phase pH to suppress the ionization of the analyte, thereby increasing its hydrophobicity and promoting retention for a successful separation.

Causality of Experimental Choices:
  • Stationary Phase: A C18 (octadecyl) bonded silica column is selected as it is the most common and robust stationary phase for RP-HPLC, offering excellent hydrophobic retention and mechanical stability.[6]

  • Mobile Phase pH Control: The analyte has a predicted pKa of approximately 6.21, indicating it is a weak acid.[9] Operating the mobile phase at a pH well below the pKa is critical. This method uses a pH of 3.0, which is more than two pH units below the pKa, to ensure that the thiol and hydroxyl groups remain in their protonated (neutral) form. This suppression of ionization minimizes peak tailing and ensures consistent, reproducible retention times.

  • Mobile Phase Composition: A mixture of acetonitrile and water is used. Acetonitrile is chosen for its low viscosity and UV transparency at the detection wavelength. A phosphate buffer is incorporated to maintain a stable pH throughout the analysis.[10][11]

  • Detection Wavelength: Based on literature data for this compound and related pyrimidine-thiol structures, a UV detection wavelength of 270 nm is selected to achieve high sensitivity.[1][12]

HPLC Method Parameters

All critical parameters for the HPLC analysis are summarized in the table below for quick reference.

ParameterCondition
Instrument Standard HPLC system with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA
Detection Wavelength 270 nm
Run Time 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard (Purity ≥ 97%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Phosphoric Acid (H₃PO₄) (AR Grade, ~85%)

  • Deionized Water (Resistivity ≥ 18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Preparation of Solutions

Mobile Phase A (Aqueous Buffer):

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve it in 1000 mL of deionized water to make a 20 mM solution.

  • Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio. This is also the mobile phase composition.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with the diluent. This solution should be sonicated for 5 minutes to ensure complete dissolution.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of diluent to achieve a final concentration within the calibrated range of the working standards (e.g., 25 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Workflow and System Validation

The overall analytical process follows a systematic and validated workflow to ensure data integrity.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage P1 Mobile Phase & Standard/Sample Prep S1 System Equilibration P1->S1 Load onto HPLC S2 System Suitability Test (SST) S1->S2 S3 Sample Injection & Chromatographic Run S2->S3 D1 Peak Integration & Quantification S3->D1 Acquire Data D2 Data Review & Report Generation D1->D2

Caption: HPLC analytical workflow from preparation to reporting.

System Suitability Testing (SST)

To ensure the trustworthiness of the results, system suitability must be confirmed before any sample analysis.[13][14] This is achieved by making five replicate injections of a working standard (e.g., 25 µg/mL). The acceptance criteria are detailed below.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Method Validation Principles (ICH Q2(R2))

While this note provides a developed method, a full validation according to ICH guidelines is required for use in a regulated environment.[15] The key parameters to be evaluated are:

  • Specificity: The ability to assess the analyte in the presence of impurities or degradation products.

  • Linearity: Demonstrated by a linear relationship between concentration and peak area across the specified range. A correlation coefficient (r²) of ≥ 0.999 is typically required.[16]

  • Accuracy: The closeness of the test results to the true value, assessed by spike recovery studies.

  • Precision: Assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Expected Results

Under the specified conditions, this compound should elute as a sharp, symmetrical peak with an expected retention time of approximately 4-6 minutes. The exact retention time may vary depending on the specific column and HPLC system used.

G cluster_0 Reversed-Phase Separation Principle MobilePhase Polar Mobile Phase Acetonitrile/Water Buffer pH 3.0 Analyte Analyte (Protonated, less polar) MobilePhase->Analyte Weak Affinity StationaryPhase Non-Polar Stationary Phase C18 Hydrocarbon Chains Analyte->StationaryPhase Strong Affinity (Hydrophobic Interaction)

Caption: Principle of analyte retention in this RP-HPLC method.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Mobile phase pH is incorrect; Column degradation.Verify mobile phase pH is 3.0. Use a new column.
No Peak / Low Signal Incorrect wavelength; Detector lamp issue; Sample degradation.Check detector settings and lamp status. Prepare fresh sample and standards.
Shifting Retention Times Inadequate column equilibration; Pump malfunction; Mobile phase composition drift.Equilibrate column for at least 30 minutes. Check pump performance. Prepare fresh mobile phase.
High Backpressure Column or system blockage.Filter all samples and mobile phases. Flush the system and reverse-flush the column (if permitted by manufacturer).

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • PubMed. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • LookChem. This compound Product Description.
  • PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Quora. (2022). How do you choose a mobile phase in HPLC?.
  • PubChem. 2-Mercaptopyrimidine.
  • SpectraBase. 2-Pyrimidinethiol.
  • SIELC Technologies. (2018). Pyrimidine-2-thiol.
  • MDPI. (2021). Insights on the UV-Screening Potential of Marine-Inspired Thiol Compounds.
  • Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
  • Porphyrin Systems. This compound.

Sources

Mass Spectrometry of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Complexity of a Unique Heterocycle

4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a molecule of significant interest in medicinal chemistry and drug development, presents a unique analytical challenge due to its combination of a pyrimidine core, a reactive thiol group, and an electron-withdrawing trifluoromethyl substituent.[1][2] This application note provides a comprehensive guide for the mass spectrometric analysis of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in the pharmaceutical industry. Understanding the mass spectral behavior of this molecule is crucial for its identification, quantification in complex biological matrices, and for the elucidation of its metabolic fate.

The pyrimidine scaffold is a cornerstone of many biologically active compounds, including nucleobases and various therapeutic agents.[3] The addition of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The thiol group, on the other hand, is a key functional group involved in numerous biological processes and a potential site for metabolic transformations or covalent interactions with proteins.[5] The confluence of these structural features in this compound necessitates a robust and well-characterized analytical methodology, for which mass spectrometry is the premier tool.

This guide will delve into the practical aspects of analyzing this compound, from sample preparation considerations to detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols and an exploration of its expected fragmentation pathways.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method.

PropertyValueSource
Molecular Formula C₅H₃F₃N₂OS[2]
Molecular Weight 196.15 g/mol [1]
Synonyms 6-(Trifluoromethyl)-2-thiouracil[1]
Melting Point 246-250 °C
Appearance Solid[6]

Caption: Key chemical properties of this compound.

Experimental Workflow for LC-MS/MS Analysis

A typical workflow for the analysis of this compound in a research or drug development setting involves several key stages, from initial sample handling to final data interpretation.

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample_Collection Sample Collection (e.g., plasma, tissue homogenate) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile or methanol) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (Reversed-Phase C18) Supernatant_Transfer->LC_Separation Injection Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Data_Review Data Review & Reporting Peak_Integration->Data_Review

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)

The goal of this protocol is to efficiently extract this compound from a complex biological matrix while minimizing matrix effects.

Materials:

  • Plasma samples

  • Internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold ACN containing 0.1% FA to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial.

  • Dilution (Optional): If necessary, dilute the supernatant with an appropriate mobile phase to bring the analyte concentration within the linear range of the calibration curve.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a robust LC-MS/MS method for the separation and detection of this compound.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (m/z 195.0) -> Product ion (to be determined based on fragmentation).

    • Internal Standard: To be determined based on the specific IS used.

Predicted Fragmentation Pathway

Based on the known fragmentation patterns of pyrimidine derivatives, thiouracils, and trifluoromethyl-containing compounds, a plausible fragmentation pathway for this compound under collision-induced dissociation (CID) in negative ion mode can be proposed.[7][8][9][10] The initial deprotonation is expected to occur at one of the acidic protons, likely the N-H or the enolizable O-H.

Fragmentation_Pathway Parent_Ion [M-H]⁻ m/z 195.0 Fragment_1 Loss of HF [M-H-HF]⁻ m/z 175.0 Parent_Ion->Fragment_1 -HF Fragment_2 Loss of CO [M-H-CO]⁻ m/z 167.0 Parent_Ion->Fragment_2 -CO Fragment_3 Loss of CF₃ radical [M-H-CF₃]⁻ m/z 126.0 Parent_Ion->Fragment_3 -•CF₃ Fragment_4 Retro-Diels-Alder [C₂HN₂OS]⁻ m/z 101.0 Parent_Ion->Fragment_4 RDA

Caption: Proposed fragmentation pathway for this compound in negative ion mode.

Explanation of Fragmentation:

  • [M-H]⁻ (m/z 195.0): The parent ion is formed by the loss of a proton.

  • Loss of HF (m/z 175.0): The trifluoromethyl group can facilitate the loss of a neutral hydrogen fluoride molecule.

  • Loss of CO (m/z 167.0): Decarbonylation is a common fragmentation pathway for pyrimidinone structures.

  • Loss of CF₃ radical (m/z 126.0): The C-CF₃ bond can cleave, leading to the loss of a trifluoromethyl radical.

  • Retro-Diels-Alder (RDA) Fragmentation (m/z 101.0): A characteristic fragmentation of uracil and thiouracil derivatives involves a retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine ring.[8]

Expected MRM Transitions and Data Interpretation

Based on the predicted fragmentation, the following MRM transitions can be used for sensitive and specific quantification of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compound195.0175.0Loss of HF, potentially a specific fragment.
195.0126.0Loss of the trifluoromethyl group, a significant structural loss.
195.0101.0Result of the Retro-Diels-Alder reaction, characteristic of the core structure.

Caption: Potential MRM transitions for the quantification of this compound.

When interpreting the data, it is crucial to monitor for potential interferences and matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variations in sample preparation and instrument response.

Conclusion and Future Perspectives

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, coupled with the predicted fragmentation pathways, offer a solid starting point for researchers in various scientific disciplines. The inherent reactivity of the thiol group and the potential for in-source fragmentation should always be considered, and method development should include a thorough evaluation of these factors.

Future work could involve high-resolution mass spectrometry to confirm the elemental composition of the fragment ions and the use of advanced techniques such as ion mobility spectrometry to further characterize the analyte and its metabolites. The methodologies outlined here will undoubtedly facilitate a deeper understanding of the biological role and disposition of this important heterocyclic compound.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives. RSC Publishing.
  • Wiley Online Library. (1981). Mass spectrometry of thio analogues of pyrimidine bases: 2‐alkoxycarbonylalkyl‐thiouracils.
  • Taylor & Francis Online. (2008). Mass spectral studies of 6‐n‐propyl‐2‐thiouracil, its oxygen, selenium and fluorinated congeners. Toxicological & Environmental Chemistry.
  • PubChem. (n.d.). 4-(Trifluoromethyl)pyrimidine-2-thiol.
  • PubMed. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines.
  • NIST. (n.d.). 2-Thiouracil. NIST WebBook.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking.
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • ResearchGate. (2015). Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil.
  • J&K Scientific. (n.d.). This compound.
  • LookChem. (n.d.). 4-(Trifluoromethyl)-2-pyrimidinethiol.
  • Porphyrin Systems. (n.d.). This compound.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
  • LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • ResearchGate. (n.d.). Mass fragmentation pattern of the synthesized molecule 6f.
  • MzCloud. (n.d.). 6 Methyl 2 thiouracil.
  • National Center for Biotechnology Information. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • ResearchGate. (2016). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues.
  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • PubChem. (n.d.). 1-(3-nitrophenyl)-4,4,6-trimethyl-1H,4H-pyrimidine-2-thiol.
  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS.
  • PubChem. (n.d.). 1-[4-methyl-2-(propan-2-yl)pyridin-3-yl]pyrido[2,3-d]pyrimidin-2(1H)-one.
  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • PubChem. (n.d.). Methylthiouracil.
  • National Center for Biotechnology Information. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes.
  • PubMed. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry.

Sources

Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol in Medicinal Chemistry

This compound (HTPT) is a highly versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a common feature in numerous therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] The presence of a trifluoromethyl group often enhances the metabolic stability and lipophilicity of drug candidates, improving their pharmacokinetic profiles. The multiple reactive sites on the HTPT scaffold—the thiol, the hydroxyl, and the pyrimidine ring nitrogens—offer a rich platform for chemical modification and the generation of diverse molecular libraries for drug discovery.

This comprehensive guide provides detailed experimental protocols for the selective derivatization of HTPT, with a primary focus on S-alkylation, a common and highly effective strategy for creating novel derivatives. We will delve into the causality behind the experimental choices, offering insights into achieving regioselectivity and ensuring the integrity of the synthesized compounds through robust characterization techniques.

Chemical Principles and Tautomerism: Guiding Derivatization Strategies

The reactivity of HTPT is governed by the interplay of its functional groups and the electron-withdrawing nature of the trifluoromethyl group. The molecule exists in a tautomeric equilibrium between the thiol-keto form and the thione-enol form, with the thione-enol form generally being more stable. This equilibrium is crucial in determining the outcome of derivatization reactions.

The thiol group is a soft nucleophile and will preferentially react with soft electrophiles, such as alkyl halides, under basic conditions. The hydroxyl group and the ring nitrogens, being harder nucleophiles, can also react under certain conditions, leading to a mixture of products. Achieving selective derivatization is therefore a key challenge and a primary focus of the protocols outlined below.

Visualizing the Derivatization Pathway: A Workflow Diagram

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Start Start with This compound (HTPT) Reagents Select Alkylating Agent (e.g., Alkyl Halide) Start->Reagents Conditions Choose Base and Solvent (e.g., K2CO3 in DMF) Reagents->Conditions Reaction_Setup Set up Reaction Mixture Conditions->Reaction_Setup Monitoring Monitor Reaction Progress (TLC) Reaction_Setup->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract Product Quenching->Extraction Purification Purify by Column Chromatography or Recrystallization Extraction->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final_Product Pure S-Alkylated HTPT Derivative Characterization->Final_Product

Caption: A generalized workflow for the S-alkylation of HTPT.

Experimental Protocols: Selective S-Alkylation of HTPT

The following protocol provides a detailed methodology for the selective S-alkylation of HTPT with an alkyl halide. This procedure is designed to favor the formation of the S-alkylated product over N- or O-alkylation.

Materials and Equipment
  • This compound (HTPT)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Separatory funnel

  • Column chromatography setup (silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. To this mixture, add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to a temperature between 50-60 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system can be employed.

Causality Behind Experimental Choices
  • Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the thiol group to form the more nucleophilic thiolate anion. Stronger bases like sodium hydride could lead to deprotonation of the hydroxyl group and ring nitrogens, resulting in a loss of selectivity.

  • Solvent: DMF is an excellent polar aprotic solvent that facilitates the S-alkylation reaction by solvating the potassium cation and leaving the thiolate anion more available for nucleophilic attack.

  • Temperature: A moderate temperature of 50-60 °C is generally sufficient to drive the reaction to completion without promoting side reactions or decomposition of the starting material or product.

Characterization of S-Alkylated HTPT Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons of the alkyl group and the pyrimidine ring.

    • ¹³C NMR: Will confirm the presence of the carbon atoms in the alkyl group and the pyrimidine core.

    • ¹⁹F NMR: Will show a characteristic signal for the trifluoromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present in the molecule, such as the C=O and C-S bonds.

Expected Spectroscopic Data for a Representative Derivative: 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
Technique Expected Data
¹H NMR (in DMSO-d₆)δ (ppm): ~2.6 (s, 3H, SCH₃), ~6.5 (s, 1H, pyrimidine-H), ~12.5 (br s, 1H, OH)
¹³C NMR (in DMSO-d₆)δ (ppm): ~14 (SCH₃), ~105 (C5), ~122 (q, CF₃), ~158 (q, C6), ~165 (C4), ~170 (C2)
¹⁹F NMR (in DMSO-d₆)δ (ppm): ~ -70
HRMS (ESI) Calculated for C₆H₅F₃N₂OS [M+H]⁺, found: expected m/z

Troubleshooting and Self-Validation

Problem Possible Cause Solution
Low or no product formation Inactive alkyl halide, insufficient base, or low reaction temperature.Check the purity of the alkyl halide. Use freshly dried K₂CO₃. Increase the reaction temperature incrementally.
Formation of multiple products Reaction conditions are too harsh, leading to N- or O-alkylation.Use a milder base or lower the reaction temperature. Reduce the amount of alkylating agent.
Product decomposition The product may be unstable under the reaction or work-up conditions.Perform the reaction at a lower temperature and minimize the reaction time. Use a milder work-up procedure.

Conclusion and Future Directions

The protocols and insights provided in this guide offer a robust framework for the successful derivatization of this compound. The selective S-alkylation of HTPT opens up avenues for the synthesis of novel compounds with potential therapeutic applications.[3] Future work could explore other derivatization strategies, such as reactions at the hydroxyl group or the pyrimidine nitrogens, to further expand the chemical space around this versatile scaffold. The development of one-pot multi-component reactions involving HTPT could also streamline the synthesis of complex pyrimidine derivatives.[1]

References

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI.
  • A versatile and odorless protocol for direct synthesis of asymmetric disulfides from non-thiolic precursors under mild and eco-friendly conditions. Royal Society of Chemistry.
  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI.
  • Synthesis and antimicrobial properties of S-substituted derivatives of 2-thiouracil. PubMed.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. NIH.
  • synthesis and antimicrobial properties of s-substituted derivatives of 2-thiouracil. ResearchGate.
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine. PubChem.
  • Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. ResearchGate.
  • Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. NIH.

Sources

Application Note: In Vitro Evaluation of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol as a Potential Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critically involved in the degradation of the extracellular matrix. Their dysregulation is a hallmark of numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the identification of novel MMP inhibitors is a significant focus of therapeutic research. This application note provides a detailed protocol for an in vitro assay to evaluate the inhibitory potential of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT) against a representative matrix metalloproteinase, MMP-9. The described fluorogenic assay is a robust, high-throughput compatible method for determining the compound's potency and mechanism of inhibition.

Introduction: The Rationale for Targeting MMPs with HTPT

Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anticancer and anti-inflammatory agents.[1][2] The subject of this protocol, this compound (also known as 6-Trifluoromethyl-2-thiouracil), belongs to this versatile chemical class. While the precise biological target of HTPT is not extensively characterized, related pyrimidine derivatives have demonstrated significant inhibitory activity against various enzymes.[3] Notably, a pyrimidine-2,4,6-trione derivative has been identified as a selective and orally active inhibitor of MMPs, demonstrating anti-invasive, antitumoral, and antiangiogenic efficacy.[4]

This precedent provides a strong rationale for investigating HTPT as a potential MMP inhibitor. MMPs, particularly the gelatinases MMP-2 and MMP-9, are key players in cancer progression, facilitating tumor invasion and metastasis by breaking down type IV collagen, a major component of the basement membrane. Therefore, an in vitro assay to quantify the inhibitory effect of HTPT on MMP-9 activity is a critical first step in elucidating its potential therapeutic value.

Compound Profile: this compound

PropertyValueReference
CAS Number 368-54-7
Molecular Formula C₅H₃F₃N₂OS[5]
Molecular Weight 196.15 g/mol [6]
Appearance White to off-white powder[2][5]
Melting Point 246-250 °C[1]
Synonyms 6-Trifluoromethyl-2-thiouracil, 2,3-Dihydro-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone[5]

Principle of the Fluorogenic MMP-9 Inhibition Assay

This protocol employs a fluorogenic substrate that is specifically cleaved by active MMP-9. The substrate consists of a peptide sequence recognized by MMP-9, flanked by a fluorescent reporter molecule and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage by MMP-9, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. The presence of an inhibitor, such as HTPT, will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Below is a conceptual workflow of the MMP-9 inhibition assay.

MMP_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare HTPT Serial Dilutions Incubation Incubate HTPT with MMP-9 Compound_Prep->Incubation Enzyme_Prep Prepare Active MMP-9 Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Fluorogenic Substrate Reaction_Start Add Substrate to Initiate Reaction Incubation->Reaction_Start Measurement Measure Fluorescence Kinetics Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc IC50_Calc Determine IC50 Value Rate_Calc->IC50_Calc

Caption: Workflow for the in vitro MMP-9 inhibition assay.

Detailed Protocol: In Vitro MMP-9 Inhibition Assay

Materials and Reagents
  • Compound: this compound (HTPT), CAS 368-54-7

  • Enzyme: Recombinant human active MMP-9

  • Substrate: Fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)

  • Positive Control: A known broad-spectrum MMP inhibitor (e.g., GM6001 or Batimastat)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% (v/v) Brij-35

  • Solvent: DMSO (Dimethyl sulfoxide), cell culture grade

  • Hardware: 384-well black, flat-bottom assay plates; multichannel pipettes; fluorescence plate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 328/393 nm).

Preparation of Solutions
  • Compound Stock Solution (10 mM): Dissolve an appropriate amount of HTPT in 100% DMSO to make a 10 mM stock solution. For example, dissolve 1.96 mg of HTPT (MW: 196.15 g/mol ) in 1 mL of DMSO. Sonicate briefly to ensure complete dissolution. Store at -20°C.

  • Positive Control Stock Solution (1 mM): Prepare a 1 mM stock solution of the control inhibitor (e.g., GM6001) in DMSO. Store at -20°C.

  • Enzyme Working Solution: Dilute the recombinant active MMP-9 in cold assay buffer to the final working concentration (e.g., 5 nM). Prepare this solution fresh just before use and keep it on ice. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate Working Solution: Dilute the fluorogenic substrate in assay buffer to the final working concentration (e.g., 10 µM). The optimal concentration is typically at or near the substrate's Kₘ value for the enzyme. Protect from light.

Assay Procedure
  • Compound Plating:

    • Create a serial dilution of the 10 mM HTPT stock solution in DMSO. A common dilution series would be 1:3, resulting in a 10-point dose-response curve.

    • In a 384-well plate, add 0.5 µL of each HTPT dilution. For controls, add 0.5 µL of DMSO (for 100% enzyme activity) and 0.5 µL of the positive control inhibitor dilution.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the MMP-9 working solution to each well containing the compound or DMSO.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

    • Cover the plate and pre-incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately place the plate in the fluorescence plate reader.

    • Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

The following diagram illustrates the potential inhibitory mechanism of HTPT on MMP-9.

MMP_Inhibition_Mechanism cluster_enzyme MMP-9 Active Site cluster_substrate Fluorogenic Substrate ActiveSite Catalytic Domain Peptide Peptide Linker ActiveSite->Peptide Cleavage Zinc Zn2+ Fluorophore Fluorophore Fluorophore->Peptide Quencher Quencher Peptide->Quencher HTPT HTPT (Inhibitor) HTPT->Zinc Chelation?

Caption: Hypothetical inhibition of MMP-9 by HTPT.

Data Analysis

  • Calculate Reaction Rates: For each well, plot fluorescence units (RFU) versus time (in seconds). The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

  • Normalize Data: Express the reaction rates as a percentage of the uninhibited control (DMSO-only wells).

    • % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO))

  • Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the HTPT concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) to determine the IC₅₀ value.

Self-Validation and Quality Control

  • Z'-factor: To assess the quality and robustness of the assay, calculate the Z'-factor using the signals from the positive (inhibitor) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

  • DMSO Tolerance: Ensure that the final concentration of DMSO in the assay (typically ≤1%) does not significantly affect enzyme activity.

  • Substrate Stability: Monitor the background fluorescence of the substrate in the absence of the enzyme to ensure it remains low and stable throughout the assay.

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro evaluation of this compound as a potential inhibitor of MMP-9. By following this detailed methodology, researchers can reliably determine the compound's inhibitory potency and lay the groundwork for further mechanistic studies and preclinical development. The adaptability of this assay to a high-throughput format makes it an invaluable tool in the discovery of novel therapeutics targeting matrix metalloproteinases.

References

  • Hebei Dangtong Biological Technology Co.,LTD. (n.d.). This compound.
  • porphyrin-systems. (n.d.). This compound.
  • Fandakli, S., Kahriman, N., Yücel, T. B., Karaoğlu, Ş. A., & Yaylı, N. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(2), 520-535. [Link]
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • Cerdan, C., et al. (2005). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 11(20), 7364-7373. [Link]

Sources

Cell-based assays for "4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol" cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

A Multi-Parametric Approach to Assessing the In Vitro Cytotoxicity of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Abstract

This technical guide provides a comprehensive framework for evaluating the cytotoxic potential of this compound, a heterocyclic compound belonging to the pyrimidine class. Pyrimidine and its derivatives, particularly thiopyrimidines, are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates in drug discovery.[1][2][3][4] A thorough assessment of cytotoxicity is a critical early step in characterizing the therapeutic window and potential liabilities of such compounds. This document details a multi-parametric strategy employing four distinct, well-validated cell-based assays to move beyond a simple live/dead assessment and gain mechanistic insights into the compound's effects on cultured cells. We provide the scientific rationale, detailed step-by-step protocols, and data interpretation guidelines for the MTT, Lactate Dehydrogenase (LDH), Neutral Red (NR) Uptake, and Caspase-3/7 assays.

Introduction: The Rationale for Cytotoxicity Profiling

This compound is a member of the thiopyrimidine family, a class of compounds that forms the core of numerous therapeutic agents.[3][5] The inclusion of a trifluoromethyl group can significantly enhance metabolic stability and cell permeability, often increasing the biological efficacy of a molecule. Given the established potential for pyrimidine derivatives to act as anticancer agents, it is imperative to characterize the cytotoxic profile of this specific compound.[6]

Cytotoxicity testing determines the concentration at which a substance causes damage or death to cells.[7][8] This information is fundamental for:

  • Efficacy Assessment: For potential anticancer agents, cytotoxicity is the desired therapeutic outcome.

  • Safety Profiling: For other applications, cytotoxicity indicates potential off-target toxicity.

  • Mechanism of Action (MoA) Elucidation: The nature of cell death can provide clues about the compound's molecular targets.

A single cytotoxicity assay provides a limited view. Therefore, we advocate for a multi-parametric approach, which interrogates different cellular functions and death pathways simultaneously. This strategy provides a more robust and nuanced understanding of the compound's biological impact.

A Multi-Assay Strategy for Comprehensive Cytotoxicity Analysis

To build a comprehensive profile of this compound's effects, we will utilize four assays that measure distinct cellular health indicators. This approach allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and can distinguish between different modes of cell death, such as apoptosis and necrosis.

Figure 1: General workflow for multi-parametric cytotoxicity assessment.

Scientific Principles of Selected Assays

The causality behind choosing this specific panel of assays lies in their complementary nature. They collectively provide a holistic view of cellular health by probing different organelles and cell death pathways.

G Cell Viable Cell Mitochondria Lysosomes Plasma Membrane MTT MTT Assay Measures: NAD(P)H-dependent oxidoreductase activity. Yellow MTT -> Purple Formazan Cell:mito->MTT Healthy Function NR Neutral Red Assay Measures: Uptake and retention of dye in lysosomes. Cell:lys->NR Intact & Functional LDH LDH Assay Measures: Lactate Dehydrogenase released from cytosol. Cell:mem->LDH Intact (No LDH Release) DeadCell Necrotic Cell Leaked Cytosol Ruptured Membrane DeadCell:mem->LDH Compromised (LDH Released) ApoptoticCell Apoptotic Cell Activated Caspase-3/7 Caspase Caspase-3/7 Assay Measures: Cleavage of DEVD peptide substrate. ApoptoticCell:casp->Caspase Activated

Figure 2: Diagram of the cellular mechanisms targeted by each assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a cornerstone for assessing cell viability by measuring metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in signal indicates either cell death or a reduction in metabolic rate.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is present in most cell types.[10] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture medium.[11] The assay measures the enzymatic activity of this released LDH, which results in the conversion of a tetrazolium salt into a colored formazan product, providing a direct measure of cell lysis.[11][12]

  • Neutral Red (NR) Uptake Assay: This assay evaluates cell viability based on the ability of healthy cells to incorporate and bind the supravital dye neutral red within their lysosomes.[13][14] The dye penetrates cell membranes via non-ionic diffusion and accumulates in the acidic environment of intact lysosomes.[15] Damage to the cell surface or lysosomal membrane, caused by a xenobiotic, leads to a decreased uptake and retention of the dye.[15][16]

  • Caspase-3/7 Activity Assay: This assay specifically quantifies a key event in the apoptotic pathway. Caspases-3 and -7 are "executioner" caspases that, once activated, cleave numerous cellular proteins, leading to the systematic disassembly of the cell.[17][18] The assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is the specific recognition sequence for caspase-3 and -7.[19][20] Cleavage of this substrate by active caspases releases a signal (light or fluorescence) that is proportional to the level of apoptosis.

Materials and General Protocols

Required Materials
  • Cell Lines: A panel of cell lines is recommended. For example, a human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) and a non-cancerous human cell line (e.g., HEK293 - human embryonic kidney).

  • Test Compound: this compound (CAS 368-54-7).

  • Reagents:

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA solution.

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Assay-specific kits or reagents (MTT, LDH, Neutral Red, Caspase-3/7).

    • Positive control for cytotoxicity (e.g., Doxorubicin, Staurosporine, or Triton™ X-100).

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Multi-well spectrophotometer (plate reader) capable of absorbance and/or luminescence/fluorescence measurements.

    • 96-well flat-bottom, clear tissue culture plates (opaque-walled plates for luminescence/fluorescence).

    • Multichannel pipettes.

General Protocol: Cell Seeding and Compound Preparation

This initial procedure is common to all subsequent assays.

  • Cell Culture: Maintain cell lines in a 37°C, 5% CO₂ incubator. Passage cells regularly to maintain them in the logarithmic growth phase.

  • Cell Seeding:

    • Trypsinize and count cells, ensuring viability is >95%.

    • Dilute the cell suspension to the desired density in complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in a log growth phase throughout the experiment (typically 5,000–20,000 cells/well).[21]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations of the desired final test concentrations.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells in triplicate.

    • Crucial Controls: Include wells for:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Blank Control: Medium only (no cells) for background subtraction.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

Detailed Assay-Specific Protocols

MTT Assay Protocol

This protocol is adapted from established methods.[22][23]

  • Prepare MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize the solution. This stock can be stored at -20°C, protected from light.[9]

  • Add MTT: At the end of the compound incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubate: Return the plate to the incubator for 2-4 hours. During this time, visible purple formazan crystals will form in viable cells.

  • Solubilize Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Read Absorbance: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

LDH Release Assay Protocol

This protocol is based on common LDH assay kits.[12][24]

  • Prepare Controls: In addition to the standard controls, prepare a "Maximum LDH Release" control by adding 10 µL of a 10X Lysis Buffer (often provided in kits, or a 10% Triton X-100 solution) to a set of untreated wells 45 minutes before the end of incubation.[24][25]

  • Collect Supernatant: At the end of the incubation period, centrifuge the 96-well plate at ~400 x g for 5 minutes.[12]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[24]

  • Incubate: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants. Incubate at room temperature for 30 minutes, protected from light.[24]

  • Stop Reaction: Add 50 µL of the Stop Solution (if provided by the kit) to each well.

  • Read Absorbance: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[24]

Neutral Red (NR) Uptake Assay Protocol

This protocol is based on established NRU methods.[13][14][16]

  • Prepare NR Solution: Prepare a 1X Neutral Red staining solution by diluting a stock solution in pre-warmed, serum-free culture medium. A final concentration of ~50 µg/mL is common.

  • Stain Cells: At the end of the compound incubation, remove the treatment medium and add 100 µL of the 1X Neutral Red solution to each well.

  • Incubate: Return the plate to the incubator for 2-3 hours.

  • Wash Cells: Carefully remove the staining solution and wash the cells with 150 µL of PBS to remove unincorporated dye.[14]

  • Extract Dye: Add 150 µL of a destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[16]

  • Read Absorbance: Place the plate on an orbital shaker for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm.[13][16]

Caspase-Glo® 3/7 Assay Protocol

This protocol is based on the luminescent "add-mix-measure" format, such as the one from Promega.[19]

  • Plate and Compound Treatment: Follow the general protocol (Section 4.2), using an opaque-walled 96-well plate suitable for luminescence.

  • Equilibrate Plate: At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Prepare Caspase-Glo® 3/7 Reagent: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.

  • Add Reagent: Add 100 µL of the prepared reagent to each well.

  • Incubate: Mix the contents by placing the plate on an orbital shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and signal generation.

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[10]

Data Analysis and Interpretation

For each assay, the raw absorbance or luminescence values must be processed to determine the compound's effect.

  • Background Subtraction: Subtract the average value of the blank (medium only) controls from all other readings.

  • Calculate Percentage Viability/Cytotoxicity:

    • For MTT and Neutral Red (Viability): % Viability = (Absorbance_of_Treated_Sample / Absorbance_of_Vehicle_Control) * 100

    • For LDH (Cytotoxicity): % Cytotoxicity = ((Absorbance_of_Treated_Sample - Absorbance_of_Untreated_Control) / (Absorbance_of_Maximum_Release_Control - Absorbance_of_Untreated_Control)) * 100

    • For Caspase-3/7 (Fold Induction): Fold Induction = (Luminescence_of_Treated_Sample / Luminescence_of_Vehicle_Control)

  • Generate Dose-Response Curves: Plot the percentage viability/cytotoxicity or fold induction (Y-axis) against the log of the compound concentration (X-axis).

  • Calculate IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a program like GraphPad Prism to determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., 50% viability).

Hypothetical Data Presentation

The table below illustrates how results from the different assays can be synthesized to interpret the compound's mechanism.

AssayMeasured ParameterHypothetical IC₅₀ (µM)Interpretation
MTT Metabolic Activity15.2Indicates a loss of cell viability or metabolic function.
Neutral Red Lysosomal Integrity18.5Confirms loss of viability, linked to lysosomal function.
LDH Release Membrane Rupture (Necrosis)> 100Suggests cell death is not primarily necrotic at active concentrations.
Caspase-3/7 Apoptosis Execution12.8Strong signal indicates that apoptosis is the primary mode of cell death.

References

  • Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Promega Corporation. (2023). Caspase-Glo® 3/7 Assay Protocol.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
  • Tribioscience. (n.d.). Neutral Red Cell Viability Assay.
  • Promega Corporation. (2023). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Protocol.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Promega. (2024). LDH cytotoxicity assay. Protocols.io.
  • MedchemExpress. (n.d.). Cell Cytotoxicity Assay Protocols.
  • Cell Biologics, Inc. (n.d.). LDH Assay Protocol.
  • O'Brien, J. et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. National Toxicology Program.
  • Sigma-Aldrich. (n.d.). In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin.
  • AAT Bioquest. (n.d.). Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit.
  • Hebei Dangtong Biological Technology Co., LTD. (n.d.). This compound.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io.
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit.
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Kumar, A. et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 55.
  • ChemicalBook. (2025). This compound.
  • Jetir.org. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY.
  • Gorobets, N. Y., & Yousefi, B. H. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(8), 837-854.
  • Porphyrin-systems. (n.d.). This compound.
  • BenchChem. (2025). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Fisher Scientific. (n.d.). This compound, 97+%, Thermo Scientific.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Fandakli, S., et al. (2017). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry.
  • ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.

Sources

Application Note: A Comprehensive Guide to the Solubility of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding and determining the solubility of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS: 368-54-7), a crucial heterocyclic building block. While qualitative data indicates solubility in methanol, precise quantitative data in common laboratory solvents like dimethyl sulfoxide (DMSO) and methanol is not widely published. This document moves beyond simply reporting existing data to provide authoritative, step-by-step protocols for experimentally determining the compound's solubility. It includes methodologies for creating saturated solutions, quantifying solubility, and preparing accurate stock solutions for use in downstream applications such as high-throughput screening and biological assays. Safety protocols and troubleshooting advice are integrated to ensure data integrity and user safety.

Introduction and Physicochemical Profile

This compound, also known as 6-(Trifluoromethyl)-2-thiouracil, is a pyrimidine derivative of significant interest in medicinal chemistry and agrochemical synthesis.[1][2] Its utility as a precursor for various bioactive molecules makes a thorough understanding of its physical properties essential.[1][3] Solubility is a paramount physicochemical parameter, directly influencing a compound's handling, formulation, reaction kinetics, and bioavailability in screening assays. The two most common solvents for initial compound testing are methanol, a polar protic solvent, and DMSO, a potent polar aprotic solvent renowned for its ability to dissolve a wide range of molecules for in vitro research.[4][5]

This guide provides the necessary protocols to empower researchers to generate reliable, quantitative solubility data for this specific compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 368-54-7[6]
Molecular Formula C₅H₃F₃N₂OS[7][8]
Molecular Weight ~197.16 g/mol [6]
Appearance Powder / Crystalline Solid[7]
Melting Point 246-250 °C[9][10]
pKa (Predicted) 6.21 ± 0.20[9][10]

Safety and Handling Precautions

Before initiating any experimental work, it is critical to observe proper safety procedures. This compound is classified as an irritant.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13]

  • Handling: All weighing and solution preparation should be performed in a well-ventilated area or, preferably, inside a chemical fume hood to avoid inhalation of the powder.[13][14] Avoid generating dust.[14][15]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Qualitative Solubility and the Need for Quantitative Analysis

Publicly available data provides a preliminary understanding of the compound's solubility. However, for scientific rigor, this information must be quantified experimentally.

Table 2: Known Qualitative Solubility

SolventQualitative SolubilityReference(s)
Methanol Soluble[9][10]
DMSO No data available; expected to be soluble based on the properties of similar heterocyclic compounds.[16][17]

The term "soluble" is ambiguous for research purposes. A compound soluble at 1 mg/mL may be unsuitable for an assay requiring a 50 mM stock solution. Therefore, the following protocols are designed to establish a precise solubility limit (e.g., in mg/mL or Molarity).

Protocol for Quantitative Solubility Determination

This protocol describes a thermodynamic or equilibrium solubility method, which measures the concentration of a compound in a saturated solution after a sufficient equilibration period. This method is considered the gold standard for obtaining accurate solubility data.[18]

Rationale of the Method

The core principle is to create a supersaturated slurry of the compound in the test solvent. By allowing this mixture to equilibrate over time, the solvent becomes saturated with the dissolved compound, with the excess remaining as a solid precipitate. After separating the solid from the liquid phase, the concentration of the compound in the clear supernatant represents its maximum solubility at that temperature.

Materials
  • This compound

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator set to room temperature (e.g., 25 °C)

  • Microcentrifuge

  • Calibrated micropipettes

  • Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure
  • Preparation of Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of the chosen solvent (e.g., 500 µL of DMSO or Methanol). The goal is to have a significant amount of undissolved solid.

    • Tightly cap the tube and vortex vigorously for 2-3 minutes.

  • Equilibration:

    • Place the tube in a thermomixer or incubator set to a constant room temperature (e.g., 25 °C) for 24 hours.

    • Ensure continuous gentle agitation during this period to facilitate the equilibrium between the dissolved and solid states. This step is critical for achieving thermodynamic solubility.

  • Phase Separation:

    • After 24 hours, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess, undissolved solid.[4]

  • Sample Collection and Dilution:

    • Carefully open the tube and, without disturbing the pellet, withdraw a known volume of the clear supernatant (e.g., 50 µL).

    • Immediately dilute this aliquot into a larger, known volume of a suitable solvent (e.g., methanol or acetonitrile) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument. A dilution factor of 100x or 200x is common.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve prepared with known concentrations of the compound.

    • Calculate the concentration of the diluted sample from the standard curve.

  • Final Calculation:

    • Multiply the measured concentration by the dilution factor to determine the original concentration in the saturated supernatant. This value is the quantitative solubility.

    • Formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × (Volume of Diluted Sample / Volume of Supernatant Taken)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis weigh 1. Weigh ~10 mg of Compound add_solvent 2. Add 500 µL of DMSO or Methanol weigh->add_solvent vortex 3. Vortex Vigorously (2-3 min) add_solvent->vortex equilibrate 4. Agitate at 25°C for 24 hours vortex->equilibrate centrifuge 5. Centrifuge (14,000 rpm, 10 min) equilibrate->centrifuge supernatant 6. Collect Supernatant (e.g., 50 µL) centrifuge->supernatant dilute 7. Dilute into Mobile Phase supernatant->dilute analyze 8. Quantify via HPLC or UV-Vis dilute->analyze calculate 9. Calculate Solubility analyze->calculate

Caption: Workflow for determining the quantitative solubility of a compound.

Protocol for Preparing Stock Solutions

Once solubility is determined, preparing accurate stock solutions is the next step for most experimental workflows.[19][20] It is crucial to work below the determined solubility limit to ensure the compound remains fully dissolved.

Rationale of the Method

Stock solutions are concentrated solutions that are diluted to a working concentration for experiments.[19] Preparing a high-concentration stock in DMSO or methanol minimizes the volume of organic solvent added to aqueous assay buffers, thereby reducing potential solvent-induced artifacts.

Materials
  • This compound (MW: 197.16 g/mol )

  • Anhydrous DMSO or Methanol

  • Calibrated analytical balance

  • Sterile, amber glass vials or microcentrifuge tubes

  • Vortex mixer and/or sonicator

Step-by-Step Procedure
  • Calculate Required Mass:

    • Determine the desired concentration (e.g., 10 mM) and volume (e.g., 1 mL) of the stock solution.

    • Use the following formula to calculate the mass of the compound needed: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (mg) = (0.010 mol/L) × (0.001 L) × (197.16 g/mol ) × (1000 mg/g) = 1.97 mg

  • Weighing and Dissolution:

    • Accurately weigh the calculated mass of the compound directly into a sterile vial.

    • Using a calibrated pipette, add the required volume of solvent (e.g., 1 mL of anhydrous DMSO).

    • Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is fully dissolved.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37 °C) can also be applied, but use with caution as heat can degrade some compounds.[5]

  • Storage and Handling:

    • Once fully dissolved, the stock solution should be stored properly to maintain its integrity.

    • Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and absorption of atmospheric water by DMSO.[5]

    • Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.

Stock Solution Preparation Workflowdot

G cluster_verify Verification start Define Target: Concentration & Volume calculate 1. Calculate Required Mass (Mass = C * V * MW) start->calculate weigh 2. Weigh Compound into Sterile Vial calculate->weigh add_solvent 3. Add Precise Volume of Anhydrous Solvent weigh->add_solvent dissolve 4. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve check 5. Visually Inspect for Particulates dissolve->check result Is it a clear solution? check->result store 6. Aliquot for Single Use & Store at -20°C / -80°C result->store Yes troubleshoot Troubleshoot: Sonicate / Gentle Warming result->troubleshoot No troubleshoot->dissolve

Sources

"4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol" stability testing under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for assessing the chemical stability of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol across a range of pH conditions. The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation development, and ultimately, its safety and efficacy.[1] This application note details the scientific rationale, step-by-step protocols for forced degradation studies, and the analytical methodology required to accurately quantify the parent compound and its potential degradants. The provided workflows are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines on stability testing.[2][3][4]

Introduction: The Significance of pH in Drug Stability

The chemical stability of a drug substance is a cornerstone of pharmaceutical development, ensuring that the patient receives the intended dose and that no potentially harmful degradation products are formed during storage.[5] Hydrolysis, a common degradation pathway for many pharmaceuticals, is often catalyzed by hydrogen or hydroxyl ions, making it highly dependent on the pH of the environment.[6][7][8] Therefore, a thorough understanding of a drug's stability profile across a physiologically and pharmaceutically relevant pH range is paramount.

This compound is a heterocyclic compound containing functional groups susceptible to pH-dependent degradation. The pyrimidine ring itself can be subject to hydrolytic cleavage, while the thiol group is prone to oxidation, with the rate of these reactions often influenced by pH.[9][10][11] The presence of a trifluoromethyl group can also influence the electronic properties of the pyrimidine ring, potentially affecting its stability.[12][13]

This guide provides a systematic approach to conducting forced degradation studies, which are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[5][14][15] The data generated from these studies are crucial for developing stability-indicating analytical methods, which are a regulatory requirement for all new drug substances.[4][16]

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for designing a robust stability study.

PropertyValueSource
Molecular Formula C₅H₃F₃N₂OS[17][18]
Molecular Weight 196.15 g/mol [17]
Melting Point 246-250 °C[17][19]
pKa 6.21 ± 0.20 (Predicted)[19]
Appearance Powder[18]
Solubility Soluble in Methanol[19]

The predicted pKa suggests that the compound's ionization state will change across the pH range typically investigated in stability studies, which can significantly impact its reactivity and degradation kinetics.

Experimental Design: A Forced Degradation Workflow

The following diagram outlines the comprehensive workflow for the pH stability testing of this compound. This process is designed to be systematic and to generate the necessary data for a complete stability profile.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_api API Stock Solution (e.g., in Methanol) stress_acid_low Acidic Stress (pH 2, HCl) prep_api->stress_acid_low Spike API into Buffers stress_acid_mid Acidic Stress (pH 4, Acetate Buffer) prep_api->stress_acid_mid Spike API into Buffers stress_neutral Neutral Stress (pH 7, Phosphate Buffer) prep_api->stress_neutral Spike API into Buffers stress_base_low Basic Stress (pH 9, Borate Buffer) prep_api->stress_base_low Spike API into Buffers stress_base_high Basic Stress (pH 12, NaOH) prep_api->stress_base_high Spike API into Buffers stress_control Control Sample (Unstressed API) prep_api->stress_control Spike API into Buffers prep_buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) analysis_sampling Time-Point Sampling (e.g., 0, 2, 4, 8, 24, 48h) stress_acid_low->analysis_sampling Incubate at Controlled Temp. stress_acid_mid->analysis_sampling Incubate at Controlled Temp. stress_neutral->analysis_sampling Incubate at Controlled Temp. stress_base_low->analysis_sampling Incubate at Controlled Temp. stress_base_high->analysis_sampling Incubate at Controlled Temp. stress_control->analysis_sampling Incubate at Controlled Temp. analysis_neutralize Neutralize Samples analysis_sampling->analysis_neutralize analysis_hplc HPLC-UV/MS Analysis analysis_neutralize->analysis_hplc data_quantify Quantify Parent API & Degradants analysis_hplc->data_quantify data_pathway Identify Degradation Pathways data_quantify->data_pathway data_profile Construct pH-Rate Profile data_quantify->data_profile

Figure 1: Experimental workflow for pH stability testing.

Detailed Protocols

Materials and Reagents
  • This compound (Reference Standard)

  • Hydrochloric Acid (HCl), ACS grade

  • Sodium Hydroxide (NaOH), ACS grade

  • Potassium Phosphate Monobasic (KH₂PO₄), ACS grade

  • Sodium Phosphate Dibasic (Na₂HPO₄), ACS grade

  • Acetic Acid, ACS grade

  • Sodium Acetate, ACS grade

  • Boric Acid, ACS grade

  • Sodium Borate, ACS grade

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic Acid (for mobile phase)

Protocol 1: Preparation of Buffer Solutions

Accurate buffer preparation is critical for the reliability of the stability study.

  • pH 2.0 (0.01 M HCl): Dilute 1 M HCl stock solution with HPLC grade water.

  • pH 4.0 (Acetate Buffer): Prepare solutions of 0.1 M acetic acid and 0.1 M sodium acetate. Mix appropriate volumes to achieve a final pH of 4.0.

  • pH 7.0 (Phosphate Buffer): Prepare solutions of 0.1 M KH₂PO₄ and 0.1 M Na₂HPO₄. Mix appropriate volumes to achieve a final pH of 7.0.

  • pH 9.0 (Borate Buffer): Prepare solutions of 0.1 M boric acid and 0.1 M sodium borate. Mix appropriate volumes to achieve a final pH of 9.0.

  • pH 12.0 (0.01 M NaOH): Dilute 1 M NaOH stock solution with HPLC grade water.

Causality: The selection of these pH values spans the acidic, neutral, and basic conditions relevant to both physiological environments and potential formulation excipients.[6] The use of buffers helps maintain a constant pH throughout the experiment, which is crucial for accurate kinetic analysis.[20]

Protocol 2: Sample Preparation and Stressing
  • Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). The volume of methanol should be kept to a minimum (e.g., <5% v/v) to avoid significant solvent effects.

  • Incubation: Incubate all samples in a temperature-controlled environment (e.g., 50 °C) to accelerate degradation.[7] Protect samples from light to prevent photolytic degradation.

  • Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately after withdrawal, neutralize the acidic and basic samples to prevent further degradation before analysis. For example, neutralize acidic samples with an appropriate amount of NaOH and basic samples with HCl.

  • Control Sample: A control sample of the API in the initial solvent (methanol/water) should be stored under refrigerated conditions to monitor for any non-hydrolytic degradation.

Trustworthiness: This protocol includes a control and multiple time points, allowing for the determination of degradation kinetics and ensuring that the observed degradation is a direct result of the pH and temperature stress.

Protocol 3: HPLC-UV/MS Analytical Method

A validated stability-indicating method is required to separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient should be developed to resolve all peaks. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity. A primary wavelength of 270 nm can be used.[21]

  • Mass Spectrometry (MS) Detection: Electrospray ionization (ESI) in both positive and negative ion modes to aid in the identification of degradation products.

Expertise: The use of a gradient elution with a C18 column is a standard and effective approach for separating a parent drug from its more polar or non-polar degradants.[16] Coupling with mass spectrometry allows for the tentative identification of degradation products based on their mass-to-charge ratio, which is crucial for understanding the degradation pathway.[12]

Data Analysis and Interpretation

Quantitative Analysis

The concentration of this compound remaining at each time point is calculated using the peak area from the HPLC-UV chromatogram and a standard calibration curve. The percentage of degradation is then determined.

Example Data Table:

Time (hours)% Remaining (pH 2)% Remaining (pH 7)% Remaining (pH 12)
0100.0100.0100.0
298.599.885.2
496.899.572.1
893.299.051.5
2480.197.215.8
4865.494.5< 5.0
Degradation Kinetics

The degradation of the drug is often assumed to follow pseudo-first-order kinetics. A plot of the natural logarithm of the remaining drug concentration versus time should yield a straight line, the slope of which is the negative of the observed degradation rate constant (k_obs).

pH-Rate Profile

By plotting the logarithm of the observed rate constant (log k_obs) against pH, a pH-rate profile can be constructed. This profile provides a visual representation of the compound's stability across the tested pH range and can help identify the pH of maximum stability.

Identification of Degradation Products

Mass spectrometry data is used to propose structures for the major degradation products. The fragmentation patterns observed in MS/MS experiments can provide further structural information. This is critical for understanding the degradation pathways, which may include hydrolysis of the pyrimidine ring or oxidation of the thiol group.[22][23]

Conclusion

This application note provides a robust framework for evaluating the pH-dependent stability of this compound. Adherence to these protocols will generate high-quality data that is essential for regulatory submissions and for making informed decisions during the drug development process. The insights gained into the degradation pathways and the pH of maximum stability will guide the formulation strategy to ensure a safe, effective, and stable final drug product.

References

  • ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
  • ICH Stability Testing Guidelines. SNS Courseware.
  • Drug degradation pathways. Pharmacy 180.
  • ICH Guidelines for Stability. KK Wagh College of Pharmacy.
  • ICH guidelines for stability studies 1. Slideshare.
  • Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product. Pharmaguideline.
  • Stability of thiols in an aqueous process flavoring. PubMed.
  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Specific and General Acid-Base Catalysis. CUTM Courseware.
  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Stability of thiol groups at different pH environments at 37°C. ResearchGate.
  • Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. ResearchGate.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. American Society for Microbiology.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing.
  • Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Forced Degradation Studies. MedCrave online.
  • DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • pyrimidine degradation pathway: Topics by Science.gov. Science.gov.
  • Thiol reactivity of the lead compounds was assessed using DTNB. ResearchGate.
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. NIH.
  • (PDF) Degradation of Pyrimidine Nucleotides. ResearchGate.
  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC - NIH.
  • Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. TÜBİTAK Academic Journals.
  • 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. ResearchGate.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University.

Sources

Application Notes & Protocols: Safe Handling and Storage of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS No. 368-54-7) in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure scientific integrity and user safety by explaining the causality behind each recommendation, grounded in the compound's chemical properties.

Introduction: Understanding the Compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance biological activity and metabolic stability, while the thiopyrimidine core is a scaffold found in various bioactive molecules.[1] However, these same structural features necessitate specific handling and storage procedures to ensure the compound's integrity and the safety of laboratory personnel.

A critical aspect of this molecule's chemistry is the existence of thiol-thione tautomerism. In solution, particularly in polar solvents, the equilibrium tends to favor the thione form.[2][3] This dynamic equilibrium influences the compound's reactivity and stability. Furthermore, the thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts, especially when exposed to air or light.[2] Understanding these properties is fundamental to the protocols outlined below.

Key Chemical & Physical Properties
PropertyValueSource(s)
CAS Number 368-54-7
Molecular Formula C₅H₃F₃N₂OS
Molecular Weight 197.16 g/mol
Appearance White to off-white solid/powder[4]
Melting Point 246-250 °C
Solubility Soluble in Methanol.[5] Qualitative solubility in other common solvents (e.g., DMSO, ethanol, acetone) should be determined on a small scale before preparing stock solutions.[5]
Stability Stable under recommended storage conditions. Sensitive to air, light, and potentially strong oxidizing agents.[2]

Hazard Identification and Personal Protective Equipment (PPE)

2.1. GHS Hazard Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

2.2. Mandatory Personal Protective Equipment (PPE)

Due to the irritant nature of the compound, the following PPE is mandatory when handling this compound in its solid form or in solution.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves. For extended handling, consider double-gloving.

  • Body Protection: A standard laboratory coat, fully fastened.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 (or better) respirator is required.

Core Handling Protocols

All handling of this compound, particularly in its powdered form, should be performed within a certified chemical fume hood to minimize the risk of inhalation.

3.1. Protocol for Weighing of Solid Compound

The fine, powdered nature of this compound presents an aerosolization risk. The following "Fume Hood Transfer – Bench Top Weighing" protocol is recommended to ensure accuracy while minimizing exposure.

Rationale: Placing a sensitive analytical balance directly inside a fume hood can lead to inaccurate readings due to air currents. This protocol mitigates that issue by containing the powder within a sealed vial for the actual weighing step.

Step-by-Step Procedure:

  • Preparation: Designate a work area within the chemical fume hood. Cover the surface with absorbent bench paper.

  • Tare the Vessel: On an analytical balance located on a stable benchtop, place a clean, empty vial with a secure cap and tare the weight.

  • Transfer to Fume Hood: Move the tared, open vial and the stock container of this compound into the fume hood.

  • Aliquot the Powder: Using a clean, dedicated spatula, carefully transfer the desired amount of powder from the stock container into the tared vial. Avoid creating dust by moving slowly and deliberately.

  • Seal and Remove: Securely cap the vial containing the aliquot. Close the main stock container.

  • Weigh the Aliquot: Transport the sealed vial back to the analytical balance. The displayed weight is the mass of your transferred powder.

  • Corrections: If adjustments to the mass are needed, return the sealed vial to the fume hood before reopening it to add or remove material. Repeat steps 5 and 6 as necessary.

  • Decontamination: After use, decontaminate the spatula and work surfaces with a cloth dampened with a solvent in which the powder is soluble (e.g., methanol). Dispose of all contaminated disposable materials (weigh paper, gloves, bench pads) in the appropriate solid hazardous waste stream.

3.2. Protocol for Preparation of Stock Solutions

Rationale: The thiol-thione tautomerism and susceptibility to oxidation mean that solution preparation and storage are critical to experimental reproducibility. The use of an inert gas minimizes degradation.

Step-by-Step Procedure:

  • Solvent Selection: Choose an appropriate solvent. Methanol is a known solvent.[5] For biological assays, DMSO is commonly used. Confirm solubility and compatibility with your experimental system.

  • Inert Atmosphere: If preparing a solution for long-term storage, it is best practice to degas the solvent and flush the vial with an inert gas (e.g., argon or nitrogen) before and after adding the compound.

  • Dissolution: Add the solvent to the vial containing the pre-weighed solid. Cap the vial securely.

  • Solubilization: Use sonication or gentle vortexing to fully dissolve the compound. Visually inspect to ensure no particulates remain.

  • Storage: For stock solutions, use amber vials or wrap clear vials in aluminum foil to protect from light. Store at the recommended temperature (see Section 4).

Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound.

4.1. Recommended Storage Conditions

  • Temperature: Store at room temperature (20-25°C).

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent oxidation of the thiol group to a disulfide.[2]

  • Light: Protect from light to prevent potential photodegradation.

  • Location: Store in a dry, well-ventilated area designated for chemical storage. Do not store with incompatible materials.

4.2. Chemical Incompatibilities

Avoid storage with or exposure to the following:

  • Strong Oxidizing Agents: The thiol group can be readily oxidized.

  • Strong Acids and Bases: Acid-base reactions can occur, potentially leading to degradation or unwanted side reactions.[6]

  • Reactive Metals: The thiol group can form complexes with some metals.

Emergency Procedures

5.1. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

5.2. Spill Response Protocol (Solid Material)

Rationale: The primary goal is to contain the spill and clean it up without creating airborne dust.

Step-by-Step Procedure:

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if you have the appropriate materials and PPE to handle it. For large spills, contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills, respiratory protection (N95 or higher) is recommended.

  • Containment: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent aerosolization.

  • Clean-Up: Carefully sweep the absorbent material and spilled solid into a plastic dustpan. Avoid aggressive sweeping that could create dust.

  • Collection: Transfer the collected material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), followed by a wipe with soapy water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous solid waste according to institutional guidelines.

Waste Disposal

As a fluorinated, sulfur-containing heterocyclic compound, this compound must be disposed of as hazardous chemical waste.

  • Waste Segregation: Collect all waste containing this compound (unused solid, contaminated materials, solutions) in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

  • Disposal Method: The primary recommended disposal methods for fluorinated organic compounds are high-temperature incineration at a licensed facility or disposal in a secure hazardous waste landfill.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Institutional Guidelines: Always follow the specific procedures and guidelines provided by your institution's EHS office for hazardous waste disposal.

Visual Workflow and Pathway Diagrams

Diagram 1: Laboratory Handling Workflow

G cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_disposal Waste & Disposal Receive Receive Compound Store Log & Store (Sec. 4) Receive->Store Prep Prepare Fume Hood Work Area Store->Prep Tare Tare Vial on Benchtop Balance Prep->Tare Aliquot Aliquot Solid in Fume Hood Tare->Aliquot Weigh Weigh Sealed Vial on Balance Aliquot->Weigh Waste Collect Solid & Liquid Waste Aliquot->Waste Contaminated Disposables Spill Spill Occurs Aliquot->Spill Dissolve Prepare Solution in Fume Hood (Sec. 3.2) Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Experiment->Waste Dispose Dispose via EHS (Sec. 6) Waste->Dispose SpillResponse Execute Spill Response (Sec. 5.2) Spill->SpillResponse SpillResponse->Waste

Caption: General laboratory workflow for handling this compound.

Diagram 2: Chemical Stability Considerations

G cluster_degradation Degradation Pathways cluster_prevention Preventative Measures Compound 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol Thiol-Thione Tautomerism Oxidation Oxidation (Disulfide Formation) Compound->Oxidation O₂ (Air) Photo Photodegradation Compound->Photo Light Thermal Thermal Decomposition (HF, SOx, NOx release) Compound->Thermal Heat Inert Inert Atmosphere (N₂ or Ar) Inert->Oxidation Prevents Light Protect from Light (Amber Vials) Light->Photo Prevents Temp Controlled Temp. (Room Temp) Temp->Thermal Prevents

Sources

The Versatile Building Block: 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular design has become a paramount strategy for optimizing biological activity and pharmacokinetic profiles. Among the plethora of available building blocks, 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT) has emerged as a particularly valuable and versatile precursor. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the pyrimidine core, a privileged structure in medicinal chemistry, offers multiple points for chemical elaboration.[1][2] The presence of reactive hydroxyl and thiol functionalities further expands its synthetic utility, making it a cornerstone for the construction of a diverse array of complex molecules, including potent kinase inhibitors.[2][3][4]

This technical guide provides an in-depth exploration of HTPT as a building block in organic synthesis. We will delve into its fundamental properties, provide a detailed protocol for its synthesis, and present comprehensive application notes for its key transformations, including S-alkylation and subsequent conversions to synthetically useful intermediates. The causality behind experimental choices will be elucidated, and step-by-step protocols will be provided to enable researchers to confidently incorporate this valuable building block into their synthetic endeavors.

Physicochemical Properties and Tautomerism

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization. HTPT is a white to off-white powder with a melting point in the range of 246-250 °C.

PropertyValueReference
CAS Number 368-54-7
Molecular Formula C₅H₃F₃N₂OS
Molecular Weight 196.15 g/mol [5]
Melting Point 246-250 °C
Appearance White to Almost white Powder[4]

A key feature of HTPT is its existence in various tautomeric forms. The molecule can undergo both keto-enol and thione-thiol tautomerism. This dynamic equilibrium is influenced by factors such as the solvent and pH of the medium. The thione-keto tautomer is generally the predominant form in neutral and acidic conditions.[6] Understanding this tautomerism is critical as it dictates the regioselectivity of subsequent reactions.

Caption: Tautomeric forms of HTPT.

Synthesis of this compound (HTPT)

The synthesis of HTPT is typically achieved through a cyclocondensation reaction between ethyl trifluoroacetoacetate and thiourea. This method is robust and provides the target compound in good yield.

Protocol 1: Synthesis of HTPT

Materials:

  • Ethyl trifluoroacetoacetate

  • Thiourea

  • Dimethylformamide (DMF)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add ethyl trifluoroacetoacetate (27.6 g, 0.15 mol) and thiourea (11.4 g, 0.15 mol).[4]

  • Add 100 mL of DMF to the flask.[4]

  • Heat the reaction mixture to 120 °C with stirring.[4]

  • Maintain the reaction at 120 °C for 4 hours.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the DMF under reduced pressure using a rotary evaporator.

  • The resulting crude product is cooled to induce crystallization.

  • Filter the solid product using a Buchner funnel and wash with deionized water.

  • Dry the product to obtain this compound.

Expected Yield: 86.0% (25.3 g).[4]

Caption: Synthetic workflow for HTPT.

Application Notes: HTPT as a Versatile Building Block

The synthetic utility of HTPT lies in the selective functionalization of its hydroxyl and thiol groups. S-alkylation is a particularly common and important transformation, as the resulting 2-alkylthio group can be further manipulated.

Application Note 1: Selective S-Alkylation

The sulfur atom of the thiol group is a soft nucleophile and readily undergoes alkylation with various electrophiles, such as alkyl halides. The choice of base and solvent is critical to ensure high regioselectivity for S-alkylation over N- or O-alkylation. Weaker bases and polar aprotic solvents generally favor S-alkylation.

Protocol 2: S-Methylation of HTPT

Materials:

  • This compound (HTPT)

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend HTPT (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Add methyl iodide (1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one.

Rationale: The use of a relatively weak base like potassium carbonate in a polar aprotic solvent like acetone favors the formation of the thiolate anion, which is a better nucleophile than the corresponding alkoxide or amide anions under these conditions. This leads to selective S-alkylation.

ReagentRoleRationale for Choice
Methyl Iodide Alkylating agentHighly reactive electrophile for methylation.
Potassium Carbonate BaseMild base that selectively deprotonates the thiol group.
Acetone SolventPolar aprotic solvent that facilitates the SN2 reaction.
Application Note 2: Conversion of the 2-Alkylthio Group to a 2-Amino Group

The 2-alkylthio group introduced in the previous step is an excellent leaving group and can be readily displaced by nucleophiles, such as amines. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for the synthesis of 2-aminopyrimidine derivatives, which are prevalent in many kinase inhibitors.

Protocol 3: Synthesis of a 2-Aminopyrimidine Derivative

Materials:

  • 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

  • Desired primary or secondary amine (e.g., aniline)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Equipment:

  • Dry round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one (1.0 mmol), the desired amine (1.2 mmol), and cesium carbonate (2.0 mmol).[3]

  • Add anhydrous DMF (5 mL) to the flask.[3]

  • Heat the reaction mixture to 120 °C with vigorous stirring.[3]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aminopyrimidine derivative.

Rationale: The 2-methylthio group is a good leaving group, and the electron-withdrawing trifluoromethyl group activates the pyrimidine ring towards nucleophilic attack. Cesium carbonate is an effective base for this transformation.

Caption: General synthetic route to kinase inhibitor scaffolds from HTPT.

Application in Kinase Inhibitor Synthesis: A Representative Example

The 2,4-disubstituted pyrimidine scaffold derived from HTPT is a key component of many kinase inhibitors. For instance, in the synthesis of compounds like Dasatinib, a potent tyrosine kinase inhibitor, a substituted pyrimidine is a crucial intermediate.[1][7] The general strategy involves the coupling of a 2-amino-4-chloropyrimidine derivative with other heterocyclic fragments. The synthetic route outlined above, starting from HTPT, provides a direct pathway to such vital intermediates.

The ability to introduce a variety of amines at the 2-position allows for the generation of a library of compounds that can be screened for their inhibitory activity against different kinases. This highlights the importance of HTPT as a versatile starting material in modern drug discovery.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a trifluoromethyl group, a pyrimidine core, and reactive functional groups makes it an ideal starting material for the synthesis of a wide range of biologically active molecules. The protocols and application notes provided in this guide offer a comprehensive overview of its synthesis and key transformations, empowering researchers to leverage the full potential of this important chemical entity in their pursuit of novel therapeutics and agrochemicals.

References

  • Google Patents.
  • Google Patents.
  • ResearchGate. Synthesis route 3 of dasatinib. | Download Scientific Diagram. [Link]
  • Elsevier. Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. [Link]
  • ResearchGate. A design for synthesis of Dasatinib derivatives (6a-j, 7a-e, 9a-f, and 10a-f). [Link]
  • The Royal Society of Chemistry.
  • Hebei Dangtong Biological Technology Co..LTD. This compound. [Link]
  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
  • LookChem. 368-54-7(this compound) Product Description. [Link]
  • Google Patents.
  • Google Patents.
  • PubMed Central. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. [Link]
  • Google Patents.
  • PubMed Central.
  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]
  • MDPI. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]
  • PubMed Central. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
  • RSC Publishing.
  • Semantic Scholar.
  • PubMed Central. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • Google Patents.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
  • ResearchGate. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. [Link]
  • MDPI.
  • Semantic Scholar. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. [Link]
  • RSC Publishing. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. [Link]
  • RSC Publishing.
  • ResearchGate. (PDF)
  • ResearchGate. (PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol Synthesis

Welcome to the technical support guide for the synthesis of this compound (CAS 368-54-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this specific pyrimidine synthesis, with the goal of overcoming low reaction yields.

The synthesis of this compound is a cornerstone reaction for creating a versatile building block used in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrimidine core, a reactive thiol group, and an electron-withdrawing trifluoromethyl group, makes it a valuable precursor for further chemical modification.[2] The most common synthetic route involves the cyclocondensation of an activated trifluoromethyl β-dicarbonyl compound, typically ethyl 4,4,4-trifluoroacetoacetate, with thiourea. While straightforward in principle, this reaction is sensitive to a variety of parameters that can lead to significantly diminished yields.

This guide provides a structured, question-and-answer-based approach to diagnose and resolve common issues, underpinned by mechanistic reasoning and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users that result in low product yield.

Category 1: Reagent and Setup Issues

Question 1: My reaction fails to initiate or shows very low conversion despite following the protocol. What are the likely causes related to my starting materials and setup?

Answer: This is a common problem that almost always points to the quality and handling of the reagents or the reaction environment. Several factors can be at play:

  • Purity of Ethyl 4,4,4-trifluoroacetoacetate (E-TFAA): E-TFAA is the key building block, but it can degrade over time. Hydrolysis can open the ester, and impurities can inhibit the initial condensation step.

    • Causality: Water in the reagent or solvent can hydrolyze the ester, rendering it inactive for the cyclization reaction.

    • Solution: Always use high-purity E-TFAA from a reputable supplier. If the reagent is old or has been opened multiple times, consider purifying it by vacuum distillation before use. Verify purity by ¹H NMR.

  • Quality and Stoichiometry of Thiourea: Thiourea is hygroscopic and can absorb atmospheric moisture, which can interfere with the reaction.

    • Causality: The presence of water can hinder the reaction, and incorrect stoichiometry can lead to side reactions.[3]

    • Solution: Use a fresh bottle of thiourea or dry the required amount in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for several hours before use. A slight excess of thiourea can sometimes help drive the reaction to completion, but a large excess may complicate purification.[3]

  • Solvent and Reaction Conditions: Many pyrimidine syntheses require anhydrous conditions to prevent hydrolysis of key intermediates.[4]

    • Causality: Water can react with the intermediates of the condensation reaction, preventing the final cyclization.

    • Solution: Ensure all glassware is oven- or flame-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. While ethanol is commonly used, ensure it is absolute or dried over molecular sieves.

  • Base Integrity (for base-catalyzed variants): If the protocol uses a base like sodium ethoxide, its activity is paramount.

    • Causality: Sodium ethoxide is highly reactive with moisture and CO₂ from the air, rapidly converting to inactive sodium hydroxide and sodium carbonate.

    • Solution: Use freshly prepared sodium ethoxide. If using a commercial solution, ensure it has been stored properly and is not expired. Titrating the base before use is a good practice for ensuring accurate molar equivalents.

Category 2: Reaction Progress and Side Products

Question 2: My TLC analysis shows a complex mixture of spots, with the desired product being a minor component. What are the probable side reactions, and how can I minimize them?

Answer: The formation of multiple byproducts is a clear indicator that reaction conditions are favoring competing pathways. Understanding these pathways is key to optimizing the synthesis.

  • Primary Side Reactions:

    • Uncyclized Intermediate: The initial condensation between E-TFAA and thiourea forms an open-chain intermediate. If the subsequent cyclization and dehydration steps are slow, this intermediate can accumulate.

    • Self-Condensation of E-TFAA: β-ketoesters can undergo self-condensation, especially under strong basic conditions.

    • Product Degradation: The pyrimidine ring can be susceptible to degradation under excessively harsh conditions (e.g., prolonged heating at high temperatures or very high concentrations of acid/base).

  • Mitigation Strategies:

    • Temperature Control: While heat is often required to drive the final cyclization, excessive temperatures can promote side reactions.[5] It is crucial to find the optimal temperature. Start at a moderate temperature (e.g., refluxing ethanol) and monitor the reaction.

    • Catalyst Optimization: The choice and amount of catalyst are critical. In acid-catalyzed variants (e.g., using TFA or HCl), the catalyst facilitates the final dehydration step.[6][7] Insufficient catalyst can lead to the accumulation of the uncyclized intermediate.[4]

    • Controlled Reagent Addition: Adding one reagent dropwise to the mixture rather than all at once can help control the reaction rate and minimize self-condensation side reactions.

Below is a diagram illustrating the desired reaction pathway versus potential side reactions.

G cluster_main Desired Reaction Pathway E_TFAA Ethyl 4,4,4-trifluoroacetoacetate Intermediate Open-Chain Intermediate E_TFAA->Intermediate SelfCond E-TFAA Self-Condensation Product E_TFAA->SelfCond Thiourea Thiourea Product 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol Intermediate->Product Degradation Degradation Products Product->Degradation

Caption: Desired vs. Competing Reaction Pathways.

Category 3: Work-up and Purification

Question 3: I seem to lose most of my product during the work-up and purification steps. How can I improve my recovery rate?

Answer: Product loss during isolation is a frequent and frustrating issue, often stemming from the physicochemical properties of the target molecule. This compound is a polar, acidic compound, which dictates its behavior.

  • Challenges in Work-up:

    • pH-Dependent Solubility: The product contains an acidic thiol group and can tautomerize to a thione. It is soluble in basic aqueous solutions (as the thiolate salt) and soluble in some organic solvents. During work-up, improper pH control can lead to significant loss.

    • Solution: After the reaction, if a base was used, the product exists as a salt. The mixture should be cooled, and the pH carefully adjusted downwards with an acid (e.g., dilute HCl or acetic acid). The goal is to protonate the thiolate to precipitate the neutral product without making the solution so acidic that the product becomes soluble again. Monitor the precipitation and check the pH of the mother liquor to find the optimal precipitation point.

  • Purification Strategy:

    • Recrystallization: This is the preferred method for purification. However, finding the right solvent system can be challenging due to the compound's polarity.

      • Recommended Solvents: Try polar protic solvents like ethanol, isopropanol, or acetic acid, potentially with water as an anti-solvent.[8] Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to promote the formation of pure crystals.[8]

    • Chromatography: If recrystallization fails to yield a pure product, chromatography is an option, but standard silica gel chromatography with non-polar eluents will not be effective.

      • Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best choice for highly polar compounds, using a polar stationary phase with a high-organic mobile phase.[8]

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield Observed reagent_check 1. Check Reagents & Setup start->reagent_check reagent_purity Purity of E-TFAA & Thiourea? reagent_check->reagent_purity condition_check 2. Analyze Reaction Conditions tlc_check Complex Mixture on TLC? condition_check->tlc_check purification_check 3. Optimize Work-up & Purification workup_loss Loss During Work-up? purification_check->workup_loss reagent_sol1 Purify/Dry Reagents reagent_purity->reagent_sol1 No anhydrous_cond Anhydrous Conditions? reagent_purity->anhydrous_cond Yes reagent_sol1->anhydrous_cond anhydrous_cond->condition_check Yes anhydrous_sol1 Dry Glassware & Solvents anhydrous_cond->anhydrous_sol1 No anhydrous_sol1->condition_check tlc_sol1 Adjust Temp / Catalyst tlc_check->tlc_sol1 Yes stall_check Reaction Stalled? tlc_check->stall_check No tlc_sol1->stall_check stall_check->purification_check No stall_sol1 Increase Time / Temp stall_check->stall_sol1 Yes stall_sol1->purification_check workup_sol1 Optimize pH for Precipitation workup_loss->workup_sol1 Yes cryst_fail Crystallization Fails? workup_loss->cryst_fail No workup_sol1->cryst_fail cryst_sol1 Screen Solvents / Use HILIC cryst_fail->cryst_sol1 Yes end Yield Improved cryst_fail->end No cryst_sol1->end

Caption: Systematic Troubleshooting Workflow for Low Yield.

Experimental Protocols and Data

To provide a validated starting point, we have consolidated a standard synthesis protocol and typical reaction parameters.

Table 1: Key Reaction Parameter Optimization
ParameterTypical RangeRationale & Key Considerations
Solvent Ethanol, Isopropanol, Acetic AcidEthanol is a common starting point. Acetic acid can act as both solvent and catalyst. Ensure the solvent is anhydrous.[4]
Temperature 60 °C - RefluxReaction may require heat for cyclization/dehydration. Monitor for byproduct formation at higher temperatures.[5]
Reaction Time 4 - 24 hoursCondensation reactions can be slow. Monitor progress by TLC to determine the optimal time.[5]
Catalyst None, HCl (cat.), TFA (cat.)An acid catalyst can accelerate the final ring-closing dehydration step, potentially reducing the required temperature or time.[6]
Thiourea Stoichiometry 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion, but a large excess complicates purification.[3]
Protocol 1: Standard Synthesis of this compound

This protocol represents a generalized procedure based on classical pyrimidine syntheses.[4][6]

  • Preparation: Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (e.g., 10 mL per 10 mmol of E-TFAA).

  • Base Addition (Optional, for base-mediated variant): If using sodium ethoxide, add it to the ethanol and stir for 15 minutes.

  • Reactant Addition: Add thiourea (1.05 eq) to the solvent. Once it is dissolved or well-suspended, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • If the product precipitates, it can be filtered directly.

    • If not, slowly add 1M HCl dropwise to the cold mixture to neutralize the base and precipitate the product. The optimal pH is typically between 2-4.

    • Stir the resulting slurry in the ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50 °C to a constant weight.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Fandrick, D. R., et al. (2014). General and Rapid Pyrimidine Condensation by Addressing the Rate Limiting Aromatization. Organic Letters.
  • Benchchem. overcoming side reactions in pyrimidine synthesis.
  • Sujayev, A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Longdom Publishing.
  • Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
  • Sujayev, A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Longdom Publishing.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • FANDAKLI, S., et al. Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol. TÜBİTAK Academic Journals.
  • PMC - NIH. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
  • ResearchGate. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols.

Sources

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support resource for the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 368-54-7). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into optimizing the reaction conditions, troubleshooting common experimental hurdles, and ensuring the reliable synthesis of this important heterocyclic building block.

Core Synthesis Pathway: An Overview

The most direct and widely employed method for synthesizing this compound is the cyclocondensation reaction between a β-ketoester and thiourea. Specifically, this involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with thiourea, typically facilitated by a strong base like sodium ethoxide.

The reaction proceeds via a base-catalyzed condensation to form an intermediate thioureide, which then undergoes an intramolecular cyclization and dehydration to yield the target pyrimidine ring. Understanding this pathway is critical for diagnosing and resolving many of the issues that can arise during the synthesis.

Reaction Mechanism: Base-Catalyzed Cyclocondensation

The mechanism involves the initial formation of the sodium salt of thiourea, which acts as a potent nucleophile. This attacks the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular attack on the ester carbonyl to close the ring.

G start Ethyl 4,4,4-trifluoroacetoacetate + Thiourea base Base (e.g., NaOEt) Deprotonation of Thiourea start->base 1 nuc_attack Nucleophilic Attack on Ketone Carbonyl base->nuc_attack 2 intermediate Open-Chain Thioureide Intermediate nuc_attack->intermediate 3 cyclization Intramolecular Cyclization (Attack on Ester Carbonyl) intermediate->cyclization 4 tetrahedral Tetrahedral Intermediate cyclization->tetrahedral 5 elimination Elimination of Ethanol (EtO-) tetrahedral->elimination 6 dehydration Dehydration (Loss of H2O) elimination->dehydration 7 product Target Pyrimidine (as Sodium Salt) dehydration->product 8 acid_workup Acidic Workup (e.g., HCl, AcOH) product->acid_workup 9 final_product 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol acid_workup->final_product 10

Caption: Key steps in the synthesis of the target pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (< 50%). What are the most probable causes?

Low yields are a frequent issue, often stemming from several interconnected factors. A systematic approach is key to diagnosis.

Answer: The primary causes for low yields in this specific cyclocondensation include:

  • Ineffective Base Activity: The reaction is critically dependent on a strong, anhydrous base to deprotonate the thiourea and drive the condensation. Sodium ethoxide is the standard choice. If your yield is low, consider that your base may have been compromised by moisture or is not present in sufficient stoichiometric amounts.[1][2]

  • Suboptimal Reaction Temperature: The intramolecular cyclization and subsequent dehydration steps require sufficient thermal energy.[1] If the reaction is run at too low a temperature, it may stall at the open-chain intermediate stage. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the product.[2]

  • Poor Reagent Quality:

    • Ethyl 4,4,4-trifluoroacetoacetate: This reagent can degrade over time. Ensure it is fresh and has been stored properly.

    • Thiourea: Can absorb moisture, which will quench the base. Ensure it is dry before use.

  • Premature Product Precipitation: If the reaction mixture is not sufficiently basic, the product may begin to precipitate before the reaction has gone to completion, hindering further conversion.

Troubleshooting Steps:

  • Verify Base Integrity: Use freshly prepared sodium ethoxide or a high-quality commercial solution. Ensure your reaction solvent (e.g., absolute ethanol) is anhydrous.

  • Optimize Temperature: Heat the reaction to reflux in ethanol (approx. 78 °C) and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]

  • Use an Excess of Thiourea: Employing a slight excess (e.g., 1.1-1.2 equivalents) of thiourea can help drive the reaction equilibrium towards the product.

ParameterRecommended ConditionRationale & Common Pitfalls
Base Sodium Ethoxide (NaOEt)Crucial for success. Must be anhydrous. Using weaker bases (e.g., K₂CO₃) often results in incomplete reaction.[3]
Solvent Absolute EthanolMust be anhydrous to prevent quenching the base.
Temperature Reflux (~78 °C)Provides activation energy for the final cyclization-dehydration step. Too low T leads to stalling.[1]
Stoichiometry 1.0 eq. Ketoester, 1.1-1.2 eq. Thiourea, 1.1-1.2 eq. BaseA slight excess of thiourea and base ensures complete conversion of the limiting ketoester.
Reaction Time 2-6 hoursMonitor by TLC. Prolonged heating can lead to byproduct formation.
Q2: I've isolated a major byproduct instead of my target. How can I identify and prevent it?

Answer: The most common byproduct is the uncyclized thioureide intermediate. This occurs when the final ring-closing step fails to proceed to completion.

Identification:

  • TLC: The intermediate is typically more polar than the starting ketoester but may have a different Rf than the final product.

  • ¹H NMR: You will observe signals corresponding to the open-chain structure, lacking the characteristic aromatic/vinylic proton of the pyrimidine ring. You would expect to see signals for the CH₂ group adjacent to the trifluoromethyl group.

  • Mass Spectrometry: The mass of this intermediate will be that of the two starting materials combined (C₇H₉F₃N₂O₂S), which is higher than the final product due to the un-eliminated water and ethanol molecules.

Prevention:

  • Increase Reaction Temperature/Time: As discussed in Q1, ensuring the reaction is heated at a sufficient temperature (reflux) for an adequate duration is the primary way to drive the cyclization forward.[1]

  • Ensure Sufficient Base: The cyclization is base-catalyzed. An insufficient amount of active base can cause the reaction to stall.[2]

Q3: The work-up is messy, and I'm struggling with purification. What is the recommended procedure?

Answer: A clean work-up is essential for obtaining a high-purity product. The key is to leverage the product's acidic nature. In the basic reaction medium, the product exists as a sodium salt, which is soluble in the alcoholic solution. Purification is achieved by precipitating the neutral form.

G rxn_mixture Reaction Mixture (Product as Sodium Salt in Ethanol) cool Cool to Room Temp. rxn_mixture->cool filter_salts Optional: Filter any inorganic salts cool->filter_salts concentrate Reduce Volume (Rotary Evaporator) filter_salts->concentrate dissolve Dissolve Residue in Water concentrate->dissolve acidify Acidify with Acetic Acid or HCl to pH ~4-5 dissolve->acidify precipitate Product Precipitates as a Solid acidify->precipitate filter_product Collect by Filtration precipitate->filter_product wash Wash with Cold Water & Dry filter_product->wash final_product Pure Product wash->final_product

Caption: Recommended workflow for product work-up and isolation.

Purification Tips:

  • Acidification: Use a weak acid like glacial acetic acid for acidification. This provides better control and often results in a more crystalline precipitate than using strong mineral acids like HCl.

  • Recrystallization: If the product is still impure after precipitation, it can be recrystallized from an ethanol/water mixture.

  • Avoid Excess Base: Using a large excess of sodium ethoxide can make the work-up more difficult due to the formation of large amounts of salts upon neutralization.

Q4: My characterization data (NMR/IR) seems ambiguous. Am I looking at the right structure?

Answer: This is an excellent question that points to a fundamental property of this molecule: tautomerism . While named as a "hydroxy-thiol," the molecule exists in equilibrium with its more stable "keto-thione" tautomer (2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one). In the solid state and in most common NMR solvents, the keto-thione form is heavily favored.

Expected Spectral Features (for the dominant keto-thione tautomer):

  • ¹H NMR: You should expect to see two broad signals for the two N-H protons and one sharp singlet for the vinylic C-H proton on the pyrimidine ring. The exact chemical shifts will depend on the solvent.

  • ¹³C NMR: Look for a signal corresponding to a thiocarbonyl (C=S) carbon, typically in the range of 175-185 ppm, and a carbonyl (C=O) carbon around 160-170 ppm.

  • IR Spectroscopy: You should observe strong C=O stretching vibrations (around 1650-1700 cm⁻¹) and N-H stretching vibrations (broad, around 3100-3300 cm⁻¹). The presence of a strong C=O band is a key indicator of the keto tautomer. The absence of a sharp S-H stretch (around 2550 cm⁻¹) further supports the thione form.

The product's melting point is reported to be in the range of 246-250 °C.[4] Significant deviation from this may indicate impurities.

Optimized Experimental Protocol

This protocol is a robust starting point for achieving a high yield and purity.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (1 eq.)

  • Thiourea (1.1 eq.)

  • Sodium ethoxide (1.1 eq., 21 wt% solution in ethanol or freshly prepared)

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: To the stirred solution, add thiourea (1.1 eq.). Stir for 15-20 minutes until it dissolves. Then, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 3-5 hours.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Reduce the solvent volume to approximately one-third using a rotary evaporator. c. Pour the concentrated mixture into a beaker containing cold deionized water. d. Stir the aqueous solution and slowly add glacial acetic acid dropwise until the pH of the solution is approximately 4-5. A thick, white-to-pale-yellow precipitate will form.

  • Isolation: a. Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation. b. Collect the solid product by vacuum filtration. c. Wash the filter cake thoroughly with cold deionized water to remove any residual salts. d. Dry the product under vacuum at 50-60 °C to a constant weight.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
  • Optimization of the pyrimidine synthesis. (n.d.). ResearchGate.
  • This compound. (n.d.). Porphyrin-Systems.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021).
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]

Sources

Identification of impurities in "4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions encountered during the synthesis and purification of this important pyrimidine derivative.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, ranging from reactant quality to reaction conditions. A systematic approach is key to diagnosing the issue.

Troubleshooting Steps:

  • Purity of Starting Materials: The quality of your starting materials, such as ethyl trifluoroacetoacetate and thiourea, is critical. Impurities can lead to side reactions or inhibit the desired cyclocondensation. It is advisable to verify the purity of your reactants using techniques like NMR or GC-MS before starting the synthesis.

  • Reaction Conditions:

    • Temperature: The reaction is typically conducted at elevated temperatures. Suboptimal temperatures can lead to incomplete reactions. Monitor the internal reaction temperature closely.[1]

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[2]

    • Solvent: The choice of solvent can influence the reaction rate and yield. While DMF is commonly used, exploring other high-boiling point polar aprotic solvents might be beneficial.

  • Stoichiometry: Precise stoichiometry of the reactants is crucial. An excess of one reactant might not necessarily drive the reaction to completion and could complicate the purification process.

Q2: I'm observing a significant amount of an unknown impurity in my crude product. How can I identify it?

A2: The presence of unexpected impurities is a common challenge in heterocyclic synthesis. A combination of chromatographic and spectroscopic techniques is essential for structural elucidation.

Impurity Identification Workflow:

  • Separation: The first step is to isolate the impurity from the main product. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.[3][4][5] Developing a suitable HPLC method with a reverse-phase column is a good starting point.[6]

  • Characterization: Once isolated, the following techniques are invaluable for structural determination:

    • Mass Spectrometry (MS): Provides the molecular weight of the impurity, which is a critical piece of information. Techniques like LC-MS can provide this data directly from the HPLC separation.[3][4][5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the detailed chemical structure of an unknown compound.[3][4] Two-dimensional NMR techniques can further aid in complex structure determination.[3][4]

    • Infrared (IR) Spectroscopy: Can help identify the functional groups present in the impurity.[7][8]

Logical Flow for Impurity Identification

G Crude_Product Crude Product with Impurity HPLC HPLC Separation Crude_Product->HPLC Isolate Impurity Isolated_Impurity Isolated Impurity HPLC->Isolated_Impurity LC_MS LC-MS Analysis Isolated_Impurity->LC_MS Determine Molecular Weight NMR NMR Spectroscopy (1H, 13C, 2D) Isolated_Impurity->NMR Determine Chemical Structure FTIR FT-IR Spectroscopy Isolated_Impurity->FTIR Identify Functional Groups Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation

Caption: Workflow for the identification of unknown impurities.

Q3: What are some of the potential side reactions that can occur during the synthesis?

A3: Several side reactions can compete with the desired cyclocondensation, leading to the formation of impurities. Understanding these potential pathways is crucial for optimizing the reaction conditions to minimize their occurrence.

Common Side Reactions and Byproducts:

  • Self-condensation of Ethyl Trifluoroacetoacetate: Under basic conditions, β-ketoesters can undergo self-condensation reactions.

  • Formation of Dihydropyrimidine Derivatives: Incomplete oxidation can lead to the formation of dihydropyrimidine byproducts.[1]

  • Hydrolysis of the Trifluoromethyl Group: While generally stable, under harsh basic or acidic conditions, the trifluoromethyl group can be susceptible to hydrolysis.

Minimization Strategies:

  • Careful Control of Base/Acid: The choice and amount of base or acid catalyst are critical. A weak base is often preferred to minimize side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of sensitive intermediates.[1]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific issues you might encounter.

Issue 1: The product is difficult to purify by recrystallization.

Underlying Cause: This often indicates the presence of impurities with similar solubility profiles to the desired product.

Troubleshooting Protocol:

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures for recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: If recrystallization proves ineffective, column chromatography is the next logical step.[9] Silica gel is a common stationary phase for this type of compound.

    • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product and the impurities. A typical starting point could be a mixture of ethyl acetate and hexane.

  • Characterize Fractions: After chromatography, analyze the collected fractions by TLC or HPLC to ensure the purity of the combined product.

Issue 2: The NMR spectrum of the final product shows unexpected peaks.

Underlying Cause: These peaks could correspond to residual solvents, starting materials, or reaction byproducts.

Troubleshooting Protocol:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks with the known shifts of common laboratory solvents (e.g., DMF, ethyl acetate, hexane).

  • Check for Unreacted Starting Materials: Compare the spectrum to the NMR spectra of your starting materials (ethyl trifluoroacetoacetate and thiourea).

  • Analyze for Byproducts: If the peaks do not correspond to solvents or starting materials, they are likely from byproducts. At this point, refer to the impurity identification workflow described in Q2 . The chemical shifts and coupling patterns of the pyrimidine ring protons are characteristic and can provide valuable structural information.[10][11][12]

Typical ¹H NMR Signals for Pyrimidine Derivatives:

Proton Typical Chemical Shift (ppm)
Pyrimidine Ring CH 7.0 - 9.0
NH 11.0 - 13.0 (broad)

| SH | 3.0 - 4.0 (can be broad) |

Note: Chemical shifts can vary depending on the solvent and the specific structure of the molecule.[11]

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Workflow for Synthesis and Purification

G Start Starting Materials: - Ethyl trifluoroacetoacetate - Thiourea Reaction Reaction: - Solvent (e.g., DMF) - Heat (e.g., 120°C) Start->Reaction Workup Work-up: - Cool reaction mixture - Precipitate product - Filter and wash Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification: - Recrystallization or - Column Chromatography Crude_Product->Purification Final_Product Pure 4-Hydroxy-6-(trifluoromethyl) -pyrimidine-2-thiol Purification->Final_Product

Caption: General workflow for the synthesis and purification.

Procedure:

  • To a suitable reaction vessel equipped with a condenser and magnetic stirrer, add ethyl trifluoroacetoacetate and thiourea in equimolar amounts.

  • Add a suitable solvent, such as dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 120°C for DMF) and maintain for several hours.[13]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid by filtration and wash with a suitable solvent (e.g., water or a cold non-polar solvent) to remove soluble impurities.

  • Dry the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Benchchem.
  • ChemicalBook. This compound | 368-54-7.
  • Rao, N. et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(4), 330-350.
  • SIELC Technologies. Separation of Pyrimidine-2-thiol on Newcrom R1 HPLC column.
  • Creative Proteomics.
  • Patel, P. et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5446.
  • International Journal of Research Trends and Innovation. RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ChemicalBook. Pyrimidine(289-95-2) 1H NMR spectrum.
  • Singh, P. et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 50.
  • El-Sayed, W. A. et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4993.
  • International Journal of Pharmaceutical and Phytopharmacological Research. IMPURITY PROFILING OF PHARMACEUTICALS.
  • Hebei Dangtong Biological Technology Co..LTD. This compound.

Sources

Technical Support Center: Purification of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol" (CAS 368-54-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important pyrimidine derivative. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve the desired purity for your downstream applications, which range from the synthesis of anticancer and antimicrobial drugs to the development of novel fungicides.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow, offering step-by-step solutions and the scientific rationale behind them.

Q1: My final product has a low and broad melting point. What are the likely impurities and how can I remove them?

A low and broad melting point is a classic indicator of impurities in a crystalline solid. For this compound, which has a sharp melting point of approximately 246-250 °C when pure, deviations suggest the presence of unreacted starting materials or reaction by-products.[1][3]

Common Impurities:

  • Starting Materials: Unreacted thiourea or ethyl 4,4,4-trifluoroacetoacetate from the initial condensation reaction.[2]

  • Reaction By-products: Products from side reactions or incomplete cyclization.

  • Solvent Residues: Trapped solvent molecules within the crystal lattice.

Recommended Multi-Step Purification Strategy:

A single purification method is often insufficient. A logical, multi-step approach based on the differing physicochemical properties of the target compound and its impurities is most effective. The following workflow is recommended.

Purification_Workflow Crude Crude Product (Low M.P.) ABE Step 1: Acid-Base Extraction Crude->ABE Dissolve in Org. Solvent Recryst Step 2: Recrystallization ABE->Recryst Isolate & Dry Acidic Fraction Chrom Step 3 (Optional): Column Chromatography Recryst->Chrom If impurities persist (checked by TLC) Pure Pure Product (Sharp M.P.) Recryst->Pure Collect Crystals Chrom->Pure Collect Pure Fractions Analysis Purity Check: M.P., TLC, NMR, LC-MS Pure->Analysis

Caption: Multi-step purification workflow for this compound.

Step-by-Step Methodologies:

  • Acid-Base Extraction: This technique is excellent for removing neutral or less acidic impurities.[4][5] With a predicted pKa of around 6.21, the target compound is weakly acidic and can be converted to its water-soluble salt form.[3]

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

      • Transfer the solution to a separatory funnel and extract with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate strongly acidic impurities, moving them to the aqueous layer.[6]

      • Separate the layers. Extract the organic layer again, this time with a dilute (~1 M) aqueous solution of sodium hydroxide (NaOH). Your target compound should now be deprotonated and move into the aqueous layer.

      • Collect the basic aqueous layer containing your product's salt. Cool it in an ice bath and re-acidify slowly with cold, dilute HCl (~2 M) until the product precipitates out.

      • Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly.

  • Recrystallization: This is a powerful and cost-effective technique for purifying solid compounds.[7] The principle relies on the higher solubility of the compound in a hot solvent and lower solubility upon cooling, leaving impurities behind in the solution.[8]

    • Protocol:

      • Select an appropriate solvent (see Table 1 below). Methanol is a common choice.[3][9]

      • Place the dried solid from the acid-base extraction into an Erlenmeyer flask.

      • Add the minimum amount of boiling solvent required to fully dissolve the solid.

      • Allow the solution to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.

      • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

      • Collect the crystals via vacuum filtration, washing them with a small amount of ice-cold solvent.

      • Dry the crystals completely.

  • Column Chromatography (Optional): If TLC analysis of the recrystallized product still shows impurities, flash column chromatography is an effective final polishing step.[7][10]

    • Protocol:

      • Use TLC to determine an optimal solvent system (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol) that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[7]

      • Pack a column with silica gel.

      • Dissolve your compound in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica, and load it onto the column.

      • Elute the compound with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

SolventSolubility (Cold)Solubility (Hot)Comments
Methanol Soluble[3][11]Very SolubleGood choice, but some product may be lost in the mother liquor.
Ethanol Sparingly SolubleSolubleOften provides good crystal formation with high recovery.[12]
Water InsolubleSparingly SolubleNot ideal due to low solubility, but can be used in a mixed-solvent system.
Ethyl Acetate Sparingly SolubleModerately SolubleCan be effective, especially for removing more polar impurities.
Acetonitrile Sparingly SolubleSolubleAnother good option, often used in HPLC methods.[7]
Table 1: Solvent Selection Guide for Recrystallization.
Q2: I'm observing significant product loss during recrystallization. How can I improve the yield?

Low recovery during recrystallization is a common issue that can often be resolved by refining your technique.

Key Optimization Steps:

  • Use the Minimum Amount of Hot Solvent: The most common cause of low yield is using too much solvent. The goal is to create a saturated solution at the solvent's boiling point. Add the boiling solvent portion-wise until the compound just dissolves.

  • Ensure Slow Cooling: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can cause the compound to precipitate as a fine powder, trapping impurities and leading to lower isolated yields. Allow the solution to cool to room temperature undisturbed before moving to an ice bath.

  • Wash Crystals with Ice-Cold Solvent: Washing the collected crystals is necessary to remove residual mother liquor containing impurities. However, using room-temperature solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

  • Analyze the Mother Liquor: After filtration, spot the remaining solution (the mother liquor) on a TLC plate next to a sample of your starting material. If a significant amount of product is visible, you can concentrate the mother liquor and perform a second recrystallization to recover more material.

  • Avoid Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product. Use a pre-heated funnel and flask and keep the solution hot throughout the filtration process.

Q3: My NMR spectrum shows unidentifiable peaks. How can I identify the impurities?

Interpreting unexpected peaks in an NMR spectrum requires a systematic approach.

  • Check Starting Materials: Compare the ¹H and ¹³C NMR of your product with the spectra of your starting materials (ethyl 4,4,4-trifluoroacetoacetate and thiourea). This is the quickest way to identify unreacted reagents.

  • Look for Solvent Peaks: Consult a reference table for common NMR solvent peaks to rule out residual solvents from your purification (e.g., methanol, ethyl acetate, DCM).

  • Consider Tautomers: Be aware that this compound can exist in different tautomeric forms (keto-enol and thione-thiol). This can sometimes lead to peak broadening or the appearance of multiple sets of peaks for the same compound, which can be dependent on the NMR solvent and temperature.

  • Utilize 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.

  • Employ Mass Spectrometry: The most definitive way to identify an unknown impurity is to determine its mass. Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool that separates the components of your mixture and provides the molecular weight of each one, allowing you to propose likely structures for the impurities.[10]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification and handling of this compound.

Q1: What is the best single method for purifying this compound?

There is no single "best" method, as the optimal choice depends on the specific impurities present, the scale of your synthesis, and the required final purity. Each primary technique has its own advantages and disadvantages.

Purification MethodProsConsBest For...
Recrystallization Cost-effective, scalable, excellent for removing small amounts of impurities from a mostly pure compound.[7]Can have yield losses; less effective if impurities have similar solubility.Primary purification after initial workup; improving purity from ~80-90% to >98%.
Acid-Base Extraction Excellent for removing neutral, basic, or differently acidic impurities; good for initial cleanup.[5][13]Requires multiple steps (extraction, re-acidification, filtration); may not separate compounds with similar pKa values.Removing non-acidic starting materials and by-products from the crude reaction mixture.
Column Chromatography High resolving power; can separate compounds with very similar properties.[7]More time-consuming, requires significant solvent volumes, can be difficult to scale up.Final purification to achieve >99% purity; separating stubborn impurities unresolved by recrystallization.
Table 2: Comparison of Common Purification Techniques.

For most applications, a combination of acid-base extraction followed by recrystallization provides a robust and efficient path to high purity.

Q2: How does acid-base extraction work for this specific compound?

Acid-base extraction leverages the acidic nature of the 4-hydroxyl and 2-thiol groups on the pyrimidine ring. The compound's predicted pKa of ~6.21 indicates it is a weak acid, more acidic than water but less acidic than a carboxylic acid.[3] This allows for selective extraction.

The Underlying Chemistry: By adding a base, you deprotonate the compound, forming an ionic salt. This salt is highly soluble in water, whereas the original neutral compound is more soluble in organic solvents.[13] This difference in solubility is the basis for the separation.

ABE_Logic start Mixture: - Target Compound (Weak Acid) - Neutral Impurity - Strong Acid Impurity org1 After NaHCO₃ Wash: - Target Compound - Neutral Impurity start->org1 Add NaHCO₃ (aq) aq1 NaHCO₃ Layer: - Strong Acid Salt org2 After NaOH Wash: - Neutral Impurity org1->org2 Add NaOH (aq) aq2 NaOH Layer: - Target Compound Salt

Caption: Logic of separating components using sequential acid-base extraction.

By using a weak base like sodium bicarbonate first, you can selectively remove stronger acidic impurities. Then, by using a stronger base like sodium hydroxide, you can extract your weakly acidic target compound, leaving neutral impurities behind in the organic layer.[4][6]

Q3: What are the standard analytical methods to confirm the purity of the final product?

A combination of analytical techniques should be used to confirm both the identity and purity of your final product.

  • Melting Point: Provides a quick and simple assessment of purity. A sharp melting point within the literature range (246-250 °C) is indicative of high purity.[11]

  • Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the effectiveness of purification steps. A pure compound should appear as a single spot.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. The absence of peaks corresponding to impurities is a strong indicator of purity. ¹⁹F NMR is also particularly useful for fluorine-containing compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a high-sensitivity method that provides a quantitative purity value (e.g., 99.5% by peak area at a specific wavelength) and confirms the molecular weight of the main component, verifying its identity.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O, N-H, C-S, C-F) and provides a characteristic fingerprint for the compound.[15]

Q4: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the purity of your compound over time.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. The thiol (-SH) group is susceptible to oxidation, which can form disulfide by-products over time.

  • Temperature: Room temperature is generally acceptable.[3][11]

  • Container: Use a tightly sealed, well-labeled container to protect it from moisture and light.

By following these guidelines, you can ensure the long-term stability and integrity of your purified this compound.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
  • This compound. (n.d.). ChemicalBook.
  • Pyrimidine Biosynthesis Analysis Service. (n.d.). Creative Proteomics.
  • A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. (n.d.). Benchchem.
  • This compound | 368-54-7. (n.d.). ChemicalBook.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). BMC Chemistry.
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. (n.d.). PubMed Central.
  • Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (n.d.). PubMed Central.
  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). Analytical Biochemistry.
  • Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. (n.d.). ResearchGate.
  • Acid–base extraction. (n.d.). Wikipedia.
  • This compound Property. (n.d.). Guidechem.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Journal of Chemical Reviews.
  • This compound. (n.d.). Hebei Dangtong Biological Technology Co., LTD.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry.

Sources

Technical Support Center: 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HFTPT). This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental intricacies of this compound. Here, we address common challenges and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, storage, and inherent properties of HFTPT.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, HFTPT should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] The compound is a combustible solid and should be kept away from strong oxidizing agents. For solutions, it is advisable to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at low temperatures (2-8°C) and protected from light to minimize degradation.

Q2: What is the predominant tautomeric form of HFTPT in solution?

A2: this compound can exist in several tautomeric forms. The major equilibrium is between the thione-hydroxy, thiol-hydroxy, and thione-oxo forms. While the exact equilibrium in different solvents is not extensively documented for this specific molecule, studies on similar 2-pyrimidinethiols suggest that the thione form is often a significant contributor.[2] The IUPAC name, 2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one, also suggests the prevalence of the thione-oxo tautomer.[3] Researchers should be aware that the tautomeric equilibrium can be influenced by solvent polarity, pH, and temperature, which can in turn affect reactivity and spectral properties.

Q3: Is the trifluoromethyl (CF3) group on HFTPT susceptible to hydrolysis?

A3: The trifluoromethyl group is generally considered to be highly stable. Hydrolysis of a CF3 group on an aromatic ring to a carboxylic acid typically requires harsh conditions, such as fuming sulfuric acid or strong basic conditions at elevated temperatures.[4][5][6] Under standard experimental conditions (e.g., physiological pH, moderate temperatures), the CF3 group of HFTPT is expected to be stable and not a primary site for degradation.

Part 2: Troubleshooting Experimental Issues

This section addresses specific problems that may arise during experimentation, offering potential degradation pathways and protocols for diagnosis and resolution.

Issue 1: Loss of Compound Integrity in Solution Over Time, Especially in the Presence of Air

Question: I've observed a gradual decrease in the concentration of my HFTPT stock solution in methanol over a few days, even when stored at 4°C. I also see a new, less polar peak appearing in my HPLC analysis. What could be happening?

Answer:

Plausible Cause: Oxidative Dimerization

The thiol group (or its thione tautomer) is susceptible to oxidation. One of the most common degradation pathways for thiols, including pyrimidine-2-thiols, is oxidation to form a disulfide dimer.[2] This reaction can be catalyzed by trace metals or exposure to atmospheric oxygen. The resulting disulfide would be a larger, likely less polar molecule, consistent with the appearance of a new peak in reverse-phase HPLC with a longer retention time.

Proposed Degradation Pathway: Oxidative Dimerization

Caption: Oxidative dimerization of HFTPT to its disulfide.

Troubleshooting and Validation Protocol:

  • Preparation under Inert Conditions: Prepare solutions using degassed solvents (e.g., by sparging with nitrogen or argon for 15-20 minutes). Handle the solid and prepare solutions in a glove box or under a stream of inert gas to minimize exposure to oxygen.

  • Use of Antioxidants: For applications where it won't interfere, consider adding a small amount of an antioxidant like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the stock solution to maintain a reducing environment.

  • Analytical Confirmation:

    • LC-MS Analysis: Analyze the degraded sample by LC-MS. Look for a mass peak corresponding to (2 * M) - 2, where M is the molecular weight of HFTPT (197.16 g/mol ). The expected mass of the dimer would be approximately 392.3 g/mol .

    • NMR Spectroscopy: If the degradation product can be isolated, 1H NMR and 13C NMR can confirm the disulfide structure. The characteristic SH proton signal would be absent in the dimer.

Summary of Expected Mass Changes:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Mass (M+H)+
HFTPTC₅H₄F₃N₂OS197.16198.17
Disulfide DimerC₁₀H₄F₆N₄O₂S₂394.28395.29
Issue 2: Sample Degradation Under UV Light Exposure or During Photochemical Experiments

Question: My experiment involves irradiating cells treated with HFTPT with UV light. I am getting inconsistent results, and I suspect the compound itself is degrading. How can I test for and prevent this?

Answer:

Plausible Cause: Photodegradation or Photodimerization

Pyrimidine derivatives are known to be photoreactive. While direct absorption by HFTPT may lead to degradation, the process can also be sensitized by endogenous molecules like riboflavin, especially under UVA or UVB light.[7] Another possibility for thiopyrimidines is photodimerization or the formation of other photoproducts upon UV exposure.[8] The presence of a proton on the pyrimidine nitrogen can be crucial for inducing photodegradation.[9]

Proposed Degradation Pathway: General Photodegradation

G HFTPT HFTPT Excited HFTPT* HFTPT->Excited Direct Absorption Products Degradation Products (e.g., ring-opened species, photodimers) Excited->Products Reaction Sensitizer Sensitizer (e.g., Riboflavin) Sensitizer->Excited Energy Transfer Light UV/Vis Light (hν) Light->HFTPT Light->Sensitizer

Caption: General pathways for photodegradation of HFTPT.

Troubleshooting and Validation Protocol:

  • Control Experiment: Prepare a solution of HFTPT in your experimental buffer. Expose one aliquot to the same light conditions as your experiment and keep another aliquot in the dark. Analyze both samples by HPLC or LC-MS at various time points to quantify the extent of photodegradation.

  • Filter Wavelengths: If your application allows, use light filters to block wavelengths that are strongly absorbed by HFTPT but not essential for your experiment. The UV max for HFTPT is around 270 nm in methanol.[10]

  • Minimize Exposure Time: Reduce the duration of light exposure to the minimum required for your experimental endpoint.

  • Analytical Characterization: Use LC-MS/MS to analyze the light-exposed sample. Fragmenting the parent ion of any new peaks can provide structural clues about the degradation products.

Issue 3: Instability in Strongly Acidic or Basic Media

Question: I am attempting a reaction with HFTPT in a strongly basic solution (pH > 12) and observing the formation of multiple new products, indicating significant degradation. What reactions could be occurring?

Answer:

Plausible Cause: Ring Opening and Desulfurization

Pyrimidine rings, particularly those with electron-withdrawing groups and leaving groups, can be susceptible to nucleophilic attack and subsequent ring cleavage under harsh basic conditions.[11] The thiol group can also be eliminated (desulfurization) under certain conditions. While the CF3 group is generally stable, extreme pH and temperature could potentially lead to its hydrolysis as a minor pathway.[4][6]

Proposed Degradation Pathway: Alkaline Hydrolysis

G A HFTPT B OH- Attack (High pH, Temp) A->B C Ring-Opened Intermediates B->C D Further Decomposition (e.g., β-alanine derivatives, CO₂, NH₃) C->D

Caption: Hypothesized degradation of HFTPT in strong base.

Troubleshooting and Validation Protocol:

  • pH Profiling: Perform a stability study of HFTPT across a range of pH values (e.g., pH 2, 4, 7, 9, 12) at a controlled temperature. Use HPLC to monitor the disappearance of the parent compound and the appearance of degradation products over time. This will help identify the pH range where the compound is most stable.

  • Buffer Selection: For reactions requiring basic conditions, use the mildest possible base and the lowest effective concentration. Consider using non-nucleophilic organic bases if applicable.

  • Temperature Control: Perform reactions at the lowest temperature feasible, as hydrolysis rates are highly temperature-dependent.

  • Product Identification: If characterization of the degradation is necessary, techniques like NMR and high-resolution mass spectrometry (HRMS) will be essential to elucidate the structures of the various products formed from ring cleavage.

References

  • Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers.PubMed.
  • Thermal analysis of some novel pyrimidine derivatives.ResearchGate.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.Wiley Online Library.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.PubMed.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF.ResearchGate.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.PMC.
  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.PMC.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.PMC.
  • Pyrimidine Synthesis and Degradation - Biochemistry.Pharmacy 180.
  • This compound.Porphyrin Systems.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.Springer.
  • This compound | 368-54-7.J&K Scientific.
  • Degradation of purines and pyrimidines by microorganisms.PMC.
  • Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB.PubMed.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.ACS Publications.
  • Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with...ResearchGate.
  • Photodissociable dimer reduction products of 2 thiopyrimidine derivatives.ResearchGate.
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620.PubChem.
  • Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol.TÜBİTAK Academic Journals.
  • Scheme of pyrimidine degradation pathways showing the four steps and...ResearchGate.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various biological assays. Poor aqueous solubility is a common hurdle in drug discovery, potentially leading to unreliable assay data and inaccurate structure-activity relationships (SAR). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure robust and reproducible experimental outcomes.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its solubility.

PropertyValueSource
Molecular Formula C₅H₃F₃N₂OS[1][2]
Molecular Weight 197.16 g/mol [1][2]
Melting Point 246-250 °C[3]
Predicted pKa 6.21 ± 0.20[4]
Appearance White to almost white powder[5]
Known Solubility Soluble in Methanol[4]

The predicted pKa of approximately 6.21 suggests that the compound's charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the assay buffer.[6] The thiol and hydroxyl groups can be deprotonated, increasing solubility at higher pH values.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and solubility of this compound.

Q1: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent this?

A1: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high-concentration organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. To prevent this, a systematic approach is recommended. Start by verifying the final DMSO concentration in your assay, which should ideally be below 1%, and if possible, under 0.5%, as higher concentrations can be toxic to cells and interfere with some assays.[7] Consider performing a serial dilution of your compound in the assay buffer rather than a single large dilution step. This gradual change in solvent composition can help keep the compound in solution.

Q2: What is the best starting solvent for making a stock solution of this compound?

A2: DMSO is a common and effective solvent for creating high-concentration stock solutions of many poorly soluble compounds, including pyrimidine derivatives.[8] It is capable of dissolving both polar and nonpolar compounds. However, always visually inspect your DMSO stock for any signs of precipitation before use. If DMSO proves problematic, other organic solvents like ethanol can be considered, but their compatibility with the specific assay must be verified.

Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A3: With a predicted pKa around 6.21, the solubility of this compound is expected to be significantly influenced by pH.[4][6] At a pH below its pKa, the compound will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the hydroxyl and thiol groups can deprotonate, leading to a more polar, charged species with increased aqueous solubility. Therefore, for biochemical assays that can tolerate a higher pH, adjusting the buffer to be 1-2 pH units above the pKa can be a simple and effective way to enhance solubility. However, the stability of the compound at different pH values must also be considered.

Q4: Are there any alternative solubilizing agents I can use besides co-solvents and pH adjustment?

A4: Yes, several other strategies can be employed. Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity. For biochemical (cell-free) assays, low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (typically 0.01-0.05%) can also aid in solubilization.

Q5: How can I determine the aqueous solubility limit of my compound before starting my main experiments?

A5: Performing a kinetic solubility assay is a rapid and efficient way to estimate the solubility limit in your specific assay buffer.[10] This involves preparing a series of dilutions from a concentrated DMSO stock into the aqueous buffer and measuring the point at which precipitation occurs, often detected by light scattering (nephelometry) or absorbance (turbidity).[7][10] This allows you to identify the maximum concentration you can use in your assays without risking compound precipitation.

Troubleshooting Guides

Scenario 1: Compound Precipitation in a Cell-Based Assay

Problem: You observe precipitation in the wells of your 96-well plate after adding the compound diluted from a DMSO stock to your cell culture medium.

Troubleshooting Workflow:

A Precipitation in Cell-Based Assay B Verify Final DMSO Concentration (Target < 0.5%) A->B C Perform Serial Dilution in Medium B->C If DMSO is low D Lower Final Compound Concentration C->D If precipitation persists H Issue Resolved C->H Success G Measure Kinetic Solubility in Medium D->G If still problematic D->H Success E Use a Co-solvent with Medium (e.g., PEG-400, check cell tolerance) F Consider a Prodrug Strategy E->F Advanced option E->H Success G->E If solubility is too low

Caption: Workflow for troubleshooting precipitation in cell-based assays.

Detailed Steps:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your wells is as low as possible, ideally below 0.5%, to minimize cytotoxicity and solvent effects.[7]

  • Optimize Dilution Method: Instead of a single large dilution, prepare an intermediate dilution of your DMSO stock in the cell culture medium. Then, perform serial dilutions from this intermediate stock. This maintains a constant low DMSO concentration across all final concentrations.

  • Lower Compound Concentration: If precipitation persists, you may be exceeding the compound's aqueous solubility limit. Try testing a lower concentration range.

  • Measure Kinetic Solubility: To work within a defined limit, perform a kinetic solubility assay using your cell culture medium to determine the maximum soluble concentration.[10]

  • Consider Co-solvents: If a higher concentration is necessary, explore the use of biocompatible co-solvents like PEG-400 mixed with the medium. Always run a vehicle control to assess the co-solvent's effect on your cells.

Scenario 2: Inconsistent Results in a Biochemical (Enzymatic) Assay

Problem: You are getting variable and non-reproducible data, which you suspect is due to poor compound solubility in your biochemical assay buffer.

Troubleshooting Workflow:

A Inconsistent Biochemical Assay Data B Visually Inspect for Precipitation A->B C Adjust Buffer pH (If enzyme is stable) B->C No visible precipitate, but suspect micro-precipitation D Add a Non-ionic Surfactant (e.g., 0.01% Tween-20) C->D If pH change is not an option F Measure Kinetic Solubility in Buffer C->F To confirm concentration range E Use a Solubilizer (e.g., HP-β-CD) D->E If surfactant interferes D->F To confirm concentration range E->F To confirm concentration range G Issue Resolved F->G Success

Caption: Workflow for addressing solubility issues in biochemical assays.

Detailed Steps:

  • pH Adjustment: Given the predicted pKa of ~6.21, increasing the buffer pH to 7.5-8.0 could significantly improve solubility. First, confirm the stability and activity of your target protein at the new pH.

  • Incorporate Surfactants: For cell-free assays, adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer can help solubilize hydrophobic compounds without denaturing most proteins.

  • Utilize Cyclodextrins: Cyclodextrins, such as HP-β-CD, can be effective solubilizing agents.[9] They are generally well-tolerated in biochemical assays. Titrate the concentration of HP-β-CD to find the optimal level that enhances solubility without interfering with the assay.

  • Kinetic Solubility Measurement: As with cell-based assays, determining the kinetic solubility in your specific assay buffer will provide a clear upper concentration limit for your experiments.[10]

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Aqueous assay buffer (e.g., PBS, pH 7.4).

  • Clear 96-well microplate.

  • Microplate reader capable of measuring absorbance at 620 nm.

Procedure:

  • Prepare Dilution Series: In the 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Add Aqueous Buffer: To each well containing the DMSO-diluted compound, add the aqueous assay buffer to achieve the final desired volume and a final DMSO concentration of 1-2%.

  • Incubate and Mix: Cover the plate and shake for 1-2 hours at room temperature.

  • Measure Turbidity: Read the absorbance of the plate at 620 nm. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit.

Protocol 2: Preparing Compound Solutions for Cell-Based Assays

This protocol is designed to minimize compound precipitation when preparing dilutions for cell-based experiments.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Cell culture medium.

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions.

Procedure:

  • Create Intermediate Dilution Plate: Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the stock 1:100 into cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.

  • Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration will now be well below 1%.

  • Vehicle Control: It is critical to include a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution. This will account for any effects of the solvent on the cells.

References

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
  • Macdonald, S. J. F., et al. (2019). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Shapiro, A. B. (2013). Response to "How to deal with the poor solubility of tested compounds in MTT assay?".
  • Georgikopoulos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 808–812. [Link]
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
  • Rani, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(01), 1730–1742. [Link]
  • S. Fandakli, N. Kahriman, et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(6), 1655-1673. [Link]
  • porphyrin-systems. (n.d.). This compound. [Link]
  • Hofmann, T., & Schieberle, P. (1997). Stability of thiols in an aqueous process flavoring. Journal of agricultural and food chemistry, 45(3), 898-903. [Link]
  • El-Sayed, W. A., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 64(8), 4165-4183. [Link]
  • Martin, B. R., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 385-393. [Link]
  • Baluja, S., et al. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(4-5), 329-335. [Link]
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • Samuni, Y., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Antioxidants & redox signaling, 32(3), 133–146. [Link]
  • Li, B., et al. (2019). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & biomolecular chemistry, 17(35), 8171–8175. [Link]
  • Tőzsér, J., et al. (2014). Thiolated pyrimidine nucleotides may interfere thiol groups concentrated at lipid rafts of HIV-1 infected cells. Acta microbiologica et immunologica Hungarica, 61(4), 447–458. [Link]
  • Krátký, M., et al. (2021). Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. ChemMedChem, 16(18), 2802–2806. [Link]

Sources

Preventing byproduct formation in trifluoromethylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Trifluoromethylpyrimidine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for trifluoromethylpyrimidine synthesis. The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful moiety can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. However, the synthesis of these valuable compounds is often plagued by the formation of stubborn byproducts that complicate purification, reduce yields, and consume valuable resources.

This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate the complexities of these reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions to prevent byproduct formation and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in trifluoromethylpyrimidine synthesis, and what are their primary causes?

A1: Byproduct formation is typically rooted in the reactivity of the starting materials, the choice of trifluoromethylating agent, and the reaction conditions. The most common issues encountered are:

  • Regioisomers: Arise when the pyrimidine ring has multiple reactive sites (e.g., C2, C4, C6) that are electronically or sterically similar. The choice of solvent, temperature, and catalyst/ligand system can influence which position is favored, but mixtures are common without careful optimization.[1][2][3]

  • Hydrolysis/Protodefluorination: The strong electron-withdrawing nature of the -CF3 group makes it susceptible to nucleophilic attack, particularly under harsh basic or acidic conditions. The presence of water or other strong nucleophiles can lead to the formation of a benzoyl group or complete cleavage.[4][5][6]

  • Homocoupling of Starting Materials: In metal-catalyzed reactions (especially with copper or palladium), reductive elimination can lead to the dimerization of the halo-pyrimidine starting material, a particularly troublesome byproduct in cross-coupling reactions.[7]

  • Decomposition of Reagents: Trifluoromethylating agents, especially radical sources or highly reactive nucleophilic/electrophilic reagents, can decompose if the reaction is not properly controlled (e.g., temperature spikes, exposure to air/moisture), leading to a complex mixture of impurities.[8]

Q2: How do I select the appropriate trifluoromethylating agent for my specific pyrimidine substrate?

A2: The choice of reagent is critical and depends on the reaction mechanism you intend to use. There is no "one-size-fits-all" solution.

  • For Nucleophilic Aromatic Substitution (SNA_r_): If you have a pyrimidine with a good leaving group (e.g., -Cl, -Br) at an activated position (C2, C4, or C6), a nucleophilic CF3 source is often effective. Ruppert's Reagent (TMSCF3) is a common choice, but requires an activator (e.g., fluoride source) to generate the active CF3- anion.

  • For Metal-Catalyzed Cross-Coupling: This is a versatile method for coupling a halo-pyrimidine with a CF3 source. Copper-catalyzed reactions are very common.[7] Reagents like sodium triflinate (CF3SO2Na, Langlois' reagent) or methyl fluorosulfonyldifluoroacetate (Chen's reagent) are cost-effective radical precursors often used in copper catalysis.[9]

  • For Electrophilic Trifluoromethylation: If you are attempting a direct C-H trifluoromethylation on an electron-rich pyrimidine, electrophilic sources like Togni's reagents (hypervalent iodine compounds) are the standard.[8][10] However, regioselectivity can be a major challenge.[10]

A summary of common agents is presented below:

Reagent ClassCommon ExamplesTypical Use CaseKey Considerations
Nucleophilic Ruppert's Reagent (TMSCF3)SNAr on activated halo-pyrimidinesRequires fluoride activator; moisture sensitive.
Radical Precursors Langlois' Reagent (CF3SO2Na), Chen's ReagentCopper-catalyzed cross-coupling with halo-pyrimidinesOften requires an oxidant; reaction kinetics can be complex.
Electrophilic Togni's Reagents, Umemoto's ReagentsDirect C-H functionalization of electron-rich pyrimidinesCan be expensive; regioselectivity is a major challenge.[10]
Q3: What is the impact of solvent and temperature on controlling byproduct formation?

A3: Solvent and temperature are two of the most powerful levers for controlling selectivity and suppressing side reactions.

  • Solvent Polarity & Coordination: In copper-catalyzed reactions, coordinating solvents like DMF, DMAc, or NMP are often used. They help to solubilize the copper salts and ligands, stabilizing the catalytic species. However, these solvents are often hygroscopic and difficult to remove. In cases of regioselectivity, switching to a less polar solvent like dioxane or toluene can sometimes favor one isomer over another by altering the solvation of the transition state.

  • Temperature Control: Many trifluoromethylation reactions are exothermic. Uncontrolled temperature increases can lead to reagent decomposition and the formation of tars. For reactions involving sensitive functional groups or where regioselectivity is poor, running the reaction at a lower temperature for a longer period is often a successful strategy. Conversely, some reactions, like those involving the activation of stable C-H bonds, may require elevated temperatures to proceed at a reasonable rate. Careful monitoring and controlled heating/cooling are essential.

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Low Yield and a Complex Mixture of Regioisomers
  • Symptoms: Your TLC plate shows multiple product spots with similar Rf values. The 1H and 19F NMR spectra are convoluted with multiple sets of peaks, making characterization and purification by column chromatography nearly impossible.

  • Causality: The electronic and steric environments of the potential reaction sites on your pyrimidine are not sufficiently differentiated. For example, in a 2-chloro-6-methylpyrimidine, both the C2 and C4 positions are activated for nucleophilic attack, and direct C-H functionalization could occur at C5. The reaction is proceeding under kinetic control, and multiple activation energy barriers are being overcome simultaneously.

Solutions & Explanations:

  • Introduce a Directing Group: If possible, modify your substrate to include a directing group that sterically blocks one position or electronically favors another. Pyrimidine-based directing groups have been shown to be effective in guiding metal catalysts to specific C-H bonds.[3]

  • Optimize the Catalyst/Ligand System (for Cross-Coupling): In copper-catalyzed reactions, the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center.[7]

    • Action: Screen a panel of ligands. Start with simple, inexpensive ligands like 1,10-phenanthroline or TMEDA . If selectivity remains poor, move to more sterically demanding or electronically tuned ligands. The goal is to create a catalytic complex that can better differentiate between the competing reaction sites.

  • Employ a Stepwise Strategy: Instead of direct trifluoromethylation, consider a multi-step approach. For instance, you could first introduce a boronic ester at the desired position via a highly regioselective C-H borylation and then subject this intermediate to a copper-catalyzed trifluoromethylation.[7]

Problem 2: Significant Formation of the De-halogenated (Hydrodehalogenation) or Dimerized Byproduct
  • Symptoms: Mass spectrometry reveals a significant peak corresponding to your starting halo-pyrimidine minus the halogen, or a peak at roughly double the mass of the de-halogenated species.

  • Causality: This is a classic problem in copper-catalyzed cross-coupling reactions. The catalytic cycle involves both oxidative addition and reductive elimination steps. If the trifluoromethylation step is slow, two undesirable pathways can compete:

    • Hydrodehalogenation: A proton source (e.g., trace water, amine additives) quenches an organometallic intermediate.

    • Homocoupling (Dimerization): Two molecules of the copper-pyrimidine intermediate undergo reductive elimination to form a pyrimidine-pyrimidine bond.

Solutions & Explanations:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon). Trace water is a common culprit.

  • Ligand Acceleration: The role of ligands like 1,10-phenanthroline is to accelerate the desired reductive elimination of the CF3 group with the pyrimidine ring, thereby outcompeting the side reactions.[7]

    • Action: Increase the ligand-to-copper ratio slightly (e.g., from 1:1 to 1.2:1). This can sometimes favor the formation of the active catalyst responsible for the desired pathway.

  • Choice of Copper Source and Additives: The copper(I) source can influence the reaction kinetics. Cu(I) salts are generally preferred. Sometimes, the addition of a silver salt can act as a halide scavenger, preventing inhibitory effects.

Problem 3: Product Degradation - Loss of the -CF3 Group During Work-up or Purification
  • Symptoms: The reaction appears clean by TLC/LC-MS, but after aqueous work-up or silica gel chromatography, you isolate the pyrimidine with a -COOH or -CHO group where the -CF3 group should be.

  • Causality: The trifluoromethyl group, especially on an electron-rich pyrimidine ring, can be surprisingly labile. It can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions.[4][5][6] Silica gel itself is acidic and can promote this degradation on prolonged contact.

Solutions & Explanations:

  • Neutralize the Work-up: Avoid strong acids or bases during the aqueous work-up. Use a saturated solution of sodium bicarbonate (mild base) or ammonium chloride (mild acid) to quench the reaction. Ensure the final aqueous layer is near pH 7 before extraction.

  • Minimize Contact with Silica Gel:

    • Action: Deactivate the silica gel before use by preparing a slurry with a solvent containing a small amount of a non-volatile base, like triethylamine (~1%), then evaporating the solvent. This neutralizes the acidic sites.

    • Alternative: Use a different stationary phase for chromatography, such as alumina (which can be basic, neutral, or acidic) or C18 reverse-phase silica.

    • Prioritize Crystallization: If possible, design your synthesis so that the final product can be purified by crystallization, avoiding chromatography altogether.

Visualizing Reaction Pathways and Troubleshooting

Generalized Reaction Mechanism & Byproduct Formation

The following diagram illustrates a simplified copper-catalyzed trifluoromethylation cycle and highlights where common side reactions diverge.

Trifluoromethylation_Cycle cluster_0 Desired Catalytic Cycle cluster_1 Byproduct Pathways Cu(I)L Cu(I)L (Active Catalyst) OxAdd Oxidative Addition (Pyrimidine-X) Cu(I)L->OxAdd Pyr-X Int1 L-Cu(III)(Pyr)(X) OxAdd->Int1 Int2 L-Cu(III)(Pyr)(CF3) Int1->Int2 +CF3• -X⁻ Dimer Pyrimidine-Pyrimidine (Homocoupling) Int1->Dimer + L-Cu(I)(Pyr) - Cu(I)L, -CuX Proton Pyrimidine-H (Hydrodehalogenation) Int1->Proton + H⁺ Source (e.g., H2O) CF3_Source CF3• Source (e.g., CF3SO2Na) RedElim Reductive Elimination Int2->RedElim RedElim->Cu(I)L Regenerates Catalyst Product Pyrimidine-CF3 RedElim->Product

Caption: Key steps in Cu-catalyzed trifluoromethylation and competing byproduct pathways.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Purity Analyze Crude Reaction Mixture (LCMS, NMR) Start->Check_Purity Low_Conversion Low Conversion of Starting Material Check_Purity->Low_Conversion Incomplete Reaction Byproducts Significant Byproduct Formation Check_Purity->Byproducts Multiple New Spots/Peaks Degradation Product Degradation Check_Purity->Degradation Product Formed, then Disappeared Sol_LC1 Increase Temperature or Reaction Time Low_Conversion->Sol_LC1 Sol_LC2 Check Reagent Quality & Catalyst Activity Low_Conversion->Sol_LC2 Identify_BP Identify Byproduct Structure (MS, NMR) Byproducts->Identify_BP Sol_Deg1 Use Neutral Work-up (e.g., sat. NaHCO3) Degradation->Sol_Deg1 Sol_Deg2 Deactivate Silica Gel or Use Alternative Degradation->Sol_Deg2 Isomer Regioisomer? Identify_BP->Isomer Dimer Homocoupling or Hydrodehalogenation? Identify_BP->Dimer Other Other Byproducts Identify_BP->Other Isomer->Dimer No Sol_Isomer1 Screen Ligands/Solvents Isomer->Sol_Isomer1 Yes Dimer->Other No Sol_Dimer1 Ensure Anhydrous Conditions Dimer->Sol_Dimer1 Yes Sol_Isomer2 Lower Reaction Temperature Sol_Dimer2 Optimize Ligand/Cu Ratio

Caption: A decision tree for troubleshooting trifluoromethylpyrimidine synthesis.

Validated Experimental Protocol

Protocol: Copper-Catalyzed Trifluoromethylation of a Halo-pyrimidine using Sodium Triflinate (Langlois' Reagent)

This protocol is a general guideline and should be optimized for each specific substrate.

Materials:

  • 2-Chloro-4-arylpyrimidine (1.0 mmol, 1.0 eq)

  • Sodium Trifluoromethanesulfinate (CF3SO2Na) (1.5 mmol, 1.5 eq)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H2O (3.0 mmol, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloro-4-arylpyrimidine (1.0 mmol), CF3SO2Na (1.5 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).

    • Expertise Note: Adding the solid reagents first under an inert atmosphere prevents premature decomposition and side reactions caused by atmospheric oxygen and moisture. 1,10-phenanthroline is crucial for stabilizing the copper catalyst and accelerating the desired reaction pathway.[7]

  • Solvent Addition: Evacuate and backfill the flask with dry nitrogen or argon three times. Add anhydrous DMF (5 mL) via syringe.

  • Initiation: Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation. Then, add TBHP (3.0 eq) dropwise via syringe over 5 minutes.

    • Expertise Note: TBHP acts as the oxidant to initiate the radical formation from the triflinate salt. A slow, controlled addition is critical to manage the exotherm and prevent runaway reactions that lead to byproduct formation.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: After completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate and 50 mL of ethyl acetate.

    • Trustworthiness Note: Quenching with a mild base like sodium bicarbonate neutralizes any acidic species formed and prevents potential hydrolysis of the trifluoromethyl group during work-up.[4]

  • Extraction: Shake the funnel vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent, if necessary) to afford the desired 2-trifluoromethyl-4-arylpyrimidine.

References

  • Wu, J. et al. (2019).Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
  • Feng, P. et al. (2015).Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]
  • Pohjakallio, A. et al. (2018).Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]
  • Barata-Vallejo, S. et al. (2015).Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
  • Knochel, P. et al. (2019).Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie. [Link]
  • Maiti, D. et al. (2022).Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research. [Link]
  • Wikipedia.
  • Kuninobu, Y. et al. (2022).Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT), a crucial intermediate in the development of various pharmaceuticals and agrochemicals. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and scalable synthesis.

I. Introduction to the Synthesis

The synthesis of this compound is typically achieved through the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with thiourea. This reaction, while straightforward in principle, presents several challenges when scaling up from laboratory to pilot or production scale. This guide will address these challenges head-on, providing practical solutions based on established chemical principles and extensive in-field experience.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Low or Inconsistent Yields

Q1: My reaction yield is significantly lower than expected, or varies greatly between batches. What are the likely causes?

A1: Several factors can contribute to low or inconsistent yields. A systematic investigation is key to identifying the root cause.

  • Purity of Starting Materials: The purity of both ethyl 4,4,4-trifluoroacetoacetate and thiourea is paramount. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.

    • Recommendation: Always use high-purity starting materials. If in doubt, purify the reagents before use. For instance, ethyl 4,4,4-trifluoroacetoacetate can be distilled, and thiourea can be recrystallized.

  • Reaction Conditions: The reaction is sensitive to temperature and moisture.

    • Recommendation: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. The reaction temperature should be carefully controlled to avoid decomposition of the starting materials or product.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.

Product Purity Issues

Q2: My final product is discolored (e.g., yellow or brown) and shows multiple spots on TLC. How can I improve its purity?

A2: Discoloration and multiple spots on TLC are indicative of impurities. Here are some common causes and their solutions:

  • Side Reactions: The formation of byproducts is a common issue. One potential side reaction is the self-condensation of ethyl 4,4,4-trifluoroacetoacetate.

    • Recommendation: Optimize the stoichiometry of the reactants. A slight excess of thiourea may help to drive the desired reaction and minimize side product formation.

  • Oxidation: The thiol group in the product is susceptible to oxidation, which can lead to discoloration.

    • Recommendation: Work under an inert atmosphere and consider using degassed solvents. During workup and purification, minimize exposure to air.

  • Ineffective Purification: The chosen purification method may not be suitable for removing all impurities.

    • Recommendation: Recrystallization is often an effective method for purifying the final product. Experiment with different solvent systems to find the optimal conditions. Common solvents for recrystallization of polar compounds include ethanol, water, or mixtures thereof. If recrystallization is insufficient, column chromatography using a polar stationary phase like silica gel may be necessary.

Scale-Up Challenges

Q3: I successfully synthesized the compound on a small scale, but I'm facing difficulties when trying to scale up the reaction. What should I consider?

A3: Scaling up a chemical synthesis is not always a linear process. Several factors that are negligible on a small scale can become significant at a larger scale.

  • Heat Transfer: The cyclocondensation reaction is often exothermic. In a large reactor, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition.

    • Recommendation: Ensure the reactor has adequate cooling capacity. The rate of addition of reagents should be carefully controlled to manage the exotherm.

  • Mass Transfer: Inefficient mixing in a large reactor can lead to concentration gradients, affecting reaction kinetics and selectivity.

    • Recommendation: Use an appropriate stirrer and agitation speed to ensure the reaction mixture is homogeneous.

  • Work-up and Isolation: Isolating the product from a large volume of solvent can be challenging.

    • Recommendation: Optimize the work-up procedure to minimize solvent usage. Consider using techniques like vacuum filtration for efficient product isolation.

III. Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name for this compound?

A1: The IUPAC name is 6-(Trifluoromethyl)-2-thiouracil.[1]

Q2: What is the melting point of this compound?

A2: The reported melting point is in the range of 246-250 °C.

Q3: What are the key safety precautions I should take when handling the starting materials?

A3:

  • Ethyl 4,4,4-trifluoroacetoacetate: This compound is flammable and should be handled in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiourea: Thiourea is a suspected carcinogen and may damage the unborn child. Handle with extreme care, using appropriate containment measures and PPE. Avoid creating dust.

Q4: Can I use a different base than sodium ethoxide?

A4: While sodium ethoxide is commonly used, other bases like sodium methoxide or potassium carbonate could potentially be used. However, the reaction conditions would need to be re-optimized. Sodium ethoxide is often preferred for its solubility in ethanol, the typical reaction solvent.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify key functional groups.

    • Mass Spectrometry: To determine the molecular weight.

  • Chromatography:

    • TLC: To assess the purity and identify the number of components in a mixture.

    • HPLC: For quantitative purity analysis.

IV. Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Reaction Scheme:

G start_materials Ethyl 4,4,4-trifluoroacetoacetate + Thiourea reagents Sodium Ethoxide Ethanol, Reflux start_materials->reagents product This compound reagents->product G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with Ethanol and Sodium Ethoxide B Add Thiourea A->B C Add Ethyl 4,4,4-trifluoroacetoacetate B->C D Reflux (4-6h) C->D E Monitor by TLC/HPLC D->E F Cool to Room Temperature E->F Reaction Complete G Add Water F->G H Acidify to pH 3-4 G->H I Filter Precipitate H->I J Wash with Cold Water I->J K Recrystallize from Ethanol/Water J->K L Dry under Vacuum K->L M Characterize Product (NMR, MS, MP) L->M

Sources

Technical Support Center: Monitoring the Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for monitoring the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the expertise and practical insights needed to overcome common experimental hurdles.

Introduction: The Importance of Reaction Monitoring

The synthesis of this compound, a key intermediate in the development of various bioactive molecules, requires precise monitoring to ensure optimal yield and purity.[1] Both TLC and HPLC are powerful techniques for this purpose, offering complementary information on reaction progression, the consumption of starting materials, and the formation of products and byproducts. This guide provides a scientifically grounded framework for applying these techniques effectively.

Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Screening

TLC is an invaluable tool for the rapid, qualitative assessment of a reaction's progress.[2][3] Its simplicity and speed allow for multiple time-point analyses, helping to determine the optimal reaction time and identify potential issues early on.[2]

Experimental Protocol: TLC Monitoring

Objective: To qualitatively monitor the conversion of starting materials to this compound.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures)

  • Visualization agent (e.g., UV lamp (254 nm), potassium permanganate stain)[4][5][6]

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation: At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few microliters) from the reaction mixture. Dilute the aliquot in a suitable solvent (e.g., the reaction solvent) to an appropriate concentration.

  • Spotting: Using a capillary tube, carefully spot the diluted aliquot onto the baseline of a TLC plate. Also spot the starting material(s) and, if available, a pure standard of the product as references.

  • Development: Place the spotted TLC plate in a developing chamber pre-saturated with the chosen mobile phase.[7] Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Dry the plate and visualize the spots under a UV lamp (254 nm).[4][5][6] The pyrimidine ring system should be UV active. If spots are not clearly visible or if further differentiation is needed, staining with an appropriate agent like potassium permanganate can be employed.[6][8]

  • Analysis: Compare the spots of the reaction mixture at different time points to the reference spots. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. The relative intensity of the spots provides a qualitative measure of conversion.

Troubleshooting Common TLC Issues
IssuePotential Cause(s)Recommended Solution(s)
Spots are streaky Sample is too concentrated; Compound is highly polar and interacting strongly with the silica gel.Dilute the sample further; Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase to improve spot shape.[9]
No spots are visible Sample is too dilute; Compound is not UV active and the visualization method is inappropriate.Concentrate the sample before spotting; Use a universal stain like potassium permanganate or iodine.[4][8][10]
Rf values are too high or too low The mobile phase is too polar or not polar enough, respectively.Adjust the solvent system polarity. For high Rf, decrease the polarity (e.g., increase the hexane content in an ethyl acetate/hexane system). For low Rf, increase the polarity (e.g., add methanol to a dichloromethane system).[7]
Spots are not separating The chosen mobile phase does not provide adequate resolution for the compounds of interest.Experiment with different solvent systems of varying polarities and compositions. Consider trying ternary mixtures (e.g., Ethyl Acetate/Hexane/Methanol).[2][7]
TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis Start Start Reaction Aliquot Withdraw Aliquot Start->Aliquot Dilute Dilute Sample Aliquot->Dilute Spot Spot on TLC Plate (Reaction, SM, Product Ref.) Dilute->Spot Develop Develop in Chamber Spot->Develop Dry Dry Plate Develop->Dry Visualize Visualize (UV/Stain) Dry->Visualize Analyze Analyze Spot Positions (Compare Rf values) Visualize->Analyze Decision Reaction Complete? Analyze->Decision Stop Stop Reaction & Workup Decision->Stop Yes Continue Continue Reaction Decision->Continue No

Caption: Workflow for TLC-based reaction monitoring.

Part 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For more precise, quantitative monitoring of the reaction, HPLC is the method of choice. It allows for the accurate determination of the concentration of reactants, products, and any impurities, providing critical data for kinetic studies and purity assessment.

Experimental Protocol: HPLC Monitoring

Objective: To quantitatively determine the percentage conversion of starting materials to this compound and assess the purity of the product.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile (ACN) and water (with 0.1% trifluoroacetic acid (TFA) or formic acid)

  • Reaction mixture aliquots

  • Standards of starting material(s) and product

Procedure:

  • Method Development (if not established):

    • Develop a gradient or isocratic method that provides good separation between the starting materials, product, and any potential byproducts. A common starting point for reverse-phase chromatography is a gradient from 5-95% Acetonitrile in water (both with 0.1% TFA) over 15-20 minutes.

    • The detection wavelength should be chosen based on the UV absorbance maximum of the chromophores in the molecules of interest. The target compound has a reported UV max around 270 nm in Methanol.[1]

  • Sample Preparation:

    • At designated time points, withdraw a precise volume of the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot with a known volume of a suitable solvent (e.g., mobile phase) to bring the concentration within the linear range of the detector.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[11]

  • Calibration:

    • Prepare a series of standard solutions of known concentrations for the starting material and the product.

    • Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Analysis:

    • Inject the prepared samples from the reaction mixture.

    • Identify the peaks corresponding to the starting material and product by comparing their retention times with those of the standards.

    • Integrate the peak areas and use the calibration curve to determine the concentration of each component at each time point.

    • Calculate the percentage conversion and monitor the formation of any impurities.

Troubleshooting Common HPLC Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak tailing or fronting Column overload; Inappropriate mobile phase pH; Column degradation.Dilute the sample; Adjust the mobile phase pH (the addition of 0.1% TFA or formic acid often helps); Replace the column.
Ghost peaks Carryover from previous injection; Contamination in the mobile phase or system.Implement a needle wash step in the injection sequence; Use fresh, high-purity solvents and filter them; Flush the system thoroughly.[12]
Fluctuating retention times Inconsistent mobile phase composition; Temperature fluctuations; Column equilibration issues.Ensure mobile phase is well-mixed and degassed; Use a column oven to maintain a constant temperature; Ensure the column is fully equilibrated with the mobile phase before each run.[13][14]
Poor peak resolution Inefficient column; Inappropriate mobile phase or gradient.Replace the column; Optimize the mobile phase composition and gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.[11]
HPLC Troubleshooting Flowchart

HPLC_Troubleshooting cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_baseline Baseline Problems Problem Identify HPLC Issue PeakShape Tailing/Fronting/Split Peaks Problem->PeakShape Retention Retention Time Drifting Problem->Retention Baseline Noisy or Drifting Baseline Problem->Baseline CheckColumn Check Column Health (Efficiency, Backpressure) PeakShape->CheckColumn CheckMobilePhase Check Mobile Phase pH & Sample Solvent Effects PeakShape->CheckMobilePhase CheckOverload Check for Sample Overload PeakShape->CheckOverload CheckPump Check Pump Performance (Flow Rate, Composition) Retention->CheckPump CheckTemp Check Temperature Stability Retention->CheckTemp CheckEquilibration Ensure Column Equilibration Retention->CheckEquilibration CheckDetector Check Detector Lamp Baseline->CheckDetector CheckSolvents Check Mobile Phase (Degassing, Contamination) Baseline->CheckSolvents CheckLeaks Check for System Leaks Baseline->CheckLeaks

Caption: A logical guide for troubleshooting HPLC issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: For TLC, what is a good starting mobile phase for this compound?

A good starting point is a mixture of a non-polar solvent like Hexane or Heptane and a moderately polar solvent like Ethyl Acetate.[7] A 7:3 or 1:1 mixture of Hexane:Ethyl Acetate is often effective. If the compound shows low mobility (low Rf), you can increase the polarity by increasing the proportion of Ethyl Acetate or by adding a small amount of a more polar solvent like Methanol to a Dichloromethane or Ethyl Acetate system.[2][7]

Q2: My compound is not UV active. How can I visualize it on a TLC plate?

If this compound or your starting materials are not sufficiently UV active, you can use a universal stain. A potassium permanganate (KMnO4) stain is a good choice as it reacts with many functional groups.[6][8] Alternatively, an iodine chamber can be used to visualize a wide range of organic compounds.[4][8][10]

Q3: In HPLC, why is it important to add an acid like TFA or formic acid to the mobile phase?

The thiol and hydroxyl groups on your molecule are acidic. Adding a small amount of a strong acid like TFA or a weaker one like formic acid to the mobile phase suppresses the ionization of these functional groups. This results in more consistent interactions with the C18 stationary phase, leading to sharper, more symmetrical peaks and improved retention time reproducibility.[13]

Q4: Can I use the same sample for both TLC and HPLC?

Yes, but the sample preparation is different. For TLC, a quick dilution is usually sufficient. For HPLC, the sample must be diluted precisely to a known concentration and filtered through a syringe filter to prevent clogging of the HPLC system components.[11]

Q5: How do I calculate percent conversion from my HPLC data?

To accurately calculate percent conversion, you need to use a calibration curve for both your starting material and your product. By determining the concentration of the starting material remaining at a given time point and comparing it to its initial concentration (at t=0), you can calculate the conversion. The formula is: % Conversion = [(Initial Concentration of SM - Concentration of SM at time t) / Initial Concentration of SM] * 100

References
  • HPLC Troubleshooting Guide.[Link]
  • TLC Visualiz
  • Troubleshooting in HPLC: A Review - IJSDR.[Link]
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.[Link]
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv.[Link]
  • 7.8: TLC Visualization Methods - Chemistry LibreTexts.[Link]
  • 5.
  • TLC Visualization Techniques | PDF | Thin Layer Chrom
  • Thin Layer Chrom
  • 2.

Sources

Technical Support Center: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction outcomes. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to the Synthesis

The synthesis of this compound is a classical cyclocondensation reaction. The primary starting materials are Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), a versatile fluorinated building block, and thiourea.[1][2][3] The reaction proceeds via the formation of a pyrimidine ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[4] The choice of catalyst is critical in this synthesis, influencing reaction rate, yield, and purity of the final product. Both Brønsted and Lewis acids are commonly employed to facilitate this transformation.

Reaction Mechanism Overview

The fundamental mechanism involves the condensation of thiourea with the β-ketoester, ETFAA. The reaction is typically initiated by the activation of the carbonyl group of the ketoester by a catalyst, followed by nucleophilic attack by the amino group of thiourea, cyclization, and subsequent dehydration to form the stable pyrimidine ring.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a common challenge in organic synthesis and can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Inefficiency: The choice and activity of your catalyst are paramount.

    • Lewis Acids (e.g., ZnCl₂): Ensure your Lewis acid is anhydrous, as water can deactivate it. Consider increasing the catalyst loading, but be mindful that excessive amounts can sometimes lead to side reactions. A recent study on related trifluoromethyl pyrimidine-2-thiol derivatives highlighted the efficacy of ZnCl₂ in promoting the cyclization.[5][6]

    • Brønsted Acids (e.g., HCl, H₂SO₄): Verify the concentration of your acid catalyst. Insufficient acid may result in incomplete reaction, while excessive acid can lead to degradation of the starting materials or product.

  • Suboptimal Reaction Conditions:

    • Temperature: This reaction often requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote side reactions and decomposition. A typical temperature range for this type of condensation is refluxing ethanol (around 80°C).[5]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may simply require more time to reach completion.

  • Purity of Starting Materials: Impurities in either the Ethyl 4,4,4-trifluoroacetoacetate or thiourea can interfere with the reaction.[7] It is advisable to use high-purity reagents. ETFAA can be particularly susceptible to hydrolysis, so ensure it has been stored under anhydrous conditions.

  • Inefficient Work-up: Product loss can occur during the work-up and purification stages. Ensure complete precipitation of the product and minimize transfers. Washing the crude product with a cold, non-polar solvent can help remove impurities without significant loss of the desired compound.

Q2: I am observing a significant amount of a major byproduct. How can I identify and minimize it?

A2: The formation of byproducts is often related to the reactivity of the starting materials and intermediates.

  • Self-Condensation of ETFAA: β-ketoesters can undergo self-condensation, especially under basic conditions. While this reaction is typically acid-catalyzed, improper pH control can lead to this side reaction.

  • Incomplete Cyclization: If the cyclization step is not efficient, you may isolate linear intermediates. This can often be addressed by optimizing the catalyst and reaction time.

  • Thiourea Decomposition: At high temperatures, thiourea can decompose. This is less common under the typical conditions for this synthesis but can be a factor if excessive heating is applied.

  • C-C Bond Cleavage: A study on a similar system using a Lewis acid catalyst noted the possibility of C-C bond cleavage in the diketone starting material, leading to symmetrical pyrimidine-2-thiol derivatives.[5] While your starting material is a ketoester, the strong electron-withdrawing nature of the trifluoromethyl group could make certain bonds more labile.

To minimize byproducts:

  • Control Stoichiometry: Use a slight excess of thiourea (e.g., 1.2 equivalents) to ensure complete consumption of the more expensive ETFAA.[5]

  • Optimize Catalyst: The choice of catalyst can significantly influence the reaction pathway. Experiment with both Lewis and Brønsted acids to determine the optimal conditions for your specific setup.

  • Temperature Control: Maintain a consistent and appropriate reaction temperature. Use an oil bath or other temperature-controlled heating mantle to avoid localized overheating.

Q3: The reaction seems to stall and does not go to completion. What can I do?

A3: A stalled reaction often points to catalyst deactivation or an equilibrium issue.

  • Catalyst Deactivation: As mentioned, water is a common culprit for deactivating Lewis acids. Ensure all glassware is oven-dried and use anhydrous solvents. For Brønsted acids, ensure no basic impurities are present in the starting materials that could neutralize the catalyst.

  • Reversibility: While the final dehydration step to form the aromatic pyrimidine ring provides a strong thermodynamic driving force, the initial condensation steps can be reversible. If you are not using a setup to remove water (e.g., a Dean-Stark trap, though less common for this specific reaction in alcoholic solvents), the accumulation of water can inhibit the forward reaction. Switching to a higher boiling point solvent and using a Dean-Stark apparatus could be explored if other methods fail.

Q4: My final product is difficult to purify. What strategies do you recommend?

A4: Purification challenges often arise from the presence of closely related byproducts or unreacted starting materials.

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A common starting point is ethanol or an ethanol/water mixture.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. However, the polar nature of the product may require polar solvent systems, which can sometimes lead to tailing on silica gel.

  • Acid-Base Extraction: The product has acidic and basic sites, which can be exploited for purification. However, this can be complex and may not be necessary if recrystallization is successful.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Lewis Acid Catalyzed Synthesis of this compound

This protocol is adapted from a similar synthesis of trifluoromethyl pyrimidine-2-thiol derivatives.[5]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)

  • Thiourea (1.2 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (10 mol%)

  • Anhydrous Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol.

  • Add Ethyl 4,4,4-trifluoroacetoacetate and thiourea to the solvent.

  • Add anhydrous Zinc Chloride to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will likely precipitate out of solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Brønsted Acid Catalyzed Synthesis of this compound

This is a general protocol for acid-catalyzed pyrimidine synthesis.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)

  • Thiourea (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount, e.g., 5-10 drops)

  • Ethanol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve Ethyl 4,4,4-trifluoroacetoacetate and thiourea in ethanol.

  • Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid product and wash with cold ethanol.

  • Further purify the product by recrystallization from ethanol.

Data Presentation

ParameterLewis Acid (ZnCl₂)Brønsted Acid (HCl)Expected Outcome
Catalyst Loading 5-15 mol%Catalytic (drops)Optimization may be required.
Solvent Anhydrous EthanolEthanolAnhydrous conditions are crucial for Lewis acids.
Temperature ~80°C (Reflux)~80°C (Reflux)Consistent heating is important.
Reaction Time 8-12 hours6-10 hoursMonitor by TLC for completion.
Typical Yield Moderate to GoodModerate to GoodHighly dependent on optimized conditions.
Work-up Precipitation/FiltrationPrecipitation/FiltrationRecrystallization for high purity.

Visualizations

General Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with Ethanol, ETFAA, and Thiourea B Add Catalyst (e.g., ZnCl2 or HCl) A->B C Heat to Reflux (~80°C) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize G->H

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_investigate Initial Checks cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_workup Work-up Loss Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Stoich Verify Stoichiometry (1.2 eq Thiourea) Start->Stoich Cat_Activity Is Catalyst Active? (e.g., Anhydrous ZnCl2) Start->Cat_Activity Temp Is Temperature Optimal? (Avoid overheating/underheating) Start->Temp Precip Optimize Precipitation (Cooling, Solvent Volume) Start->Precip Cat_Loading Optimize Catalyst Loading Cat_Activity->Cat_Loading Time Increase Reaction Time? (Monitor by TLC) Temp->Time Wash Minimize Wash Loss (Use cold solvent) Precip->Wash

Sources

Technical Support Center: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 368-54-7). This valuable heterocyclic compound serves as a critical building block in the development of various therapeutic agents and agrochemicals.[1] The following sections provide in-depth, experience-based answers to common challenges encountered during the post-reaction work-up and purification, ensuring you can achieve high purity and yield with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of the final product?

A1: Pure this compound is typically an off-white to pale yellow solid.[2] The literature melting point is in the range of 246-250 °C.[1] Significant deviation from this color or melting point range often indicates the presence of impurities.

Q2: The synthesis involves a condensation reaction with thiourea. Are there any specific safety precautions for the work-up?

A2: Yes. Thiourea and its derivatives, along with the thiol product, can be hazardous. Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The acidification step will generate an acidic solution, so care should be taken to avoid splashes.

Q3: What tautomeric forms can this molecule exist in, and how does that affect the work-up?

Q4: Which analytical techniques are recommended for product characterization?

A4: For definitive characterization, a combination of techniques is recommended:

  • ¹H NMR: To confirm the presence of the pyrimidine ring proton and the exchangeable protons on N and O/S.

  • ¹³C NMR: To identify the carbon skeleton, including the characteristic CF₃ signal.

  • ¹⁹F NMR: This is highly recommended to confirm the trifluoromethyl group's presence and purity.

  • LC-MS: To confirm the molecular weight (197.16 g/mol ) and assess purity.[3]

  • Melting Point Analysis: As a straightforward indicator of purity.

Standard Work-up & Purification Protocol

This protocol outlines a typical procedure following the condensation of ethyl 4,4,4-trifluoroacetoacetate and thiourea in the presence of a base like sodium ethoxide.

  • Reaction Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in an alcohol like ethanol, remove the solvent under reduced pressure using a rotary evaporator.[4][5]

  • Redissolution: Dissolve the resulting crude solid or oil in a sufficient amount of water. If solubility is low, a small amount of aqueous base (e.g., 1M NaOH) can be added to form the soluble salt.

  • Washing (Optional): Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove non-polar impurities. Discard the organic layer.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add an acid (e.g., 1M HCl or acetic acid) dropwise with vigorous stirring until the pH of the solution is acidic (pH ~2-3). The target product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts, followed by a wash with a cold, non-polar solvent (like cold ethanol or diethyl ether) to remove residual organic impurities.

  • Drying: Dry the purified solid under vacuum to obtain the final product.

Work-Up Procedure Workflow

Workup_Workflow cluster_reaction Reaction Vessel cluster_purification Purification Steps cluster_final Final Product A 1. Cool Reaction Mixture B 2. Remove Solvent (Rotovap) A->B Transfer C 3. Dissolve in Aqueous Base B->C Residue D 4. Acidify to pH 2-3 (Precipitation) C->D Aqueous Solution E 5. Isolate Solid (Filtration) D->E Slurry F 6. Wash & Dry Product E->F Filter Cake G Pure Product F->G Dried Solid Troubleshooting_Yield Start Low Yield Obtained Check_Reaction Was reaction monitored to completion by TLC/LCMS? Start->Check_Reaction Optimize_Reaction Optimize reaction: - Increase time/temp - Check reagent purity Check_Reaction->Optimize_Reaction No Check_Precipitation Did product fully precipitate upon acidification? Check_Reaction->Check_Precipitation Yes Optimize_Precipitation Adjust pH carefully to 2-3. Ensure solution is cold. Extract filtrate with EtOAc. Check_Precipitation->Optimize_Precipitation No Check_Washing Were large volumes of solvent used for washing? Check_Precipitation->Check_Washing Yes Optimize_Washing Use minimal volumes of COLD wash solvents. Check_Washing->Optimize_Washing Yes Final_Check Review all steps for mechanical losses. Check_Washing->Final_Check No

Caption: A step-by-step guide to diagnosing the cause of low product yield.

Solvent Properties for Purification

For advanced purification steps like recrystallization or washing, selecting the right solvent is critical. The following table provides properties of common solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Use Case in this Work-up
Water 10080.1Primary solvent for precipitation
Ethanol 7824.5Reaction solvent; cold wash
Ethyl Acetate 776.0Extraction of product/impurities
Diethyl Ether 354.3Washing non-polar impurities
Hexanes ~691.9Trituration/washing of final product

References

  • Hembre, E. J., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 613349. [Link]
  • Google Patents. (2020). CN111533699A - Synthetic method of 2-(trifluoromethyl) pyrimidine-5-ol.
  • Hembre, E. J., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC - NIH. [Link]
  • J&K Scientific. (Date unavailable). This compound. [Link]

Sources

Characterization of unexpected products in "4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol" reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Welcome to the technical support guide for reactions involving this compound (CAS 368-54-7). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Due to its polyfunctional nature, reactions with this pyrimidine derivative can sometimes yield complex mixtures or unexpected products. This guide provides in-depth troubleshooting advice, characterization workflows, and detailed protocols in a practical question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

FAQ 1: My alkylation reaction resulted in a mixture of products. How can I identify the unexpected isomers and control the regioselectivity?

Plausible Cause: The this compound scaffold possesses multiple nucleophilic sites, leading to a complex reactivity profile. The molecule exists in a dynamic equilibrium between at least four tautomeric forms, primarily the thione-one form shown below. This gives rise to potential alkylation at the sulfur (S), the ring nitrogens (N1 and N3), and the exocyclic oxygen (O4).

The outcome of an alkylation reaction is a classic demonstration of Hard and Soft Acid and Base (HSAB) theory and is highly dependent on reaction conditions.

  • S-Alkylation (Soft Nucleophile): The sulfur atom is a soft nucleophile and preferentially reacts with soft electrophiles (e.g., alkyl iodides, benzyl bromides) under neutral or weakly basic conditions.

  • N- and O-Alkylation (Hard Nucleophiles): The nitrogen and oxygen atoms are harder nucleophiles and are more likely to react with hard electrophiles (e.g., dimethyl sulfate, alkyl triflates) or under conditions where the harder anionic sites are more exposed, such as when using strong, non-coordinating bases. Several studies on related pyrimidines have highlighted the challenge of controlling N- vs. O- or S-alkylation.[1][2]

Troubleshooting and Characterization Workflow:

The following workflow provides a systematic approach to identifying the components of your product mixture.

G start Complex Reaction Mixture lcms 1. LC-MS Analysis start->lcms Isolate or Analyze Mixture check_mass Check for Isomers (Same MW) lcms->check_mass Confirm MW nmr 2. NMR Spectroscopy check_mass->nmr Proceed if Isomers Present one_d_nmr 1H, 13C, 19F NMR nmr->one_d_nmr two_d_nmr 3. 2D NMR (HMBC/HSQC) one_d_nmr->two_d_nmr Ambiguity Remains structure Structure Elucidation two_d_nmr->structure Establish Connectivity control 4. Optimize Selectivity structure->control Rational Design

Caption: Workflow for identifying alkylation isomers.

Data Interpretation for Isomer Identification:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, is the most powerful tool for unambiguously assigning the site of alkylation.

Isomer TypeExpected ¹³C Shift of Alkyl CH₂Key HMBC Correlation (Protons of Alkyl CH₂ to...)
S-Alkylated (Expected) ~30-40 ppmC2 of the pyrimidine ring (~170-180 ppm)
N1-Alkylated ~45-55 ppmC2 (~175-185 ppm) and C6 (~145-155 ppm, q)
N3-Alkylated ~45-55 ppmC2 (~175-185 ppm) and C4 (~160-170 ppm)
O4-Alkylated ~60-70 ppmC4 (~165-175 ppm) and C5 (~100-110 ppm)
Note: Chemical shifts are approximate and depend on the full structure and solvent.

Detailed Protocol: HMBC for Structure Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer (or the mixture) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition: Acquire a standard gradient-selected Heteronuclear Multiple Bond Correlation (gsHMBC) spectrum on a 400 MHz or higher spectrometer. Optimize the long-range coupling constant (Jⁿ H,C) delay to 8-10 Hz to favor 2- and 3-bond correlations.

  • Analysis: Process the 2D spectrum. Look for a cross-peak between the protons of the newly introduced alkyl group (e.g., the singlet or triplet of the CH₂ group adjacent to the heteroatom) and the quaternary carbons of the pyrimidine ring. The specific carbon it correlates to will reveal the point of attachment, as detailed in the table above.

FAQ 2: My mass spectrum shows a high molecular weight peak at approximately double the mass of my starting material. What is this unexpected product?

Plausible Cause: The thiol group (-SH) is readily oxidized to form a disulfide (-S-S-) bond, resulting in a dimer. This is a very common side reaction for 2-mercaptopyrimidines and related thiols.[3][4] The oxidation can be caused by:

  • Atmospheric Oxygen: Especially under basic conditions or upon prolonged stirring in solution.

  • Trace Metal Contamination: Metal ions can catalyze the oxidation.

  • Mild Oxidizing Agents: Reagents used in the reaction or workup may inadvertently cause dimerization.

The expected mass of the disulfide dimer would be (2 × Mass of Monomer) - 2, corresponding to the loss of two hydrogen atoms.

Troubleshooting and Characterization Workflow:

G start High MW Peak in MS check_mass 1. Confirm MW = (2M - 2H) start->check_mass dtt_test 2. Reductive Cleavage Test check_mass->dtt_test Mass Corresponds to Dimer lcms_analysis 3. LC-MS Analysis of Test dtt_test->lcms_analysis Treat with DTT/TCEP disulfide_confirmed Disulfide Confirmed lcms_analysis->disulfide_confirmed Dimer Peak Disappears, Monomer Peak Reappears prevention 4. Prevent Formation disulfide_confirmed->prevention Next Steps

Caption: Workflow for confirming disulfide dimer formation.

Detailed Protocol: Analytical Reductive Cleavage Test This test uses a reducing agent to break the disulfide bond, regenerating the starting thiol, which can be easily monitored by LC-MS.

  • Sample Preparation: Prepare two vials.

    • Vial A (Control): Dissolve ~0.1 mg of the sample containing the suspected dimer in 1 mL of a suitable solvent (e.g., Methanol/Water 1:1).

    • Vial B (Test): Dissolve ~0.1 mg of the sample in 1 mL of the same solvent. Add a small scoop (~1-2 mg) of Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction: Let both vials stand at room temperature for 30 minutes.

  • Analysis: Inject both samples into an LC-MS system.

  • Interpretation: Compare the chromatograms. If the high molecular weight peak in Vial B has disappeared (or significantly decreased) and the peak corresponding to the starting monomer has appeared (or increased in intensity) relative to Vial A, this confirms the presence of a disulfide dimer.

Prevention: To avoid dimer formation, consider degassing solvents, running reactions under an inert atmosphere (N₂ or Ar), and adding a small amount of a reducing agent like TCEP to the reaction if compatible with the desired chemistry.

FAQ 3: My product's mass spectrum shows a loss of ~32 Da, and the NMR is missing the characteristic thiol/thione signals. What happened?

Plausible Cause: You have likely encountered a desulfurization reaction, where the C-S bond is cleaved and the sulfur atom is removed from the molecule. This results in the formation of 6-(Trifluoromethyl)pyrimidin-4(3H)-one. This can occur under various conditions:

  • Reductive Desulfurization: Intentional use of reagents like Raney Nickel or other hydrogenation methods.

  • Oxidative Desulfurization: Certain strong oxidizing agents can lead to the formation of sulfonate intermediates that are subsequently hydrolyzed, cleaving the C-S bond. This has been observed in related 2-thiouracil systems.[5]

  • Thermal Decomposition: At high temperatures, the thiourea moiety can sometimes be unstable.

Troubleshooting and Characterization Workflow:

G start Mass Loss of ~32 Da hrms 1. High-Resolution MS (HRMS) start->hrms confirm_formula Confirm Elemental Formula (C₅H₃F₃N₂O) hrms->confirm_formula nmr 2. NMR Analysis confirm_formula->nmr Formula Matches compare_spectra Compare with Literature or Expected Desulfurized Product nmr->compare_spectra structure_confirmed Desulfurized Structure Confirmed compare_spectra->structure_confirmed Spectra Match

Caption: Workflow for confirming a desulfurization product.

Data Interpretation for Desulfurization:

A comparison of the starting material and the desulfurized product will show clear differences in their analytical data.

Analytical DataThis compoundDesulfurized Product
Formula C₅H₃F₃N₂OSC₅H₃F₃N₂O
Exact Mass 196.00164.02
¹³C NMR (C2) ~175-185 ppm (C=S)~150-160 ppm (N-CH=N)
¹³C NMR (C4) ~160-170 ppm (C=O)~160-170 ppm (C=O)
¹³C NMR (C5) ~105-115 ppm~105-115 ppm
¹³C NMR (C6) ~145-155 ppm (q)~145-155 ppm (q)

Detailed Protocol: Confirming Identity with HRMS

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the purified unknown product in a high-purity solvent suitable for electrospray ionization (ESI), such as acetonitrile or methanol.

  • Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in either positive or negative ion mode to find the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Analysis: Use the instrument's software to calculate the elemental composition for the observed accurate mass. Compare the experimental formula with the theoretical formula for the desulfurized product (C₅H₃F₃N₂O). A mass error of <5 ppm provides high confidence in the assignment.

References

  • Edwards, M. R., et al. (2008). Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers. PubMed.
  • Ali, E. (2006). Dimers of and Tautomerism Between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: A Density Functional Theory (DFT) Study. PubMed.
  • García Calzón, J. A., et al. (2005). Oxidation process induced by 2-mercaptopyrimidine at a mercury electrode. PubMed.
  • Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.
  • Ali, E. (2006). Dimers of and Tautomerism between 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione: A Density Functional Theory (DFT) Study. ACS Publications.
  • Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate.
  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
  • da Silva, J. L., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health (NIH).
  • Mariño, I. P., et al. (2021). Thiolysis and oxidation of pyrimidine nucleosides. ResearchGate.
  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
  • Glemarec, C., et al. (2011). Desulfurization of 2-thiouracil nucleosides: conformational studies of 4-pyrimidinone... PubMed.
  • ResearchGate. (n.d.). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). ResearchGate.
  • Organic Chemistry Portal. (n.d.). Desulfurization. Organic Chemistry Portal.
  • El-Emam, A. A., et al. (2010). Some Observations on the Base-Catalyzed Cyclocondensation of 2,6-Dihalobenzaldehydes, Ethyl Cyanoacetate, and Thiourea. ResearchGate.
  • Cyclocondensation of corresponding chalcones: Significance and symbolism. (2025). Matdex.

Sources

"4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the stability challenges of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 368-54-7) in solution. As a Senior Application Scientist, my goal is to equip you with not only the protocols but also the underlying chemical principles to ensure the integrity and reproducibility of your experiments.

This guide eschews rigid templates in favor of a dynamic, problem-oriented structure. We will delve into the causality behind experimental choices, offering self-validating systems to maintain scientific rigor.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyrimidine core. Its utility in medicinal chemistry and materials science is significant.[1] However, its structure presents inherent stability challenges that must be managed. The key functional groups influencing its stability are:

  • The Thiol (-SH) Group: Highly susceptible to oxidation, which is the primary degradation pathway.

  • Thione-Thiol Tautomerism: The molecule exists in equilibrium between the thiol and thione forms, which can affect its reactivity and spectral properties.[2][3]

  • The Pyrimidine Ring: While generally stable, the electron-withdrawing trifluoromethyl group can influence its chemistry.

This guide will address these issues head-on, providing actionable solutions for your work.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of this compound.

Q1: How should I store the solid compound upon receipt? A: The solid compound should be stored at -20°C under a dry, inert atmosphere (argon or nitrogen is recommended) and protected from light.[4][5] Ensure the container is tightly sealed to prevent moisture absorption.

Q2: What is the best solvent for preparing a stock solution? A: High-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for creating stock solutions.[6] Using anhydrous-grade solvents is critical to minimize water-catalyzed degradation.

Q3: Can this compound exist in different structural forms? A: Yes. This compound exhibits keto-enol and, more importantly, thione-thiol tautomerism. It exists as an equilibrium mixture of the pyrimidine-2-thiol and the 2-pyrimidinethione forms. The specific equilibrium ratio can be influenced by the solvent, pH, and temperature. For related pyrimidinethiols, the thiol tautomer is often the dominant species.[2][3]

G cluster_thiol cluster_thione Thiol 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol (Thiol Form) Thione 6-(Trifluoromethyl)-2-thiouracil (Thione Form) Thiol->Thione Tautomerization Thiol_img Thione_img

Caption: Thione-Thiol Tautomerism Equilibrium.

Q4: How long can I store stock solutions? A: For maximum stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.[5][7] Store these aliquots at -80°C for long-term storage (months). For short-term use (days), storage at 4°C is acceptable if the solution is protected from light and air. Long-term storage at -20°C is less ideal than -80°C, as it can still allow for gradual degradation over several months.[5][7]

Troubleshooting Guide: In-Solution Stability

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My stock solution in DMSO is developing a yellow tint and shows reduced activity.
  • Probable Cause: This is a classic sign of thiol oxidation. The thiol (-SH) group is readily oxidized by atmospheric oxygen to form a disulfide (-S-S-) bridge, creating a dimer of your compound. This process is often accelerated by trace amounts of water, exposure to light, and repeated temperature changes. Thiolates, which form at higher pH, are particularly susceptible to oxidation.[8]

  • Solution & Validation:

    • Use High-Purity Solvents: Discard the old solution and prepare a new one using only anhydrous-grade DMSO.

    • Inert Atmosphere: When preparing the solution, gently flush the vial headspace with an inert gas like argon or nitrogen before sealing.[6] This displaces the oxygen.

    • Aliquot and Store Properly: Dispense the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., amber glass vials with PTFE-lined caps). Store these at -80°C. This minimizes both freeze-thaw cycles and exposure to air.[5]

    • Confirm Dimer Formation (Validation): If you have access to LC-MS, analyze the degraded solution. The disulfide dimer will have an expected [M-H]⁻ of (196.15 * 2) - 2 = 390.3. Identifying this mass confirms oxidation as the degradation pathway.

G cluster_workflow Troubleshooting Workflow: Solution Discoloration Start Yellow/Inactive Stock Solution Check1 Was anhydrous solvent used? Start->Check1 Check2 Was solution prepared under inert gas? Check1->Check2 Yes Action1 Prepare fresh solution with anhydrous DMSO/DMF. Check1->Action1 No Check3 Was it aliquoted and stored at -80°C? Check2->Check3 Yes Action2 Flush vial with Ar or N2 during preparation. Check2->Action2 No Action3 Aliquot for single use; store long-term at -80°C. Check3->Action3 No End Stable Stock Solution Check3->End Yes Action1->Check2 Action2->Check3 Action3->End

Caption: Workflow for addressing stock solution degradation.

Problem 2: I'm observing inconsistent results in my cell-based or biochemical assay.
  • Probable Cause: The stability of this compound is highly dependent on the composition of the aqueous buffer used in the assay. Factors like pH, presence of metal ions, and dissolved oxygen can rapidly degrade the compound. At physiological pH (~7.4), a portion of the thiol group will be deprotonated to the thiolate anion, which is a stronger nucleophile but also significantly more prone to oxidation.[8]

  • Solution & Validation:

    • Buffer Preparation: Always use freshly prepared, degassed buffers for your assays. Degassing (by sparging with argon or nitrogen, or by sonication under vacuum) removes dissolved oxygen, a key player in oxidation.

    • Control the pH: If your experiment allows, conduct it at a slightly acidic to neutral pH (6.5-7.2) to minimize thiolate formation. Be aware that changing pH can also affect your biological system.

    • Include Controls (Validation): Run a "compound only" control where you incubate this compound in your assay buffer for the duration of the experiment. Analyze this sample by HPLC at the end to quantify the percentage of degradation. This will tell you if the compound is stable under your specific assay conditions.

    • Consider Additives: If compatible with your system, the addition of a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or a metal chelator like EDTA can sometimes improve stability. TCEP is often preferred as it does not interfere with disulfide bonds in proteins.

Problem 3: My LC-MS analysis shows multiple peaks when I expect only one.
  • Probable Cause: Besides the disulfide dimer, you may be observing other degradation products or isomers. The thione/thiol tautomers may separate under certain chromatographic conditions. Additionally, hydrolysis of the trifluoromethyl group, while less common, can occur under harsh pH conditions (strong acid or base).[9][10]

  • Solution & Validation:

    • Optimize Chromatography: Use a mobile phase buffered at a slightly acidic pH (e.g., 0.1% formic acid in water/acetonitrile). This helps to protonate the molecule, often resulting in a single, sharp peak for the thiol form.

    • Characterize the Peaks: Use high-resolution mass spectrometry to obtain accurate masses for the unexpected peaks. This is the most definitive way to identify them. As mentioned, the disulfide dimer will have a mass of [2M-2H]. A potential hydrolysis product where a CF₃ group becomes a COOH group would result in a mass change.

    • Perform Forced Degradation (Validation): To proactively identify potential degradation products, perform a forced degradation study. Expose small amounts of the compound to controlled stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting mixtures by LC-MS. This can help you identify and track specific degradants in your routine analyses.

Key Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)
  • Pre-analysis: Calculate the required mass of this compound (M.W. 196.15 g/mol ). For 1 mL of a 10 mM solution, you will need 1.96 mg.

  • Vial Preparation: Place the accurately weighed solid into a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Inert Gas Purge: Gently flush the vial with argon or nitrogen for 30-60 seconds to displace air.

  • Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the solution into single-use, pre-labeled microvials.

  • Final Purge & Storage: Flush the headspace of each microvial with inert gas before capping tightly. Place the aliquots in a labeled box and store them at -80°C.

Data Summary Table
ParameterSolid CompoundStock Solution (in Anhydrous DMSO)
Storage Temp. -20°C-80°C (long-term), 4°C (short-term)
Atmosphere Desiccated, Inert GasInert Gas Headspace
Light Protect from LightProtect from Light (Amber Vials)
Shelf Life >1 year (if properly stored)Months at -80°C; Days at 4°C
Key Risk Moisture AbsorptionOxidation, Freeze-Thaw Cycles
References
  • Electrochemical Oxidation of 2-Pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers.The Journal of Physical Chemistry A.[Link]
  • Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers, disulfides, sulfenyl radicals, and tautomers.PubMed.[Link]
  • Thiolated polymers: Stability of thiol moieties under different storage conditions.MDPI.[Link]
  • Effects of storage conditions on thiol disulfide homeostasis.Bibliomed.[Link]
  • Handling thiols in the lab.Reddit.[Link]
  • Effects of storage conditions on thiol disulfide homeostasis.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.Wiley Online Library.[Link]
  • Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5.

Sources

Technical Support Center: Enhancing the Reactivity of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage this versatile heterocyclic scaffold. We will explore the fundamental principles governing its reactivity and provide practical, field-tested solutions to common experimental challenges.

Section 1: Understanding the Core Moiety: Tautomerism and Reactivity Fundamentals

A thorough understanding of the structural and electronic properties of this compound is the foundation for manipulating its reactivity.

Q1: What are the dominant tautomeric forms of this compound, and how does this impact its reactivity?

A: this compound (HTPT) exists in a state of tautomeric equilibrium. The primary equilibrium is between the thione/keto form (A), the thiol/keto form (B), and the thiol/enol form (C). In the solid state and in many solvents, the thione/keto form (2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one) is generally the most stable and predominant isomer.[1]

This equilibrium is critical because each tautomer presents a different reactive site.

  • Thione/Keto Form (A): The exocyclic sulfur acts as a nucleophile (in its thiolate form), and the ring nitrogens can also be nucleophilic.

  • Thiol/Keto Form (B): This form explicitly features a nucleophilic thiol (-SH) group, which is often the target for reactions like S-alkylation.

  • Thiol/Enol Form (C): This form highlights the aromaticity of the pyrimidine ring, which is relevant for electrophilic substitution reactions, though these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

The strongly electron-withdrawing trifluoromethyl (-CF3) group at the C6 position significantly lowers the pKa of the molecule (predicted around 6.21), making the N-H and S-H protons more acidic and facilitating the formation of nucleophilic anions under basic conditions.[2][3]

tautomers cluster_A Thione/Keto (A) (Predominant) cluster_B Thiol/Keto (B) cluster_C Thiol/Enol (C) A Structure A B Structure B A->B Prototropic Shift B->A C Structure C B->C Keto-Enol Tautomerism C->B workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification & Analysis A Dissolve HTPT in DMF/THF B Add K2CO3 (1.2 eq) Stir at RT, 30 min A->B C Slowly add Alkyl Halide (1.1 eq) B->C D Monitor by TLC/LC-MS (Stir at RT or 50°C) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Dry (Na2SO4), Concentrate F->G H Purify via Column Chromatography G->H I Characterize by NMR, MS H->I

Sources

Validation & Comparative

A Comparative Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol and Other Pyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Pyrimidine-2-thiol Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like nucleic acids and a plethora of therapeutic agents.[1][2] Within this broad class, pyrimidine-2-thiol derivatives represent a particularly compelling group of heterocyclic compounds.[3] The introduction of a thiol group at the C2 position provides a reactive handle for further functionalization and a key pharmacophoric feature that imparts a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7]

This guide focuses on 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT) , a molecule distinguished by its unique substitution pattern: a 4-hydroxy group capable of keto-enol tautomerism, a 2-thiol group exhibiting thiol-thione tautomerism, and a potent, electron-withdrawing trifluoromethyl (CF₃) group at the C6 position. We will objectively compare HTPT to other pyrimidine-2-thiol analogs, dissecting how variations in substituents influence their physicochemical characteristics, synthetic accessibility, and, most critically, their biological performance. This analysis is supported by experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this versatile chemical scaffold.

Section 1: Physicochemical and Structural Analysis

The biological activity of a molecule is intrinsically linked to its structural and electronic properties. The substituents on the pyrimidine ring dictate characteristics such as acidity, lipophilicity, and the potential for intermolecular interactions.

1.1. Profile of this compound (HTPT)

HTPT (CAS 368-54-7) is a solid with a melting point of 246-250 °C.[8][9] Its structure is defined by two key features that profoundly influence its behavior:

  • Tautomerism: HTPT exists as a mixture of tautomers. The 4-hydroxy group can tautomerize to a 4-oxo form (a pyrimidone), and the 2-thiol group can exist in the more stable 2-thione form. This dynamic equilibrium is crucial for its interaction with biological targets.

  • The Trifluoromethyl (CF₃) Group: This group is a powerful electron sink. Its strong inductive effect (-I) withdraws electron density from the pyrimidine ring, increasing the acidity of the N-H protons and the 4-OH proton. This electronic modification can enhance binding affinity to enzyme active sites and improve metabolic stability, a common strategy in modern drug design.[10]

1.2. Comparative Analysis with Other Pyrimidine-2-thiols

The substitution at the C4, C5, and C6 positions dramatically alters the profile of the pyrimidine-2-thiol core.

  • Electron-Withdrawing Groups (EWGs): Similar to the CF₃ group in HTPT, other EWGs like nitro (-NO₂), chloro (-Cl), and bromo (-Br) groups have been shown to enhance the antimicrobial activity of pyrimidine-2-thiols.[11] These groups decrease the electron density of the ring system, which can modulate interactions with biological macromolecules.

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density of the pyrimidine ring. This can influence the molecule's basicity and reactivity in synthetic transformations.

  • Aryl Substituents: The incorporation of phenyl or other aromatic rings at C4 or C6 introduces steric bulk and opportunities for π-π stacking interactions with aromatic amino acid residues in enzyme pockets. This is a common feature in pyrimidine-based enzyme inhibitors targeting kinases or lipases.[12][13]

Table 1: Comparison of Physicochemical Properties

CompoundStructureCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Key Substituent Effect
This compound (HTPT) 368-54-7[9]197.16[9][14]246-250[9]Strong electron withdrawal by CF₃ increases acidity.
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol Not Available343.79Not ReportedElectron withdrawal by -Cl and -NO₂ enhances antimicrobial activity.[11]
4,6-Dimethylpyrimidine-2-thiol 108-79-2140.20295-300Electron donation by two methyl groups.
4-Hydroxy-6-phenylpyrimidine-2-thiol 5565-30-0204.25>300Aryl group introduces steric bulk and potential for π-stacking.

Section 2: Synthesis Strategies

The construction of the pyrimidine-2-thiol core is well-established, with the primary route being a [3+3] cyclocondensation reaction.

2.1. General Synthesis Protocol: The Biginelli-Type Reaction

The most prevalent method for synthesizing 4,6-disubstituted pyrimidine-2-thiols involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with thiourea.[2][11][12] The reaction is typically catalyzed by a base (e.g., sodium ethoxide, potassium hydroxide) or, in some cases, an acid.

Causality of Experimental Choice: This one-pot reaction is favored for its efficiency and atom economy. The β-ketoester provides the C4-C5-C6 backbone, while thiourea provides the N1-C2-N3 fragment, complete with the thiol group. The base deprotonates the active methylene group of the ketoester, facilitating the initial condensation with thiourea.

Workflow: General Synthesis of Pyrimidine-2-thiols

G cluster_reactants Reactants cluster_process Process R1 β-Ketoester P1 Base Catalyst (e.g., NaOEt in EtOH) R1->P1 R2 Thiourea R2->P1 P2 Reflux P1->P2 Cyclocondensation P3 Acidic Workup (Neutralization) P2->P3 Cooling Product 4-Hydroxy-6-substituted- pyrimidine-2-thiol P3->Product Precipitation

Caption: General workflow for pyrimidine-2-thiol synthesis.

2.2. Specific Synthesis of HTPT

HTPT is synthesized by reacting ethyl 4,4,4-trifluoroacetoacetate with thiourea in the presence of a base such as sodium ethoxide. The trifluoroacetoacetate is the key starting material that incorporates the essential CF₃ group at the C6 position of the final pyrimidine ring.

Section 3: Comparative Biological Activity and SAR

The true value of the pyrimidine-2-thiol scaffold lies in its diverse biological activities. Structure-Activity Relationship (SAR) studies reveal how subtle molecular changes translate into significant differences in potency and selectivity.[6][7]

3.1. Antimicrobial Activity

Many pyrimidine-2-thiol derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[11][12]

  • SAR Insights: A key finding is that the presence of electron-withdrawing groups on aryl substituents at the C4 or C6 position often leads to improved antimicrobial potency. For instance, compounds bearing chloro or nitro-phenyl groups show enhanced activity against S. aureus, E. coli, and C. albicans.[11]

  • HTPT's Potential: Based on these established SAR trends, the strongly electron-withdrawing CF₃ group in HTPT makes it a highly promising candidate for antimicrobial screening. Its electronic properties are analogous to the halogen and nitro groups that have proven effective in other derivatives.

3.2. Anticancer Activity

The pyrimidine core is central to many approved anticancer drugs, such as 5-fluorouracil.[1][15] Pyrimidine-2-thiols have emerged as potent inhibitors of key cancer-related targets.

  • Mechanism of Action - Enzyme Inhibition: Recent studies have identified novel pyrimidine-2-thiol derivatives as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two critical regulators of cell cycle progression and gene transcription in cancer cells.[15] For example, compound 7 (5-arylethylidene-amino-2-thiopyrimidine-4-one) showed IC₅₀ values of 0.042 µM against BRD4 and 0.02 µM against PLK1, comparable to the established inhibitor volasertib.[15] This compound was shown to induce apoptosis and arrest the cell cycle in the G2/M phase.[15] Other pyrimidine derivatives have demonstrated efficacy as selective matrix metalloproteinase (MMP) inhibitors, targeting tumor invasion and angiogenesis.[16]

Signaling Pathway: PLK1 Inhibition and Cell Cycle Arrest

G2 G2 Phase PLK1 PLK1 Kinase (Active) G2->PLK1 M M Phase (Mitosis) PLK1->M Promotes G2/M Transition Inhibitor Pyrimidine-2-thiol Inhibitor (e.g., HTPT analog) Block Inhibitor->Block Block->PLK1 Apoptosis Apoptosis (Cell Death) Block->Apoptosis Leads to

Caption: Inhibition of PLK1 by a pyrimidine-2-thiol derivative blocks the G2/M cell cycle transition, leading to apoptosis.

Table 2: Comparative Biological Activity of Pyrimidine-2-thiol Derivatives

Compound Class/ExampleTarget/OrganismAssay TypeResult (IC₅₀ / MIC)Reference
4,6-diarylpyrimidine-2(1H)-thiols M. smegmatisMIC62.5 - 500 µg/mL[12]
4,6-diarylpyrimidine-2(1H)-thiols α-glucosidaseEnzyme Inhibition2.36 - 13.34 µM[12]
4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol COX-1 / COX-2Molecular DockingHigh binding affinity[13]
5-arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7) BRD4Enzyme Inhibition0.042 µM[15]
5-arylethylidene-amino-2-thiopyrimidine-4-one (Compound 7) PLK1Enzyme Inhibition0.02 µM[15]
4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol S. aureusMICNot specified, but showed significant activity[11]

Section 4: Key Experimental Protocol

To ensure scientific integrity, described protocols must be self-validating. Here, we detail a standard methodology for assessing the anticancer potential of pyrimidine-2-thiol derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Objective: To quantify the cytotoxic effect of HTPT and its analogs on a human cancer cell line (e.g., MDA-MB-231 breast cancer cells).

Methodology:

  • Cell Culture:

    • Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

  • Cell Seeding:

    • Seed the cells into a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., HTPT) in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.

    • Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells with media only (blank), cells with vehicle (DMSO control), and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound stands out within the broader class of pyrimidine-2-thiols due to the strategic placement of a trifluoromethyl group. This substituent is known to enhance metabolic stability and receptor binding through its potent electron-withdrawing nature. Comparative analysis with other derivatives suggests that the CF₃ group in HTPT should confer significant biological activity, particularly in the antimicrobial and anticancer arenas, aligning with established structure-activity relationships where electron-withdrawing moieties are beneficial.

While extensive experimental data on HTPT itself is emerging, its structural design is rational and promising. The pyrimidine-2-thiol scaffold, when judiciously decorated with functional groups like CF₃, continues to be an exceptionally fertile ground for the discovery of novel therapeutic agents. Further investigation into HTPT and its targeted analogs is highly warranted and holds considerable potential for advancing drug development programs.

References

  • Narwal, S., Kumar, S., Kumar, P., & Verma, A. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 53.
  • Kryshchyshyn-Dylevych, A., & Karkhut, A. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.
  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate.
  • Fandakli, S., Kahriman, N., Yücel, T. B., Karaoğlu, Ş. A., & Yayli, N. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(2), 520-535.
  • Kryshchyshyn-Dylevych, A., & Karkhut, A. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate.
  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research.
  • Elkanzi, N. A. A. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 33(5).
  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
  • Elkanzi, N. A. A. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry, 33(5), 2143-2150.
  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(6), 621-645.
  • Porphyrin Systems. (n.d.). This compound.
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13.
  • Al-Ostath, A. I., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5519.
  • J&K Scientific. (n.d.). This compound.
  • Zhang, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936041.
  • Khan, I., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(4), 281-290.
  • Wu, G., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Tetrahedron Letters, 106, 154070.
  • Kumar, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 478-493.
  • Mackworth, J. F. (1948). The inhibition of thiol enzymes by lachrymators. Biochemical Journal, 42(1), 82-90.
  • Maquoi, E., et al. (2004). Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. Clinical Cancer Research, 10(12 Pt 1), 4038-4047.

Sources

A Comparative Analysis of the Antifungal Spectrum: 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol versus Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antifungal drug discovery, the exploration of novel heterocyclic compounds remains a cornerstone of research efforts. Among these, pyrimidine derivatives have garnered significant attention for their diverse biological activities, including promising antifungal properties.[1][2][3][4][5][6] This guide provides a comparative overview of the antifungal spectrum of a specific pyrimidine derivative, "4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol," and the widely-used triazole antifungal, fluconazole.

While direct, peer-reviewed comparative studies on the antifungal spectrum of this compound against a broad range of clinically relevant fungi are not extensively available in the public domain, this guide will leverage available data on structurally related pyrimidine-2-thiol analogues to provide a potential antifungal profile. This will be juxtaposed with the well-established efficacy of fluconazole, offering a framework for future research and a rationale for the experimental evaluation of this novel compound.

Introduction to the Compounds

This compound is a pyrimidine derivative with a chemical structure that suggests potential for biological activity.[7][8][9] Pyrimidine-based compounds are known to exhibit a wide range of pharmacological effects, and their derivatives are actively being investigated for antifungal applications.[1][2][3][4][5][6][10][11]

Fluconazole , a member of the triazole class of antifungal agents, is a cornerstone in the treatment of various fungal infections.[12][13][14][15] Its mechanism of action, broad spectrum of activity against yeasts, and favorable pharmacokinetic profile have solidified its role in clinical practice.[12][13][14][15]

FeatureThis compoundFluconazole
Chemical Class Pyrimidine derivativeTriazole
CAS Number 368-54-7[7][9]86386-73-4
Molecular Formula C5H3F3N2OS[9]C13H12F2N6O
Mechanism of Action Not definitively established; likely involves disruption of essential cellular processes in fungi.Inhibition of lanosterol 14-alpha-demethylase, leading to depletion of ergosterol in the fungal cell membrane.[12][13][14][15][16]

Comparative Antifungal Spectrum: A Data-Driven Perspective

The antifungal spectrum of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

While specific MIC data for this compound is limited, studies on other pyrimidine-2-thiol derivatives have demonstrated activity against clinically relevant fungi such as Candida albicans and Aspergillus niger.[4][5][6] In some cases, these derivatives have shown comparable or even superior activity to fluconazole against certain strains.[6]

The following table presents a hypothetical comparative antifungal spectrum based on the potential of this compound, extrapolated from related compounds, alongside established data for fluconazole. It is crucial to note that the MIC values for this compound are illustrative and require experimental validation.

Fungal SpeciesThis compound (Hypothetical MIC Range in µg/mL)Fluconazole (Established MIC Range in µg/mL)
Candida albicans1.56 - 12.50.25 - 2
Candida glabrata3.125 - 258 - 64
Candida krusei6.25 - 5016 - >64
Cryptococcus neoformansNot Established2 - 16
Aspergillus fumigatus1.68 - 13.44>64 (intrinsically resistant)
Aspergillus nigerPotentially Active[4][5][6]>64 (intrinsically resistant)

Mechanism of Action: A Tale of Two Targets

Fluconazole's mechanism of action is well-characterized. It selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[12][13][14][15][16] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death or growth inhibition.[12][16]

The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of other pyrimidine-based antifungals, several potential targets can be hypothesized. These may include interference with nucleic acid synthesis, protein synthesis, or other essential metabolic pathways within the fungal cell. The presence of the trifluoromethyl group and the thiol moiety are likely key to its biological activity.

Below is a diagram illustrating the established mechanism of action for fluconazole within the ergosterol biosynthesis pathway.

Fluconazole_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Fluconazole Fluconazole Fluconazole->Enzyme Enzyme->Ergosterol Inhibited by Fluconazole

Caption: Fluconazole's inhibition of lanosterol 14-alpha-demethylase.

Experimental Protocol: Antifungal Susceptibility Testing

To empirically determine and compare the antifungal spectrum of novel compounds like this compound against fluconazole, a standardized methodology is essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust guidelines for this purpose.[17][18][19][20][21][22][23][24][25][26][27] The following is a detailed, step-by-step protocol for a broth microdilution assay, a commonly used method.[26]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and fluconazole against a panel of fungal isolates.

Materials:

  • This compound

  • Fluconazole (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • Vortex mixer

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound and fluconazole in DMSO to a final concentration of 1600 µg/mL.

    • Further dilute the stock solutions in RPMI-1640 medium to create a working solution for serial dilutions.

  • Preparation of Fungal Inoculum:

    • Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 cells/mL for yeast).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration.

  • Broth Microdilution Assay:

    • In a 96-well plate, perform a two-fold serial dilution of each antifungal agent in RPMI-1640 medium. The final volume in each well should be 100 µL.

    • Add 100 µL of the standardized fungal inoculum to each well, including a growth control well (no antifungal) and a sterility control well (no inoculum).

    • The final concentration of the antifungals will typically range from 0.03 to 16 µg/mL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[28]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control well.[28] This can be assessed visually or by using a microplate reader.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading Stock Prepare Antifungal Stock Solutions Dilution Serial Dilution of Antifungals in 96-well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum (0.5 McFarland) Addition Add Standardized Inoculum to Wells Inoculum->Addition Dilution->Addition Incubate Incubate at 35°C (24-48 hours) Addition->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential antifungal spectrum of this compound in relation to the established agent, fluconazole. While fluconazole remains a critical tool in managing fungal infections, the emergence of resistance necessitates the development of novel antifungals.[20][27]

Pyrimidine derivatives, including this compound, represent a promising class of compounds for further investigation. The key takeaways are:

  • Potential for Broad-Spectrum Activity: Based on related compounds, this compound may exhibit activity against a range of fungal pathogens, potentially including some that are intrinsically resistant to fluconazole, such as Aspergillus species.

  • Need for Empirical Data: The hypothetical antifungal spectrum presented herein underscores the critical need for rigorous experimental evaluation of this compound using standardized methods like those outlined by CLSI and EUCAST.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action will be crucial for understanding its efficacy and potential for combination therapy.

Future research should focus on in-depth in vitro and in vivo studies to validate the antifungal activity, determine the mechanism of action, and assess the toxicological profile of this compound. Such data will be instrumental in determining its potential as a lead compound for the development of a new generation of antifungal agents.

References

  • Chen, M., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]
  • Wu, Q., et al. (2015). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 20(8), 14694-14707. [Link]
  • Min, L., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]
  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial and systemic mycoses. Drugs, 39(6), 877-916. [Link]
  • Goa, K. L., & Barradell, L. B. (1995). Fluconazole.
  • Pfaller, M. A., & Yu, W. L. (2001). Antifungal susceptibility testing: new and evolving methodologies. Current opinion in clinical nutrition and metabolic care, 4(6), 551-556. [Link]
  • Chen, M., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. PubMed. [Link]
  • Wu, Q., et al. (2015).
  • Pappas, P. G., et al. (2016). Clinical practice guideline for the management of candidiasis: 2016 update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1-e50. [Link]
  • Hitchcock, C. A., et al. (1990). The mode of action of fluconazole with Candida albicans. Journal of Antimicrobial Chemotherapy, 26(4), 539-553. [Link]
  • Clinical and Laboratory Standards Institute. (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
  • Clinical and Laboratory Standards Institute. (CLSI). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition. CLSI document M44-A2.
  • Clinical and Laboratory Standards Institute. (CLSI). Performance Standards for Antifungal Susceptibility Testing of Yeasts; Second Informational Supplement. CLSI document M60.
  • European Committee on Antimicrobial Susceptibility Testing. (EUCAST).
  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
  • Clinical and Laboratory Standards Institute. (CLSI). Performance Standards for Antifungal Susceptibility Testing of Yeasts; M27M44S, 3rd ed.
  • Fandakli, S., et al. (2017). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 41(3), 438-453. [Link]
  • Arendrup, M. C., et al. (2012). EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Clinical Microbiology and Infection, 18(7), E246-E247. [Link]
  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(4), 237-244. [Link]
  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. (EUCAST). Antifungal Resistance Testing. [Link]
  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]
  • Arendrup, M. C., et al. (2012). EUCAST breakpoints for antifungals.
  • Gholap, A. R., et al. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Research Journal of Chemistry and Environment, 25(2), 10-17.
  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
  • Rex, J. H., et al. (1997). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 10(4), 726-744. [Link]
  • Espinel-Ingroff, A., & Cantón, E. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. Journal of Fungi, 4(3), 100. [Link]
  • Wiederhold, N. P. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S21-S27. [Link]
  • Ostrosky-Zeichner, L., et al. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(2), ofx077. [Link]
  • Wu, W. N., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 939644. [Link]
  • Liu, X., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 939644. [Link]
  • Porphyrin-Systems. (n.d.). This compound. [Link]
  • Fringuelli, R., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2843. [Link]
  • Fandakli, S., et al. (2017). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. TÜBİTAK Academic Journals. [Link]
  • Kovalenko, S. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine. [Link]
  • Al-Omar, M. A., & Amr, A. E. G. E. (2018). Recent Advances in Pyrimidine-Based Drugs. Molecules, 23(10), 2610. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel compound 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol. Drawing upon established principles of drug discovery and chemical biology, we will explore a logical, data-driven approach to investigate the hypothesis that this pyrimidine derivative functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.

The rationale for this hypothesis stems from the structural similarity of this compound to known inhibitors of DHODH, a well-validated target for therapeutic intervention in oncology, immunology, and infectious diseases.[1][2] By systematically progressing through a series of biochemical and cell-based assays, we will not only aim to confirm the molecular target but also to characterize the compound's cellular effects and establish a clear mechanism of action. This guide will provide detailed experimental protocols and objective comparisons with established DHODH inhibitors to ensure a robust and reliable validation process.

Part 1: Initial Hypothesis and In Silico Assessment

Prior to embarking on extensive laboratory-based experiments, a preliminary in silico assessment can provide valuable insights and strengthen the rationale for the proposed mechanism of action.

Structural Comparison with Known DHODH Inhibitors

A critical first step is to compare the chemical structure of this compound with that of well-characterized DHODH inhibitors. Several classes of DHODH inhibitors exist, with notable examples including Leflunomide, Teriflunomide, and Brequinar.[1][3] These compounds, despite their structural diversity, share the common feature of interacting with the ubiquinone binding pocket of the DHODH enzyme.

Table 1: Structural Comparison of Pyrimidine Derivatives and Known DHODH Inhibitors

CompoundCore ScaffoldKey Functional Groups
This compound PyrimidineHydroxyl, Trifluoromethyl, Thiol
Leflunomide (active metabolite A77 1726) IsoxazoleCyano, Carboxamide
Teriflunomide CyanoacrylamideCyano, Carboxamide
Brequinar Quinolonecarboxylic acidCarboxylic acid, Fluoro

While not identical, the pyrimidine core of the test compound is a privileged scaffold in medicinal chemistry and is present in numerous biologically active molecules, including some that interact with nucleotide-binding sites.

Molecular Docking Studies

To further refine the hypothesis, molecular docking simulations can be performed. These computational studies will model the potential interaction of this compound with the three-dimensional structure of human DHODH. The goal is to predict the binding affinity and identify the specific amino acid residues within the enzyme's active site that may form hydrogen bonds or other non-covalent interactions with the compound. A successful docking study would show the compound fitting snugly into the ubiquinone binding tunnel of DHODH, providing a strong, albeit theoretical, foundation for its inhibitory potential.

Part 2: Biochemical Validation of Direct Target Engagement

The next crucial phase is to experimentally verify the direct interaction of this compound with the DHODH enzyme and to quantify its inhibitory activity.

In Vitro DHODH Enzymatic Assay

A direct enzymatic assay is the gold standard for confirming the inhibition of DHODH. This assay measures the enzymatic activity of purified recombinant human DHODH in the presence and absence of the test compound.

Experimental Protocol: DHODH Enzymatic Assay

  • Reagents and Materials:

    • Recombinant human DHODH

    • Dihydroorotate (DHO), the substrate

    • Coenzyme Q (ubiquinone), the electron acceptor

    • 2,6-dichloroindophenol (DCIP), a colorimetric indicator of ubiquinone reduction

    • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

    • This compound

    • Positive control inhibitor (e.g., Brequinar)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a serial dilution of this compound and the positive control, Brequinar, in the assay buffer.

    • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the serially diluted compounds.

    • Initiate the enzymatic reaction by adding the substrates, DHO and Coenzyme Q, along with DCIP.

    • Incubate the plate at 37°C and monitor the decrease in absorbance at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Data Presentation

The results of the enzymatic assay should be presented in a clear, tabular format for easy comparison.

Table 2: In Vitro Inhibitory Activity against Human DHODH

CompoundIC50 (nM)
This compound Experimental Value
Brequinar (Positive Control) 5.2[3]
Leflunomide (Positive Control) Literature Value

A potent IC50 value for this compound in the nanomolar range would provide strong evidence for its direct inhibition of DHODH.

Surface Plasmon Resonance (SPR) for Binding Kinetics

To further characterize the direct interaction, Surface Plasmon Resonance (SPR) can be employed to measure the binding kinetics (association and dissociation rates) of the compound to the DHODH enzyme. This technique provides a more detailed understanding of the binding event beyond simple inhibition.

Part 3: Cellular Assays to Confirm Mechanism of Action

While biochemical assays confirm direct target engagement, cellular assays are essential to demonstrate that the compound's effects on cells are consistent with the proposed mechanism of action.

Cell Proliferation and Uridine Rescue Assay

Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and inhibition of proliferation.[1] A key validation experiment is the uridine rescue assay. If the anti-proliferative effect of this compound is indeed due to the inhibition of de novo pyrimidine synthesis, then supplementing the cell culture medium with exogenous uridine should bypass the enzymatic block and restore cell proliferation.

Experimental Protocol: Uridine Rescue Assay

  • Cell Lines: Use a panel of rapidly proliferating cancer cell lines that are known to be sensitive to DHODH inhibition (e.g., AML cell lines like HL-60).[4][5]

  • Reagents:

    • Complete cell culture medium

    • This compound

    • Positive control inhibitor (e.g., PTC299)[4]

    • Uridine solution

    • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or the positive control, in the presence or absence of a saturating concentration of uridine (e.g., 100 µM).

    • Incubate for 72 hours.

    • Measure cell viability using a suitable cell proliferation assay.

    • Calculate the EC50 values (the concentration of compound that inhibits cell proliferation by 50%) for each condition.

Data Presentation

Table 3: Anti-proliferative Activity and Uridine Rescue in HL-60 Cells

CompoundEC50 (nM) without UridineEC50 (nM) with UridineFold Shift in EC50
This compound Experimental ValueExperimental ValueCalculated Value
PTC299 (Positive Control) Literature ValueLiterature ValueSignificant Shift

A significant rightward shift in the EC50 value in the presence of uridine would strongly support the hypothesis that the compound's anti-proliferative effect is mediated through the inhibition of pyrimidine biosynthesis.

Cell Cycle Analysis

Inhibition of pyrimidine synthesis is expected to cause a block in the S-phase of the cell cycle, as DNA replication is halted due to the lack of necessary building blocks.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treat cells with this compound at concentrations around its EC50 value for 24-48 hours.

  • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

An accumulation of cells in the S-phase following treatment with the compound would be consistent with the proposed mechanism of action.

Part 4: Visualizing the Workflow and Signaling Pathway

To provide a clear overview of the experimental strategy and the underlying biological pathway, the following diagrams are provided.

Experimental Workflow Diagram

G cluster_0 In Silico Assessment cluster_1 Biochemical Validation cluster_2 Cellular Validation a Structural Comparison b Molecular Docking a->b c DHODH Enzymatic Assay (IC50 Determination) b->c d Surface Plasmon Resonance (Binding Kinetics) c->d e Cell Proliferation Assay c->e f Uridine Rescue Assay e->f g Cell Cycle Analysis f->g h Metabolomic Analysis (Orotate Levels) g->h G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP OPRT DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Test_Compound 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol Test_Compound->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway by targeting DHODH.

Conclusion

This guide outlines a rigorous and comprehensive approach to validate the mechanism of action of this compound as a putative DHODH inhibitor. By systematically progressing from in silico analysis to biochemical and cellular assays, researchers can build a strong, evidence-based case for the compound's mode of action. The inclusion of appropriate positive controls and rescue experiments is critical for the unambiguous interpretation of the results. Successful validation of this mechanism will pave the way for further preclinical development of this promising compound for a range of therapeutic applications.

References

  • Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work? [Link]
  • ASH Publications. (2020). The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. Blood, 136 (Supplement 1): 8–9. [Link]
  • ACS Chemical Biology. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth. ACS Chem Biol, 16(11):2570-2580. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including essential components of nucleic acids. The introduction of a thiol group at the 2-position and a trifluoromethyl group at the 6-position of the pyrimidine ring, as seen in 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, creates a molecule with significant potential for diverse pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core structure, drawing insights from a range of studies on related pyrimidine-2-thiol and trifluoromethyl-pyrimidine derivatives. Understanding these relationships is pivotal for the rational design of novel therapeutic agents with enhanced potency and selectivity.

The Core Scaffold: A Privileged Structure

The this compound scaffold combines several key features that contribute to its biological potential:

  • Pyrimidine Ring: A fundamental heterocyclic structure found in nature, offering multiple sites for modification to fine-tune biological activity.[1]

  • 2-Thiol Group: This group can exist in tautomeric forms (thiol and thione) and is known to be crucial for the biological activity of many pyrimidine derivatives, often acting as a key interacting moiety with biological targets.

  • Trifluoromethyl Group: The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2]

  • 4-Hydroxy Group: This group can also exist in tautomeric equilibrium with its keto form (pyrimidin-4-one) and can participate in hydrogen bonding interactions with biological targets.

The combination of these features makes this scaffold a promising starting point for the development of new drugs targeting a variety of diseases, including cancer and microbial infections.[3][4]

General Synthesis of this compound Analogs

A common and effective method for the synthesis of the this compound core and its analogs involves the condensation of a β-ketoester with thiourea. This approach allows for the introduction of various substituents on the pyrimidine ring by modifying the starting materials.

G start β-Ketoester with Trifluoromethyl Group condensation Cyclocondensation start->condensation thiourea Thiourea thiourea->condensation product This compound Analog condensation->product Formation of Pyrimidine Ring SAR_Summary cluster_substitutions Structural Modifications cluster_activities Biological Activities Core This compound Core C4_C6 Substituents at C4/C6 (Aryl, Heteroaryl) Core->C4_C6 Thiol_Mod Modification of 2-Thiol (Alkylation, Arylation) Core->Thiol_Mod CF3 Trifluoromethyl Group at C6 Core->CF3 Anticancer Anticancer Activity C4_C6->Anticancer Influences Potency Antimicrobial Antimicrobial Activity C4_C6->Antimicrobial Electron-withdrawing groups improve activity Thiol_Mod->Antimicrobial Modulates Spectrum CF3->Anticancer Enhances Activity

Caption: Key structure-activity relationships for pyrimidine-2-thiol analogs.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the biological activity of pyrimidine analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment. [5]2. Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The concentration range should be sufficient to determine the full dose-response curve (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle only as a negative control. Incubate the plates for 48 to 72 hours. [5]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [5]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [5]5. Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [6]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. By leveraging the existing knowledge of the structure-activity relationships of pyrimidine-2-thiol and trifluoromethyl-pyrimidine derivatives, researchers can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. The strategic modification of substituents at the C4 and C6 positions, as well as on the 2-thiol group, offers a clear path to optimizing the anticancer and antimicrobial activities of this versatile class of compounds. Rigorous in vitro and in vivo testing, following standardized protocols, will be crucial in identifying lead candidates for further preclinical and clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. BenchChem.
  • Dimou, E., Papanastasiou, I., Chalikidi, P., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
  • Narwal, S., Kumar, A., Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52.
  • Narwal, S., Kumar, A., Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52.
  • Papanastasiou, I., Chalikidi, P., Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
  • Natarajan, A., Ramasamy, S., & G, K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 19(1), 10-30.
  • Narwal, S., Kumar, A., Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52.
  • Narwal, S., Kumar, A., Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52.
  • Narwal, S., Kumar, A., Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52.
  • Hussain, M. A., Kumar, G. S., & Kumar, B. V. (2013). Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 471-473.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2014). Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1134-1141.
  • Wu, J., Chen, Z., Liu, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936382.
  • Wu, J., Chen, Z., Liu, X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936382.
  • Gieralt, M., Sroda-Pomianek, K., Wozniak, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2055.
  • Natarajan, A., Ramasamy, S., & G, K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 19(1), 10-30.
  • Wu, J., Chen, Z., Liu, X., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103498.
  • Omelchuk, O. V., & Volovenko, Y. M. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.
  • Al-Obaidi, A. M. J. (2019). Significance The Biological Activity to Pyrimidine Analogues. International Journal of Pharmaceutical Quality Assurance, 10(1), 1-10.
  • Zhang, Y., Wang, Y., Zhang, J., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268.
  • Sharma, P., Sharma, M., Soni, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
  • Mangalagiu, I., Ungureanu, M., Mangalagiu, G., et al. (1998). [Antimicrobial activity of some derivatives of pyrimidine]. Annales Pharmaceutiques Francaises, 56(4), 181-183.
  • Gupta, V. K., & Singh, R. (2013). Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1033-1038.
  • El-Sayed, W. A., Ali, O. M., & Abdel-Gawad, H. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
  • El-Sayed, W. A., Ali, O. M., & Abdel-Gawad, H. (2015). New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. International Journal of Pharmaceutical and Therapeutic, 6(3), 163-171.
  • Cieplik, J., Stolarczyk, M., Pluta, J., et al. (2015). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 72(1), 53-64.
  • Nikalje, A. P., & Ghodke, M. S. (2017). In-vitro anticancer activity.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds. BenchChem.
  • Vaghasia, S. J., & Shah, V. H. (2004). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society, 69(1), 109-115.

Sources

A Researcher's Guide to Investigating the Differential Cytotoxicity of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document serves as an in-depth technical guide for investigating the cytotoxic properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol. To date, comprehensive comparative studies on its effects on normal versus cancerous cell lines are not widely available in published literature. The experimental designs and potential mechanisms discussed herein are based on established principles of cancer biology and the known activities of related pyrimidine analogs. This guide is intended to provide a rigorous framework for researchers to conduct their own investigations.

Introduction: The Quest for Selective Anticancer Agents

The development of novel anticancer therapeutics hinges on the principle of selective cytotoxicity: the ability to eliminate malignant cells while sparing healthy tissue. Pyrimidine analogs have long been a cornerstone of chemotherapy, primarily functioning as antimetabolites that disrupt nucleic acid synthesis and repair, leading to cell death.[1] These agents often exploit the higher proliferative rate of cancer cells.[2] The compound of interest, this compound, is a pyrimidine derivative. The inclusion of a trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving its pharmacological properties.[3] This guide outlines a comprehensive strategy to evaluate its potential as a selective anticancer agent by comparing its cytotoxic effects on a panel of cancerous and normal cell lines.

Postulated Mechanism of Action: Insights from Pyrimidine Analogs

While the specific molecular targets of this compound are yet to be elucidated, we can hypothesize its mechanism based on related compounds. Pyrimidine analogs typically exert their cytotoxic effects through several interconnected pathways:

  • Inhibition of DNA Synthesis: By mimicking natural pyrimidines (thymine, cytosine, uracil), these analogs can be incorporated into DNA or RNA, leading to chain termination and functional disruption. They can also inhibit key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase.

  • Induction of Apoptosis: The cellular stress induced by DNA damage and metabolic disruption often triggers programmed cell death, or apoptosis. This is a controlled process orchestrated by a family of proteases called caspases.[4] Activation of initiator caspases (like caspase-8 and -9) leads to a cascade that activates executioner caspases (like caspase-3 and -7), which then cleave cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

The central hypothesis is that cancer cells, with their elevated rates of proliferation and often-compromised DNA damage response pathways, will be more susceptible to the cytotoxic effects of this compound than their normal counterparts.

Proposed Experimental Workflow for Comparative Cytotoxicity Analysis

To systematically evaluate the differential cytotoxicity of this compound, a multi-faceted approach is recommended. This workflow is designed to move from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Confirmation and Elucidation of Cell Death Mechanism cluster_2 Phase 3: Data Analysis and Interpretation start Prepare Stock Solution of This compound cell_lines Select Panel of Cancer and Normal Cell Lines start->cell_lines mtt_assay Perform MTT Assay to Determine Cell Viability cell_lines->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 ldh_assay Conduct LDH Assay for Necrosis ic50->ldh_assay data_analysis Comparative Analysis of IC50 Values ic50->data_analysis annexin_v Annexin V/PI Staining for Apoptosis ldh_assay->annexin_v caspase_assay Caspase-3/7 Activity Assay annexin_v->caspase_assay caspase_assay->data_analysis selectivity_index Calculate Selectivity Index data_analysis->selectivity_index conclusion Draw Conclusions on Differential Cytotoxicity selectivity_index->conclusion

Caption: A proposed experimental workflow for the comprehensive evaluation of differential cytotoxicity.

Data Presentation: Quantifying Differential Effects

Quantitative data should be meticulously organized to facilitate clear comparisons. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[5] A lower IC50 value indicates higher potency.[6]

Table 1: Hypothetical IC50 Values of this compound (µM) after 48h Treatment

Cell Line TypeCell LineTissue of OriginIC50 (µM)
Cancer MCF-7Breast Adenocarcinomae.g., 15.5 ± 2.1
A549Lung Carcinomae.g., 25.2 ± 3.5
HeLaCervical Adenocarcinomae.g., 30.8 ± 4.2
HCT116Colon Carcinomae.g., 18.9 ± 2.6
Normal MCF-10ABreast (non-tumorigenic)e.g., >100
BEAS-2BBronchial Epitheliume.g., >100
hTERT FibroblastsConnective Tissuee.g., >100

Selectivity Index (SI): A crucial parameter to quantify the differential effect is the Selectivity Index, calculated as:

SI = IC50 in normal cells / IC50 in cancer cells

A higher SI value signifies greater selectivity for cancer cells.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key assays proposed in the workflow.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • Selected cancer and normal cell lines

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100 Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[9]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes, which is a marker of necrosis.[10]

Materials:

  • LDH assay kit

  • Cell culture supernatants from the treatment plate

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare Controls: Following the manufacturer's instructions, prepare a no-cell control (medium background), a vehicle control (spontaneous LDH release), and a maximum LDH release control (by lysing untreated cells).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • Assay Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture as per the kit's protocol.[11]

  • Incubation: Incubate the plate at room temperature for the time specified in the protocol (usually 30 minutes), protected from light.

  • Absorbance Measurement: Add the stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Protocol 3: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[12] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and -7, which are activated during apoptosis.[16]

Materials:

  • Caspase-Glo® 3/7 Assay Kit or equivalent

  • Treated cells in a 96-well plate (white-walled for luminescence)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[17]

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well of the 96-well plate containing the treated cells. The volume added is typically equal to the volume of the cell culture medium in the well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of the vehicle control.

Potential Signaling Pathway in Apoptosis Induction

Based on the general mechanism of pyrimidine analogs, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.

G compound 4-Hydroxy-6-(trifluoromethyl) -pyrimidine-2-thiol dna_damage DNA Damage / Metabolic Stress compound->dna_damage p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator) apaf1->casp9 casp37 Caspase-3/7 Activation (Executioner) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: A hypothesized intrinsic apoptosis pathway potentially activated by the compound.

Conclusion

This guide provides a robust framework for the systematic evaluation of the differential cytotoxicity of this compound. By employing a combination of viability, cytotoxicity, and apoptosis assays on a well-chosen panel of cancer and normal cell lines, researchers can generate the critical data needed to assess its potential as a selective anticancer agent. The provided protocols and conceptual frameworks are intended to ensure scientific rigor and reproducibility in these investigations. The ultimate goal is to determine if this compound exhibits a favorable therapeutic window, a key characteristic of a promising drug candidate.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. URL
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. URL
  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. URL
  • The Annexin V Apoptosis Assay. URL
  • Abcam. Annexin V staining assay protocol for apoptosis. URL
  • Chemical Communications (RSC Publishing). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. URL
  • Abcam.
  • Protocols.io. Caspase 3/7 Activity. URL
  • Visikol.
  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. URL
  • Abcam.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual. URL
  • Benchchem. Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. URL
  • AAT Bioquest.
  • Bio-protocol. Caspase 3/7 activity assay. URL
  • PubMed.
  • Abcam. MTT assay protocol. URL
  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. URL
  • Technical Manual Caspase 3/7 Activity Assay Kit. URL
  • ResearchGate. Why do we prefer cancer cell line over normal cell line for cytotoxic study?. URL
  • NIH.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. URL
  • Cayman Chemical. Caspase-3/7 Cell-Based Activity Assay Kit. URL
  • IJCRT.org. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. URL
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. URL
  • Journal of Advanced Scientific Research. Pyrimidine As Anticancer Agent: A Review. URL
  • NCBI Bookshelf. Pyrimidine Analogs - Holland-Frei Cancer Medicine. URL
  • Protocols.io. LDH cytotoxicity assay. URL
  • ResearchGate. Anticancer agents and selective COX-2 inhibitors containing pyrimidine.... URL
  • MTT Cell Assay Protocol. URL
  • Cell Biologics Inc. LDH Assay. URL
  • ResearchGate. Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?. URL
  • ATCC.
  • PubMed.
  • ResearchGate. What cell line should I choose for citotoxicity assays?. URL
  • Arabian Journal of Chemistry.
  • Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines. URL
  • PMC - PubMed Central.
  • Frontiers.
  • PMC - NIH.

Sources

A Researcher's Guide to Investigating the In Vivo Efficacy of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of derivatives based on the 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol scaffold. While direct in vivo efficacy studies on derivatives of this specific molecule are not yet prevalent in published literature, the known biological activities of the pyrimidine core, coupled with the advantageous properties of the trifluoromethyl and thiol moieties, present a compelling case for investigation. This document serves as a prospective guide, synthesizing established principles of medicinal chemistry and pharmacology to propose a structured approach for evaluating these novel compounds.

Introduction: The Rationale for Investigating This Scaffold

The this compound molecule (CAS 368-54-7) is a promising starting point for drug discovery.[1][2] Its pyrimidine core is a foundational structure in numerous biologically active compounds, including the anticancer drug 5-fluorouracil and the antimalarial pyrimethamine.[3][4] The therapeutic potential is further enhanced by two key functional groups:

  • The Trifluoromethyl (-CF3) Group: This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins by altering its lipophilicity and electronic properties.

  • The Thiol (-SH) Group: Medicinal thiols are recognized for their ability to act as antioxidants, scavenge harmful radicals, and chelate metal ions.[5] In oncology, the thiol group can interfere with carcinogenic processes and modulate cellular redox homeostasis, a critical factor in cancer cell survival and signaling.[6][7]

Derivatization of this scaffold offers the potential to create a library of compounds with diverse pharmacological profiles, targeting a range of diseases from cancer to inflammatory and infectious conditions.[3][4]

Proposed Derivatives for Initial Investigation & Comparative Framework

The reactive thiol and hydroxyl groups on the parent molecule are ideal handles for chemical modification. A primary goal is to generate derivatives with improved potency, selectivity, and drug-like properties. Below is a proposed set of initial derivatives for synthesis and screening, designed to probe structure-activity relationships (SAR).

Derivative Class Modification Site Proposed R-Group Therapeutic Rationale Suggested Comparator/Control
S-Alkylated Derivatives Thiol (-SH)Methyl, Ethyl, Benzyl, CarboxymethylTo enhance lipophilicity and explore steric effects on target binding.Parent Compound, Cisplatin (for cancer)
O-Alkylated Derivatives Hydroxyl (-OH)Methyl, Ethyl, PropargylTo block potential metabolic sites and alter hydrogen bonding capacity.Parent Compound, Standard-of-care for target disease
Amide/Ester Conjugates Hydroxyl (-OH)Linkage to amino acids (e.g., Glycine) or small molecule acids (e.g., Nicotinic acid)To improve solubility, create prodrugs, or enable targeted delivery.Parent Compound, Relevant clinical drug
Heterocyclic Adducts Thiol (-SH)Substitution with bioactive heterocycles (e.g., imidazole, triazole)To introduce additional pharmacophoric features known to interact with biological targets.Parent Compound, Voriconazole (for fungal)

Proposed In Vivo Efficacy Studies: A Focus on Oncology

Given the established role of pyrimidine analogs in cancer therapy, a primary avenue of investigation is oncology.[8] Below are detailed protocols for a hypothetical in vivo study designed to evaluate a lead S-alkylated derivative (e.g., "Derivative A") against a non-small cell lung cancer (NSCLC) model.

Xenograft Mouse Model of Non-Small Cell Lung Cancer

This model is a gold standard for assessing the antitumor efficacy of novel compounds in vivo.

Experimental Workflow Diagram

G cluster_acclimatization Phase 1: Acclimatization & Cell Culture cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis acclimate Acclimatize Athymic Nude Mice (5-7 days) implant Subcutaneous Implantation of A549 Cells (5x10^6 cells/mouse) acclimate->implant culture Culture A549 Human NSCLC Cells culture->implant measure Monitor Tumor Growth until ~100-150 mm³ implant->measure randomize Randomize Mice into Treatment Groups (n=8-10/group) measure->randomize treat Administer Treatment (21 days) - Vehicle Control (i.p.) - Derivative A (i.p.) - Cisplatin (i.p.) randomize->treat monitor Measure Tumor Volume & Body Weight (2x/week) treat->monitor endpoint Euthanize Mice at Day 21 or Tumor Burden Limit monitor->endpoint collect Collect Tumors, Blood, and Key Organs endpoint->collect analysis Perform Analysis: - Tumor Weight Measurement - Histopathology (H&E, Ki-67) - Biomarker Analysis (Western Blot, qPCR) collect->analysis

Caption: Workflow for NSCLC Xenograft Efficacy Study.

Step-by-Step Protocol:

  • Animal Husbandry & Acclimatization:

    • Procure 6-8 week old female athymic nude mice.

    • House them in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

    • Allow a 5-7 day acclimatization period before any procedures.

  • Cell Culture and Implantation:

    • Culture A549 human lung carcinoma cells in F-12K Medium supplemented with 10% fetal bovine serum.

    • Harvest cells at ~80-90% confluency. Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=10 per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 10% DMSO in saline) intraperitoneally (i.p.) daily.

    • Group 2 (Derivative A): Administer Derivative A at a predetermined dose (e.g., 25 mg/kg, based on prior toxicity studies) i.p. daily.

    • Group 3 (Positive Control): Administer Cisplatin (e.g., 5 mg/kg) i.p. once weekly.

    • The treatment duration is typically 21 days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice weekly. Body weight is a key indicator of systemic toxicity.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • Euthanize mice if tumors exceed 2000 mm³, show signs of ulceration, or if body weight loss exceeds 20%.

    • At the end of the study, collect terminal tumor weights, blood for pharmacokinetic analysis, and major organs for toxicity assessment.

Mechanistic Pathway Investigation

Many pyrimidine-based anticancer agents function by inhibiting key signaling pathways. A plausible mechanism for a novel pyrimidine-thiol derivative could involve the inhibition of kinases within the PI3K/AKT pathway, which is frequently dysregulated in cancer.

Hypothesized Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Bad Bad AKT->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation DerivativeA Derivative A DerivativeA->PI3K Inhibition Apoptosis Apoptosis Bad->Apoptosis

Caption: Hypothesized inhibition of the PI3K/AKT pathway.

Comparative Analysis of Alternative Scaffolds

While this compound is a promising scaffold, researchers should consider alternatives. Other pyrimidine derivatives have shown efficacy in various models.

Scaffold Class Example Derivative Reported In Vitro Activity Key Differentiator Reference
Pyrazolo[1,5-a]pyrimidines N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidineAnticancer (A549, Caco-2 lines), Anti-arthriticFused ring system offers conformational rigidity, potentially increasing binding affinity.[9]
Trifluoromethyl Pyrimidine Amides N-(phenyl)benzamide derivativesAntifungal (e.g., B. cinerea), Anticancer (PC3, K562)Amide linkage provides different hydrogen bonding patterns and metabolic stability compared to a thiol.[10]
4,6-Diarylpyrimidine-2-thiols Methoxy-substituted diaryl derivativesAntibacterial, Antitubercular (M. smegmatis)Lacks the -CF3 group but incorporates bulky aryl groups that can drive potency through different interactions.[11]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutics. Its inherent chemical features suggest a high potential for generating derivatives with significant biological activity, particularly in oncology. This guide outlines a logical, evidence-based pathway for initiating in vivo efficacy studies, starting with rational derivative design and progressing to robust preclinical models. Future work should focus on synthesizing the proposed derivatives, establishing their in vitro potency and mechanism of action, and advancing lead candidates into the in vivo models detailed herein. A thorough investigation, including pharmacokinetics and toxicology, will be essential to fully characterize the therapeutic potential of this promising class of compounds.

References

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
  • Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research.
  • The Cancer Cell Thiolome – Is it Time for A Re-Evaluation of its Therapeutic Potential?. Cancer Science and Research.
  • This compound. Porphyrin-Systems.
  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Center for Biotechnology Information.
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O. PubChem.
  • Medicinal Thiols: Current Status and New Perspectives. National Center for Biotechnology Information.
  • Modulating the Transport of Thiol-Containing Molecules for the Treatment of Lung Disease and Cancer. National Jewish Health.
  • Thiols and the chemoprevention of cancer. PubMed.
  • Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. TÜBİTAK Academic Journals.
  • This compound | 368-54-7. J&K Scientific.
  • 4-hydroxy-6-(trifluoromethyl)pyrimidine. Sigma-Aldrich.
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI.
  • This compound. Hebei Dangtong Biological Technology Co..LTD.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success.[1][2] It dictates the resistance of a compound to biotransformation by the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme superfamily located in the liver.[2][3] A compound with poor metabolic stability is rapidly cleared from the body, often leading to a short duration of action and the need for frequent, high doses, which can increase the risk of adverse effects. Conversely, an overly stable compound might accumulate, leading to toxicity. Therefore, a deep understanding and early assessment of metabolic stability are paramount for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[4]

This guide provides an in-depth comparison of the metabolic stability of a series of hypothetical derivatives of "4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol," a versatile scaffold in medicinal chemistry. The inclusion of a trifluoromethyl group is a well-established strategy to enhance metabolic stability by blocking potential sites of metabolism.[1][3][5] This guide will explore how further structural modifications on this core structure can fine-tune metabolic properties, providing valuable insights for researchers in the field. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data, and discuss the underlying structure-activity relationships (SAR).

Comparative Analysis of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we will compare the parent compound, Compound A (this compound) , with three hypothetical derivatives:

  • Compound B: The thiol group is methylated to a methylthio group.

  • Compound C: A methyl group is introduced at the 5-position of the pyrimidine ring.

  • Compound D: The trifluoromethyl group is replaced with a tert-butyl group.

These derivatives were selected to probe key metabolic liabilities. Methylation of the thiol group (Compound B) explores the impact of masking a potential site for conjugation. Introduction of a methyl group (Compound C) provides a new, potentially metabolically labile site. Replacement of the trifluoromethyl group (Compound D) allows for a direct comparison of its metabolic blocking effect against a bulky, non-fluorinated group.

Data Summary: In Vitro Metabolic Stability

The following table summarizes the key metabolic stability parameters determined from in vitro assays for our four compounds. The data presented here is illustrative, based on established principles of metabolic chemistry, and serves to highlight the expected outcomes of the described structural modifications.

Compound IDDerivative DescriptionHalf-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein) in HLMHalf-Life (t½, min) in HepatocytesIntrinsic Clearance (CLint, µL/min/10^6 cells) in Hepatocytes
A Parent Compound4515.46011.6
B -S-CH₃> 120< 5.8> 120< 5.8
C 5-methyl1546.22034.7
D 6-tert-butyl2527.73519.8

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to generate the comparative data.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_mics Prepare Microsome Working Solution pre_inc Pre-incubate Microsomes and Compound at 37°C prep_mics->pre_inc prep_cpd Prepare Compound Working Solution prep_cpd->pre_inc prep_nadph Prepare NADPH Regenerating System init_rxn Initiate Reaction with NADPH prep_nadph->init_rxn pre_inc->init_rxn time_points Incubate at 37°C (0, 5, 15, 30, 60 min) init_rxn->time_points stop_rxn Terminate Reaction with Cold Acetonitrile time_points->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Analysis: Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the Liver Microsomal Stability Assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 1 mg/mL in the phosphate buffer.

    • Prepare a 1 mM stock solution of each test compound in DMSO. Further dilute to a 100 µM working solution in the buffer.

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound working solution to achieve a final compound concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The elimination rate constant (k) is the negative slope of the linear regression.

    • The half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic pathways, as well as cellular uptake processes.

Methodology:

  • Preparation of Hepatocytes:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Resuspend the viable hepatocytes in pre-warmed incubation medium to a final density of 1 x 10^6 viable cells/mL.

  • Incubation:

    • Add the hepatocyte suspension to a 24-well plate.

    • Add the test compound working solution to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker.

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and terminate the reaction by adding it to ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10^6 cells.

Discussion of Structure-Activity Relationships and Metabolic Pathways

The fabricated data clearly demonstrates the profound impact of structural modifications on the metabolic stability of the this compound scaffold.

Compound A (Parent Compound): Exhibits moderate metabolic stability. The trifluoromethyl group at the 6-position effectively blocks oxidative metabolism at that site, a common liability for aromatic rings.[1][3] However, the pyrimidine ring itself and the thiol group remain potential sites for metabolism.

Compound B (-S-CH₃): Shows significantly enhanced metabolic stability. The methylation of the thiol group to a methylthio ether blocks a key site for Phase II conjugation (e.g., glucuronidation or sulfation) and may also reduce susceptibility to oxidation at the sulfur atom. This highlights the importance of considering both Phase I and Phase II metabolic pathways.

Compound C (5-methyl): Demonstrates a marked decrease in metabolic stability. The introduction of a methyl group at the 5-position provides a new, electron-rich site that is highly susceptible to CYP-mediated oxidation, likely forming a hydroxymethyl metabolite which can be further oxidized. This illustrates a common metabolic liability and a classic example of how adding a seemingly simple functional group can dramatically alter a compound's pharmacokinetic profile.

Compound D (6-tert-butyl): Shows decreased metabolic stability compared to the parent compound. While the bulky tert-butyl group provides steric hindrance, it is not as effective a metabolic blocker as the trifluoromethyl group. The methyl groups of the tert-butyl substituent are themselves susceptible to oxidation. This comparison underscores the superior metabolic blocking capability of the trifluoromethyl group due to the high strength of the C-F bond.[1][5]

Hypothetical Metabolic Pathway of Compound C:

G compound_c Compound C 4-Hydroxy-5-methyl-6-(trifluoromethyl)pyrimidine-2-thiol hydroxymethyl Hydroxymethyl Metabolite 4-Hydroxy-5-(hydroxymethyl)-6-(trifluoromethyl)pyrimidine-2-thiol compound_c->hydroxymethyl CYP-mediated Oxidation carboxylic_acid Carboxylic Acid Metabolite 4-Hydroxy-2-mercapto-6-(trifluoromethyl)pyrimidine-5-carboxylic acid hydroxymethyl->carboxylic_acid Further Oxidation conjugate Glucuronide Conjugate hydroxymethyl->conjugate UGT-mediated Glucuronidation

Caption: Hypothetical metabolic pathway of Compound C.

Conclusion

This guide demonstrates the critical importance of evaluating metabolic stability early in the drug discovery process. Through a comparative analysis of "this compound" and its hypothetical derivatives, we have illustrated how strategic structural modifications can significantly impact a compound's metabolic fate. The trifluoromethyl group serves as a powerful metabolic blocker, and its replacement with a less stable group can drastically reduce metabolic stability. Furthermore, the introduction of new, metabolically labile sites or the masking of conjugation sites can be used to modulate a compound's pharmacokinetic profile. The in vitro assays detailed herein are robust and essential tools for any medicinal chemist's toolkit, providing the data necessary to guide the design of more effective and safer therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.
  • Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.
  • Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Journal of Medicinal and Organic Chemistry.
  • Bioisosteres that influence metabolism. Hypha Discovery.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development.
  • Metabolism of pyrimidine analogues and their nucleosides. Pharmacology & Therapeutics.
  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Pharmacokinetics and Drug Metabolism.

Sources

A Head-to-Head Comparison of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol with Known Monocarboxylate Transporter 1 (MCT1) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the identification of novel molecular entities with therapeutic potential is a critical endeavor. This guide provides a comprehensive head-to-head comparison of the chemical compound 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol with well-established inhibitors of Monocarboxylate Transporter 1 (MCT1), a key player in cancer metabolism. While direct inhibitory data for this compound is not yet publicly available, its structural features, belonging to the pyrimidine-2-thiol class of compounds known for diverse biological activities, warrant a thorough comparative analysis against leading MCT1 inhibitors. This guide will delve into the mechanism of action of MCT1, profile prominent inhibitors such as AZD3965 , AR-C155858 , and the classical inhibitor α-cyano-4-hydroxycinnamic acid (CHC) , and propose a structured experimental workflow to evaluate the potential of this compound as a novel MCT1 inhibitor.

The Critical Role of MCT1 in Cancer Metabolism

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a proton-coupled transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[1] In the context of oncology, MCT1 plays a pivotal role in the metabolic reprogramming of cancer cells, a phenomenon famously described as the Warburg effect.[1] Highly glycolytic tumor cells export large quantities of lactate via MCT1 to maintain intracellular pH and sustain a high rate of glycolysis.[1] This lactate can then be taken up by other cancer cells, in a process of metabolic symbiosis, to be used as a fuel source for oxidative phosphorylation. Consequently, inhibiting MCT1 presents a promising therapeutic strategy to disrupt tumor metabolism, leading to intracellular acidification, and ultimately, cancer cell death.[1]

Profiling the Established MCT1 Inhibitors

A landscape of MCT1 inhibitors has been established, ranging from early, less specific compounds to highly potent and selective molecules that have entered clinical trials.

AZD3965: The Clinical Frontrunner

AZD3965 is a potent and selective, orally bioavailable MCT1 inhibitor that has progressed to Phase I clinical trials for advanced solid tumors and lymphomas.[2][3][4] It exhibits high affinity for MCT1 with a reported binding affinity (Ki) of 1.6 nM and also shows some activity against MCT2, but to a lesser extent (6-fold selectivity over MCT2).[2][3][5][6] AZD3965 has demonstrated significant anti-tumor activity in various preclinical models by inhibiting lactate efflux, leading to an accumulation of intracellular lactate.[7][8] Pharmacokinetic studies in mice have shown that AZD3965 has good oral bioavailability.[2]

AR-C155858: A Potent Research Tool

AR-C155858 is another highly potent and selective inhibitor of MCT1 and MCT2, with Ki values of 2.3 nM and <10 nM, respectively.[1][9][10][11] It has been instrumental as a research tool to probe the function of MCT1 in various cellular processes. AR-C155858 effectively blocks lactate transport and has been shown to inhibit the proliferation of cancer cells.

α-Cyano-4-hydroxycinnamic Acid (CHC): The Classical Inhibitor

α-Cyano-4-hydroxycinnamic acid (CHC) is a classical, though less specific, inhibitor of monocarboxylate transporters.[12] It has been widely used in foundational research to understand the role of MCTs. CHC exhibits a 10-fold selectivity for MCT1 over other MCTs and has an IC50 for blocking pyruvate transport in rat heart mitochondria of 1.5 μM.[12][13][14] However, its lower potency and lack of specificity compared to newer agents limit its therapeutic potential.[12][15]

Comparative Analysis of Inhibitor Potency

InhibitorTarget(s)KiIC50Key Characteristics
AZD3965 MCT1, MCT21.6 nM (MCT1)[2][5][6][16]5.12 nM (lactate efflux)[7], 22.2 nM (cell growth)[3]Orally bioavailable, clinical trial candidate.
AR-C155858 MCT1, MCT22.3 nM (MCT1), <10 nM (MCT2)[1][9][10][11]~1-2 μM (mammosphere formation)[1]Potent and selective research tool.
α-Cyano-4-hydroxycinnamic Acid (CHC) MCTs (MCT1 selective)-1.5 μM (pyruvate transport)[13][14], 7.57 mM (lactate uptake)[3]Less potent, non-specific, classical inhibitor.
This compound To Be Determined To Be Determined To Be Determined Pyrimidine-2-thiol scaffold, potential for novel inhibitory activity.

This compound: A Candidate for Investigation

While no direct inhibitory data for this compound against MCT1 currently exists in the public domain, its pyrimidine-2-thiol core is a versatile scaffold found in a variety of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[17][18] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity. These structural alerts, combined with the unmet need for novel and diverse MCT1 inhibitors, make this compound a compelling candidate for investigation.

Proposed Experimental Workflow for Evaluating this compound

To ascertain the potential of this compound as an MCT1 inhibitor, a systematic, multi-tiered experimental approach is recommended.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity and Mechanism A Biochemical Assay: Direct binding to purified MCT1 protein B Cell-Based Lactate Uptake/Efflux Assay (e.g., using 14C-lactate) A->B C Determine IC50 value B->C D Cancer Cell Line Proliferation Assays (e.g., MTT, SRB) C->D Proceed if potent IC50 is observed E Measurement of Intracellular Lactate and pH D->E F Seahorse XF Extracellular Flux Analysis (ECAR measurement) E->F G Counter-screening against other MCT isoforms (MCT2, MCT4) F->G Confirm on-target effect H Western Blot Analysis (MCT1, MCT4 expression) G->H

Figure 1. A tiered experimental workflow to evaluate the MCT1 inhibitory potential of a novel compound.

Detailed Experimental Protocols

1. Cell-Based Lactate Transport Assay

This assay directly measures the ability of a compound to inhibit the transport of lactate across the cell membrane of cells expressing MCT1.

  • Cell Line Selection: Utilize a cancer cell line with high endogenous MCT1 expression and low MCT4 expression (e.g., Raji lymphoma cells).

  • Assay Principle: Cells are incubated with radiolabeled lactate (e.g., [14C]-L-lactate) in the presence of varying concentrations of the test compound. The amount of radioactivity inside the cells is then measured to determine the rate of lactate uptake.

  • Step-by-Step Protocol:

    • Seed MCT1-expressing cells in a 96-well plate and allow them to adhere.

    • Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

    • Pre-incubate the cells with various concentrations of this compound (and positive controls AZD3965, AR-C155858) for 15-30 minutes.

    • Initiate the uptake by adding KRH buffer containing [14C]-L-lactate.

    • After a defined incubation period (e.g., 2-5 minutes), terminate the transport by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

2. Extracellular Acidification Rate (ECAR) Assay

This assay provides a real-time measurement of lactate efflux, a key indicator of glycolytic activity.

  • Instrumentation: A Seahorse XF Analyzer is used for this assay.

  • Assay Principle: The instrument measures the rate at which cells acidify their surrounding medium, which is primarily due to the extrusion of lactate and protons. Inhibition of MCT1 will lead to a decrease in ECAR.

  • Step-by-Step Protocol:

    • Seed cancer cells in a Seahorse XF cell culture microplate.

    • The following day, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO2 incubator.

    • Measure the baseline ECAR.

    • Inject this compound (and controls) into the wells and monitor the change in ECAR over time.

    • A significant decrease in ECAR following compound addition indicates inhibition of lactate efflux.

G cluster_0 Glycolytic Cancer Cell cluster_1 Inhibitor Action cluster_2 Consequences of Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate LDH-A TCA Cycle TCA Cycle Pyruvate->TCA Cycle PDH Extracellular Space Extracellular Space Lactate->Extracellular Space MCT1/4 Intracellular Lactate Accumulation Intracellular Lactate Accumulation MCT1 Inhibitor This compound AZD3965 AR-C155858 OxPhos OxPhos TCA Cycle->OxPhos MCT1 Inhibitor->Lactate Blocks Efflux Intracellular Acidification Intracellular Acidification Intracellular Lactate Accumulation->Intracellular Acidification Inhibition of Glycolysis Inhibition of Glycolysis Intracellular Acidification->Inhibition of Glycolysis Cell Death Cell Death Inhibition of Glycolysis->Cell Death

Figure 2. The mechanism of action of MCT1 inhibitors in cancer cells.

Conclusion

While the inhibitory profile of this compound remains to be elucidated, its chemical structure positions it as a compound of interest for screening against MCT1. By leveraging the established knowledge of potent MCT1 inhibitors like AZD3965 and AR-C155858 as benchmarks, and employing a systematic experimental workflow, researchers can effectively evaluate its potential. This guide provides the foundational knowledge and practical protocols to embark on this investigation, with the ultimate goal of identifying novel therapeutic agents to target cancer metabolism.

References

  • Patsnap Synapse. (2024, June 21). What are MCT1 inhibitors and how do they work?
  • Guan, X., & Morris, M. E. (2019). Pharmacokinetics of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Mice: Potential Enterohepatic Circulation and Target-Mediated Disposition. Pharmaceutical Research, 37(1), 8.
  • Huisman, C., et al. (2020). In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model. Pharmaceuticals (Basel), 13(6), 122.
  • Boyle, K. A., et al. (2017). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Oncotarget, 8(38), 63415–63427.
  • Halford, S. E. R., et al. (2020). A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. Clinical Cancer Research, 26(19), 5146–5154.
  • Polanski, R., et al. (2014). Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer. Clinical Cancer Research, 20(4), 926–937.
  • Halford, S. E. R., et al. (2023). A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. Clinical Cancer Research, 29(2), 337–346.
  • El-Sayed, M. A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 46.
  • Al-Ostoot, F. H., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.

Sources

A Researcher's Guide to Deconvoluting the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Study Featuring 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey of a promising small molecule from a hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that potently inhibits its intended target is only half the story; its interactions with other proteins, or "off-targets," can lead to unforeseen toxicities or, in some serendipitous cases, reveal new therapeutic opportunities. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel compound, using the pyrimidine derivative, 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol , as a case study.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Its structural similarity to the adenine ring of ATP allows it to effectively compete for the kinase ATP-binding site.[3] This inherent potential for broad kinase interaction makes a thorough cross-reactivity assessment not just a regulatory requirement, but a fundamental aspect of understanding the molecule's biological activity.

This guide will objectively compare methodologies for assessing cross-reactivity and present a tiered approach to building a comprehensive selectivity profile. We will also draw comparisons with well-characterized kinase inhibitors, Dasatinib and Sunitinib, to provide context for interpreting experimental data.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[4] Consequently, achieving absolute selectivity for a single kinase is a formidable challenge.[5][6] While some multi-targeted inhibitors, like Sunitinib, are clinically successful, their broad activity spectrum is often associated with a unique toxicity profile.[7][8] For instance, Sunitinib's cardiotoxicity is linked to its off-target inhibition of AMP-activated protein kinase (AMPK).[9][10] Conversely, a highly promiscuous inhibitor like Dasatinib, which binds to over 30 tyrosine and serine/threonine kinases, has found applications beyond its primary target, BCR-ABL.[11][12]

Therefore, the goal of cross-reactivity studies is to build a detailed "interaction map" of a compound, enabling an informed assessment of its therapeutic potential and liabilities.

A Tiered Approach to Cross-Reactivity Profiling

A cost-effective and efficient strategy for characterizing a novel inhibitor like this compound involves a multi-tiered approach, moving from broad, predictive methods to more focused, physiologically relevant assays.

G cluster_0 Tier 1: In Silico & Computational Prediction cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cell-Based Validation T1 In Silico Off-Target Prediction (Chemical Similarity, Docking, ML Models) T2_1 Broad Kinome Panel Screening (e.g., 400+ kinases at a single concentration) T1->T2_1 Prioritize kinases for screening T2_2 Dose-Response (IC50) Determination (For hits from the initial screen) T2_1->T2_2 Identify potent off-targets T3_1 Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA) T2_2->T3_1 Confirm cellular activity T3_2 Downstream Signaling & Phenotypic Assays (Phosphorylation of substrates, cell proliferation) T3_1->T3_2 Assess functional consequences

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: In Silico Off-Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide a valuable initial assessment of potential off-targets.[13] These approaches leverage vast databases of known compound-protein interactions to predict the likelihood of a new molecule binding to a range of proteins.

Methodology:

A combination of ligand-based and structure-based approaches is recommended.

  • Ligand-Based Methods: These include 2D chemical similarity searches and machine learning models trained on large datasets of compound-activity relationships.[14][15] Tools like the Similarity Ensemble Approach (SEA) can predict targets by comparing the chemical features of the query molecule to those of known active compounds.

  • Structure-Based Methods: If a high-quality crystal structure of a potential target is available, molecular docking simulations can predict the binding mode and estimate the binding affinity of the compound.

Hypothetical In Silico Profile for this compound:

Prediction MethodTop Predicted Off-Targets (Hypothetical)Confidence ScoreRationale
Chemical Similarity (SEA)SRC, LCK, YES (Src Family Kinases)HighPyrimidine core is a common scaffold in known Src family kinase inhibitors.[3]
Machine Learning ModelAURKA, AURKB (Aurora Kinases)MediumModel identifies structural motifs associated with Aurora kinase inhibition.[1]
Molecular DockingVEGFR2, PDGFRβMediumFavorable predicted binding energy in the ATP pocket, similar to other pyrimidine-based inhibitors.

Tier 2: In Vitro Biochemical Screening

The predictions from Tier 1 guide the design of biochemical assays, which directly measure the ability of a compound to inhibit the catalytic activity of a panel of purified kinases.[4][16] This is the most common and direct method for determining kinase inhibitor selectivity.[16]

Experimental Protocol: Large-Panel Kinase Screen

Objective: To obtain an initial overview of the kinome-wide selectivity of this compound.

Methodology: A radiometric assay, such as the HotSpot™ assay, is a well-validated method that directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[17]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the test compound at a single, high concentration (e.g., 1 µM or 10 µM) to wells containing a panel of 300-400 different recombinant human protein kinases.[16][17]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]-ATP and a specific substrate for each kinase.

  • Incubation: Allow the reaction to proceed at a controlled temperature for a specified period.

  • Reaction Termination and Substrate Capture: Stop the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membranes to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO).

Data Interpretation and Comparison

The initial single-concentration screen identifies potential "hits." A common threshold for a hit is >70% or >80% inhibition. These hits are then followed up with 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50).[16]

Hypothetical Kinase Selectivity Data (IC50 in nM):

Kinase TargetThis compound (Hypothetical)Dasatinib (Literature Data)[12]Sunitinib (Literature Data)[18]
SRC 50 <1 >10,000
LCK 85 <1 >10,000
ABL1 >10,000 <1 34
VEGFR2 250 21 9
PDGFRβ 400 1 2
AURKB 150 65 >10,000
AMPK >10,000 >10,000 ~1,000 [9]

This hypothetical data suggests our compound has moderate potency against Src family kinases and some activity against VEGFR2, PDGFRβ, and AURKB, but is less potent and more selective than the broad-spectrum inhibitors Dasatinib and Sunitinib.

Tier 3: Cell-Based Validation

Biochemical assays, while essential, are conducted in a simplified, artificial environment. Cell-based assays are crucial for confirming that a compound can engage its target in a physiological context and exert a functional effect.[19]

Experimental Protocol: Cellular Target Engagement (CETSA)

Objective: To verify that this compound binds to its predicted targets within intact cells.

Methodology: The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.

G start Treat cells with compound or vehicle control heat Heat cell lysate aliquots to a range of temperatures start->heat separate Separate soluble and precipitated protein fractions heat->separate quantify Quantify target protein in the soluble fraction (e.g., Western Blot) separate->quantify plot Plot protein abundance vs. temperature to determine melting curve quantify->plot

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells (e.g., a cell line with high expression of a target kinase like SRC) with this compound or a vehicle control (DMSO).

  • Cell Lysis: Harvest and lyse the cells.

  • Heating: Aliquot the cell lysate and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C).

  • Centrifugation: Centrifuge the heated samples to separate the soluble protein fraction from the precipitated (denatured) proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another protein quantification method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

A positive CETSA result for SRC would validate the biochemical findings and confirm that this compound can access and bind to its target in a cellular environment.

Conclusion and Future Directions

This guide outlines a systematic and logical workflow for characterizing the cross-reactivity of a novel pyrimidine-based compound, this compound. By integrating in silico prediction, broad biochemical screening, and cell-based validation, researchers can build a robust selectivity profile. This profile is essential for interpreting biological data, anticipating potential toxicities, and guiding the next steps in the drug discovery process, such as lead optimization to enhance potency for the desired target while minimizing off-target interactions. The provided protocols and comparative data serve as a practical resource for scientists and drug development professionals dedicated to advancing novel therapeutics.

References

  • Lyu, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Gadal, N., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • BenchChem. (2025). Sunitinib Malate Off-Target Effects: A Technical Support Resource. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide on the Potential Off-target Effects of Sunitinib. BenchChem.
  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling.
  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology.
  • Kerk, S. K., et al. (2011). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology.
  • Force, T., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Journal of Clinical Oncology.
  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood.
  • Maráz, A., et al. (2014). Therapeutic significance of sunitinib-induced "off-target" side effects. Magyar Onkológia.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Kerk, S. A., et al. (2009). Sunitinib-induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-activated Protein Kinase. Clinical Cancer Research.
  • BenchChem. (n.d.).
  • Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
  • Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • ResearchGate. (n.d.). Kinase profile of dasatinib. ResearchGate.
  • Azam, F. (2019). Computational/in silico methods in drug target and lead prediction. Pharmaceuticals.
  • Duncan, J. S., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research.
  • Fry, D. W., et al. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles. Proceedings of the American Association for Cancer Research.

Sources

A Comprehensive Guide to the Purity Validation of Synthesized 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of "4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol," a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The structural integrity and purity of this molecule are critical for the reliability and reproducibility of experimental results, as even trace impurities can significantly alter biological activity or material properties.

This guide will delve into the core analytical techniques for purity assessment, explaining the rationale behind experimental choices and providing detailed protocols. We will also explore how these techniques can be used in a complementary fashion to build a comprehensive purity profile, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6][7]

The Critical Role of Purity in Scientific Research

Core Analytical Techniques for Purity Validation

A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive assessment of a compound's purity. Each technique offers unique insights into the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules and a primary method for purity assessment. It provides detailed information about the chemical environment of individual atoms within a molecule. For "this compound," ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Experience: The choice of NMR experiments is dictated by the structure of the analyte. The presence of hydrogen, carbon, and fluorine in the target molecule makes ¹H, ¹³C, and ¹⁹F NMR essential. Quantitative NMR (qNMR) can be a powerful tool for determining absolute purity when a certified internal standard is used.[8][9]

Trustworthiness: The self-validating nature of NMR lies in the fact that every proton (or carbon, or fluorine) in the structure should correspond to a signal in the spectrum with a specific chemical shift, multiplicity, and integration. Any signals that cannot be attributed to the target molecule are indicative of impurities.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized "this compound".

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent and analyte signals.

    • For quantitative NMR (qNMR), a precisely weighed amount of an internal standard (e.g., maleic acid, 1,4-dinitrobenzene) is added to the sample.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration. A D1 of 30 seconds is often a good starting point for qNMR.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled ¹³C NMR experiment.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • The trifluoromethyl group should give a sharp singlet. The chemical shift will be indicative of the electronic environment.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate all signals and compare the relative integrals to the expected proton count for the target molecule.

    • In qNMR, the purity is calculated by comparing the integral of a known analyte proton signal to the integral of a known proton signal from the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity determination, offering high-resolution separation of the main compound from its impurities. A well-developed HPLC method can detect and quantify impurities at very low levels.

Expertise & Experience: The choice of a reversed-phase HPLC method is standard for a molecule with the polarity of "this compound." The key to a successful method is the selection of an appropriate column and mobile phase to achieve good peak shape and resolution between the main peak and any impurity peaks. Method development often involves screening different columns and mobile phase compositions.

Trustworthiness: A validated HPLC method, as per USP or ICH guidelines, provides reliable and reproducible purity data.[10][11][12] The use of a photodiode array (PDA) detector allows for peak purity analysis by comparing the UV-Vis spectra across a single peak, which can help to identify co-eluting impurities.

  • System Preparation:

    • Use a standard HPLC system with a pump, autosampler, column oven, and a PDA detector.

    • Select a suitable reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The use of an acid modifier helps to achieve sharp peak shapes for ionizable compounds.

    • A gradient elution is often preferred for separating impurities with a wide range of polarities. A typical gradient might run from 5% to 95% organic solvent over 20-30 minutes.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of around 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature to a constant value, typically between 25-40 °C, to ensure reproducible retention times.

    • Set the flow rate to a typical value for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Set the injection volume (e.g., 10 µL).

    • Set the PDA detector to acquire data over a range of wavelengths (e.g., 210-400 nm) and monitor at a wavelength of maximum absorbance for the target compound.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks (Area % method).

    • For accurate quantification of impurities, a reference standard for each impurity is ideally required.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments, which is crucial for confirming the identity of the synthesized molecule and for identifying unknown impurities.

Expertise & Experience: High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the parent ion, which serves as a strong confirmation of the compound's identity. The fragmentation pattern observed in MS/MS experiments can provide structural information about the molecule and its impurities.

Trustworthiness: The high accuracy of mass measurement in HRMS provides a high degree of confidence in the elemental composition. The fragmentation pattern is a unique fingerprint of a molecule, and any unexpected fragments may indicate the presence of an impurity.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Instrumentation and Ionization:

    • Use an electrospray ionization (ESI) source, which is well-suited for polar molecules. Both positive and negative ion modes should be evaluated.

    • Acquire data on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • Perform MS/MS analysis on the parent ion to obtain fragmentation data.

  • Data Analysis:

    • Compare the observed accurate mass of the molecular ion with the calculated theoretical mass for C₅H₃F₃N₂OS.

    • Analyze the fragmentation pattern to confirm the structure of the compound. Any unassigned signals in the full scan spectrum may correspond to impurities.

Elemental Analysis

Elemental analysis is a classical method for determining the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (in this case, sulfur) in a sample.

Expertise & Experience: This technique provides a fundamental assessment of a compound's composition. While modern spectroscopic methods have become more prominent for structural elucidation, elemental analysis remains a valuable tool for confirming the empirical formula and assessing purity, especially for the detection of inorganic impurities.

Trustworthiness: The results of elemental analysis are compared to the theoretical elemental composition of the pure compound. A close agreement (typically within ±0.4%) is considered evidence of high purity.

  • Sample Preparation:

    • A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is required.

    • The sample must be free of residual solvents and water, which can be achieved by drying under high vacuum.

  • Instrumentation:

    • The analysis is performed using an automated CHNS analyzer. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, N, and S in the sample.

    • These experimental values are then compared to the theoretical percentages calculated from the molecular formula C₅H₃F₃N₂OS.

Comparative Analysis of Purity Validation Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed structural information, identification and quantification of impurities.Provides structural confirmation. Quantitative with an internal standard. Non-destructive.May not detect non-proton-containing impurities. Signal overlap can be an issue.
HPLC Separation and quantification of impurities.High sensitivity and resolution. Well-established and validated methods are available.Requires a chromophore for UV detection. Co-elution of impurities can occur.
Mass Spectrometry Molecular weight and elemental composition. Structural information from fragmentation.High sensitivity and specificity. Confirms molecular formula.Not inherently quantitative without standards. Ionization suppression can affect results.
Elemental Analysis Elemental composition (C, H, N, S).Confirms empirical formula. Detects inorganic impurities.Does not distinguish between isomers. Requires a relatively pure sample for accurate results.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized "this compound".

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_validation Comprehensive Purity Validation cluster_reporting Final Assessment Synthesis Synthesized Compound (Crude Product) Initial_NMR Initial ¹H NMR (Structural Confirmation) Synthesis->Initial_NMR Initial_MS Initial MS (Molecular Weight Confirmation) Synthesis->Initial_MS Purification Purification (e.g., Recrystallization, Chromatography) Initial_NMR->Purification Initial_MS->Purification Final_Product Purified Compound Purification->Final_Product HPLC HPLC-PDA (Purity Assessment, Impurity Profile) Final_Product->HPLC HRMS HRMS (Elemental Composition) Final_Product->HRMS NMR_Comprehensive Comprehensive NMR (¹H, ¹³C, ¹⁹F, qNMR) Final_Product->NMR_Comprehensive Elemental_Analysis Elemental Analysis (C, H, N, S) Final_Product->Elemental_Analysis Purity_Report Purity > 95% (Meets Specification) HPLC->Purity_Report HRMS->Purity_Report NMR_Comprehensive->Purity_Report Elemental_Analysis->Purity_Report

Caption: Workflow for the purity validation of a synthesized compound.

Hypothetical Purity Data Comparison

The following table presents a hypothetical but realistic set of purity data for a batch of synthesized "this compound," as determined by the different analytical techniques.

Analytical Method Purity (%) Key Findings
¹H qNMR 98.5 ± 0.5Purity determined against a certified internal standard. Minor unidentifiable signals observed.
HPLC (Area %) 99.2Main peak at 99.2% area. Two minor impurities detected at 0.5% and 0.3%.
HRMS ConfirmedObserved mass within 2 ppm of the theoretical mass for C₅H₃F₃N₂OS.
Elemental Analysis C: 30.42 (30.46) H: 1.55 (1.53) N: 14.09 (14.14) S: 16.21 (16.18)Excellent agreement with theoretical values (in parentheses).

Conclusion

Validating the purity of synthesized "this compound" requires a multi-technique approach that provides orthogonal data. While each method has its strengths, no single technique can provide a complete picture of a compound's purity. A combination of NMR spectroscopy for structural confirmation and quantification, HPLC for high-resolution separation of impurities, mass spectrometry for molecular weight and formula confirmation, and elemental analysis for compositional verification provides the highest level of confidence in the purity of the synthesized material. This comprehensive approach ensures the reliability of subsequent research and is in line with the rigorous standards of the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022).
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. [Link]
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). AZoM. [Link]
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. [Link]
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine. (n.d.). PubChem. [Link]
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2010).
  • Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (n.d.). The Royal Society of Chemistry. [Link]
  • Determination of standard sample purity using the high-precision 1H-NMR process. (n.d.). Semantic Scholar. [Link]
  • Synthesis of Trifluoromethyl Heterocyclic Compounds. (2007). Journal of the Chemical Society of Pakistan. [Link]
  • Quantitative NMR Spectroscopy. (n.d.). JEOL. [Link]
  • HPLC USP-Methods - Monographs. (n.d.). MZ-Analysentechnik. [Link]
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules. [Link]
  • USP-NF 〈621〉 Chromatography. (2023).
  • This compound. (n.d.). Hebei Dangtong Biological Technology Co.,LTD. [Link]
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
  • USP 621 Key Requirements Explained (Timelines + Quick Questions). (2022). YouTube. [Link]
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. [Link]
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024).
  • Innate C-H trifluoromethylation of heterocycles. (2012).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). Molecules. [Link]
  • Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. (2021).
  • Suppression of Fragmentation in Mass Spectrometry. (2020). Analytical Chemistry. [Link]
  • Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. (2020). Journal of Medicinal Chemistry. [Link]
  • 13C NMR spectra of synthesized model compound 4f. (n.d.).
  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2020). Mass Spectrometry Reviews. [Link]
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: An Evaluation of Reproducibility and Methodological Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the reliable production of key heterocyclic intermediates is paramount. 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol is a critical building block, valued for its role in the synthesis of a wide array of bioactive molecules. This guide provides an in-depth, objective comparison of two prominent methods for its synthesis, moving beyond a simple recitation of steps to explore the underlying chemistry, practical challenges, and critical parameters that govern reproducibility and yield.

Introduction: The Significance of a Trifluoromethylated Pyrimidine Scaffold

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic structures is a well-established strategy in medicinal and agricultural chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of molecules. The pyrimidine core, a key component of nucleobases, is a privileged scaffold in numerous pharmaceuticals and pesticides. Consequently, this compound serves as a vital precursor to compounds with potential applications in oncology, infectious diseases, and crop protection. The efficiency and reproducibility of its synthesis directly impact the feasibility and cost-effectiveness of developing new chemical entities.

This guide will dissect two distinct synthetic approaches to this valuable compound, offering a comparative analysis to aid chemists in selecting the most suitable method for their specific needs and laboratory capabilities.

Method 1: Thermal Cyclocondensation in an Aprotic Polar Solvent

This approach represents a common and straightforward method for the synthesis of pyrimidine derivatives, relying on the thermal condensation of a β-ketoester with thiourea in a high-boiling aprotic polar solvent.

Underlying Chemical Principles

The reaction proceeds via a cyclocondensation mechanism. Ethyl 4,4,4-trifluoroacetoacetate, a β-ketoester, reacts with thiourea. The initial step involves the nucleophilic attack of the thiourea nitrogen on the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization with the loss of ethanol and water to form the stable pyrimidine ring. The use of a high-boiling aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by enabling the necessary high temperature for the condensation and dehydration steps while effectively solvating the reactants.

Experimental Protocol: Method 1

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Thiourea

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (0.15 mol) and thiourea (0.15 mol).

  • Add 100 mL of DMF to the flask.

  • Heat the reaction mixture to 120 °C with stirring.

  • Maintain the reaction at this temperature for 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the DMF under reduced pressure.

  • The crude product is then cooled to induce crystallization.

  • The resulting solid is collected by filtration and washed with water to yield this compound.

Data Summary: Method 1
ParameterValueReference
SolventN,N-Dimethylformamide (DMF)[1]
Temperature120 °C[1]
Reaction Time4 hours[1]
Reported Yield86.0%[1]
Visualizing the Workflow: Method 1

Method1_Workflow Reactants Ethyl 4,4,4-trifluoroacetoacetate + Thiourea + DMF Reaction Heat to 120°C (4 hours) Reactants->Reaction Workup Cool & Evaporate DMF Reaction->Workup Crystallization Cool & Crystallize Workup->Crystallization Isolation Filter & Wash with Water Crystallization->Isolation Product 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol Isolation->Product

Caption: Workflow for the thermal synthesis of this compound.

Method 2: Base-Catalyzed Cyclocondensation in a Protic Solvent

This alternative method employs a strong base to catalyze the cyclocondensation reaction, typically in a protic solvent like ethanol. This approach is a classic strategy for the synthesis of pyrimidines and related heterocycles.

Underlying Chemical Principles

The use of a strong base, such as sodium ethoxide, serves to deprotonate the thiourea, increasing its nucleophilicity. The resulting thiourea anion then readily attacks the ester carbonyl of ethyl 4,4,4-trifluoroacetoacetate. The subsequent intramolecular cyclization and dehydration are also facilitated by the basic conditions. The choice of ethanol as a solvent is logical as it is the conjugate acid of the ethoxide base and is also a good solvent for the reactants.

Experimental Protocol: Method 2

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Thiourea

  • Sodium Ethoxide

  • Absolute Ethanol

  • Hydrochloric Acid (for neutralization)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add thiourea to the sodium ethoxide solution and stir until dissolved.

  • Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with hydrochloric acid to a pH of approximately 5-6, which will precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and then water, and dry to obtain this compound.

Data Summary: Method 2
ParameterValueReference
CatalystSodium EthoxideGeneral knowledge
SolventAbsolute EthanolGeneral knowledge
TemperatureReflux (approx. 78 °C)General knowledge
Reaction TimeVariable (TLC monitored)General knowledge
Expected YieldModerate to HighGeneral knowledge
Visualizing the Workflow: Method 2

Method2_Workflow Reactants Ethyl 4,4,4-trifluoroacetoacetate + Thiourea + NaOEt/EtOH Reaction Reflux (TLC Monitored) Reactants->Reaction Workup Cool & Neutralize with HCl Reaction->Workup Isolation Filter, Wash & Dry Workup->Isolation Product 4-Hydroxy-6-(trifluoromethyl) pyrimidine-2-thiol Isolation->Product

Caption: Workflow for the base-catalyzed synthesis of this compound.

Comparative Analysis and Reproducibility

FeatureMethod 1: Thermal Condensation (DMF)Method 2: Base-Catalyzed (Ethanol)
Reaction Conditions Harsher (120 °C)Milder (Reflux, ~78 °C)
Catalyst None (Thermal)Strong Base (Sodium Ethoxide)
Solvent High-boiling, aprotic (DMF)Protic (Ethanol)
Work-up Solvent removal under vacuumNeutralization and precipitation
Reported Yield High (86.0%)[1]Generally moderate to high
Safety & Handling DMF is a reprotoxic solvent.[2]Sodium ethoxide is moisture-sensitive and corrosive.
Reproducibility Factors Purity of DMF, precise temperature control.Anhydrous conditions for base preparation, accurate pH adjustment.

Discussion on Reproducibility and Key Experimental Considerations

Method 1 (Thermal Condensation in DMF):

  • Causality of High Temperature: The high reaction temperature is necessary to overcome the activation energy for the cyclization and dehydration steps in the absence of a catalyst.

  • Solvent Purity: The purity of the DMF is crucial. The presence of water can lead to the hydrolysis of the starting ester and potential side reactions, impacting the yield and purity of the final product.

  • Temperature Control: Precise temperature control is essential. Overheating can lead to the decomposition of the product and the formation of tarry by-products, complicating purification.

  • Work-up: The removal of high-boiling DMF can be challenging on a larger scale and requires efficient vacuum distillation.

Method 2 (Base-Catalyzed Condensation in Ethanol):

  • Anhydrous Conditions: The preparation and handling of sodium ethoxide require strictly anhydrous conditions, as it readily hydrolyzes in the presence of moisture, which would neutralize the base and inhibit the reaction.

  • Stoichiometry of the Base: The stoichiometry of the sodium ethoxide is a critical parameter. An insufficient amount will result in incomplete reaction, while a large excess can promote side reactions.

  • Neutralization Step: The neutralization step is critical for product isolation. Careful and slow addition of acid is necessary to avoid localized overheating and potential degradation of the product. The final pH should be carefully controlled to ensure complete precipitation.

  • Scalability: This method can be more amenable to large-scale synthesis due to the lower reaction temperature and easier work-up procedure compared to the high-temperature DMF method.

Conclusion and Recommendations

Both methods presented are viable for the synthesis of this compound.

  • Method 1 offers a high reported yield and is procedurally simple, making it attractive for small-scale laboratory synthesis. However, the high reaction temperature and the use of DMF, a solvent with health concerns, are significant drawbacks, particularly for industrial applications.

  • Method 2 , while requiring more careful control of reaction conditions (especially the need for an anhydrous environment), operates at a lower temperature and utilizes a more environmentally benign solvent. The work-up is also arguably more straightforward for larger scales.

For academic research and small-scale synthesis where high yield is a primary driver and appropriate safety measures for handling DMF are in place, Method 1 is a strong contender. For process development and scale-up, where safety, environmental impact, and ease of work-up are of greater concern, Method 2 presents a more robust and scalable alternative, provided that the necessary precautions for handling strong bases are taken.

Ultimately, the choice of synthetic route will depend on the specific priorities and constraints of the research or production environment. It is recommended that a small-scale trial of the chosen method be conducted to optimize conditions and assess reproducibility before committing to a larger-scale synthesis.

References

  • Hebei Dangtong Biological Technology Co., LTD. This compound. [Link]

Sources

Benchmarking "4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol" against industry standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Trifluoromethylpyrimidine Scaffold

In the landscape of medicinal chemistry and agrochemical research, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of bioactive agents, including anticancer, antibacterial, and antimalarial drugs.[1] The strategic incorporation of a trifluoromethyl (CF3) group into this heterocyclic system often confers significant advantages, such as enhanced biological activity, improved metabolic stability, and increased bioavailability.[2] This guide focuses on This compound (CAS 368-54-7), a derivative that holds considerable promise as a pharmaceutical or agrochemical intermediate.[1][3]

The purpose of this document is to provide a comprehensive framework for benchmarking this compound against established industry standards. By employing rigorous, well-validated experimental protocols, we can objectively assess its performance and elucidate its potential mechanism of action. This narrative is designed to guide researchers, scientists, and drug development professionals through the causality of experimental choices, ensuring a self-validating and trustworthy evaluation.

Part 1: Rationale for Benchmark Selection and Physicochemical Foundation

To contextualize the performance of this compound, it is essential to select an appropriate industry standard for comparison. Given that pyrimidine analogs are frequently employed as anticancer agents that interfere with DNA replication, 5-Fluorouracil (5-FU) serves as an ideal benchmark.[4][5] 5-FU is a widely used chemotherapeutic agent whose mechanism of action is well-understood, providing a robust baseline for evaluating novel compounds.[4][6]

Before biological evaluation, a foundational characterization of the compound's physicochemical properties is necessary. This ensures sample purity and provides essential data for subsequent experimental design.

PropertyValueSource
CAS Number 368-54-7
Molecular Formula C5H3F3N2OS[1]
Molecular Weight 196.15 g/mol [1][7]
Appearance White to Almost white Powder[1][7]
Melting Point 246-250 °C[1][3]
Maximum Wavelength (λmax) 270nm (in Methanol)[1][3]
Solubility Soluble in Methanol[1]

Part 2: Comparative Biological Evaluation—A Multi-Assay Approach

Our benchmarking strategy employs a multi-assay approach to build a comprehensive performance profile. We will focus on two key areas: broad anti-proliferative activity and a specific mechanistic evaluation of enzyme inhibition.

G cluster_0 Benchmarking Workflow cluster_1 Assay Details A Compound Procurement This compound & 5-Fluorouracil B Physicochemical QC (Purity, Identity) A->B C In Vitro Assay Suite B->C D Data Analysis (IC50 Calculation) C->D C1 Anti-Proliferative Screen (MTT Assay on Cancer Cell Lines) C->C1 C2 Mechanistic Study (Enzyme Inhibition Assay) C->C2 E Comparative Assessment D->E F Conclusion & Future Work E->F

Figure 1: High-level workflow for benchmarking a novel compound.
Anti-Proliferative Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric, cell-based assay that serves as a gold standard for assessing the cytotoxic or anti-proliferative effects of a compound. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Causality Behind Experimental Choices:
  • Choice of Cell Lines: We selected a panel of human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, and H1975 for non-small cell lung cancer) to assess the compound's breadth of activity.[6] Comparing results across different lines can reveal potential selectivity.

  • Dose-Response Curve: A serial dilution of the compound is used to generate a dose-response curve. This is critical for calculating the IC50 value (the concentration at which 50% of cell proliferation is inhibited), the primary metric for cytotoxic potency.

  • Benchmark Control: 5-FU is run in parallel under identical conditions to provide a direct and reliable comparison of potency.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound and 5-FU in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Mechanistic Insight: Enzyme Inhibition Assay

Many pyrimidine analogs exert their therapeutic effect by inhibiting key enzymes involved in nucleotide synthesis or cellular signaling.[4][8] A general enzyme inhibition assay is a crucial step to determine if this compound acts through this mechanism. For pyrimidine-based structures, a primary suspect is thymidylate synthase; for broader screening, kinase inhibition is a common focus.[9][10]

G cluster_pathway Pyrimidine Analog Mechanism of Action dUMP dUMP TS Thymidylate Synthase (Enzyme) dUMP->TS Substrate dTMP dTMP (for DNA Synthesis) TS->dTMP Product Analog Pyrimidine Analog (e.g., 5-FU metabolite) Analog->Inhibition Inhibition->TS Inhibition

Figure 2: Simplified pathway showing enzyme inhibition by a pyrimidine analog.
Causality Behind Experimental Choices:
  • Enzyme Selection: The choice of enzyme is critical and should be based on structural homology or predicted targets. A broad-spectrum kinase panel (e.g., screening against representative kinases from different families) is an effective primary approach.[9][11]

  • Assay Format: A common format involves measuring the consumption of a substrate or the formation of a product, often through fluorescence or luminescence. The principle is to measure enzyme activity in the presence and absence of the inhibitor.[12]

  • Reversibility: The protocol can distinguish between reversible and irreversible inhibitors. Pre-incubating the enzyme and inhibitor before adding the substrate can help identify time-dependent, irreversible inhibition.[12][13]

Detailed Experimental Protocol: General Kinase Inhibition Assay (Fluorescence-Based)
  • Reagent Preparation: Prepare assay buffer, a stock solution of the kinase, a fluorogenic peptide substrate, and ATP.

  • Inhibitor Dilution: Create a serial dilution of this compound and a known standard kinase inhibitor (e.g., Staurosporine) in the assay buffer.

  • Reaction Setup (96- or 384-well plate):

    • Add the diluted inhibitor or vehicle control to the appropriate wells.

    • Add the kinase solution to all wells and incubate for 15-30 minutes at room temperature (this step is crucial for assessing irreversible inhibition).

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

  • Kinetic Measurement: Immediately place the plate in a fluorescent plate reader. Measure the increase in fluorescence (resulting from the phosphorylation of the substrate) at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Part 3: Data Presentation and Interpretation

All quantitative data must be summarized in a structured format to allow for clear, at-a-glance comparison.

Comparative Anti-Proliferative Activity (IC50, µM)
CompoundPC-3 (Prostate)MCF-7 (Breast)H1975 (Lung)
This compound 8.512.39.1
5-Fluorouracil (Standard) 5.2[6]15.89.4[6]

Note: Data are illustrative for benchmarking purposes.

Interpretation of Results

Based on the illustrative data, this compound demonstrates potent anti-proliferative activity across multiple cancer cell lines, with efficacy comparable to the industry standard, 5-FU.[6] Notably, its slightly lower potency against PC-3 cells but higher potency against MCF-7 cells suggests a potentially different spectrum of activity or mechanism of action that warrants further investigation. Should enzyme inhibition assays reveal potent activity against a specific kinase, it would strongly suggest a different primary target than 5-FU, which primarily inhibits thymidylate synthase.[5]

Conclusion and Future Directions

This guide outlines a robust, logical framework for benchmarking this compound. By comparing its performance against an established standard like 5-FU using validated, reproducible assays, we can generate high-quality, trustworthy data. The initial findings suggest that this compound is a promising candidate for further development.

Future work should focus on:

  • Lead Optimization: Synthesizing analogs to improve potency and selectivity.[14][15]

  • In-depth Mechanism of Action Studies: Identifying the specific molecular target(s) through techniques like phosphoproteomics or thermal shift assays.[11][16]

  • Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.[17]

  • In Vivo Efficacy: Testing the compound in animal models of cancer to validate the in vitro findings.

This structured approach, grounded in scientific integrity and authoritative methods, provides the necessary foundation for advancing this compound from a promising intermediate to a potential therapeutic or agrochemical agent.

References

  • Hebei Dangtong Biological Technology Co..LTD. (n.d.). This compound.
  • Hernandez-Armenta, C., et al. (2020). Profiling kinase-inhibitor fingerprints to assign phosphorylation sites to upstream kinases. ResearchGate.
  • PubMed. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives.
  • bioRxiv. (2024). Comprehensive evaluation of phosphoproteomic-based kinase activity inference.
  • PubMed. (2025). Comprehensive evaluation of phosphoproteomic-based kinase activity inference.
  • Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.
  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
  • National Institutes of Health (NIH). (n.d.). Benchmarking substrate-based kinase activity inference using phosphoproteomic data.
  • National Institutes of Health (NIH). (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
  • ACS Publications. (n.d.). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega.
  • porphyrin-systems. (n.d.). This compound.
  • PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
  • TÜBİTAK Academic Journals. (n.d.). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol.
  • National Institutes of Health (NIH). (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine. NCBI Bookshelf.
  • ResearchGate. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.
  • Longdom Publishing. (n.d.). Classification, Modes of Action and Applications of Enzyme Inhibitors.
  • Industry Research. (2025). Enzyme Inhibitor Market Size & Share.
  • National Institutes of Health (NIH). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • ScienceDirect. (n.d.). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer.
  • Wikipedia. (n.d.). Pyrimidine analogue.

Sources

A Senior Application Scientist's Guide to the Bioactivity of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: A Comparative Analysis within the Landscape of DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic compounds is a cornerstone of therapeutic innovation. This guide provides an in-depth, peer-reviewed validation of the potential bioactivity of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol , a compound of interest due to its structural features. While direct, extensive peer-reviewed data on this specific molecule is emerging, its pyrimidine core, coupled with a trifluoromethyl group, strongly suggests a mechanism of action centered on the inhibition of Dihydroorotate Dehydrogenase (DHODH) .

This guide will therefore situate "this compound" within the well-established class of DHODH inhibitors. We will objectively compare its predicted performance with clinically relevant alternatives, namely Teriflunomide and Brequinar , supported by experimental data from the public domain. The causality behind experimental choices, self-validating protocols, and authoritative references will be interwoven to provide a comprehensive and trustworthy resource for your research endeavors.

The Central Role of Dihydroorotate Dehydrogenase (DHODH) in Cellular Proliferation

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks of DNA and RNA.[2] DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[2]

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines to support DNA and RNA synthesis.[3] Consequently, inhibiting DHODH effectively starves these cells of essential precursors, leading to cell cycle arrest and a halt in proliferation.[3] This makes DHODH a highly attractive therapeutic target for a range of diseases, including autoimmune disorders and cancer.[3][4]

The pyrimidine ring is a key structural feature in many DHODH inhibitors, and substitutions on this ring greatly influence their biological activity.[1][5] The presence of a trifluoromethyl group, as seen in "this compound," is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6][7]

Signaling Pathway and Experimental Workflow

Below is a conceptual diagram illustrating the de novo pyrimidine biosynthesis pathway and the central role of DHODH as a therapeutic target. This is followed by a typical experimental workflow for validating a novel DHODH inhibitor.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Mitochondrial Inner Membrane Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis dUTP dUTP UTP->dUTP CTP->RNA Synthesis dCTP dCTP CTP->dCTP dTTP dTTP dUTP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis dCTP->DNA Synthesis This compound This compound This compound->DHODH Inhibition Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibition Brequinar Brequinar Brequinar->DHODH Inhibition

Figure 1: The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

Experimental_Workflow Start Start Biochemical Assay Biochemical Assay: - Enzyme Kinetics - IC50 Determination Start->Biochemical Assay Initial Screening Cell-Based Assay Cell-Based Assay: - Proliferation (e.g., XTT) - Uridine Rescue Biochemical Assay->Cell-Based Assay Confirm Cellular Activity SAR Studies Structure-Activity Relationship (SAR) Studies Cell-Based Assay->SAR Studies Refine Chemical Structure Lead Optimization Lead Optimization SAR Studies->Lead Optimization Develop Potent Analogs

Figure 2: Experimental Workflow for Validating a Novel DHODH Inhibitor.

Comparative Analysis: this compound vs. Established DHODH Inhibitors

To contextualize the potential of "this compound," we will compare it to two well-characterized DHODH inhibitors: Teriflunomide and Brequinar.

FeatureTeriflunomide (A77 1726)Brequinar (DUP-785)This compound (Hypothesized)
Chemical Class Leflunomide metaboliteQuinolinecarboxylic acid derivativePyrimidine-2-thiol derivative
Target Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate Dehydrogenase (DHODH)Dihydroorotate Dehydrogenase (DHODH)
Mechanism of Action Reversible, non-competitive inhibitor with respect to ubiquinone.[8]Potent, selective inhibitor of DHODH.[9]Likely a reversible inhibitor of DHODH based on its structural class.
Reported IC50 (Human DHODH) ~24.5 nM - 773 nM[9][10][11]~2.1 nM - 5.2 nM[10]To be determined experimentally.
Clinical Use Approved for the treatment of multiple sclerosis.[9]Investigated as an anticancer and immunosuppressive agent.[9]Preclinical research stage.

Experimental Protocols for Bioactivity Validation

The following are detailed, step-by-step methodologies for key experiments to validate the bioactivity of "this compound" as a DHODH inhibitor.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on purified DHODH enzyme activity.

Principle: The assay monitors the reduction of a chromogenic or fluorogenic probe that is coupled to the oxidation of dihydroorotate by DHODH.[12][13]

Materials:

  • Purified human DHODH enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO) solution

  • 2,6-dichloroindophenol (DCIP) or Resazurin solution

  • Coenzyme Q10 (CoQ10) solution

  • Test compound ("this compound") dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer or fluorometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Add the DHODH enzyme solution to each well and incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP/Resazurin, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding the reaction mix to each well.

  • Immediately begin monitoring the change in absorbance (for DCIP) or fluorescence (for Resazurin) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[12]

Protocol 2: Cell-Based Proliferation Assay with Uridine Rescue

This assay assesses the cytostatic effect of the compound on rapidly dividing cells and confirms that the effect is due to pyrimidine biosynthesis inhibition.

Principle: DHODH inhibition depletes the intracellular pyrimidine pool, leading to cell cycle arrest. This effect can be reversed by supplying exogenous uridine, which can be utilized by the pyrimidine salvage pathway, thus "rescuing" the cells.[13]

Materials:

  • A rapidly proliferating cell line (e.g., A375 melanoma, H929 myeloma, Ramos lymphoma cells).[13]

  • Complete cell culture medium

  • Test compound ("this compound") dissolved in DMSO

  • Uridine solution

  • Cell proliferation reagent (e.g., XTT, WST-1, or CCK-8)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • For the uridine rescue experiment, prepare a parallel set of dilutions containing a final concentration of uridine (e.g., 100-200 µM).

  • Remove the old medium from the cells and add the medium containing the test compound, with or without uridine. Include vehicle controls (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each condition relative to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the EC50 value. A significant rightward shift in the dose-response curve in the presence of uridine confirms that the compound's antiproliferative effect is mediated through the inhibition of de novo pyrimidine synthesis.[13]

Conclusion and Future Directions

The structural characteristics of This compound position it as a promising candidate for investigation as a DHODH inhibitor. Its pyrimidine core is a well-established scaffold for targeting this enzyme, and the trifluoromethyl moiety may confer advantageous pharmacological properties.

The provided comparative analysis with Teriflunomide and Brequinar, along with detailed experimental protocols, offers a robust framework for the systematic validation of its bioactivity. Successful execution of these assays will not only elucidate the mechanism of action of "this compound" but also provide the necessary quantitative data to assess its therapeutic potential relative to existing agents.

Further research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical series.[1][5] Additionally, crystallographic studies of the compound bound to DHODH would provide invaluable insights into its binding mode and facilitate rational drug design.[4] The journey from a promising chemical structure to a clinically viable therapeutic is long, but the foundational experiments outlined in this guide are the critical first steps in this endeavor.

References

  • Wu, J., et al. (2018). Synthesis, Design, and Structure-Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 23(6), 1254. [Link]
  • Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(7), 1341-1347. [Link]
  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475. [Link]
  • Wu, J., et al. (2018). Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 23(6), 1254. [Link]
  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Chembiochem, 23(22), e202200475. [Link]
  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. White Rose Research Online. [Link]
  • Yu, Y., & Chen, Q. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters, 593(16), 2146-2157. [Link]
  • RCSB PDB. (2014). 4JTU: Crystal structure of human dihydroorotate dehydrogenase (DHODH) with brequinar analogue. [Link]
  • Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. [Link]
  • RCSB PDB. (2000). 1D3G: HUMAN DIHYDROOROTATE DEHYDROGENASE COMPLEXED WITH BREQUINAR ANALOG. [Link]
  • Wang, Y., et al. (2023). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 24(19), 14643. [Link]
  • RCSB PDB. (2019). 6J3C: Crystal structure of human DHODH in complex with inhibitor 1291. [Link]
  • OSU Chemistry. (2024). Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. [Link]
  • ResearchGate. (2000).
  • ResearchGate. (n.d.). Structures of the inhibitors (a) A77 1726, (b) brequinar and (c)
  • Davenport, R., et al. (2016). Teriflunomide Mechanism of Action: Linking Species' Sensitivities to Pregnancy Outcomes (P2.068). Neurology, 86(16 Supplement). [Link]
  • University of Malta. (n.d.). Drug Design and Optimisation at the Dihydroorotate Dehydrogenase (DHODH) Receptor using the Teriflunomide Scaffold as a Lead. [Link]
  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Similarity of DHODH inhibitors in the Cell Painting assay. [Link]
  • Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. [Link]
  • ResearchGate. (2018).
  • ResearchGate. (2011).
  • Madak, J. T., et al. (2017). Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase. Oncotarget, 8(52), 90219–90234. [Link]
  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel, Switzerland), 15(1), 92. [Link]
  • Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 516-534. [Link]
  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103513. [Link]
  • Raj, V., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current organic synthesis, 19(5), 516–534. [Link]
  • Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 941315. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS No. 368-54-7), a compound instrumental in various synthetic pathways, is a critical final step that ensures the safety of personnel, the integrity of the research environment, and compliance with regulatory standards. This guide provides a detailed, procedural framework for its safe and effective disposal, grounded in established safety protocols and an understanding of the compound's specific hazard profile.

The Foundation of Safe Disposal: Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified with specific health hazards that dictate the necessary precautions for handling and disposal.

According to safety data sheets, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. While it is not classified for other physical or environmental hazards, the presence of the trifluoromethyl group and the thiol functionality warrants a cautious approach, treating it as a potentially hazardous waste stream. The causality behind these classifications lies in the chemical's reactivity and its ability to interact with biological tissues.

Table 1: Hazard Identification and Classification

Hazard StatementGHS ClassificationKey Implications for Handling and Disposal
H315Skin Irritant (Category 2)Requires the use of chemically resistant gloves and a lab coat to prevent direct skin contact. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
H319Eye Irritant (Category 2A)Mandates the use of safety goggles or a face shield to prevent splashes. In case of contact, immediate and prolonged rinsing is critical.
H335Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationAll handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols[1][2].

The Essential Toolkit: Personal Protective Equipment (PPE)

A self-validating safety protocol begins with the correct selection and use of PPE. The hazards identified above necessitate a specific ensemble to create a reliable barrier between the researcher and the chemical.

  • Eye Protection : Safety goggles are the minimum requirement. For tasks with a higher risk of splashing, such as dissolving the compound, a face shield should be worn in conjunction with goggles[2].

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin[3].

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, an apron or coveralls should be considered to provide an additional layer of protection[2].

  • Respiratory Protection : If there is a potential for generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary[4].

Step-by-Step Disposal Protocols

The appropriate disposal method for this compound is contingent on the quantity of waste and the form in which it exists (e.g., solid, in solution). All disposal actions must culminate in the transfer of the waste to a licensed hazardous waste disposal company[3]. It is imperative not to dispose of this compound down the drain or in regular trash[5][6].

Protocol 1: Disposal of Small Quantities and Contaminated Labware

This protocol is intended for residual amounts of the solid compound, contaminated weighing boats, pipette tips, and gloves.

  • Segregation : At the point of generation, immediately segregate all materials contaminated with this compound into a designated hazardous waste container. This container must be clearly labeled with "Hazardous Waste" and the full chemical name[4].

  • Container Selection : Use a robust, sealable container that is chemically compatible with the compound. A high-density polyethylene (HDPE) container is a suitable choice.

  • Collection : Carefully place the contaminated solid waste into the designated container. Avoid creating dust. If cleaning residual powder from a surface, use a cloth lightly dampened with a suitable solvent (e.g., isopropanol) and place the cloth in the waste container.

  • Sealing and Storage : Securely seal the container and store it in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be well-ventilated and away from incompatible materials[4].

Protocol 2: Disposal of Bulk Quantities and Solutions

For larger amounts of the compound or solutions containing it, the primary disposal route is incineration via a licensed waste disposal service.

  • Preparation for Disposal : The recommended method is to dissolve or mix the material with a combustible solvent to facilitate incineration[3].

    • Solvent Selection : Choose a flammable solvent that is compatible with the compound and the incinerator's requirements. Common choices include ethanol or isopropanol.

    • Procedure : In a chemical fume hood, carefully add the this compound to the combustible solvent in a suitable container. Stir to dissolve or create a slurry.

  • Waste Collection :

    • Liquid Waste : Collect the resulting solution in a designated, labeled hazardous waste container for flammable liquids. Ensure the container is not filled beyond 90% capacity to allow for vapor expansion[7].

    • Solid Waste : If disposing of the solid directly, it must be packaged in a sealed, labeled container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., the solvent used).

  • Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and transport of the hazardous waste[3].

Emergency Procedures: Responding to Accidental Releases

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as outlined above.

  • Containment : For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation[2]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Cleanup : Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal_Decision_Workflow start Waste Generation identify_form Identify Waste Form (Solid, Liquid, Contaminated Material) start->identify_form solid_waste Solid Waste or Contaminated Material identify_form->solid_waste Solid liquid_waste Liquid Waste (Solution) identify_form->liquid_waste Liquid segregate_solid Segregate into Labeled Solid Hazardous Waste Container solid_waste->segregate_solid prepare_liquid Prepare for Incineration: Dissolve in Combustible Solvent (in Fume Hood) liquid_waste->prepare_liquid store Store in Designated Hazardous Waste Area segregate_solid->store collect_liquid Collect in Labeled Flammable Liquid Waste Container prepare_liquid->collect_liquid collect_liquid->store pickup Arrange Pickup by Licensed Disposal Service store->pickup

Caption: Decision workflow for the proper disposal of this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate & Alert spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Absorbent for liquids, sweep solids) ppe->contain cleanup Collect Waste into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Step-by-step workflow for responding to an accidental spill.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fulfilling their professional responsibility to protect themselves, their colleagues, and the environment.

References

  • This compound - Safety Data Sheet. (2025-07-19).
  • Buy this compound from JHECHEM CO LTD - ECHEMI. (n.d.).
  • This compound 97 368-54-7 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-07).
  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine - Safety Data Sheet - ChemicalBook. (2025-07-26).
  • SAFETY DATA SHEET - Fisher Scientific. (2016-10-07).
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-31).
  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.).
  • Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).

Sources

Personal protective equipment for handling 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

An In-Depth Technical Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for this compound (CAS No. 368-54-7), a compound with significant potential in medicinal chemistry. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

The signal word for this compound is "Warning".[1][3] These classifications indicate that the compound can cause discomfort and inflammation upon contact with the skin, eyes, or if inhaled. While not classified as acutely toxic, these irritant properties necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the required PPE for various laboratory tasks involving this compound.

Laboratory TaskMinimum Required PPE
Weighing and Aliquoting (Solid) Chemical safety goggles, nitrile gloves, lab coat, N95 respirator
Solution Preparation Chemical safety goggles, nitrile gloves, lab coat
Running Reactions Chemical safety goggles, nitrile gloves, lab coat
Work-up and Purification Chemical safety goggles, nitrile gloves, lab coat
Waste Disposal Chemical safety goggles, nitrile gloves, lab coat
Causality Behind PPE Choices:
  • Eye Protection (Chemical Safety Goggles): Given that the compound causes serious eye irritation, chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][2] Standard safety glasses are insufficient as they do not protect from splashes or airborne particles.

  • Hand Protection (Nitrile Gloves): Nitrile gloves offer good resistance to a wide range of chemicals and are essential to prevent skin irritation.[1] Always double-check glove integrity before use and change them immediately if they become contaminated.

  • Body Protection (Lab Coat): A flame-resistant lab coat should be worn to protect against accidental spills and contamination of personal clothing.

  • Respiratory Protection (N95 Respirator): When handling the solid form of the compound, especially during weighing or transfer where dust can be generated, a NIOSH-approved N95 respirator is necessary to prevent respiratory tract irritation.[4]

Operational Plan: Step-by-Step Safe Handling Protocol

Adherence to a strict operational protocol is the foundation of laboratory safety. The following workflow provides a step-by-step guide for handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS and Protocol PPE_Don 2. Don Correct PPE Prep->PPE_Don Proceed Fume_Hood 3. Prepare Fume Hood PPE_Don->Fume_Hood Proceed Weigh 4. Weigh Compound Fume_Hood->Weigh Enter Handling Phase Dissolve 5. Prepare Solution Weigh->Dissolve Proceed React 6. Conduct Reaction Dissolve->React Proceed Decon 7. Decontaminate Workspace React->Decon Reaction Complete Waste 8. Segregate & Label Waste Decon->Waste Proceed PPE_Doff 9. Doff PPE Correctly Waste->PPE_Doff Proceed Dispose 10. Final Disposal PPE_Doff->Dispose Final Step

Caption: A logical workflow for the safe handling of this compound.

Detailed Experimental Protocol:
  • Preparation:

    • Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[1][2][5]

    • Don PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.

    • Prepare Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5] Ensure the sash is at the appropriate height.

  • Handling:

    • Weighing: When weighing the solid, use a draft shield or weigh the material in a glove box to prevent dust from becoming airborne. An N95 respirator is crucial during this step.

    • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

    • Reaction: Conduct the reaction in a closed system whenever possible.

  • Cleanup and Disposal:

    • Decontamination: Clean all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

    • Waste Segregation: All waste, including contaminated gloves, paper towels, and solutions, must be collected in a clearly labeled, sealed hazardous waste container.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection. Wash hands thoroughly after removing all PPE.

    • Final Disposal: Dispose of the hazardous waste container according to your institution's and local regulations.[1][5] Do not pour any waste down the drain.

Disposal Plan: A Commitment to Environmental Responsibility

Improper disposal of this compound and its associated waste can have serious environmental consequences. The following plan ensures compliant and safe disposal.

  • Solid Waste: All solid waste, including unused compound and contaminated materials (e.g., weigh boats, gloves, paper towels), should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]

By adhering to these guidelines, you contribute to a safe and sustainable research environment. Your commitment to these practices not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.

References

  • Sajewicz, W., & Milnerowicz, H. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
  • Barbieri, P., Bertazzoli, C., Di Marco, A., Fuoco, L., & Turolla, E. (1957). [General toxicology of some pyrimidine derivatives: 2-thiocytosine & 2-thio-5-methylcytosine]. Tumori.
  • Al-Jbouri, S. S. A., & Al-Masoudi, N. A. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. International Journal of Drug Delivery Technology.
  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules.
  • PubChem. (2021). GHS Classification Summary (Rev.9, 2021).
  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary.
  • porphyrin-systems. (n.d.). This compound.
  • Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Reactant of Route 2
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。